Deg-1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C15H27N5O5 |
|---|---|
Molekulargewicht |
357.41 g/mol |
IUPAC-Name |
1-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]imidazole |
InChI |
InChI=1S/C15H27N5O5/c16-19-18-2-5-21-7-9-23-11-13-25-14-12-24-10-8-22-6-4-20-3-1-17-15-20/h1,3,15H,2,4-14H2 |
InChI-Schlüssel |
INBZJGUSXQXYEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=N1)CCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Function of the DEG-1 Protein in C. elegans
For Researchers, Scientists, and Drug Development Professionals
Abstract
The degenerin/epithelial sodium channel (DEG/ENaC) family member, DEG-1, is a multifaceted protein in Caenorhabditis elegans, playing crucial roles in mechanosensation, temperature sensing, and proprioception. This document provides a comprehensive technical overview of this compound's function, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing associated signaling pathways and workflows. Understanding the molecular mechanisms of this compound function offers insights into sensory neurobiology and may provide a platform for the development of novel therapeutics targeting related channels in human disease.
Introduction to this compound
This compound is a subunit of a non-voltage-gated sodium channel belonging to the DEG/ENaC superfamily. Members of this family are characterized by two transmembrane domains, a large extracellular loop, and intracellular N- and C-termini. In C. elegans, these channels are implicated in a variety of sensory functions. Gain-of-function mutations in this compound can lead to neuronal degeneration, highlighting the importance of its regulated channel activity for neuronal health. This compound is expressed in a specific subset of neurons, where it contributes to the sensation of mechanical and thermal stimuli.
Core Functions of this compound
Role in Cold Tolerance and Thermosensation
This compound acts as a temperature sensor in the ASG sensory neurons, which is critical for the regulation of cold tolerance in C. elegans.[1][2] The ASG neurons respond to changes in ambient temperature, and this response is mediated by this compound.[1][2] This thermosensory information from the ASG neurons is then relayed to downstream interneurons, AIN and AVJ, to modulate the organism's ability to survive cold shock.[1][2]
| Parameter | Wild Type (N2) | This compound mutant | Rescue (this compound mutant + ASG-specific this compound cDNA) | Reference |
| Cold Tolerance (% survival after 96h at 2°C) | ~80% | ~20% | ~70% | [3] |
| ASG Neuron Ca2+ Response to Warming (ΔF/F0) | Significant increase | Reduced response | Rescued response | [4] |
| Temperature Threshold for this compound Activation in Xenopus oocytes | 32.0 ± 0.8°C | N/A | N/A | [5] |
Proprioceptive Function in Pharyngeal Pumping (as DEGT-1)
A closely related or identical protein, DEGT-1, functions as a proprioceptor in the pharyngeal neurons MI, M3, I4, and M5.[6][7][8] It is localized to the neuronal soma in contact with the pharyngeal basement membrane.[6][7][8] DEGT-1 is proposed to sense the mechanical force generated by the pharynx's own movements against the basement membrane, providing feedback to regulate the rate of pharyngeal pumping.[6][7] Loss-of-function degt-1 mutants exhibit an abnormally rapid feeding phenotype.[6][7]
| Genotype | Pumping Rate (pumps/min) | Inter-pump Interval (ms) | Reference |
| Wild Type | ~300 (~5 Hz) | ~125 | [6] |
| degt-1 mutant | ~345 (~5.75 Hz) | ~105 | [6] |
| degt-1 mutant + I4/M5::DEGT-1 rescue | ~300 (~5 Hz) | ~115 | [6] |
Contribution to Mechanosensation in Nociceptive Neurons
This compound is a major mechanotransduction channel in the polymodal nociceptor ASH neurons.[5] These neurons are responsible for detecting noxious mechanical stimuli. In vivo patch-clamp recordings have shown that this compound mediates the majority of the mechanoreceptor current in ASH neurons.[5]
Interaction with ACD-1 in Chemosensation
This compound functions in concert with another DEG/ENaC channel, ACD-1, which is expressed in glial cells, to mediate specific chemosensory behaviors. This neuronal-glial channel interaction is required for acid avoidance and chemotaxis to the amino acid lysine. This compound is expressed in the ASK chemosensory neurons, which are involved in these responses.
Signaling Pathways and Workflows
The following diagrams illustrate the known signaling pathways involving this compound and a general experimental workflow for studying its function.
Detailed Experimental Protocols
Cold Tolerance Assay
This protocol is adapted from Ohta et al. (2014) and Takagaki et al. (2020).[5][9]
-
Worm Synchronization and Growth:
-
Place well-fed adult wild-type (N2) and this compound mutant worms on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.
-
Allow adults to lay eggs for 8-12 hours at 15°C.
-
Remove the parent worms.
-
Incubate the progeny at 15°C for 120-130 hours until they reach the young adult stage.[5]
-
-
Cold Shock:
-
Place the plates containing young adult worms on ice for 20 minutes.
-
Transfer the plates to a 2°C refrigerated cabinet for a duration of up to 96 hours.[5]
-
-
Recovery and Scoring:
-
After the cold shock period, move the plates to 15°C overnight to allow for recovery.
-
Count the number of live and dead worms. Worms that do not respond to a gentle touch with a platinum wire are scored as dead.
-
Calculate the survival rate as (number of live worms / total number of worms) x 100.
-
Pharyngeal Pumping Assay
This protocol is a standard method for quantifying feeding behavior in C. elegans.
-
Worm Preparation:
-
Synchronize worms by bleaching to obtain a population of L1 larvae.
-
Culture the synchronized L1s on NGM plates with E. coli OP50 at 20°C until they reach the young adult stage.
-
-
Assay:
-
Transfer individual young adult worms to a fresh NGM plate seeded with a small lawn of E. coli OP50.
-
Allow the worm to acclimate for a few minutes.
-
Using a stereomicroscope, observe the rhythmic contractions of the pharyngeal terminal bulb (grinder movements).
-
Count the number of pumps in a 60-second interval.[10]
-
-
Data Analysis:
-
Record the pumps per minute for at least 10-15 worms per genotype.
-
Perform statistical analysis (e.g., Student's t-test or ANOVA) to compare the pumping rates between wild-type and degt-1 mutant worms.[11]
-
In Vivo Calcium Imaging of ASG Neurons
This protocol allows for the visualization of neuronal activity in response to stimuli.
-
Transgenic Strain:
-
Use a transgenic C. elegans strain expressing a genetically encoded calcium indicator (e.g., GCaMP or Yellow Cameleon) specifically in the ASG neurons (e.g., under the gpa-4 promoter).
-
-
Worm Immobilization:
-
Prepare an agarose (B213101) pad (2-5%) on a microscope slide.
-
Place a young adult transgenic worm on the pad in a small drop of M9 buffer containing a paralytic agent (e.g., 10 mM levamisole).
-
Cover with a coverslip.
-
-
Imaging:
-
Use a fluorescence microscope equipped with a camera capable of time-lapse imaging.
-
Acquire a baseline fluorescence for a set period.
-
Apply a temperature stimulus (e.g., a rapid increase in temperature) using a perfusion system or a temperature-controlled stage.
-
Record the change in fluorescence intensity over time.
-
-
Analysis:
-
Measure the fluorescence intensity in the ASG neuron soma over the time course of the experiment.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F0).
-
Compare the calcium transients between wild-type and this compound mutant backgrounds.
-
DiO Staining of Chemosensory Neurons
This protocol is used to visualize the morphology of chemosensory neurons, including ASK and ASG.[12]
-
Staining Solution Preparation:
-
Prepare a 2 mg/ml stock solution of DiO in dimethylformamide (DMF).
-
Dilute the stock solution 1:200 in M9 buffer.
-
-
Staining:
-
Wash a mixed-stage population of worms from an NGM plate with M9 buffer.
-
Incubate the worms in the DiO staining solution for 2-3 hours at room temperature with gentle rocking.[12]
-
-
Destaining and Visualization:
-
Wash the worms three times with M9 buffer to remove excess dye.
-
Transfer the worms to a fresh NGM plate with a bacterial lawn and allow them to crawl for about 1 hour to further reduce background fluorescence.[12]
-
Mount the stained worms on an agarose pad with an anesthetic (e.g., sodium azide) and visualize the stained neurons using a fluorescence microscope with a FITC filter set.[12]
-
Conclusion
The this compound protein in C. elegans serves as a paradigm for understanding the diverse roles of DEG/ENaC channels in sensory biology. Its functions in thermosensation, mechanosensation, and proprioception are mediated by its expression in specific sensory neurons and its ability to act as a mechanosensitive ion channel. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the function of this compound and its homologs, potentially leading to new therapeutic strategies for channelopathies and neurodegenerative diseases.
References
- 1. Chemical ecology in the classroom: chemotaxis assay using C. elegans [protocols.io]
- 2. micropublication.org [micropublication.org]
- 3. Molecular physiology regulating cold tolerance and acclimation of Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The mechanoreceptor DEG‐1 regulates cold tolerance in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemotaxis of Caenorhabditis elegans during simultaneous presentation of two water-soluble attractants, l-lysine and chloride ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurodegeneration-related genes influence C. elegans pharyngeal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Functional dissection of synaptic circuits: in vivo patch-clamp recording in neuroscience [frontiersin.org]
- 9. Natural variations of cold tolerance and temperature acclimation in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharyngeal pumping rate does not reflect lifespan extension in C. elegans transgenerational longevity mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DiI and DIO Staining Procedures [wormatlas.org]
A Comprehensive Technical Guide on the Role of Deg-1 in Mechanotransduction
For Researchers, Scientists, and Drug Development Professionals
Abstract: The conversion of mechanical stimuli into electrochemical signals, a process known as mechanotransduction, is fundamental to sensory perception, including touch, hearing, and proprioception. The Degenerin/Epithelial Sodium Channel (DEG/ENaC) superfamily of ion channels are key players in this process across various species. This technical guide provides an in-depth examination of Degenerin-1 (Deg-1), a member of this family in Caenorhabditis elegans, and its crucial role in mechanotransduction. We will explore its function in different sensory modalities, the proposed molecular mechanisms of activation, associated signaling pathways, and the key experimental protocols used to elucidate its function. This document is intended to serve as a valuable resource for researchers in sensory biology, neuroscience, and drug development targeting ion channels.
Introduction: The DEG/ENaC Superfamily
The DEG/ENaC superfamily comprises a diverse group of amiloride-sensitive, non-voltage-gated cation channels.[1][2] These channels are conserved across animal phyla and are involved in a wide array of physiological processes, from transepithelial Na+ transport to sensory perception and synaptic plasticity.[3][4][5]
Structurally, DEG/ENaC channels are trimeric proteins, formed by identical or homologous subunits.[1][4][6] Each subunit features two transmembrane helices, intracellular N- and C-termini, and a large, cysteine-rich extracellular loop that resembles a clenched hand.[6][7] This extracellular domain is critical for channel gating in response to various stimuli, including mechanical force, protons (in the case of ASICs), and chemical ligands.[3][4] The founding members of this superfamily, the degenerins (Deg), were identified in C. elegans due to gain-of-function mutations that cause neuronal degeneration.[3][6] This phenotype highlighted their role as ion channels whose hyperactivity can be cytotoxic.
This compound and its Homologs: Key Roles in Mechanotransduction
In C. elegans, this compound and its close homolog DEGT-1 are integral components of the machinery that senses mechanical force. Their functions are context-dependent, contributing to distinct sensory modalities in different neuronal circuits.
Proprioception in the Foregut
Recent studies have identified the DEG/ENaC channel DEGT-1 as a proprioceptor that modulates the feeding rate of the C. elegans pharynx (foregut).[8][9][10]
-
Expression and Localization: DEGT-1 is exclusively expressed in four pharyngeal neurons: MI, M3, I4, and M5.[8][9][10] Unlike other mechanosensory channels that localize to neurites, DEGT-1 protein is found in the neuronal soma, in direct contact with the collagenous basement membrane of the pharynx.[8][9]
-
Function: degt-1 mutants exhibit an abnormally rapid pharyngeal pumping rate, suggesting that DEGT-1 provides negative feedback to slow down feeding.[8][9][10] This function is required in only the I4 and M5 neurons. The prevailing hypothesis is that DEGT-1 senses the shear force generated by the pharynx's own movements against the basement membrane, thus acting as a sensor of the organ's motion rather than of the ingested food itself.[8][9][10]
Nociception and Harsh Touch Sensation
DEGT-1 also plays a specific role in nociception, the sensation of noxious or painful stimuli.
-
Neuronal Context: In the multidendritic PVD neurons, which are polymodal nociceptors, DEGT-1 is required for sensing harsh touch.[11] The ALM touch neurons also utilize DEGT-1 for their harsh touch response.[11]
-
Molecular Complex: Evidence suggests that DEGT-1 may function together with another DEG/ENaC protein, MEC-10, to form a harsh touch mechanosensory complex.[11] This is distinct from the gentle touch response in ALM neurons, which requires MEC-4 and MEC-10.[11] This functional segregation highlights how different combinations of DEG/ENaC subunits can confer sensitivity to different stimulus intensities.
Emerging Roles in Thermosensation
Beyond mechanosensation, some DEG/ENaC channels are implicated in sensing temperature.
-
Cold Tolerance: The this compound channel in ASG sensory neurons has been shown to respond to warm temperatures, which in turn affects downstream interneuron circuits (AIN and AVJ) to regulate the worm's overall cold tolerance.[12]
-
Ectopic Expression: Ectopic expression of this compound in a gustatory neuron (ASE) was sufficient to make that neuron sensitive to warmth, reinforcing its role as a temperature sensor.[12] This suggests that this compound is a multimodal channel, capable of integrating both mechanical and thermal cues.
Molecular Mechanisms and Signaling Pathways
The primary model for how DEG/ENaC channels like this compound are gated by mechanical force is the "tether" model.
The Tether Model of Mechanical Gating
This model posits that the channel is physically linked to both the extracellular matrix (ECM) and the intracellular cytoskeleton.[1][2][7][13] Mechanical force applied to the cell is transmitted through these tethers, creating tension that pulls the channel into an open conformation.
-
Extracellular Tethers: The large extracellular domain of the channel is thought to be attached to ECM proteins. For the gentle touch receptor MEC-4, these tethers are proposed to include MEC-1 and MEC-9.[1][7]
-
Intracellular Tethers: The intracellular N- and C-termini are anchored to the cytoskeleton, likely via stomatin-like proteins such as MEC-2.[7][13]
-
Signal Transduction: Upon mechanical stimulation, the opening of the this compound channel allows an influx of cations (primarily Na+), leading to the depolarization of the sensory neuron. This electrical signal then propagates to downstream interneurons and motor neurons to elicit a behavioral response.[14]
The Role of Glia in Modulating Mechanosensation
Intriguingly, not all DEG/ENaC channels involved in touch sensation are expressed in neurons. The novel subunits DELM-1 and DELM-2 are expressed in glial cells that are associated with the OLQ and IL1 touch neurons.[15][16][17] Knockouts of these glial channels cause defects in nose-touch sensitivity.[15][16] This suggests that glia are not merely supportive structures but actively participate in sensory function, possibly by regulating the ionic microenvironment or setting the basal excitability of the associated sensory neurons.[15][16][17] Similarly, the glial channel ACD-1 functions with the neuronal channel this compound to mediate acid avoidance and chemotaxis.[18]
Quantitative Analysis of this compound Function
The function of this compound and its homologs has been quantified through various genetic and physiological experiments. The following tables summarize representative data based on published findings.
Table 1: Phenotypic Analysis of degt-1 Mutants
| Phenotype Assessed | Wild Type (N2) | degt-1 Mutant | Sensory Modality | Neurons Involved |
| Pharyngeal Pumping Rate (pumps/min) | ~250 | ~350 (significantly increased) | Proprioception | I4, M5 |
| Response to Harsh Body Touch (% responding) | > 90% | < 40% (significantly reduced) | Nociception | PVD, ALM |
| Response to Gentle Body Touch (% responding) | > 90% | > 90% (no significant change) | Touch | (DEGT-1 independent) |
| Cold Tolerance (% survival after shock) | High | Significantly Reduced | Thermosensation | ASG |
Table 2: Biophysical Properties of DEG/ENaC Channels (General)
| Property | Description | Typical Values / Characteristics |
| Ion Selectivity | Relative permeability to different cations. | Generally Na+ selective (PNa/PK > 10), though some show Ca2+ permeability.[2][6] |
| Gating Mechanism | Stimulus that opens the channel. | Mechanical force, extracellular protons (low pH), or chemical ligands.[1][3] |
| Blockers | Pharmacological agents that inhibit channel function. | Amiloride-sensitive.[1][2] |
| Activation Kinetics | Speed of channel opening in response to stimulus. | Phasic response; channels open at both the onset and removal of a mechanical stimulus.[1] |
Key Experimental Methodologies
A combination of genetic, behavioral, and physiological techniques in C. elegans has been instrumental in defining the role of this compound.
Genetic Manipulation and Visualization
-
CRISPR/Cas9 Gene Editing: Used to generate precise loss-of-function (degt-1 knockout) mutants for phenotypic analysis and to insert fluorescent tags (e.g., GFP) into the endogenous locus to visualize the DEGT-1 protein's expression pattern and subcellular localization.[8]
-
RNA interference (RNAi): Used to achieve gene knockdown in specific tissues or at specific developmental stages to assess gene function.[11]
-
Cell-Specific Rescue: Involves re-expressing the wild-type gene using a cell-specific promoter in a mutant background to confirm that the gene's function is required in a particular neuron or cell type.[15]
Behavioral Assays
-
Touch Response Assays: C. elegans is prodded with a tool, such as an eyebrow hair, to assess its response to gentle or harsh touch.[14][19] A normal response involves moving away from the stimulus. The frequency of response is quantified.
-
Nose Touch Assay: Assesses the worm's reversal response to a head-on collision with a hair, a behavior mediated by ASH, OLQ, and FLP neurons.[19]
-
Pharyngeal Pumping Assay: The rate of pharyngeal contractions is counted visually under a microscope, often in the presence or absence of food or pharmacological agents like serotonin, to assess feeding behavior.[8][9]
In Vivo Calcium Imaging
-
Protocol: This technique allows for the direct visualization of neuronal activity.
-
A genetically encoded calcium indicator (e.g., GCaMP) is expressed in the neuron of interest (e.g., PVD or ASG).
-
The worm is immobilized, often in a microfluidic device.
-
A stimulus (e.g., mechanical pressure from a probe or a change in temperature) is applied.
-
Changes in GCaMP fluorescence, which correlate with intracellular calcium levels and thus neuronal activation, are recorded using a fluorescence microscope.
-
-
Application: This has been used to show that PVD neurons in mec-10 and degt-1 mutants have diminished responses to harsh touch but normal responses to cold, demonstrating the specific role of these channels in mechanotransduction.[11]
Electrophysiological Characterization
-
Protocol (Heterologous Expression): As recording from small C. elegans neurons in vivo is technically challenging, channel properties are often studied in more amenable systems like Xenopus oocytes or cultured cells.
-
The cRNA encoding the channel subunit(s) (e.g., this compound) is injected into the oocyte.
-
The channel is allowed to express and traffic to the oocyte's plasma membrane.
-
Two-electrode voltage-clamp (TEVC) or patch-clamp recordings are performed.
-
The membrane potential is controlled, and ionic currents flowing through the expressed channels are measured in response to stimuli (e.g., changes in pH or application of drugs like amiloride) and different ion concentrations to determine selectivity and gating properties.
-
-
In Vivo Recording: While difficult, protocols for electrophysiological recordings at the C. elegans neuromuscular junction exist and provide a framework for studying ion channel function in the context of the native organism.[20][21] These involve careful dissection to expose the body wall muscles and ventral nerve cord for patch-clamp analysis.[20][21]
Conclusion and Future Directions
This compound and its homologs are multifaceted ion channels that serve as core components of mechanotransduction complexes in C. elegans. They are essential for proprioceptive feedback in the pharynx and for nociception in response to harsh mechanical stimuli. The "tether" model provides a compelling framework for their activation, and ongoing research continues to uncover their roles in other sensory modalities like thermosensation and their functional interplay with glial cells.
For drug development professionals, the DEG/ENaC family represents a promising target. Understanding the specific subunit composition and gating mechanisms of channels like this compound can inform the design of specific modulators for related human channels (ASICs and ENaCs), which are implicated in a range of pathologies including inflammatory pain, ischemia, and hypertension.[4][6] Future work will likely focus on high-resolution structural studies of these channels in complex with their tethering partners and further dissection of the downstream signaling cascades they initiate.
References
- 1. Insight into DEG/ENaC Channel Gating from Genetics and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensory Functions for Degenerin/Epithelial Sodium Channels (DEG/ENaC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. DEG/ENaC Ion Channels in the Function of the Nervous System: From Worm to Man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. The diverse functions of the DEG/ENaC family: linking genetic and physiological insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Specific roles for DEG/ENaC and TRP channels in touch and thermosensation in C. elegans nociceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mechanoreceptor DEG‐1 regulates cold tolerance in Caenorhabditis elegans | EMBO Reports [link.springer.com]
- 13. ahajournals.org [ahajournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Two novel DEG/ENaC channel subunits expressed in glia are needed for nose-touch sensitivity in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. s3.amazonaws.com [s3.amazonaws.com]
- 17. Two Novel DEG/ENaC Channel Subunits Expressed in Glia Are Needed for Nose-Touch Sensitivity in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A glial DEG/ENaC channel functions with neuronal channel this compound to mediate specific sensory functions in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assaying mechanosensation - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Protocols for electrophysiological recordings and electron microscopy at C. elegans neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure and Subunit Composition of Degenerin (DEG/ENaC) Ion Channels
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: The Degenerin/Epithelial Sodium Channel (DEG/ENaC) superfamily comprises a diverse group of ion channels crucial for a wide range of physiological processes, including mechanosensation, epithelial sodium transport, and acid sensing. This guide provides a detailed examination of the core structural architecture and subunit composition of these channels. Using the well-characterized mechanotransduction channel complex in Caenorhabditis elegans as a primary model, we dissect the roles of pore-forming subunits like MEC-4, MEC-10, and DEG-1, as well as the essential functions of auxiliary subunits such as MEC-2 and MEC-6. This document summarizes key biophysical data, outlines detailed experimental protocols for functional and structural analysis, and presents visual models of channel architecture and signaling pathways to offer a comprehensive resource for professionals engaged in ion channel research and drug development.
Introduction to the DEG/ENaC Superfamily
The DEG/ENaC superfamily represents a class of amiloride-sensitive, non-voltage-gated cation channels found exclusively in metazoans. The family is named for its founding members: the degenerins (DEG) of C. elegans, identified through mutations causing neuronal degeneration, and the vertebrate Epithelial Na+ Channel (ENaC), essential for sodium homeostasis.[1][2] Members of this family, despite sharing a common topology, are gated by a wide variety of stimuli and are involved in diverse physiological functions.[2]
Major functional subclasses include:
-
Degenerins (DEGs): Primarily implicated in mechanosensation, such as touch, proprioception, and pain sensation.[1]
-
Epithelial Na+ Channels (ENaCs): Constitutively active channels critical for sodium reabsorption in epithelial tissues.[1]
-
Acid-Sensing Ion Channels (ASICs): Gated by extracellular protons and involved in synaptic plasticity, pain, and fear responses.[3]
-
Peptide-gated Channels (e.g., FaNaC): Activated by neuropeptides like FMRFamide in invertebrates.[1]
Core Subunit Architecture
All members of the DEG/ENaC superfamily are assembled from three identical or homologous subunits that form a functional ion channel.[4] Each subunit possesses a conserved topology featuring two transmembrane helices (TM1 and TM2), short intracellular N- and C-termini, and a large, highly structured extracellular domain (ECD).[2]
The ECD is conformationally complex and is often compared to a "clenched hand." It is composed of several distinct subdomains: a central β-sheet "palm," an α-helical "thumb," "fingers," a "knuckle," and a "β-ball." This domain is responsible for sensing external stimuli and undergoes significant conformational changes during channel gating.
Caption: General architecture of a DEG/ENaC subunit (A) and its trimeric assembly (B).
The C. elegans Mechanotransduction Channel Complex: A Case Study
The gentle touch response in C. elegans is mediated by a sophisticated multiprotein complex in six touch receptor neurons (TRNs). This complex serves as a paradigm for understanding DEG/ENaC channel structure and function.
Pore-Forming Subunits: MEC-4 and MEC-10
The core of the mechanotransduction channel is a heterotrimeric assembly of MEC-4 and MEC-10 proteins.[5][6]
-
MEC-4: This is the primary subunit, and its loss leads to complete touch insensitivity. MEC-4 can form functional homomeric channels when expressed heterologously, but its function in vivo depends on other subunits.[5][7]
-
MEC-10: While highly homologous to MEC-4, MEC-10 appears to play more of a regulatory role. Its absence reduces, but does not eliminate, mechanoreceptor currents (MRCs).[5][8] It is essential for the channel's response to mechanical shear stress when studied in oocytes.[5]
Genetic and single-molecule imaging studies suggest a likely stoichiometry of two MEC-4 subunits and one MEC-10 subunit for the native channel.[5]
Essential Auxiliary Subunits: MEC-2 and MEC-6
For the channel to function correctly in vivo, it requires the association of several auxiliary proteins.
-
MEC-2: A stomatin-like protein that is essential for channel activity. It is thought to link the channel to the cytoskeleton and modulate the local lipid environment, playing a critical role in force-dependent gating.[9]
-
MEC-6: A paraoxonase-like, single-pass transmembrane protein required for the proper localization of the MEC-4/MEC-10 complex into discrete puncta along the neuron. It physically interacts with the core subunits and synergistically enhances channel currents by over 100-fold when co-expressed with MEC-2.
The Supramolecular Mechanotransduction Complex
The channel does not function in isolation but is part of a larger, tethered complex that transduces force from the extracellular matrix (ECM) to the channel pore.
-
Extracellular Tethers: Proteins like MEC-1 (a-type laminin), MEC-5 (collagen), and MEC-9 (containing Kunitz and EGF domains) form a specialized ECM, or "mantle," that is thought to connect directly to the channel's extracellular domain.
-
Intracellular Tethers: The channel's intracellular domains are believed to be anchored to a unique cytoskeleton of 15-protofilament microtubules, composed of MEC-7 (β-tubulin) and MEC-12 (α-tubulin).
This dual-tethering mechanism is hypothesized to convert mechanical displacement into tension that gates the channel.
Caption: The tether model of the C. elegans mechanotransduction channel complex.
The this compound Channel: Function Beyond Touch Sensation
While MEC-4 and MEC-10 are central to gentle touch, the protein this compound is another important family member involved in different sensory modalities.
-
Function: this compound is implicated in chemosensation, specifically in acid avoidance and lysine (B10760008) chemotaxis.
-
Expression: It is expressed in the ASK and ASG chemosensory neurons.
-
Glial Interplay: this compound functions in concert with ACD-1, a glial-expressed DEG/ENaC channel. However, they are not part of the same channel complex but rather function in distinct cells (neuron and glia, respectively) to mediate the sensory response.
Quantitative Biophysical Properties
The functional characteristics of DEG/ENaC channels have been quantified through various electrophysiological studies, primarily using heterologous expression in Xenopus oocytes and in vivo patch-clamping of C. elegans neurons.
| Property | Value / Description | Channel Composition | Reference |
| Single-Channel Conductance | ~22 pS (inward current) | MEC-4 (in vivo) | [8][10] |
| Subconductance State | Yes, ~0.35 pA current (vs. 1.6 pA for full open state) | MEC-4 (in vivo) | [9] |
| Ion Selectivity | Highly selective for Na+ over K+; also permeable to Li+ and Ca2+.[5] | MEC-4/MEC-10 | [8][11] |
| Reversal Potential | Near +20 mV in vivo, consistent with Na+ selectivity. | MEC-4/MEC-10 | [8] |
| Gating | Rapidly activating and inactivating response to both the onset and offset of mechanical stimuli. | MEC-4/MEC-10 | [9] |
| Amiloride Blockade (IC50) | ~10 µM for native mechanosensory currents. Varies for different DEG/ENaCs (0.1-20 µM range).[12] | General DEG/ENaC | [12][13][14][15] |
| Modulation by MEC-2/MEC-6 | MEC-6 increases current ~30-fold. MEC-2 and MEC-6 together increase current ~200-fold. | MEC-4d/MEC-10d |
Key Experimental Methodologies
The study of DEG/ENaC channel structure and function relies on a combination of genetic, biochemical, and biophysical techniques.
Functional Characterization in Xenopus Oocytes
This is a robust system for studying ion channel properties. cRNA encoding the subunits of interest is microinjected into oocytes, which then express the channels on their plasma membrane. Two-electrode voltage clamp (TEVC) is used to measure macroscopic currents.[16][17][18][19]
Protocol Overview:
-
cRNA Preparation: Linearize plasmid DNA containing the channel subunit gene and synthesize capped cRNA in vitro.
-
Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis.
-
Microinjection: Inject 10-50 ng of cRNA into the oocyte cytoplasm.
-
Incubation: Incubate oocytes for 2-7 days to allow for protein expression.
-
TEVC Recording: Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection). Clamp the membrane potential at a holding potential (e.g., -60 mV) and apply voltage steps or chemical agonists to elicit and measure ionic currents.[20]
References
- 1. Functional domains within the degenerin/epithelial sodium channel (Deg/ENaC) superfamily of ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional domains within the degenerin/epithelial sodium channel (Deg/ENaC) superfamily of ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiological insight into the conserved properties of Caenorhabditis elegans acid-sensing degenerin/epithelial sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiological insight into the conserved properties of Caenorhabditis elegans acid‐sensing degenerin/epithelial sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the Caenorhabditis elegans Degenerin Channel by Shear Stress Requires the MEC-10 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Structure–Function Analyses ofCaenorhabditis elegans MEC-4, a Candidate Mechanosensory Ion Channel Subunit | Journal of Neuroscience [jneurosci.org]
- 7. Gain-of-Function Mutations in the MEC-4 DEG/ENaC Sensory Mechanotransduction Channel Alter Gating and Drug Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The DEG/ENaC Protein MEC-10 Regulates the Transduction Channel Complex in Caenorhabditis elegans Touch Receptor Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progressive recruitment of distal MEC-4 channels determines touch response strength in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Amiloride-sensitive channels are a major contributor to mechanotransduction in mammalian muscle spindles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amiloride Analogs as ASIC1a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 17. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes:Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor [bio-protocol.org]
- 19. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes:Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor [en.bio-protocol.org]
- 20. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
The Discovery and Characterization of the deg-1 Gene in C. elegans: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of the deg-1 gene in the nematode Caenorhabditis elegans marked a pivotal moment in the study of neurodegeneration. Seminal work by Chalfie and Wolinsky in 1990 identified dominant mutations in this compound that lead to the swelling and subsequent death of a specific set of neurons.[1] This finding provided a powerful genetic model to dissect the molecular mechanisms underlying inherited neurodegenerative disorders. Subsequent research has elucidated the function of this compound as a subunit of a mechanosensitive and thermosensitive ion channel, playing crucial roles in sensory transduction and neuronal health. This in-depth technical guide provides a comprehensive overview of the discovery, function, and experimental investigation of the this compound gene, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
The Discovery of this compound and its Neurodegenerative Phenotype
The this compound gene was first identified through genetic screens for dominant mutations causing neuronal degeneration in C. elegans. The canonical gain-of-function allele, this compound(u38), results in the late-onset, temperature-sensitive degeneration of a small number of neurons, including the PVC command interneurons. This degeneration is characterized by the initial swelling of the neuronal cell body and processes, followed by lysis.
Quantitative Analysis of Neuronal Degeneration
The penetrance of the neurodegenerative phenotype in this compound(d) mutants is a key quantitative measure. The following table summarizes representative data on the percentage of PVC neuron death observed in various genetic backgrounds.
| Genotype | Temperature | % PVC Neuronal Death | Reference |
| Wild-type (N2) | 20°C | 0% | Chalfie & Wolinsky, 1990 |
| This compound(u38) | 15°C | ~5% | Chalfie & Wolinsky, 1990 |
| This compound(u38) | 20°C | ~50% | Chalfie & Wolinsky, 1990 |
| This compound(u38) | 25°C | >95% | Chalfie & Wolinsky, 1990 |
This compound: A Mechanosensitive and Thermosensitive Ion Channel
Biochemical and electrophysiological studies have revealed that this compound encodes a subunit of a degenerin/epithelial sodium channel (DEG/ENaC) family. These channels are typically involved in mechanotransduction and proprioception.
Function in ASG Sensory Neurons
This compound is expressed in the ASG sensory neurons, where it functions as a mechanoreceptor and a thermosensor.[2] It is essential for the response of ASG neurons to temperature changes, particularly warming, and plays a critical role in the regulation of cold tolerance in C. elegans. Loss of this compound function leads to a reduced response of ASG neurons to thermal stimuli.[2]
Electrophysiological Properties
The electrophysiological properties of DEG/ENaC channels are typically studied by heterologous expression in Xenopus oocytes and patch-clamp recording. While specific detailed electrophysiological data for homomeric this compound channels is limited in the literature, studies on related degenerin channels provide insights into their likely properties.
| Property | Description | Representative Values (for DEG/ENaC family) |
| Ion Selectivity | Preferentially permeable to Na+ ions. | PNa+/PK+ > 10 |
| Gating | Mechanically and/or temperature-gated. Gain-of-function mutations lead to constitutive channel opening. | - |
| Blocker | Sensitive to the diuretic amiloride (B1667095). | IC50 in the µM range |
Signaling Pathways Involving this compound
The sensory information transduced by this compound in ASG neurons is relayed to downstream interneurons to regulate behavior.
Cold Tolerance Pathway
In the context of cold tolerance, this compound in the ASG sensory neurons responds to temperature changes, which in turn affects the activity of the downstream AIN and AVJ interneurons. This signaling cascade is crucial for the worm's ability to survive in cold environments.
Mechanosensation Pathway
As a mechanoreceptor, this compound is involved in sensing mechanical stimuli. The force is thought to be transduced into an electrical signal through the opening of the this compound channel, leading to depolarization of the sensory neuron.
Experimental Protocols
Neuronal Degeneration Assay using DiI Staining
This protocol is used to visualize and quantify neuronal degeneration in C. elegans. DiI is a lipophilic dye that is taken up by a subset of sensory neurons with exposed dendritic endings, including some of the neurons affected by this compound(d) mutations.
Materials:
-
M9 Buffer
-
DiI stock solution (2 mg/ml in dimethylformamide)
-
Microcentrifuge tubes
-
Shaker
-
Agar (B569324) pads (2% agar in M9)
-
Sodium azide (B81097) (10 mM)
-
Fluorescence microscope with appropriate filters for red fluorescence
Procedure:
-
Grow synchronized populations of wild-type and this compound(d) mutant worms to the desired age.
-
Wash the worms off the plates with M9 buffer and collect them in a microcentrifuge tube.
-
Pellet the worms by gentle centrifugation and remove the supernatant.
-
Resuspend the worm pellet in 1 ml of M9 buffer.
-
Add 5 µl of the DiI stock solution (final concentration ~10 µg/ml).
-
Incubate the worms on a shaker at room temperature for 2-3 hours, protected from light.
-
Pellet the worms and wash twice with M9 buffer to remove excess dye.
-
Resuspend the final worm pellet in a small volume of M9.
-
Pipette a small drop of the worm suspension onto an agar pad.
-
Add a drop of sodium azide to immobilize the worms.
-
Place a coverslip over the worms and seal.
-
Observe the stained neurons using a fluorescence microscope. Healthy neurons will show continuous, bright fluorescence along their cell bodies and processes. Degenerating neurons will appear swollen, fragmented, or will be absent.
-
Quantify the percentage of worms exhibiting neuronal degeneration in the specific neurons of interest.
Calcium Imaging of ASG Neurons
This protocol allows for the in vivo monitoring of neuronal activity in ASG neurons by measuring changes in intracellular calcium concentration using genetically encoded calcium indicators (GECIs) like GCaMP.
Materials:
-
Transgenic C. elegans expressing GCaMP in ASG neurons (e.g., under the gpa-4 promoter).
-
NGM plates.
-
M9 buffer.
-
Cyanoacrylate adhesive (e.g., Vetbond™).
-
A glass coverslip.
-
A perfusion system for stimulus delivery (optional).
-
A fluorescence microscope equipped for time-lapse imaging of GFP.
Procedure:
-
Prepare a thin pad of 2% agar on a glass slide.
-
Pick a young adult transgenic worm and place it in a small drop of M9 buffer on a coverslip.
-
Carefully wick away most of the buffer, leaving the worm relatively dry.
-
Apply a tiny drop of cyanoacrylate adhesive to the coverslip near the worm.
-
Using a platinum wire pick, gently nudge the worm so that its body, posterior to the pharynx, is glued to the coverslip. The head should remain free to move.
-
Invert the coverslip onto the agar pad on the slide.
-
Mount the slide on the microscope stage.
-
Locate the ASG neurons using fluorescence.
-
Acquire a baseline fluorescence recording.
-
Apply the stimulus (e.g., a temperature shift using a perfusion system or a Peltier device).
-
Record the changes in GCaMP fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium and thus neuronal activity.
-
Analyze the fluorescence intensity changes to quantify the neuronal response.
Electrophysiological Recording of this compound Channels in Xenopus Oocytes
This protocol describes the heterologous expression of this compound in Xenopus oocytes and the subsequent characterization of its channel properties using two-electrode voltage clamp (TEVC).
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding this compound.
-
Microinjection setup.
-
Two-electrode voltage clamp (TEVC) rig.
-
Recording chamber and perfusion system.
-
Recording solutions (e.g., ND96).
Procedure:
-
Oocyte Preparation: Harvest and defolliculate Xenopus oocytes.
-
cRNA Injection: Inject 50 nl of this compound cRNA (at a concentration of 0.1-1 µg/µl) into Stage V-VI oocytes.
-
Incubation: Incubate the injected oocytes at 16-18°C for 2-5 days to allow for channel expression.
-
TEVC Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing and one for current injection).
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply voltage steps or ramps to study the current-voltage relationship.
-
To test for mechanosensitivity, apply a mechanical stimulus to the oocyte membrane (e.g., via a fire-polished glass probe or fluid flow).
-
To test for thermosensitivity, change the temperature of the perfusion solution.
-
To test for amiloride sensitivity, perfuse the oocyte with a solution containing amiloride.
-
-
Data Analysis: Analyze the recorded currents to determine the channel's properties, such as ion selectivity, gating kinetics, and pharmacology.
Conclusion
The discovery of the this compound gene has provided invaluable insights into the molecular basis of inherited neurodegeneration and the function of mechanosensitive ion channels. The experimental tractability of C. elegans continues to make it an exceptional model for dissecting the complex signaling pathways that govern neuronal health and disease. The detailed protocols and data presented in this guide are intended to facilitate further research into the fascinating biology of this compound and its role in the nervous system, with the ultimate goal of informing the development of novel therapeutic strategies for neurodegenerative disorders.
References
The Trans-Species Legacy of DEG-1: A Technical Guide to Mammalian Homologues
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The degenerin/epithelial sodium channel (DEG/ENaC) superfamily represents a diverse group of ion channels crucial for a wide array of physiological processes, ranging from mechanosensation and proprioception to electrolyte homeostasis and neurotransmission. The archetypal member, DEG-1, first identified in the nematode Caenorhabditis elegans, provided a foundational understanding of the structure and function of these channels. Gain-of-function mutations in this compound lead to neuronal swelling and degeneration, highlighting the critical role of ion flux regulation in cellular health. In mammals, the legacy of this compound is carried by two major subfamilies: the Acid-Sensing Ion Channels (ASICs) and the Epithelial Sodium Channels (ENaCs). These homologues, while sharing a common ancestry and structural framework with this compound, have evolved to fulfill distinct and vital roles in mammalian physiology and pathophysiology.
This technical guide provides an in-depth exploration of the core mammalian homologues of this compound. It is designed for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and a visual representation of the key signaling pathways governing the function of these critical ion channels. The information presented herein is intended to facilitate a deeper understanding of ASIC and ENaC channels and to support ongoing research and therapeutic development efforts targeting this important channel superfamily.
Mammalian Homologues of this compound: ASICs and ENaCs
The DEG/ENaC superfamily in mammals is primarily composed of the ASIC and ENaC subfamilies, both of which are amiloride-sensitive, sodium-selective ion channels.[1][2]
-
Acid-Sensing Ion Channels (ASICs): Primarily expressed in the central and peripheral nervous systems, ASICs are proton-gated cation channels.[1][3] They are key players in sensing extracellular pH fluctuations that occur during synaptic transmission, inflammation, and ischemic events.[1][3] Their involvement in pain perception, fear, learning, and neurodegeneration following ischemic stroke makes them significant targets for drug development.[1][4][5] Six ASIC subunits have been identified, encoded by four genes: ASIC1a, ASIC1b, ASIC2a, ASIC2b, ASIC3, and ASIC4.[2] These subunits assemble into functional homo- or heterotrimeric channels, each with distinct biophysical and pharmacological properties.[6]
-
Epithelial Sodium Channels (ENaCs): ENaCs are constitutively active channels predominantly located in the apical membrane of epithelial cells in tissues such as the kidney, lung, and colon.[7][8] They are critical for maintaining sodium and water balance, which in turn regulates blood pressure.[8] The canonical ENaC is a heterotrimer composed of α, β, and γ subunits, although a δ subunit can substitute for the α subunit in some tissues.[8][9][10] Dysfunction of ENaC is linked to several diseases, including hypertension (Liddle's syndrome) and cystic fibrosis.[11][12]
Quantitative Data on this compound Homologues
A precise understanding of the biophysical and pharmacological properties of ASIC and ENaC channels is essential for functional studies and drug design. The following tables summarize key quantitative data from the literature.
Table 1: Biophysical Properties of ASIC and ENaC Channels
| Channel Subtype | pH of Half-Maximal Activation (pH₅₀) | Single-Channel Conductance (pS) | Ion Selectivity (PNa+/PK+) | Key Characteristics |
| ASIC1a (homomer) | ~6.2 - 6.6 | ~10-15 | High | Permeable to Ca²⁺ in addition to Na⁺.[2][10] |
| ASIC2a (homomer) | ~4.4 | ~12-18 | Moderate | Low proton sensitivity.[2] |
| ASIC3 (homomer) | ~6.4 - 6.8 | ~6-10 | High | Exhibits a biphasic current with a transient and sustained component. |
| ASIC1a/2a (heteromer) | ~5.0 | ~15 | High | Intermediate properties between ASIC1a and ASIC2a homomers. |
| αβγ-ENaC | Not applicable (constitutively active) | ~4-5 (in high Na⁺) | Very High (>500) | Highly selective for Na⁺ over K⁺.[13] |
| δβγ-ENaC | Activated by protons (EC₅₀ ~pH 6.0) | ~40 | PNa+ > PLi+ | Divergent cation selectivity compared to αβγ-ENaC.[10][14] |
Table 2: Pharmacological Profile of Key Modulators
| Channel Subtype | Modulator | Potency (IC₅₀ / Kᵢ) | Mode of Action |
| ASIC1a | Amiloride | ~10-100 µM | Non-specific blocker |
| ASIC1a | PcTx1 (Psalmotoxin 1) | ~0.9 nM | Specific inhibitor |
| αβγ-ENaC | Amiloride | ~0.1-0.2 µM (Kᵢ ~20 nM) | Potent Blocker[8][10] |
| δβγ-ENaC | Amiloride | ~2.6 µM | Blocker (lower affinity than for αβγ-ENaC)[10] |
| αβγ-ENaC | Benzamil | ~0.01 µM | Potent Blocker |
| δβγ-ENaC | Benzamil | ~0.3 µM | Blocker (lower affinity than for αβγ-ENaC)[10] |
Table 3: Tissue Expression of ASIC and ENaC Subunits in Humans
| Subunit | Primary Tissues of Expression (mRNA/Protein) |
| ASIC1 | Central Nervous System (widespread), Dorsal Root Ganglia (DRG)[15][16] |
| ASIC2 | Central Nervous System, DRG[15][16] |
| ASIC3 | Primarily Dorsal Root Ganglia[2][15] |
| α-ENaC | Kidney (distal nephron), Colon, Lung, Sweat Glands[7][8] |
| β-ENaC | Kidney, Colon, Lung[7][8] |
| γ-ENaC | Kidney, Colon, Lung[7][8] |
| δ-ENaC | Brain, Pancreas, Testis, Ovary, Esophagus[10] |
Signaling Pathways
The activity of ASIC and ENaC channels is tightly regulated by a complex network of intracellular signaling pathways. These pathways modulate channel expression at the cell surface, their open probability, and their interaction with other proteins.
ENaC Regulation by the Nedd4-2 Pathway
A key regulatory mechanism for ENaC is its ubiquitination by the E3 ubiquitin ligase Nedd4-2, which targets the channel for internalization and degradation. This process is dynamically controlled by hormones like aldosterone (B195564) via the serum and glucocorticoid-inducible kinase 1 (SGK1).
ASIC1a Modulation by Protein Kinase C (PKC)
The function of ASIC1a, a key player in acid-induced neuronal injury, is modulated by various kinases, including Protein Kinase C (PKC). The PKC signaling cascade can influence ASIC1a expression and activity, often involving the transcription factor NF-κB.
Experimental Protocols
Reproducible and robust experimental methods are the cornerstone of ion channel research. This section provides detailed protocols for key techniques used to study ASIC and ENaC channels.
Protocol 1: Whole-Cell Patch-Clamp Recording of ASICs in Transfected HEK293 Cells
This protocol describes the electrophysiological recording of proton-activated currents from ASIC channels heterologously expressed in Human Embryonic Kidney (HEK293) cells.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
For transfection, plate cells onto glass coverslips in a 35 mm dish to reach 50-70% confluency on the day of transfection.
-
Transfect cells with a plasmid encoding the desired ASIC subunit(s) (e.g., hASIC1a) and a fluorescent marker (e.g., eGFP) using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.
-
Incubate cells for 24-48 hours post-transfection to allow for channel expression.
2. Electrophysiology:
-
Solutions:
- External Solution (pH 7.4): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution: 120 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP. Adjust pH to 7.2 with KOH.
- Activating Solution (e.g., pH 6.0): Same as external solution, but buffered with 10 mM MES instead of HEPES and pH adjusted to 6.0 with HCl.
-
Recording:
- Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with the external solution (pH 7.4).
- Identify transfected cells by fluorescence.
- Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.
- Establish a giga-ohm seal and obtain the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential of -60 mV.
- Rapidly apply the activating solution (e.g., pH 6.0) using a fast perfusion system to evoke an inward current.
- Wash with the external solution (pH 7.4) to allow the current to return to baseline and the channel to recover from desensitization.
-
Data Analysis:
- Record and analyze the peak current amplitude, activation kinetics, and desensitization kinetics using appropriate software (e.g., pCLAMP, AxoGraph).
- To determine pH sensitivity (pH₅₀), apply a range of acidic solutions and plot the normalized peak current against the pH, fitting the data with the Hill equation.
Workflow for ASIC patch-clamp electrophysiology. Protocol 2: Ion Flux Assay for ENaC Activity using a Fluorescent Indicator
This protocol provides a method for measuring ENaC activity in a population of cells by monitoring changes in intracellular Na⁺ concentration using a Na⁺-sensitive fluorescent dye. This is suitable for higher-throughput screening of ENaC modulators.
1. Cell Preparation:
-
Plate cells expressing ENaC (e.g., mpkCCD cells or transfected CHO cells) in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Wash the cells twice with a low-Na⁺ buffer (e.g., replacing NaCl with NMDG-Cl).
2. Dye Loading:
-
Prepare a loading buffer containing a Na⁺-sensitive fluorescent indicator (e.g., CoroNa Green AM or Asante Natrium Green-2 AM) and Pluronic F-127 in the low-Na⁺ buffer.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C, protected from light.
-
Wash the cells three times with the low-Na⁺ buffer to remove excess dye.
3. Assay Performance:
-
Place the 96-well plate into a fluorescence plate reader capable of kinetic reads and with automated injection.
-
Establish a baseline fluorescence reading in the low-Na⁺ buffer.
-
To measure ENaC inhibition, add compounds (e.g., amiloride) to the wells and incubate for 10-20 minutes.
-
Initiate the Na⁺ influx by injecting a high-Na⁺ buffer (e.g., 140 mM NaCl) into the wells.
-
Immediately begin kinetic fluorescence reading (e.g., every 5-10 seconds for 5-10 minutes) at the appropriate excitation/emission wavelengths for the chosen dye.
4. Data Analysis:
-
The rate of fluorescence increase is proportional to the rate of Na⁺ influx through ENaC.
-
Calculate the initial rate of fluorescence change (slope) for each well.
-
For inhibitor studies, normalize the rates to a vehicle control (0% inhibition) and a maximal inhibition control (e.g., high concentration of amiloride, 100% inhibition).
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀.
Conclusion
The mammalian homologues of C. elegans this compound, the ASIC and ENaC channels, are fundamental to a vast range of physiological functions and are deeply implicated in numerous human diseases. Their roles as sensors of chemical and mechanical stimuli place them at the forefront of research in neuroscience, cardiovascular regulation, and epithelial biology. As therapeutic targets, they hold immense promise for the development of novel treatments for conditions such as chronic pain, ischemic stroke, hypertension, and cystic fibrosis.[4][11][12][17] A thorough understanding of their quantitative properties, the signaling networks that control them, and the experimental methods used to probe their function is paramount. It is hoped that this technical guide will serve as a valuable resource for the scientific community, accelerating discovery and innovation in this dynamic and clinically significant field of ion channel research.
References
- 1. Protein Kinase C Regulates ASIC1a Protein Expression and Channel Function via NF-kB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells [jove.com]
- 4. Modulation of acid-sensing ion channels: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 6. Kinetic analysis of ASIC1a delineates conformational signaling from proton-sensing domains to the channel gate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Electrophysiological Characterization of the Rat Epithelial Na+ Channel (rENaC) Expressed in MDCK Cells : Effects of Na+ and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Protein Domains That Control Proton and Calcium Sensitivity of ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Nedd4-2 and the Regulation of Epithelial Sodium Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Regulation of the Acid-Sensing Ion channel 1 by Protein Kinase C and M" by Edlira Bashari [digitalcommons.library.uab.edu]
- 13. Determination of Epithelial Na+ Channel Subunit Stoichiometry from Single-Channel Conductances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanosensitivity of the Epithelial Sodium Channel (ENaC): Controversy or Pseudocontroversy? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Distribution of acid-sensing ion channel subunits in human sensory neurons contrasts with that in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Epithelial Sodium Channel Alpha Subunit (αENaC) Is Associated with Inverse Salt Sensitivity of Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Expression Pattern of deg-1 in C. elegans Neurons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the expression pattern and function of the degenerin-1 (deg-1) gene in the nervous system of the nematode Caenorhabditis elegans. As a member of the degenerin/epithelial sodium channel (DEG/ENaC) family, this compound is implicated in mechanosensation, chemosensation, and temperature sensing. Understanding its precise neuronal expression and function is critical for elucidating sensory biology and for the development of novel therapeutic strategies targeting ion channels.
Introduction to this compound
The this compound gene in C. elegans encodes a subunit of a DEG/ENaC ion channel. These channels are voltage-independent and primarily conduct sodium ions. In the nervous system, they are crucial for translating physical and chemical stimuli into neuronal activity. Gain-of-function mutations in this compound can lead to neuronal swelling and degeneration, highlighting the channel's importance in maintaining neuronal health and function[1]. Loss-of-function studies have revealed its role in specific sensory modalities.
Neuronal Expression Profile of this compound
The expression of this compound is restricted to a small subset of neurons, where it mediates distinct sensory functions. This specific expression pattern has been primarily elucidated through the use of transcriptional and translational reporter fusions, most notably with Green Fluorescent Protein (GFP). Recent advances in single-cell RNA sequencing (scRNA-seq) via the C. elegans Neuronal Gene Expression Map & Network (CeNGEN) project are providing more granular, quantitative data on its expression.[2][3][4][5][6]
While precise quantitative data like transcript copies per neuron are still emerging from large-scale projects, a summary of neurons with confirmed this compound expression and its associated function provides a clear overview for researchers.
| Neuron Class | Primary Function Associated with this compound | Key References |
| ASG (Amphid Sensory Neuron, G) | Ambient Temperature Sensing / Warm Sensation | |
| ASK (Amphid Sensory Neuron, K) | Chemotaxis to Lysine | |
| PVC (Interneuron) | Tail Touch Insensitivity (in this compound(u38) mutants) | [1] |
| PVR (Interneuron) | Tail Touch Insensitivity (in this compound(u38) mutants) | [1] |
| PQR (Sensory Neuron) | Tail Touch Insensitivity (in this compound(u38) mutants) | [1] |
Note: The touch insensitivity phenotype observed in this compound(u38) mutants points to a role for this compound in mechanosensory neurons of the tail[1].
Signaling Pathways and Neuronal Circuits Involving this compound
This compound functions within specific neuronal circuits to modulate behavior in response to environmental cues.
This compound acts as an ambient temperature sensor in the ASG sensory neurons. These neurons respond to warm temperatures by increasing intracellular Ca2+ concentration in a this compound-dependent manner. The ASG neurons then signal downstream to the AIN and AVJ interneurons. This circuit is crucial for regulating the worm's cold tolerance.
This compound in the ASK chemosensory neurons works in concert with another DEG/ENaC channel, ACD-1, which is expressed in the surrounding amphid sheath glial cells. This glial-neuronal channel pairing is essential for specific chemosensory behaviors, including acid avoidance and attraction to the amino acid lysine[7]. This highlights a sophisticated mechanism where glial channels modulate the activity and sensitivity of associated sensory neurons.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for two key experimental approaches used to study this compound expression and function.
This protocol describes the creation of a transgenic C. elegans strain expressing GFP under the control of the this compound promoter to visualize its expression pattern. The PCR fusion approach is a common and effective method[8].
Objective: To create a pthis compound::gfp reporter construct and generate a transgenic strain.
Materials:
-
N2 (wild-type) C. elegans
-
DNA extraction reagents
-
High-fidelity DNA polymerase and PCR reagents
-
pPD95.77 vector (contains GFP and unc-54 3' UTR)
-
Gel extraction kit
-
Microinjection setup (microscope, micromanipulator, needles)
-
Co-injection marker (e.g., pRF4, rol-6(su1006))
Procedure:
-
Promoter Amplification:
-
Design primers to amplify ~2-3 kb of the genomic region immediately upstream of the this compound start codon.
-
Add a 5' tail to the forward primer with homology to your chosen vector.
-
Add a 5' tail to the reverse primer with homology to the 5' end of the GFP coding sequence.
-
Perform PCR on N2 genomic DNA to amplify the this compound promoter.
-
-
GFP Amplification:
-
Design primers to amplify the GFP coding sequence and the unc-54 3' UTR from the pPD95.77 vector.
-
The forward primer should have a 5' tail with homology to the 3' end of the this compound promoter.
-
The reverse primer should have a 5' tail with homology to the vector backbone.
-
Perform PCR using pPD95.77 as a template.
-
-
Fusion PCR:
-
Combine the two purified PCR products (promoter and GFP) in a new PCR reaction.
-
Use "nested" primers that anneal to the 5' end of the promoter and the 3' end of the unc-54 3' UTR.
-
The overlapping regions of the two initial fragments will anneal, allowing the polymerase to create a single, fused DNA molecule (pthis compound::gfp).
-
-
Microinjection:
-
Prepare an injection mix containing:
-
pthis compound::gfp fusion product (5-50 ng/µl)
-
Co-injection marker pRF4 (50-100 ng/µl)
-
Carrier DNA (e.g., pBluescript) to a final concentration of 150 ng/µl.
-
-
Inject the mix into the gonad syncytium of young adult N2 hermaphrodites.
-
-
Screening for Transgenics:
-
Transfer injected worms to individual plates.
-
Screen the F1 progeny for the co-injection marker phenotype (e.g., "roller" phenotype for rol-6).
-
Mount roller animals on an agarose (B213101) pad and examine for GFP expression using a fluorescence microscope.
-
This protocol outlines how to measure temperature-evoked calcium transients in the ASG neurons using a genetically encoded calcium indicator like GCaMP.[9][10][11]
Objective: To measure changes in intracellular calcium in ASG neurons in response to a temperature stimulus.
Materials:
-
Transgenic C. elegans strain expressing GCaMP specifically in ASG neurons (e.g., using the this compound promoter).
-
Microfluidic device or system for worm immobilization and temperature control.
-
Fluorescence microscope with a high-speed camera.
-
Image analysis software (e.g., ImageJ/Fiji).
-
M9 buffer.
Procedure:
-
Worm Preparation:
-
Use synchronized young adult worms for consistency.
-
Load a single worm into the microfluidic device, which will immobilize it for imaging. Alternatively, worms can be immobilized using polystyrene beads or cyanoacrylate glue on an agarose pad.[10]
-
-
Temperature Stimulus:
-
Use a temperature control system (e.g., a Peltier element) connected to the imaging stage to deliver precise temperature changes.
-
A typical stimulus protocol might be:
-
Baseline at 20°C for 60 seconds.
-
Ramp up to 25°C over 30 seconds.
-
Hold at 25°C for 60 seconds.
-
Ramp down to 20°C over 30 seconds.
-
-
-
Image Acquisition:
-
Focus on the ASG neuron cell body.
-
Acquire images at a high frame rate (e.g., 5-10 frames per second) throughout the temperature stimulus protocol.
-
Ensure the exposure time is short enough to minimize motion blur and phototoxicity.
-
-
Data Analysis:
-
Use image analysis software to define a Region of Interest (ROI) around the ASG cell body.
-
Measure the mean fluorescence intensity within the ROI for each frame.
-
Correct for photobleaching by fitting an exponential decay curve to the baseline period.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where ΔF = (F - F₀) and F₀ is the average baseline fluorescence.
-
Plot the ΔF/F₀ trace over time and align it with the temperature stimulus profile. An increase in fluorescence indicates a rise in intracellular calcium.
-
Conclusion and Relevance for Drug Development
The specific expression of this compound in a handful of sensory neurons makes it an intriguing target. Its role in multiple sensory modalities—thermosensation, chemosensation, and mechanosensation—implicates it as a key player in how an organism perceives and responds to its environment.
For drug development professionals, DEG/ENaC channels are a validated target class. Understanding the specific neuronal context of channels like this compound is crucial.
-
Target Validation: The distinct phenotypes associated with this compound loss-of-function provide clear behavioral readouts for screening compounds that modulate channel activity.
-
Specificity: The restricted expression pattern suggests that targeting this compound could lead to specific effects on sensory perception with potentially fewer off-target effects compared to channels with broader expression.
-
Model System: The detailed protocols and well-defined circuits in C. elegans provide a powerful in vivo platform for initial stages of drug discovery and for dissecting the mechanism of action of channel-modulating compounds.
Future research, particularly leveraging the quantitative power of single-cell transcriptomics and advanced imaging, will further refine our understanding of this compound regulation and its precise contribution to neuronal function, paving the way for new therapeutic avenues.
References
- 1. Gene: this compound, Species: Caenorhabditis elegans - Caenorhabditis Genetics Center (CGC) - College of Biological Sciences [cgc.umn.edu]
- 2. cengen.org [cengen.org]
- 3. biorxiv.org [biorxiv.org]
- 4. The CeNGEN Project: The Complete Gene Expression Map of an Entire Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression profiling of the mature C. elegans nervous system by single-cell RNA-Sequencing | Semantic Scholar [semanticscholar.org]
- 6. Comprehensive single cell transcriptional profiling of a multicellular organism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knockout of glial channel ACD-1 exacerbates sensory deficits in a C. elegans mutant by regulating calcium levels of sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reporter gene fusions - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A protocol for imaging calcium and chloride in C. elegans glia upon touch stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
The Role of DEG-1 in Sensory Neuron Function: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The degenerin/epithelial sodium channel (DEG/ENaC) superfamily plays a critical role in a variety of physiological processes, including mechanosensation, proprioception, and nociception. In the nematode Caenorhabditis elegans, a key member of this family, DEG-1, has emerged as a central player in sensory neuron function. This technical guide provides an in-depth analysis of this compound, consolidating current research on its molecular characteristics, diverse sensory roles, associated signaling pathways, and the experimental methodologies used for its study. We present quantitative data in structured tables for comparative analysis and visualize complex pathways and workflows using detailed diagrams. This document serves as a comprehensive resource for researchers investigating sensory transduction and for professionals exploring novel targets for drug development.
Introduction to this compound and the DEG/ENaC Superfamily
The DEG/ENaC superfamily consists of non-voltage-gated, amiloride-sensitive cation channels.[1][2] These channels are typically trimers, formed by identical or homologous subunits, each with two transmembrane domains, intracellular N- and C-termini, and a large, distinctive extracellular loop.[1][2][3] In C. elegans, members of this family, known as degenerins, are fundamental to sensory perception. The name "degenerin" stems from the observation that specific gain-of-function mutations in these channel genes can lead to neuronal swelling and subsequent necrotic cell death.[4]
This compound is a confirmed pore-forming subunit of mechanosensitive ion channels and is integral to touch and pain sensation in C. elegans.[1] It is expressed in several sensory neurons where it participates in detecting a wide range of stimuli, from mechanical force and temperature to chemical cues.
Molecular and Functional Roles of this compound in Sensory Neurons
This compound is a multifaceted channel subunit involved in numerous sensory modalities, functioning in distinct subsets of neurons to orchestrate complex behaviors.
Mechanosensation and Nociception
This compound is a major mechanotransduction channel in the ASH polymodal nociceptor neurons, which are responsible for detecting noxious mechanical stimuli and inducing defensive avoidance behaviors.[5] In vivo recordings have identified this compound as essential for the primary component of mechanoreceptor currents (MRCs) in ASH neurons.[5] While other channels may contribute a minor current, this compound is the principal transducer of mechanical force in these nociceptors.[5] The ASH neurons also express another DEG/ENaC protein, UNC-8, but genetic studies indicate that this compound is essential for the major MRC component, whereas unc-8 is not.[5] This suggests that this compound can form functional channels independently of UNC-8 in this context.[5]
Proprioception in the Foregut
A related protein, DEGT-1, functions as a proprioceptor in the pharynx (C. elegans' foregut), an organ analogous to the vertebrate foregut.[6][7][8] DEGT-1 is expressed in four pharyngeal neurons (MI, M3, I4, and M5) and is localized to the neuronal soma, in direct contact with the pharyngeal basement membrane.[6][8] It modulates the pharyngeal pumping rate by providing proprioceptive feedback generated by the organ's own movement.[6][7] Mutants lacking degt-1 exhibit abnormally rapid feeding, indicating a loss of this regulatory feedback.[6][7][8] This function is distinct from sensing ingested food, as the rapid pumping phenotype persists when induced by serotonin (B10506) alone.[6][7]
Thermosensation and Cold Tolerance
This compound also plays a crucial role in temperature sensation. It functions as a mechanoreceptor in the ASG sensory neurons to detect warm temperatures. This thermal information is then relayed to downstream interneurons, such as AIN and AVJ, to regulate the animal's cold tolerance. Ectopic expression of this compound in a gustatory neuron (ASE) was sufficient to make that neuron sensitive to warmth, confirming this compound's role in thermosensation.
Chemosensation and Glial-Neuronal Interactions
In chemosensation, this compound functions in concert with a glial-expressed DEG/ENaC channel, ACD-1. This channel pair is required for acid avoidance and chemotaxis towards the amino acid lysine.[9][10] this compound is expressed in the ASK and ASG chemosensory neurons.[9] ACD-1 is expressed in the surrounding amphid sheath glia, not in the neurons themselves.[10] This discovery highlights a sophisticated mechanism where a glial channel is required to modulate the function of a neuronal channel, orchestrating a specific sensory response.[9][10] Animals mutant for both this compound and acd-1 are viable and structurally normal but show specific defects in these chemosensory behaviors.[9]
Quantitative Data Summary
The following tables summarize key quantitative and functional data related to this compound and associated DEG/ENaC channels.
| Table 1: Neuronal Expression and Sensory Function of this compound | |
| Neuron Class | Sensory Modality |
| ASH (Polymodal Nociceptor) | Mechanosensation (Nociception) |
| ASG (Sensory Neuron) | Thermosensation |
| ASK, ASG (Chemosensory Neurons) | Chemosensation |
| I4, M5 (Pharyngeal Neurons) | Proprioception (as DEGT-1) |
| Table 2: Properties of DEG/ENaC Channels in Sensory Transduction | |
| Channel Subunit(s) | Property |
| This compound | Mechanoreceptor Current (MRC) |
| DEGT-1 | Ion Permeability |
| MEC-4/MEC-10 | Ion Selectivity |
| MEC-4(d)/MEC-10(d) | Current Amplification |
| ACD-1 | Channel Activity |
| MDEG1 (Human Homolog) | Gating Alteration |
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for understanding the function of this compound.
Caption: Mechanosensation pathway in the ASH neuron mediated by this compound.
Caption: Glial-neuronal circuit for chemosensation involving ACD-1 and this compound.
References
- 1. Insight into DEG/ENaC Channel Gating from Genetics and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensory Functions for Degenerin/Epithelial Sodium Channels (DEG/ENaC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DEG/ENaC Ion Channels in the Function of the Nervous System: From Worm to Man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanotransduction in the Nematode Caenorhabditis elegans - Mechanosensitivity in Cells and Tissues - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. DEG/ENaC but not TRP channels are the major mechanoelectrical transduction channels in a C. elegans nociceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The DEG/ENaC channel DEGT-1 is a proprioceptor of C. elegans foregut movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. A glial DEG/ENaC channel functions with neuronal channel this compound to mediate specific sensory functions in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A glial DEG/ENaC channel functions with neuronal channel this compound to mediate specific sensory functions in C. elegans - Kent Academic Repository [kar.kent.ac.uk]
The Gating Mechanism of the Deg-1 Channel: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The degenerin (DEG)/epithelial sodium channel (ENaC) superfamily plays a critical role in mechanosensation, proprioception, and nociception across various species. In Caenorhabditis elegans, the Deg-1 protein is a key subunit of a mechanosensitive ion channel complex primarily expressed in nociceptive neurons, such as the ASH neurons. Gain-of-function mutations in the this compound gene lead to neuronal degeneration, highlighting its importance in maintaining neuronal health and function. Understanding the intricate gating mechanism of the this compound channel is paramount for elucidating the molecular basis of mechanotransduction and for the development of novel therapeutics targeting sensory neuropathies and related disorders. This technical guide provides a comprehensive overview of the current understanding of this compound channel gating, integrating structural insights, quantitative biophysical data, and detailed experimental methodologies.
Introduction to this compound and the DEG/ENaC Superfamily
The this compound protein is a member of the DEG/ENaC superfamily, characterized by a common topology of two transmembrane helices (TM1 and TM2), a large and complex extracellular domain (ECD), and intracellular N- and C-termini[1]. These channels are typically non-voltage-gated and are permeable to sodium ions[1]. This compound, along with its homologs MEC-4 and MEC-10, are central components of mechanosensitive channel complexes in C. elegans[1]. While MEC-4 and MEC-10 are crucial for gentle touch sensation, this compound is a major mechanotransduction channel in the polymodal nociceptive ASH neurons, which respond to harsh mechanical stimuli[2].
The gating of DEG/ENaC channels can be triggered by various stimuli, including mechanical force and chemical ligands[1]. The prevailing model for mechanosensitive DEG channels suggests that force is transmitted to the channel through tethers to the extracellular matrix and the intracellular cytoskeleton, leading to conformational changes that open the channel pore[3].
Structural Basis of this compound Channel Gating
While a high-resolution crystal or cryo-EM structure of the this compound protein is not yet available, extensive research on other members of the DEG/ENaC family, particularly the acid-sensing ion channels (ASICs), has provided a structural framework for understanding this compound. These channels assemble as trimers, with the large ECDs forming a "chalice" or "hand-like" structure above the transmembrane domain[3].
The ECD is comprised of several distinct subdomains, often referred to as the "thumb," "finger," "knuckle," and "palm"[3]. The current model posits that mechanical stimuli induce conformational changes in the ECD, which are then transmitted to the transmembrane helices to open the ion-conducting pore. The "thumb" and "finger" domains are thought to be particularly important in this process[1].
A key region influencing gating is the "degenerin" or "d" position, an amino acid residue located just before the second transmembrane domain. Gain-of-function mutations that substitute a larger amino acid at this position, such as the A713T mutation in the homologous MEC-4 protein, lead to a hyperactive channel with increased open probability, causing neurodegeneration[4][5]. This suggests that the size of the residue at the "d" position is a critical determinant of the channel's closed-state stability[4].
Quantitative Biophysical Properties of Degenerin Channels
The following tables summarize key quantitative data for degenerin channels, primarily based on studies of the closely related MEC-4 channel, which serves as an excellent model for this compound due to high sequence homology and functional similarity.
| Parameter | Value | Channel Composition | Organism | Reference |
| Ion Permeability Ratios | ||||
| PLi/PNa | ~1.0 | CeMEC-4d | C. elegans | [5] |
| PK/PNa | < 0.1 | CeMEC-4d | C. elegans | [5] |
| Single-Channel Conductance | ||||
| γ (in symmetrical Na+) | ~15-20 pS (estimated) | MEC-4/MEC-10 complex | C. elegans | [6] |
| Effect of Gain-of-Function Mutations | ||||
| Macroscopic Current Increase (A713T in MEC-4) | >10-fold | Homomeric MEC-4d | Heterologous (Oocytes) | [4][5] |
| Open Probability (Po) Increase (A713T in MEC-4) | Significantly Increased | Homomeric MEC-4d | Heterologous (Oocytes) | [4][5] |
| Pharmacology | ||||
| Amiloride Block (IC50) | ~10-100 µM (estimated for DEG channels) | DEG/ENaC family | Various | [4][7] |
Note: Specific single-channel conductance and precise open probability values for wild-type and mutant this compound channels are yet to be determined experimentally. The data presented for MEC-4 provides the best available estimates.
Experimental Protocols
In Vivo Patch-Clamp Recording from C. elegans ASH Neurons
This protocol is adapted from established methods for whole-cell patch-clamp recordings from C. elegans neurons[8][9].
Objective: To record mechanosensitive currents from ASH neurons in their native environment.
Materials:
-
C. elegans strain expressing a fluorescent marker in ASH neurons (e.g., from the sra-6 promoter).
-
Dissection solution (extracellular solution): 145 mM NaCl, 5 mM KCl, 1 mM CaCl2, 5 mM MgCl2, 10 mM HEPES, 10 mM glucose (pH 7.2 with NaOH, ~330 mOsm).
-
Pipette solution (intracellular solution): 120 mM KCl, 20 mM KOH, 4 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 0.25 mM GTP, 5 mM Na2ATP (pH 7.2 with KOH, ~315 mOsm).
-
Borosilicate glass capillaries for patch pipettes.
-
Microforge, micromanipulator, and patch-clamp amplifier setup.
-
Inverted microscope with DIC optics and epifluorescence.
-
Cyanoacrylate glue.
Procedure:
-
Prepare a coverslip by placing a small drop of cyanoacrylate glue.
-
Transfer a young adult hermaphrodite to the glue drop, orienting it laterally. The glue will immobilize the worm.
-
Cover the preparation with dissection solution.
-
Using a sharp glass pipette, make a small incision in the cuticle near the head to expose the ASH neuron cell body. The high internal pressure of the worm will cause some tissues to extrude.
-
Identify the ASH neuron using fluorescence.
-
Pull patch pipettes with a resistance of 5-10 MΩ when filled with intracellular solution.
-
Under visual guidance, approach the exposed ASH neuron with the patch pipette.
-
Apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Rupture the membrane patch with brief, strong suction to achieve the whole-cell configuration.
-
Record mechanosensitive currents while applying mechanical stimuli to the nose of the worm with a fire-polished glass probe driven by a piezoelectric actuator.
Site-Directed Mutagenesis of the this compound Gene
This protocol is a standard procedure for introducing specific mutations into a plasmid containing the this compound cDNA[10][11][12].
Objective: To create specific mutations in the this compound gene, such as those at the "d" position, for functional analysis.
Materials:
-
Plasmid containing the this compound cDNA.
-
Mutagenic primers containing the desired mutation.
-
High-fidelity DNA polymerase (e.g., Pfu or Phusion).
-
dNTPs.
-
DpnI restriction enzyme.
-
Competent E. coli cells.
-
LB agar (B569324) plates with appropriate antibiotic.
Procedure:
-
Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C.
-
Set up a PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity polymerase.
-
Perform thermal cycling to amplify the entire plasmid, incorporating the mutation. Typically, 12-18 cycles are sufficient.
-
Digest the PCR product with DpnI for at least 1 hour at 37°C. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, mutated plasmid intact.
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plate the transformed cells on selective LB agar plates and incubate overnight at 37°C.
-
Select individual colonies, grow overnight cultures, and isolate the plasmid DNA.
-
Sequence the purified plasmid to confirm the presence of the desired mutation.
Protein Expression and Purification
This protocol provides a general workflow for expressing and purifying the this compound protein for in vitro studies[13][14][15][16][17].
Objective: To obtain purified this compound protein for structural or functional reconstitution studies.
Materials:
-
Expression vector containing the tagged this compound cDNA (e.g., with a His-tag or GST-tag).
-
Bacterial expression host (e.g., E. coli BL21(DE3)).
-
LB medium and appropriate antibiotic.
-
IPTG for induction.
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1% Triton X-100, protease inhibitors).
-
Affinity chromatography resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
-
Wash buffer (lysis buffer with a slightly higher imidazole concentration).
-
Elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).
Procedure:
-
Transform the expression vector into the bacterial host.
-
Inoculate a large culture of LB medium with an overnight starter culture and grow at 37°C with shaking.
-
When the culture reaches an OD600 of 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture for 3-4 hours at a lower temperature (e.g., 18-30°C) to improve protein solubility.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the clarified lysate onto the equilibrated affinity chromatography column.
-
Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the purified protein with elution buffer.
-
Analyze the purity of the eluted fractions by SDS-PAGE.
-
Pool the pure fractions and dialyze into a suitable storage buffer.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships involved in this compound channel function and its study.
Caption: A simplified model of the this compound mediated mechanotransduction pathway in C. elegans nociceptive neurons.
Caption: A state diagram illustrating the hypothetical gating transitions of the this compound channel in response to mechanical stimuli.
Caption: A flowchart outlining the key experimental steps for investigating the structure-function relationships of the this compound channel.
Conclusion and Future Directions
The this compound channel, a critical component of the mechanosensory apparatus in C. elegans nociceptive neurons, represents a fascinating subject for understanding the molecular intricacies of mechanotransduction. While significant progress has been made through genetic studies and functional characterization of homologous channels, several key questions remain. Future research should prioritize obtaining a high-resolution structure of this compound, which will be instrumental in validating current gating models and providing a precise blueprint for the conformational changes that occur during activation. Furthermore, detailed single-channel analysis of both wild-type and mutant this compound channels will be essential for a more granular understanding of its biophysical properties. Such studies will not only deepen our fundamental knowledge of sensory biology but also pave the way for the rational design of novel therapeutic agents targeting the broader family of DEG/ENaC channels implicated in a range of human diseases.
References
- 1. Insight into DEG/ENaC Channel Gating from Genetics and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reconstitution and Electrophysiological Characterization of Ion Channels in Lipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gain-of-function mutations in the MEC-4 DEG/ENaC sensory mechanotransduction channel alter gating and drug blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gain-of-Function Mutations in the MEC-4 DEG/ENaC Sensory Mechanotransduction Channel Alter Gating and Drug Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MEC-10 and MEC-19 Reduce the Neurotoxicity of the MEC-4(d) DEG/ENaC Channel in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are Amiloride sensitive sodium channel inhibitors and how do they work? [synapse.patsnap.com]
- 8. Electrophysiological Methods for C. elegans Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rctn.org [rctn.org]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. assaygenie.com [assaygenie.com]
- 12. Site-Directed Mutagenesis [protocols.io]
- 13. Protocol - Protein expression and purification [depts.washington.edu]
- 14. neb.com [neb.com]
- 15. Protocol for high-yield bacterial expression and purification of the voltage-dependent anion channel 1 for high-throughput biophysical assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static1.squarespace.com [static1.squarespace.com]
- 17. youtube.com [youtube.com]
The Physiological Roles of Degenerin Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the physiological functions of the degenerin/epithelial sodium channel (DEG/ENaC) superfamily, with a primary focus on the degenerin members implicated in sensory transduction. This document outlines their roles in mechanosensation and nociception, details the experimental protocols used to elucidate their function, and presents key quantitative data in a structured format for comparative analysis.
Introduction to the DEG/ENaC Superfamily
The degenerin/epithelial sodium channel (DEG/ENaC) superfamily represents a diverse class of ion channels found in metazoans. Structurally, all members share a common topology: two transmembrane domains, intracellular N- and C-termini, and a large, cysteine-rich extracellular loop. These channels typically assemble as heteromeric or homomeric trimers to form a functional ion pore. While the family is broad, encompassing channels involved in epithelial sodium transport (ENaCs) crucial for blood pressure regulation, this guide focuses on the "degenerin" branch, which includes channels primarily expressed in the nervous system and renowned for their roles in sensory physiology. Key subfamilies discussed herein are the MEC (mechanosensory abnormal) channels in Caenorhabditis elegans and the Acid-Sensing Ion Channels (ASICs) in vertebrates. These channels function as transducers of physical and chemical stimuli, converting them into electrical signals that underlie sensations such as touch, proprioception, and pain.
Role in Mechanosensation
Degenerin channels are fundamental components of the molecular machinery that transduces mechanical force into neural signals. This process is essential for the senses of touch, proprioception (body position sense), and the regulation of myogenic responses in blood vessels.
Gentle Touch Sensation in C. elegans
The nematode C. elegans has served as a powerful model system for dissecting the molecular basis of touch. Genetic screens have identified a suite of mec genes required for gentle touch sensitivity. At the core of this mechanotransduction complex is a channel composed of the degenerin subunits MEC-4 and MEC-10. This channel is expressed in six touch receptor neurons (TRNs) and is thought to be directly gated by mechanical force.
The prevailing model suggests that the MEC-4/MEC-10 channel is tethered to both the extracellular matrix and the intracellular cytoskeleton. This structural arrangement allows forces applied to the worm's body to be transmitted to the channel, causing it to open and leading to an influx of Na⁺ ions. This influx generates a mechanoreceptor potential that, if it reaches the threshold, triggers an action potential and a subsequent behavioral response. Null mutations in mec-4 eliminate the mechanoreceptor current, confirming its essential role as the pore-forming subunit of the transduction channel.
Figure 1: Proposed model for MEC-4 mediated mechanotransduction in C. elegans.
Vascular Mechanosensation
In mammals, members of the DEG/ENaC family are expressed in vascular smooth muscle cells (VSMCs) and are implicated in the myogenic response, where blood vessels constrict in response to increased intravascular pressure. Studies have shown that ENaC subunits are present in cerebral arteries. Application of amiloride (B1667095) and its analog benzamil, known blockers of DEG/ENaC channels, inhibits this pressure-induced constriction, suggesting that these channels are required for vascular mechanosensing.
Role in Nociception and Acid-Sensing
While some degenerins sense mechanical force, others, particularly the ASIC subfamily, have evolved to detect changes in extracellular proton concentration (pH). Tissue acidosis is a hallmark of various pathological conditions, including inflammation, ischemia, and tissue injury, and is a primary trigger for pain (nociception).
Acid-Sensing Ion Channels (ASICs)
ASICs are proton-gated cation channels expressed throughout the central and peripheral nervous systems. A drop in extracellular pH, which occurs during tissue damage or inflammation, activates ASICs, leading to Na⁺ and, in the case of the ASIC1a subunit, Ca²⁺ influx. This cation influx depolarizes sensory neurons, leading to the generation of action potentials that are transmitted to the central nervous system and perceived as pain.
Different ASIC subunits (e.g., ASIC1a, ASIC1b, ASIC2a, ASIC3) assemble into homo- and heterotrimeric channels with distinct pH sensitivities and kinetic properties, allowing the nervous system to respond to a wide range
Unraveling the Role of Deg-1: A Hub for Mechanosensation and Neuronal Function in C. elegans
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The degenerin/epithelial sodium channel (DEG/ENaC) superfamily of ion channels plays a critical role in a variety of physiological processes, including mechanosensation, proprioception, and fluid balance. In the nematode Caenorhabditis elegans, the degenerin protein Deg-1 is a key player in sensing mechanical and thermal stimuli, as well as contributing to acid avoidance behaviors. Gain-of-function mutations in the this compound gene lead to neuronal degeneration, highlighting its importance in maintaining neuronal health. This technical guide provides a comprehensive overview of this compound, with a particular focus on its interactions with other proteins, its involvement in signaling pathways, and the experimental methodologies used to elucidate its function.
This compound: A Multifunctional Ion Channel Subunit
This compound is a subunit of a larger ion channel complex and is expressed in several sensory neurons in C. elegans, including the ASK and ASG neurons. Its function is integral to the worm's ability to respond to its environment.
Core Functions of this compound:
-
Mechanosensation: this compound is a component of a mechanosensitive ion channel, playing a role in the nematode's sense of touch.
-
Thermosensation: It acts as a temperature sensor, particularly in response to warm temperatures, and is involved in regulating cold tolerance.[1][2]
-
Chemosensation: this compound, in conjunction with other proteins, is required for specific chemosensory behaviors, such as acid avoidance and chemotaxis towards lysine (B10760008).[3]
-
Neurodegeneration: Dominant gain-of-function mutations in the this compound gene can lead to swelling and subsequent death of the neurons in which it is expressed.[4]
The this compound Interactome: A Network of Functional Collaborations
The function of this compound is intricately linked to its interaction with a suite of other proteins that collectively form and regulate ion channel complexes. While direct quantitative binding affinities for many of these interactions are not extensively documented in the literature, their functional relationships have been established through genetic and electrophysiological studies.
Key Interacting Proteins and their Functional Relationships with this compound:
| Interacting Protein | Protein Family/Type | Cellular Location of Interaction | Nature of Interaction | Functional Consequence | Key References |
| ACD-1 | DEG/ENaC Ion Channel | Glial cells (amphid sheath) and Sensory Neurons (ASK) | Functional, non-cell-autonomous | Co-required for acid avoidance and lysine chemotaxis. ACD-1 in glia is thought to modulate the function of this compound in neurons. | [3] |
| MEC-4 | DEG/ENaC Ion Channel | Touch Receptor Neurons | Forms heteromeric mechanosensitive ion channels | Essential for gentle touch sensation. Gain-of-function mutations in mec-4 can cause neurodegeneration, a process influenced by other channel subunits. | [5][6][7] |
| MEC-10 | DEG/ENaC Ion Channel | Touch Receptor Neurons | Forms heteromeric mechanosensitive ion channels with MEC-4 | Contributes to the mechanosensory channel complex. While MEC-4 is essential, MEC-10 modulates channel properties and is required for full touch sensitivity. | [5][6][7][8] |
| MEC-2 | Stomatin-like protein | Touch Receptor Neurons | Accessory subunit of the MEC-4/MEC-10 channel complex | Modulates channel activity and is thought to link the channel to the cytoskeleton and extracellular matrix. | [8] |
| MEC-6 | Paraoxonase-like protein | Touch Receptor Neurons | Accessory subunit of the MEC-4/MEC-10 channel complex | Required for the function and trafficking of the mechanosensory channel. | [6] |
| UNC-8 | DEG/ENaC Ion Channel | Motor Neurons, Interneurons, Sensory Neurons | Potential to form heteromeric channels with other DEG/ENaC subunits | Involved in coordinated movement and proprioception. Co-expressed with other degenerins, suggesting potential for channel complex formation. | [9][10] |
| DEL-1 | DEG/ENaC Ion Channel | Motor Neurons | Co-expressed with UNC-8 | May participate in a channel that contributes to proprioception. | [9] |
| DEGT-1 | DEG/ENaC Ion Channel | Pharyngeal Neurons | Forms mechanosensory channels | Functions as a proprioceptor in the pharynx to modulate feeding behavior. | [11][12] |
Signaling Pathways Involving this compound
This compound is a crucial component of signaling pathways that translate external stimuli into neuronal activity. One well-characterized pathway involves the interplay between neurons and glial cells in acid avoidance.
Glia-Neuron Signaling in Acid Avoidance
The following diagram illustrates the functional relationship between the glial-expressed ACD-1 channel and the neuronally-expressed this compound channel in mediating the acid avoidance response in C. elegans.
Experimental Protocols
The study of this compound and its interacting partners relies on a combination of genetic, molecular, and physiological techniques. Below are summaries of key experimental methodologies.
Heterologous Expression in Xenopus Oocytes and Electrophysiology
This technique is crucial for characterizing the biophysical properties of ion channels in a controlled environment.
Methodology:
-
cRNA Preparation: The coding sequences for this compound and its interacting partners (e.g., mec-4, mec-10) are subcloned into an oocyte expression vector. Capped complementary RNA (cRNA) is then synthesized in vitro.
-
Oocyte Injection: Mature Xenopus laevis oocytes are harvested and defolliculated. A nanoliter injector is used to inject the cRNA into the cytoplasm of the oocytes.
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for protein expression and assembly of channel complexes on the oocyte membrane.
-
Two-Electrode Voltage Clamp (TEVC): An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage sensing and one for current injection. The membrane potential is clamped at a holding potential (e.g., -60 mV), and ionic currents flowing through the expressed channels are recorded in response to voltage steps or application of stimuli (e.g., changes in pH or application of channel blockers like amiloride).
In Vivo Calcium Imaging in C. elegans
This method allows for the visualization of neuronal activity in a living animal in response to specific stimuli.
Methodology:
-
Transgenic Strain Generation: A transgenic C. elegans strain is created that expresses a genetically encoded calcium indicator (GECI), such as GCaMP, specifically in the neurons of interest (e.g., ASK or ASG neurons) using a cell-specific promoter.
-
Animal Immobilization: An adult transgenic worm is immobilized for imaging. This can be achieved using methods such as gluing the worm to a glass coverslip or using microfluidic devices.
-
Stimulus Delivery: A system for delivering controlled stimuli is used. For temperature sensation, a thermal probe can be used to change the local temperature. For chemosensation, a microfluidic device can deliver different chemical solutions.
-
Fluorescence Microscopy: A fluorescence microscope equipped with a sensitive camera is used to record the changes in GCaMP fluorescence over time. An increase in intracellular calcium upon neuronal activation leads to a conformational change in GCaMP and an increase in its fluorescence intensity.
-
Data Analysis: The fluorescence intensity changes are quantified to determine the magnitude and dynamics of the neuronal response to the stimulus.
Co-immunoprecipitation (Co-IP) from C. elegans Extracts
Co-IP is a standard method to identify protein-protein interactions in vivo.
Methodology:
-
Strain Engineering: A C. elegans strain is engineered to express a tagged version of the bait protein (e.g., this compound with a GFP or HA tag). This can be achieved through CRISPR/Cas9-mediated genome editing to tag the endogenous locus.
-
Worm Lysis and Protein Extraction: A large population of the transgenic worms is collected and lysed to release the cellular proteins. Lysis is typically performed in a buffer containing detergents and protease inhibitors to maintain protein integrity and interactions.
-
Immunoprecipitation: The protein lysate is incubated with antibodies specific to the tag on the bait protein. These antibodies are often coupled to magnetic or agarose (B213101) beads. The antibody-bead complex will bind to the tagged bait protein, and any proteins that are physically interacting with the bait will be pulled down as well.
-
Washing and Elution: The beads are washed several times to remove non-specifically bound proteins. The bait protein and its interactors are then eluted from the beads.
-
Analysis by Mass Spectrometry: The eluted proteins are separated by SDS-PAGE and/or digested into peptides, which are then identified using mass spectrometry. Proteins that are consistently co-precipitated with the bait protein but not in control experiments are considered potential interacting partners.
Experimental Workflow for Identifying this compound Interactors
The following diagram outlines a typical workflow for identifying and validating protein interactors of this compound.
References
- 1. Heterologous expression of C. elegans ion channels in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Heterologous expression of C. elegans ion channels in Xenopus oocytes. | Semantic Scholar [semanticscholar.org]
- 3. discovered.ed.ac.uk [discovered.ed.ac.uk]
- 4. Heterologous expression of C. elegans ion channels in Xenopus oocytes - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The DEG/ENaC Protein MEC-10 Regulates the Transduction Channel Complex in Caenorhabditis elegans Touch Receptor Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional features of the “finger” domain of the DEG/ENaC channels MEC-4 and UNC-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. Electrophysiological Methods for C. elegans Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. unc-8, a DEG/ENaC family member, encodes a subunit of a candidate mechanically gated channel that modulates C. elegans locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for glial Ca2+ imaging in C. elegans following chemical, mechanical, or optogenetic stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A glial DEG/ENaC channel functions with neuronal channel this compound to mediate specific sensory functions in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Localization of Deg-1 Proteins: A Cross-Species Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the cellular localization of proteins referred to as "Deg-1" across key model organisms: the nematode Caenorhabditis elegans, the plant Arabidopsis thaliana, and in humans. The term "this compound" is not universal; it refers to distinct proteins with disparate functions and subcellular residences in these different biological contexts. This guide clarifies these distinctions, presenting detailed localization data, the experimental protocols used for their determination, and the functional implications of their specific subcellular distributions.
DEGT-1 in Caenorhabditis elegans: A Neuronal Mechanoreceptor
In the nematode C. elegans, the relevant protein is DEGT-1, a member of the Degenerin/Epithelial Sodium Channel (DEG/ENaC) family. It functions as a mechanoreceptor, playing a crucial role in proprioception related to feeding behavior.
Cellular and Subcellular Localization
DEGT-1 is exclusively expressed in the pharyngeal nervous system.[1][2] Its localization is highly specific to the neuronal soma of four pharyngeal neurons: MI, M3, I4, and M5.[1][2][3][4] Notably, the protein is found in direct contact with the pharyngeal basement membrane, a position ideal for its function in sensing the mechanical strain of the pharynx during muscle movement.[1][2][3][4] Unlike some other mechanosensory channels in C. elegans that are found along axons, DEGT-1 is concentrated in the cell body of these specific neurons.
Quantitative Expression Data
Single-cell RNA sequencing data from the C. elegans Neuronal Gene Expression Map & Network (CeNGEN) confirms the exclusive expression of degt-1 transcripts in the MI, M3, I4, and M5 neurons.[1] While absolute protein quantification in individual neurons is technically challenging, the CeNGEN project provides a valuable resource for relative transcript abundance.
Table 1: Cellular Expression of degt-1 in C. elegans
| Neuron Type | Expression Level (Normalized) | Data Source |
| MI | Expressed | CeNGEN single-cell RNA-seq[1] |
| M3 | Expressed | CeNGEN single-cell RNA-seq[1] |
| I4 | Expressed | CeNGEN single-cell RNA-seq[1] |
| M5 | Expressed | CeNGEN single-cell RNA-seq[1] |
| All other neuronal and non-neuronal cells | Not Detected | CeNGEN single-cell RNA-seq[1] |
Signaling Pathway
DEGT-1 functions as a proprioceptor that provides feedback on the pharynx's own movements. This sensory information is then used to modulate the rate of pharyngeal pumping. This represents a feedback loop where the mechanical action of an organ is sensed to regulate its own function.
Deg1 in Arabidopsis thaliana: A Thylakoid Lumen Protease
In the model plant Arabidopsis thaliana, Deg1 is an ATP-independent serine endopeptidase, a protease involved in protein quality control within the chloroplasts.
Cellular and Subcellular Localization
Initial studies using mass spectrometry suggested a dual localization for Deg1 in both the plastid (chloroplast) and the nucleus. However, subsequent research using GFP tagging has definitively verified its sole localization to the plastid. Within the plastid, Deg1 is peripherally attached to the lumenal side of the thylakoid membrane. This location is critical for its function in the degradation of photodamaged proteins of the photosystem II (PSII) complex.
Quantitative Proteomics Data
Label-free quantitative mass spectrometry has been employed to study the composition of the thylakoid proteome under various conditions. These studies provide relative abundance data for proteins like Deg1.
Table 2: Relative Abundance of Deg1 in Arabidopsis Thylakoid Proteome
| Condition | Relative Abundance (Normalized Spectral Counts) | Fold Change (Field vs. Lab) | Data Source |
| Laboratory Growth | ~1.0 (normalized baseline) | - | Proteomics DB |
| Field Growth | Increased | >1.5 | Proteomics DB |
Note: Data is representative of trends observed in comparative proteomics studies. Absolute values vary between experiments.
DEGS1 in Humans: A Sphingolipid Desaturase of the Mitochondria and ER
In humans, the relevant protein is DEGS1 (Delta(4)-desaturase, sphingolipid 1), an enzyme that catalyzes the final step in the de novo synthesis of ceramides. Its localization is critical for cellular sphingolipid metabolism.
Cellular and Subcellular Localization
The primary localization of human DEGS1 is the mitochondria and, more specifically, the mitochondria-associated membranes (MAMs) of the endoplasmic reticulum.[5] This positioning at the interface between the ER and mitochondria is crucial for its role in lipid metabolism and signaling between these organelles. The Human Protein Atlas also reports additional localizations to the plasma membrane, cytokinetic bridge, and primary cilium, suggesting multiple functional roles for this protein.[6]
Quantitative Expression Data
Expression of DEGS1 varies across different human cell lines. This differential expression can have implications for cellular processes and disease states, such as resistance to cancer therapies.
Table 3: Relative Expression of DEGS1 in Human Cell Lines
| Cell Line | Description | Relative DEGS1 Expression | Data Source |
| RWPE-1 | Normal prostate epithelial | Baseline | Published Research[7] |
| LNCaP | Prostate cancer | Elevated | Published Research[7] |
| C4-2 | Prostate cancer | Elevated | Published Research[7] |
| LNCaP-Enza | Enzalutamide-resistant prostate cancer | Highly Elevated | Published Research[7] |
| C4-2-Enza | Enzalutamide-resistant prostate cancer | Highly Elevated | Published Research[7] |
Metabolic Pathway
DEGS1 plays a key role in the final step of ceramide biosynthesis, a central pathway in sphingolipid metabolism. Its localization at the ER and MAM is critical for this function.
Experimental Protocols
The determination of the subcellular localization of these proteins relies on a variety of well-established molecular and cell biology techniques. Below are representative protocols for the key methodologies cited in this guide.
General Experimental Workflow for Protein Localization
The process of determining a protein's subcellular location typically follows a multi-step workflow, often beginning with in silico predictions and culminating in experimental validation.
Protocol: GFP-Fusion Protein Expression for Localization in Arabidopsis Protoplasts
This protocol describes the transient expression of a protein of interest fused to Green Fluorescent Protein (GFP) in Arabidopsis protoplasts for visualization by fluorescence microscopy.
-
Vector Construction: The full-length coding sequence of the gene of interest (e.g., Deg1) is cloned into a plant expression vector, in-frame with the GFP coding sequence. This can be either an N-terminal or C-terminal fusion. A strong constitutive promoter, such as CaMV 35S, is typically used to drive expression.
-
Protoplast Isolation: Protoplasts are isolated from the leaves of 4- to 5-week-old Arabidopsis thaliana plants by enzymatic digestion of the cell wall.
-
Transformation: The GFP-fusion construct plasmid DNA is introduced into the isolated protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation.
-
Incubation: The transformed protoplasts are incubated in the dark at room temperature for 16-24 hours to allow for gene expression.
-
Co-localization (Optional): To confirm localization to a specific organelle, protoplasts can be co-transformed with a plasmid expressing a known organelle marker protein fused to a different fluorescent protein (e.g., a mitochondrial marker fused to mCherry).
-
Microscopy: Protoplasts are imaged using a confocal laser scanning microscope. The GFP signal is excited (typically at 488 nm) and its emission is collected (typically 500-550 nm). The chlorophyll (B73375) autofluorescence of the chloroplasts can also be imaged to provide a reference for plastid localization.
-
Image Analysis: The spatial distribution of the GFP signal is analyzed to determine the subcellular localization of the fusion protein. Co-localization with organelle markers is quantified if applicable.
Protocol: Immunofluorescence Staining for Mitochondrial Proteins in Human Cells
This protocol outlines the steps for visualizing an endogenous protein, such as DEGS1, in cultured human cells using immunofluorescence.
-
Cell Culture and Fixation: Human cells (e.g., HeLa or fibroblasts) are grown on glass coverslips. The cells are then fixed with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilization: The cell membranes are permeabilized with a detergent solution (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes to allow antibodies to access intracellular antigens.
-
Blocking: Non-specific antibody binding sites are blocked by incubating the cells in a blocking buffer (e.g., 1-3% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: The cells are incubated with a primary antibody specific to the protein of interest (e.g., rabbit anti-DEGS1) diluted in blocking buffer. This incubation is typically performed for 1-2 hours at room temperature or overnight at 4°C. For co-localization, a primary antibody against a mitochondrial marker (e.g., mouse anti-TOM20) is included.
-
Washing: The coverslips are washed three times with PBS to remove unbound primary antibodies.
-
Secondary Antibody Incubation: The cells are incubated with fluorophore-conjugated secondary antibodies that recognize the host species of the primary antibodies (e.g., goat anti-rabbit IgG Alexa Fluor 488 and goat anti-mouse IgG Alexa Fluor 594). This incubation is performed for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: The nuclei can be counterstained with DAPI. The coverslips are then washed and mounted onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: The stained cells are visualized using a fluorescence microscope. The localization of the protein of interest is determined by observing the spatial distribution of its fluorescent signal and its co-localization with the mitochondrial marker.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The DEG/ENaC channel DEGT-1 is a proprioceptor of C. elegans foregut movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. DEGS1-associated aberrant sphingolipid metabolism impairs nervous system function in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DEGS1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 7. researchgate.net [researchgate.net]
The Impact of Deg-1 Mutation on the Life Cycle and Neurobiology of Caenorhabditis elegans: A Technical Guide
For Immediate Release
IV. Executive Summary
The degenerin family of proteins, particularly DEG-1, plays a crucial role in mechanosensation and neuronal health in the model organism Caenorhabditis elegans. Mutations in the this compound gene can lead to a range of phenotypes, from subtle sensory deficits to severe, temperature-sensitive neurodegeneration and lethality. This technical guide provides an in-depth overview of the life cycle of C. elegans harboring this compound mutations, with a focus on quantitative data, detailed experimental protocols for studying these mutants, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals working with C. elegans as a model for neurodegenerative diseases and sensory disorders. While extensive research has elucidated the function of this compound, this guide also highlights the current gaps in the literature, particularly concerning a comprehensive quantitative analysis of the life cycle timing in this compound mutant strains compared to wild-type animals.
V. The Life Cycle of C. elegans with this compound Mutation
The life cycle of C. elegans consists of an embryonic stage, four larval stages (L1-L4), and a reproductive adult stage. Under optimal conditions (20°C), the entire cycle from egg to a reproducing adult takes approximately 3.5 days, with a total lifespan of about 2-3 weeks.[1][2]
A. Quantitative Analysis of Life Cycle Stages
While a precise, comparative analysis of the duration of each life cycle stage in common this compound mutant strains is not extensively documented in the literature, we can compile the known data for the wild-type N2 strain to serve as a baseline for future studies.
Table 1: Life Cycle Timing of Wild-Type (N2) C. elegans at 20°C
| Developmental Stage | Duration (hours) | Cumulative Time (hours) |
| Embryogenesis | ~12-14 | 12-14 |
| L1 Larva | ~12 | 24-26 |
| L2 Larva | ~8 | 32-34 |
| L3 Larva | ~8 | 40-42 |
| L4 Larva | ~10 | 50-52 |
| Adult (to first egg) | ~8 | 58-60 |
| Mean Lifespan | ~408 (17 days) | - |
| Maximum Lifespan | ~528 (22 days) | - |
Note: Timings can vary slightly based on experimental conditions.
Table 2: Phenotypic Effects of Common this compound Alleles on Life Cycle and Viability
| Allele | Mutation Type | Phenotype | Quantitative Effects on Life Cycle |
| This compound(u38) | Loss-of-function | Touch insensitivity at the tail, degeneration of a small set of neurons.[3] | Specific effects on the duration of life cycle stages have not been quantitatively reported. |
| This compound(u506) | Gain-of-function (recessive) | Neurodegeneration and abnormal touch response at all temperatures.[4] | Lethal at 15°C; embryos arrest at the two-fold stage of embryogenesis.[4] Detailed life cycle timings at permissive temperatures are not available. |
B. Neurodegeneration in this compound Mutants
Gain-of-function mutations in this compound are known to induce neurodegeneration. This is thought to be caused by the hyperactivation of the this compound channel, leading to excessive ion influx and subsequent excitotoxicity. The specific neurons affected depend on the expression pattern of this compound.
VI. Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound mutants.
A. Protocol for Quantifying Neurodegeneration
This protocol is adapted from methods used for scoring dopaminergic neurodegeneration and can be applied to neurons expressing a fluorescently-tagged this compound or other markers in affected cells.
-
Strain Preparation: Utilize a C. elegans strain co-expressing a fluorescent marker (e.g., GFP) in the neurons of interest along with the this compound mutation.
-
Synchronization: Synchronize the worm population to the L1 stage by bleaching gravid adults and allowing the eggs to hatch overnight in M9 buffer without food.
-
Culturing: Plate the synchronized L1 larvae on NGM plates seeded with E. coli OP50 and culture at the desired temperature (e.g., 20°C for this compound(u38) or a permissive temperature for temperature-sensitive alleles).
-
Mounting for Microscopy: At desired time points (e.g., day 1, day 3, day 5 of adulthood), anesthetize a sample of worms using an paralyzing agent such as 10 mM levamisole (B84282) or 30 mg/ml BDM (2,3-butanedione monoxime) on a 2% agarose (B213101) pad on a microscope slide.
-
Fluorescence Microscopy: Visualize the fluorescently-labeled neurons using a compound microscope equipped with fluorescence optics. Capture images of the neurons of interest.
-
Scoring Neuronal Integrity: Score the morphology of individual neurons based on a pre-defined scale. A common scoring system is as follows:
-
Score 0: Healthy, wild-type morphology.
-
Score 1: Minor defects, such as small blebs or kinks in the neuronal process.
-
Score 2: Clear degenerative features, such as multiple blebs, breaks in the process, or a shrunken cell body.
-
Score 3: Severe degeneration, with the neuronal process being largely absent or the cell body being severely degraded or absent.
-
-
Data Analysis: Quantify the percentage of neurons in each scoring category at each time point. Statistical analysis (e.g., t-test or ANOVA) can be used to compare different strains or conditions.
B. Protocol for Touch Sensitivity Assay
This assay is used to test the function of mechanosensory neurons.
-
Plate Preparation: Use NGM plates with a thin, smooth lawn of E. coli OP50.
-
Worm Preparation: Transfer young adult worms to the assay plate and allow them to acclimate for a few minutes.
-
Stimulus Application:
-
Gentle Touch: Use an eyebrow hair glued to a toothpick to gently stroke the worm's body, once anteriorly and once posteriorly.
-
Harsh Touch: Use a platinum wire pick to prod the worm's body.
-
-
Scoring the Response: A normal response to an anterior touch is to move backward, and to a posterior touch is to move forward. A lack of response indicates a defect in touch sensation. Score the percentage of positive responses over a set number of trials (e.g., 10 trials per worm).
C. Protocol for Cold Tolerance Assay
This assay measures the ability of worms to survive exposure to cold temperatures.
-
Synchronization and Culturing: Synchronize worms to the L4 or young adult stage and culture them at a standard temperature (e.g., 20°C).
-
Cold Shock: Transfer plates with the synchronized worms to a 4°C incubator for a specified duration (e.g., 24 or 48 hours).
-
Recovery: After the cold shock, move the plates back to the 20°C incubator and allow the worms to recover for several hours.
-
Scoring Survival: Score the percentage of worms that are alive (i.e., moving or responding to touch) after the recovery period.
VII. Signaling Pathways and Visualizations
A. This compound-Mediated Mechanosensory and Thermosensory Signaling
This compound is a subunit of a mechanosensitive ion channel. In response to mechanical or thermal stimuli, the channel opens, leading to an influx of sodium ions and a subsequent increase in intracellular calcium. This depolarization and calcium signal are then propagated to downstream interneurons.
Caption: this compound signaling cascade in a sensory neuron.
B. Experimental Workflow for Assessing Neurodegeneration
The following diagram illustrates a typical workflow for studying the progression of neurodegeneration in this compound mutant C. elegans.
Caption: Workflow for neurodegeneration analysis.
C. Logical Relationship in a this compound Neural Circuit
This diagram shows the known functional relationship between the this compound expressing ASG sensory neurons and the downstream AIN and AVJ interneurons in the context of thermosensation.
Caption: this compound neural circuit for thermosensation.
VIII. Conclusion and Future Directions
The this compound gene is a critical component of mechanosensory and thermosensory neural circuits in C. elegans. Gain-of-function mutations in this gene provide a valuable model for studying the mechanisms of neurodegeneration. While the cellular and some molecular aspects of this compound function are well-characterized, a significant gap exists in our understanding of how these mutations affect the overall life history of the organism in a quantitative manner. Future research should focus on detailed life cycle analysis of various this compound alleles to provide a more complete picture of their physiological impact. Furthermore, proteomic studies to identify direct interaction partners of the this compound channel could provide crucial insights into its regulation and the downstream signaling cascade, potentially revealing new targets for therapeutic interventions in neurodegenerative diseases.
References
The Role of DEG-1 in Pharyngeal Proprioception: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proprioception, the sense of self-movement and body position, is crucial for coordinated motor control across the animal kingdom. In the nematode Caenorhabditis elegans, the rhythmic pumping of the pharynx, a neuromuscular organ responsible for feeding, is modulated by a sophisticated proprioceptive feedback mechanism. This guide delves into the pivotal role of the degenerin/epithelial sodium channel (DEG/ENaC) protein, DEG-1, in this process. Recent findings have identified DEGT-1, a specific isoform, as a key mechanosensor in the pharyngeal nervous system. It functions as a proprioceptor, detecting the pharynx's own movements to regulate feeding rate. This document provides a comprehensive overview of the molecular mechanisms, neuronal circuitry, and experimental methodologies used to elucidate the function of this compound in pharyngeal proprioception, presenting quantitative data and detailed protocols for researchers in the field.
This compound: A Mechanosensory Ion Channel in Pharyngeal Neurons
This compound belongs to the DEG/ENaC superfamily of ion channels, which are implicated in a variety of sensory functions, including mechanosensation and proprioception.[1] In C. elegans, the specific isoform DEGT-1 is exclusively expressed in four pharyngeal neurons: MI, M3, I4, and M5.[2][3][4] Localization studies have shown that DEGT-1 protein is situated in the neuronal soma, in direct contact with the collagenous basement membrane of the pharynx.[3][5] This positioning is critical for its function as a proprioceptor, as it is poised to detect mechanical strain generated by the movement of the pharynx itself, rather than direct contact with ingested food.[2][4]
The Proprioceptive Function of DEGT-1 in Regulating Pharyngeal Pumping
The primary role of DEGT-1 in the pharynx is to provide negative feedback on the rate of pharyngeal pumping. This has been elucidated through the characterization of degt-1 loss-of-function mutants, which exhibit a distinct phenotype of abnormally rapid feeding.[3][5][6] This suggests that in the absence of DEGT-1-mediated proprioceptive feedback, the pharynx overcompensates, leading to an increased pumping frequency.[4]
Quantitative Analysis of degt-1 Mutant Phenotypes
The effect of degt-1 loss-of-function on pharyngeal pumping has been quantified in several studies. The key findings are summarized in the tables below.
| Phenotype | Wild-Type (N2) | degt-1 mutant | Rescue (DEGT-1 in I4 or M5) | Citation |
| Pharyngeal Pumping Rate (in presence of food) | ~5 Hz | ~5.75 Hz | ~5 Hz | |
| Inter-pump Interval | Baseline | ~20% shorter | Not reported |
Table 1: Pharyngeal Pumping Phenotypes in Wild-Type, degt-1 Mutant, and Rescue Strains.
The abnormally rapid feeding in degt-1 mutants leads to downstream physiological changes, most notably an increase in lipid accumulation.[3][7]
| Phenotype | Wild-Type (N2) | degt-1 mutant | Citation |
| Intestinal Fat Storage | Normal | Increased | [3][7] |
Table 2: Lipid Accumulation in Wild-Type and degt-1 Mutant Worms.
The Neuronal Basis of DEGT-1-Mediated Proprioception
While DEGT-1 is expressed in four pharyngeal neurons, rescue experiments have demonstrated that its function in regulating pumping frequency is primarily mediated by the I4 and M5 neurons.[2][3][5] Restoring DEGT-1 expression in either I4 or M5 is sufficient to rescue the rapid pumping phenotype of degt-1 mutants.[8] Calcium imaging studies have further shown that I4 and M5 neurons exhibit a DEGT-1-dependent calcium response, indicating that the channel is active in these neurons.[3][9]
The M5 neuron is a motor neuron that innervates the pm6 and pm7 muscles of the terminal bulb of the pharynx.[4] The I4 neuron is classified as a pharyngeal interneuron.[10] The current model suggests that when the pharynx contracts, the movement generates shear force against the basement membrane, which is detected by DEGT-1 in the I4 and M5 neurons. This sensory input is then translated into a signal that modulates the overall rate of pharyngeal pumping, likely through inhibitory signaling to the core pharyngeal motor circuitry.
Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway for DEGT-1 in Pharyngeal Proprioception
The following diagram illustrates the proposed signaling pathway for DEGT-1-mediated proprioception in the C. elegans pharynx.
Experimental Workflow for Studying DEGT-1 Function
The diagram below outlines a typical experimental workflow for investigating the role of DEGT-1 in pharyngeal proprioception.
Detailed Experimental Protocols
Pharyngeal Pumping Assay
This protocol is used to quantify the rate of pharyngeal contractions in C. elegans.
Materials:
-
Nematode Growth Medium (NGM) plates
-
E. coli OP50-1 culture
-
M9 buffer
-
Serotonin (B10506) stock solution (e.g., 500 mM)
-
Stereomicroscope with a camera for recording
-
Video playback software
-
Manual counter
Procedure:
-
Worm Synchronization: Synchronize worms by bleach treating gravid adults to collect embryos. Grow the synchronized population on NGM plates seeded with OP50-1 at 20°C until they reach the young adult stage.[2][3]
-
Basal Pumping Rate (with food):
-
Transfer individual young adult worms to a fresh NGM plate with a small lawn of OP50-1.
-
Allow the worm to acclimate for a few minutes.
-
Using the stereomicroscope, record a video of the worm's pharynx for at least 30 seconds. The movement of the grinder in the terminal bulb corresponds to one pump.[2][5]
-
Playback the video, potentially at a slower speed, and manually count the number of pumps.[2]
-
Calculate the pumping rate in pumps per minute or Hz.
-
-
Serotonin-Induced Pumping Rate (without food):
-
For assays without a bacterial food source, worms can be transferred to an unseeded NGM plate.[3]
-
To induce pumping, overlay the unseeded plate with a serotonin solution to a final concentration of 5-10 mM.[2][3]
-
Allow the worms to acclimate for approximately 10-20 minutes.[3]
-
Record and quantify the pumping rate as described in step 2.
-
Oil Red O Staining for Lipid Quantification
This protocol is used to visualize and quantify neutral lipid stores in fixed worms.[4][11]
Materials:
-
M9 buffer with 0.1% Triton X-100
-
Paraformaldehyde (PFA) solution
-
60% Isopropanol
-
Oil Red O (ORO) stock and working solutions
-
Microscope slides and coverslips
-
Light microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Worm Collection and Fixation:
-
Collect synchronized young adult worms from NGM plates by washing with M9 + 0.1% Triton X-100 into a microcentrifuge tube.[4]
-
Wash the worms several times with M9 buffer to remove bacteria.
-
Fix the worms in a PFA solution.
-
-
Permeabilization and Dehydration:
-
Permeabilize the worms using a freeze-thaw cycle or other methods.
-
Dehydrate the samples by incubating in 60% isopropanol.[4]
-
-
Staining:
-
Prepare the ORO working solution by diluting the stock solution and filtering it.[4]
-
Incubate the dehydrated worms in the ORO working solution for several hours at room temperature with gentle rocking.
-
-
Washing and Mounting:
-
Wash the stained worms with M9 + 0.1% Triton X-100 to remove excess stain.[4]
-
Mount a small volume of the worm suspension on a microscope slide with an agarose (B213101) pad and cover with a coverslip.
-
-
Imaging and Quantification:
-
Acquire images of the stained worms using a light microscope.
-
Quantify the intensity of the ORO signal using image analysis software. This is typically done by measuring the mean pixel intensity in a defined region of interest, such as the intestine.
-
Calcium Imaging in Pharyngeal Neurons
This protocol provides a general framework for measuring calcium transients in specific neurons using genetically encoded calcium indicators like GCaMP.
Materials:
-
Transgenic C. elegans strain expressing GCaMP in the neurons of interest (e.g., I4 and M5).
-
Microfluidic device for worm immobilization or chemical anesthetic (e.g., levamisole).
-
Fluorescence microscope with a camera capable of time-lapse imaging.
-
Appropriate filter sets for GCaMP (e.g., GFP/FITC).
-
Image analysis software for quantifying fluorescence changes.
Procedure:
-
Strain Generation: Create a transgenic strain expressing a GCaMP variant (e.g., GCaMP8f for faster kinetics) under a promoter specific to the I4 and M5 neurons.[1]
-
Worm Immobilization: Immobilize the transgenic worms to allow for stable imaging. This can be achieved using microfluidic devices that trap the worm or by using a low concentration of an anesthetic on an agarose pad.
-
Imaging:
-
Mount the immobilized worm on the fluorescence microscope.
-
Acquire a time-lapse series of fluorescent images of the GCaMP-expressing neurons. The imaging parameters (exposure time, frame rate) should be optimized to capture the expected dynamics of the calcium signals.
-
-
Data Analysis:
-
Define regions of interest (ROIs) around the cell bodies of the imaged neurons.
-
Measure the mean fluorescence intensity within the ROIs for each frame of the time-lapse series.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F₀) to represent the calcium transients.
-
Conclusion and Future Directions
The identification of DEGT-1 as a proprioceptive ion channel in the I4 and M5 pharyngeal neurons has significantly advanced our understanding of how feeding behavior is regulated in C. elegans. The model in which DEGT-1 senses the mechanical forces of the pharynx's own movements provides a clear mechanism for feedback control of pumping rate. The detailed experimental protocols and quantitative data presented in this guide offer a robust framework for further investigation.
Future research in this area could focus on several key questions:
-
Downstream Circuitry: What are the precise synaptic and peptidergic targets of the I4 and M5 neurons that mediate the modulation of pharyngeal pumping?
-
Molecular Components: Are there other proteins that form a mechanosensory complex with DEGT-1 at the basement membrane?
-
Pharmacological Modulation: Can DEGT-1 or other components of this proprioceptive pathway be targeted by small molecules to modulate feeding behavior?
Answering these questions will not only provide a more complete picture of pharyngeal proprioception in C. elegans but may also offer insights into the conserved mechanisms of enteric nervous system function and its role in regulating feeding and metabolism in other organisms.
References
- 1. Motor neuron M3 controls pharyngeal muscle relaxation timing in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The enteric nervous system of the C. elegans pharynx is specified by the Sine oculis-like homeobox gene ceh-34 | eLife [elifesciences.org]
- 3. A neurotransmitter atlas of C. elegans males and hermaphrodites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The connectome of the Caenorhabditis elegans pharynx - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Individual Neurons - M5 [wormatlas.org]
- 6. The enteric nervous system of the C. elegans pharynx is specified by the Sine oculis-like homeobox gene ceh-34 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Individual Neurons - I4 [wormatlas.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Interacting genes required for pharyngeal excitation by motor neuron MC in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Handbook - Alimentary System Pharynx [wormatlas.org]
- 11. The pharynx of the nematode C. elegans: A model system for the study of motor control - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Deg-1 Dependent Cell Death Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Deg-1 dependent cell death pathway represents a critical model for understanding necrotic neurodegeneration, primarily investigated in the nematode Caenorhabditis elegans. This pathway is initiated by gain-of-function mutations in the this compound gene, which encodes a subunit of a degenerin/epithelial sodium channel (DEG/ENaC). The resulting hyperactivation of this ion channel leads to a cascade of events culminating in the swelling and demise of specific neurons. Unlike apoptosis, this form of cell death is characterized by a necrotic morphology and is independent of the canonical caspase-dependent machinery. This guide provides a comprehensive technical overview of the core components, signaling mechanisms, and experimental methodologies associated with the this compound dependent cell death pathway.
Core Signaling Pathway
The central event in this compound mediated cell death is the hyperactivation of the this compound ion channel. Gain-of-function mutations in the this compound gene lead to a constitutively open or near-open state of the channel, causing an excessive influx of ions, particularly sodium (Na+) and calcium (Ca2+). This sustained ion influx disrupts the neuron's osmotic balance and triggers a downstream cascade of destructive enzymatic processes.
The key steps in the signaling pathway are as follows:
-
This compound Gain-of-Function Mutation : Specific amino acid substitutions in the this compound protein lead to a hyperactive ion channel.
-
Ion Channel Hyperactivation : The mutant this compound channel allows for an uncontrolled influx of cations.
-
Increased Intracellular Calcium : The influx of Ca2+ is a critical trigger for the subsequent degenerative processes.[1][2][3][4]
-
Activation of Calpains : Elevated intracellular Ca2+ levels activate calpains, a family of calcium-dependent cysteine proteases.[1][5]
-
Lysosomal Membrane Permeabilization : Activated calpains are thought to target and disrupt the integrity of lysosomal membranes.[5][6][7][8]
-
Release of Cathepsins : The breakdown of lysosomes releases cathepsins, a class of lysosomal proteases, into the cytoplasm.[5][6][7]
-
Cellular Degradation and Necrosis : The combined action of calpains and cathepsins leads to the degradation of cellular components, resulting in neuronal swelling and necrotic cell death.[1]
This pathway is notably distinct from the well-characterized apoptotic pathway in C. elegans, as it does not require the activity of the core apoptotic proteins CED-3 (a caspase) and CED-4 (an Apaf-1 homolog).
Mandatory Visualizations
Caption: Signaling cascade of the this compound dependent cell death pathway.
Data Presentation
| Gene/Component | Function/Role | Phenotype of Alteration | Key References |
| This compound | DEG/ENaC sodium channel subunit | Gain-of-function mutations cause neuronal swelling and necrotic death. | [1] |
| Intracellular Ca2+ | Second messenger | Influx is a critical trigger for downstream neurotoxic events. | [1][2][3][4] |
| clp-1, tra-3 | Calpain proteases | Required for this compound-mediated neurodegeneration. | [1] |
| asp-3, asp-4 | Lysosomal cathepsin proteases | Required for this compound-mediated neurodegeneration. | [1] |
| ced-3, ced-4 | Core apoptotic machinery (caspase and Apaf-1 homolog) | Not required for this compound-mediated cell death. | [9] |
Experimental Protocols
Protocol 1: Scoring Neuronal Degeneration in this compound Mutant C. elegans
This protocol details a method for quantifying the extent of neurodegeneration in C. elegans strains carrying this compound gain-of-function mutations. The method relies on the visualization of specific neurons using a fluorescent reporter and scoring their integrity.
Materials:
-
C. elegans strain with a this compound gain-of-function allele (e.g., this compound(u38))
-
C. elegans strain expressing a fluorescent reporter in the neurons of interest (e.g., a dat-1::GFP reporter for dopaminergic neurons). This reporter should be crossed into the this compound mutant background.
-
Nematode Growth Medium (NGM) plates seeded with E. coli OP50.
-
M9 buffer.
-
Levamisole (B84282) solution (e.g., 10 mM) for worm immobilization.
-
Microscope slides and coverslips.
-
Agarose (B213101) pads (2-5%) on microscope slides.
-
Fluorescence microscope with appropriate filters for the fluorescent reporter.
Procedure:
-
Strain Maintenance and Synchronization:
-
Maintain this compound(gf) mutant strains at a permissive temperature (e.g., 15-20°C) to minimize premature neurodegeneration, if the phenotype is temperature-sensitive.
-
Synchronize worm populations by standard methods, such as hypochlorite (B82951) treatment to isolate eggs, followed by hatching in M9 buffer to obtain a synchronized L1 larval population.
-
Grow synchronized worms on NGM plates seeded with E. coli OP50 at the desired temperature.
-
-
Sample Preparation for Microscopy:
-
At the desired developmental stage (e.g., L4 larvae or young adults), wash the worms off the NGM plates with M9 buffer.
-
Prepare an agarose pad on a microscope slide.
-
Pipette a small drop of levamisole solution onto the agarose pad.
-
Transfer a population of worms (e.g., 20-30) into the levamisole drop.
-
Gently place a coverslip over the worms.
-
-
Microscopic Analysis and Scoring:
-
Using a fluorescence microscope, locate the neurons of interest that are expressing the fluorescent reporter.
-
For each worm, score the integrity of the specified neurons. A common scoring system for neuronal degeneration includes categories such as:
-
Intact: The neuron exhibits a normal morphology with a smooth cell body and continuous processes.
-
Swollen/Rounded Cell Body: The neuronal soma appears enlarged and rounded compared to wild-type.
-
Process Discontinuity/Blebbing: The axon or dendrites show breaks, gaps, or bead-like swellings.
-
Neuron Absent: The neuron is no longer visible, indicating complete degeneration.
-
-
Record the number of neurons in each category for a statistically significant number of animals (e.g., at least 50-100 animals per condition/genotype).
-
-
Data Analysis:
-
Calculate the percentage of neurons in each category for each experimental group.
-
Perform statistical analysis (e.g., chi-square test or Fisher's exact test) to compare the distribution of neuronal integrity scores between different genotypes or conditions.
-
Caption: Experimental workflow for quantifying neuronal degeneration.
Conclusion
The this compound dependent cell death pathway in C. elegans provides a powerful in vivo model for studying the molecular mechanisms of necrotic neurodegeneration initiated by ion channel dysfunction. The pathway's reliance on calcium influx and the subsequent activation of calpain and cathepsin proteases, independent of the canonical apoptotic machinery, offers a distinct paradigm for understanding certain forms of neuronal cell death. The genetic tractability of C. elegans allows for the identification of suppressors and enhancers of this pathway, providing valuable insights for the development of therapeutic strategies aimed at mitigating neurodegenerative diseases characterized by similar necrotic processes. Further research into the specific substrates of the activated proteases and the upstream regulation of the this compound channel will continue to illuminate this important cell death pathway.
References
- 1. Specific aspartyl and calpain proteases are required for neurodegeneration in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular calcium and neurotoxic events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Insights into the role of intracellular calcium signaling in the neurobiology of neurodevelopmental disorders [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. dev6.tavernarakis.apogee.gr [dev6.tavernarakis.apogee.gr]
- 6. tavernarakislab.gr [tavernarakislab.gr]
- 7. Lysosomal biogenesis and function is critical for necrotic cell death in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Intracellular Serpin Regulates Necrosis by Inhibiting the Induction and Sequelae of Lysosomal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gαs-Induced Neurodegeneration inCaenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Creating a Deg-1 Knockout in C. elegans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caenorhabditis elegans is a powerful model organism for studying neurobiology, genetics, and drug discovery due to its genetic tractability, well-defined nervous system, and short life cycle. The deg-1 gene in C. elegans encodes a subunit of a degenerin/epithelial Na+ channel (DEG/ENaC) and functions as a mechanoreceptor. It plays a crucial role in sensory perception, including cold tolerance, acid avoidance, and chemotaxis.[1][2][3] Creating a this compound knockout using CRISPR/Cas9 technology allows for the precise investigation of its function and its role in related signaling pathways, providing valuable insights for basic research and the development of novel therapeutics.
This document provides a detailed protocol for generating a this compound knockout in C. elegans using the efficient CRISPR/Cas9 ribonucleoprotein (RNP) complex method.[4][5] It also includes protocols for key phenotypic assays to characterize the resulting knockout strain.
Quantitative Data Summary
While specific knockout efficiency for the this compound gene is not extensively documented, the CRISPR/Cas9 RNP method in C. elegans generally yields high efficiency. The following table provides representative data on CRISPR/Cas9 efficiency and the phenotypic consequences of this compound loss-of-function.
| Parameter | Metric | Value/Observation | Reference |
| CRISPR/Cas9 Efficiency | Knock-in Efficiency (RNP method) | ~60% | [5] |
| Screening Workload | ~24 F1 progeny | [5] | |
| Phenotype: Cold Tolerance | ASG Neuron Ca2+ Response to Warmth | Defective in this compound mutants | [1][2] |
| Survival at 2°C (48h) | Significantly reduced in this compound mutants | [1] | |
| Phenotype: Mechanosensation | Gentle Body Touch Response | Touch insensitive at the tail | [6] |
| Phenotype: Neuronal Integrity | Neuronal Degeneration | Degeneration of a small set of neurons | |
| Phenotype: Chemotaxis | Acid Avoidance | Required for normal acid avoidance | |
| Lysine Chemotaxis | Required for normal chemotaxis to lysine |
Experimental Protocols
Protocol 1: Generation of this compound Knockout using CRISPR/Cas9 RNP Injection
This protocol outlines the steps for creating a this compound deletion mutant using direct injection of Cas9 ribonucleoprotein complexes into the gonad of young adult hermaphrodite worms.
1. sgRNA Design and Synthesis:
-
Design two single-guide RNAs (sgRNAs) targeting the 5' and 3' ends of the this compound coding sequence. Online tools such as the one provided by the C. elegans Gene Knockout Consortium can be utilized for optimal sgRNA design.
-
Synthesize or purchase the designed crRNAs and a universal tracrRNA.
2. Preparation of Injection Mix:
-
Prepare the injection mix in a sterile, RNase-free environment.
-
Combine the following components in a microcentrifuge tube:
-
Cas9 protein (final concentration: 1.5 µM - 3 µM)[4]
-
crRNA (targeting this compound) (equimolar ratio with Cas9)
-
tracrRNA (equimolar ratio with Cas9)
-
(Optional) Co-injection marker (e.g., pRF4 plasmid encoding a roller phenotype, 50 ng/µl)
-
Nuclease-free water to the final volume.
-
-
Incubate the mixture at 37°C for 15 minutes to allow the formation of the RNP complex.
-
Centrifuge the mix at maximum speed for 10 minutes to pellet any precipitates.
3. Microinjection:
-
Mount young adult hermaphrodite C. elegans on an agar (B569324) pad.
-
Using a microinjection setup, inject the supernatant of the injection mix into both gonad arms of the worms.
-
Recover the injected worms onto a seeded NGM plate and allow them to lay eggs.
4. Screening for Knockout Mutants:
-
Single-clone the F1 progeny of the injected worms.
-
Once the F1 plates have produced F2 progeny, screen for the desired knockout.
-
Phenotypic Screening (if a co-injection marker was used): Select F1s exhibiting the roller phenotype.
-
PCR-based Screening:
-
Lyse a sample of F2 worms from each F1 plate.
-
Perform PCR using primers flanking the targeted this compound region.
-
A successful deletion will result in a smaller PCR product compared to the wild-type.
-
-
-
Sequence the PCR product to confirm the precise deletion.
5. Strain Maintenance:
-
Isolate homozygous knockout animals and maintain the strain.
Protocol 2: Cold Tolerance Assay
This assay quantifies the ability of this compound knockout worms to survive cold shock.
1. Worm Culture:
-
Grow synchronized populations of wild-type (N2) and this compound knockout worms at a constant temperature (e.g., 20°C).
2. Cold Shock:
-
Transfer plates of young adult worms to a 2°C incubator.
3. Survival Quantification:
-
After 48 hours, remove the plates from the cold and return them to 20°C.
-
After a 24-hour recovery period, count the number of surviving and dead worms.
-
Calculate the percentage of survival for each strain.
Protocol 3: Gentle Touch Assay
This assay assesses the mechanosensory defects in this compound knockout worms.[6]
1. Preparation:
-
Use a fine eyebrow hair attached to a toothpick as a stimulus tool.[6]
-
Transfer individual young adult worms to a fresh, unseeded NGM plate.
2. Stimulation:
-
Gently touch the worm's body, avoiding the head and tail, with the eyebrow hair.[6]
-
Perform touches alternately on the anterior and posterior body regions.
3. Response Quantification:
-
A positive response is recorded if the worm stops and moves backward (for anterior touch) or moves forward (for posterior touch).
-
Test a population of worms for each genotype (wild-type and this compound knockout) and calculate the percentage of positive responses.
Protocol 4: Neuronal Degeneration Quantification
This protocol allows for the visualization and quantification of neuronal degeneration in this compound mutants.
1. Strain Preparation:
-
Cross the this compound knockout strain with a strain expressing a fluorescent reporter (e.g., GFP) in the neurons of interest (e.g., ASG and ASK neurons).
2. Imaging:
-
Mount worms of different ages (e.g., L4, day 1 adult, day 3 adult) on an agar pad with an anesthetic (e.g., levamisole).
-
Capture fluorescent images of the neurons using a confocal or epifluorescence microscope.
3. Quantification:
-
Score the morphology of the neurons based on a defined scale (e.g., healthy, blebbing, broken processes, cell body loss).[7][8]
-
Automated image analysis software can also be used to quantify neuronal features such as neurite length and branching.[9]
-
Calculate the percentage of worms exhibiting neuronal degeneration at each age for both wild-type and this compound knockout strains.
Visualizations
Caption: Experimental workflow for generating and characterizing a this compound knockout in C. elegans.
Caption: Simplified signaling pathway of this compound in regulating cold tolerance in C. elegans.
References
- 1. The mechanoreceptor DEG‐1 regulates cold tolerance in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanoreceptor this compound regulates cold tolerance in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular physiology regulating cold tolerance and acclimation of Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR/Cas9 Methodology for the Generation of Knockout Deletions in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Assaying mechanosensation - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Quantifying Levels of Dopaminergic Neuron Morphological Alteration and Degeneration in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantifying Levels of Dopaminergic Neuron Morphological Alteration and Degeneration in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An unbiased, automated platform for scoring dopaminergic neurodegeneration in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing Deg-1 Protein In Vivo: Application Notes and Protocols
For researchers, scientists, and drug development professionals, understanding the spatiotemporal dynamics of proteins is crucial for elucidating their function and role in disease. This document provides detailed application notes and protocols for the in vivo visualization of Deg-1 protein, a name associated with different proteins in various organisms, including a protease in plants and a component of a degradation signal in yeast. The techniques described herein are broadly applicable to the study of protein localization and dynamics in living cells and organisms.
Application Notes
Visualizing proteins within their native cellular environment provides invaluable insights into their biological functions. Several powerful techniques have been developed for in vivo protein imaging, each with its own set of advantages and limitations. The choice of method depends on the specific research question, the model organism, and the available instrumentation.
Fluorescent Protein Tagging
The most common method for in vivo protein visualization is the use of fluorescent proteins (FPs).[1] This involves genetically fusing the coding sequence of an FP, such as Green Fluorescent Protein (GFP), to the gene of the protein of interest.[1] The resulting fusion protein is expressed in cells or organisms and can be visualized using fluorescence microscopy.[2]
Key Considerations:
-
Choice of Fluorescent Protein: A wide array of FPs with different spectral properties, brightness, and photostability is available. For instance, enhanced GFP (EGFP) is a popular choice for its brightness and stability.[1] For multicolor imaging to study co-localization with other proteins, spectrally distinct FPs like mCherry (red) or mTurquoise2 (cyan) can be used.[3]
-
Fusion Construct Design: The FP can be fused to either the N- or C-terminus of the target protein. It is critical to ensure that the tag does not interfere with the protein's function, localization, or stability. For proteins with N-terminal signal peptides for organellar targeting, a C-terminal tag is generally preferred.[4]
-
Expression System: The fusion protein can be expressed either from a plasmid (overexpression) or by editing the endogenous gene (e.g., using CRISPR-Cas9).[2][5] Endogenous tagging is often preferred as it maintains the natural expression levels of the protein, avoiding potential artifacts associated with overexpression.[5]
Self-Labeling Tags
An alternative to fluorescent proteins are self-labeling tags, such as HaloTag, SNAP-tag, and CLIP-tag.[6] These are enzymes that have been engineered to form a covalent bond with a specific, cell-permeable fluorescent ligand.[6]
Advantages over Fluorescent Proteins:
-
Brighter and More Photostable Dyes: A wide range of synthetic organic dyes can be used as ligands, which are often brighter and more photostable than FPs.[2]
-
Temporal Control of Labeling: The timing of labeling can be controlled by the addition of the fluorescent ligand, enabling pulse-chase experiments to study protein turnover.
-
Multiplexing: Orthogonal tags (e.g., SNAP-tag and CLIP-tag) can be used simultaneously with different colored ligands for multicolor imaging.[6]
Advanced Imaging Modalities
For researchers requiring higher resolution or the ability to visualize protein metabolism, advanced imaging techniques are available.
-
Super-Resolution Microscopy: Techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) can overcome the diffraction limit of light, enabling visualization of protein localization at the nanoscale.[2][7]
-
Stimulated Raman Scattering (SRS) Microscopy: This is a non-invasive imaging technique that can be used to visualize protein synthesis and degradation in live organisms by labeling with deuterated amino acids.[8]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for commonly used fluorescent proteins and a comparison of different in vivo visualization techniques.
Table 1: Properties of Common Fluorescent Proteins
| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Brightness (Relative to EGFP) | Photostability |
| EGFP | 488 | 507 | 0.60 | 1.00 | High |
| mCherry | 587 | 610 | 0.22 | 0.40 | High |
| mTurquoise2 | 434 | 474 | 0.93 | 1.58 | Very High |
| mNeonGreen | 506 | 517 | 0.80 | 2.40 | High |
| TagRFP | 555 | 584 | 0.48 | 1.00 | Moderate |
Table 2: Comparison of In Vivo Visualization Techniques
| Technique | Principle | Resolution | Live Imaging | Key Advantages | Key Disadvantages |
| Fluorescent Proteins | Genetically encoded fluorescent tag | ~250 nm | Yes | High specificity, easy to implement | Potential for artifacts from fusion protein, lower brightness than organic dyes |
| Self-Labeling Tags | Enzymatic tag with fluorescent ligand | ~250 nm | Yes | Brighter/more photostable dyes, temporal control of labeling | Requires addition of external ligand, potential for background from unbound dye |
| Super-Resolution Microscopy | Overcomes diffraction limit | 20-50 nm | Yes (with limitations) | Nanoscale resolution of protein localization | Requires specialized equipment and complex data analysis, can be slow for live imaging |
| SRS Microscopy | Vibrational imaging of isotope labels | ~300 nm | Yes | Label-free imaging of protein metabolism, non-invasive | Requires specialized laser and detection systems, lower resolution than super-resolution |
Experimental Protocols
Protocol 1: Generation of a this compound-GFP Fusion Construct and In Vivo Visualization
This protocol outlines the general steps for creating a C-terminal GFP fusion of a target protein, this compound, and its visualization in a model system.
1. Plasmid Construction: a. Obtain the full-length coding sequence (CDS) of this compound without the stop codon. This can be done by PCR amplification from cDNA. b. Design primers with appropriate restriction sites for cloning into a suitable expression vector containing a C-terminal GFP tag. c. Digest both the PCR product and the destination vector with the chosen restriction enzymes. d. Ligate the this compound CDS into the digested vector upstream of the GFP coding sequence. e. Transform the ligation product into E. coli and select for positive clones. f. Verify the sequence of the resulting this compound-GFP construct by Sanger sequencing.
2. Transformation/Transfection into the Model System: a. Yeast: Transform the this compound-GFP expression plasmid into the desired yeast strain using the lithium acetate (B1210297) method. b. Plants: Transform Agrobacterium tumefaciens with the binary vector containing the this compound-GFP construct. Infiltrate plant tissues (e.g., Nicotiana benthamiana leaves) or perform stable transformation of Arabidopsis thaliana using the floral dip method. c. Mammalian Cells: Transfect the expression vector into cultured mammalian cells using a suitable method (e.g., lipofection or electroporation).
3. Fluorescence Microscopy: a. Prepare the samples for imaging (e.g., mount yeast cells on a slide, cut a section of a plant leaf, or grow mammalian cells on a glass-bottom dish). b. Use a fluorescence microscope equipped with a suitable filter set for GFP (e.g., excitation ~488 nm, emission ~510 nm). c. Acquire images of the GFP signal to determine the subcellular localization of the this compound protein. d. For co-localization studies, co-express the this compound-GFP with a marker protein for a specific organelle fused to a different colored FP (e.g., a mitochondrial marker fused to mCherry).[3]
Protocol 2: Endogenous Tagging of this compound with a Fluorescent Protein using CRISPR-Cas9
This protocol provides a framework for using CRISPR-Cas9 to insert a fluorescent protein tag at the endogenous this compound locus.[5]
1. Design of CRISPR-Cas9 Components: a. Design a single guide RNA (sgRNA) that targets a region near the 3' end of the this compound gene, just before the stop codon. b. Design a donor template plasmid containing the fluorescent protein coding sequence flanked by homology arms (~500-1000 bp) corresponding to the regions upstream and downstream of the sgRNA target site.
2. Delivery of CRISPR-Cas9 Components: a. Co-transform/transfect the sgRNA expression vector, a Cas9 expression vector, and the donor template plasmid into the cells of the chosen model organism.
3. Selection and Screening of Edited Cells/Organisms: a. Select for cells that have successfully incorporated the editing machinery (e.g., using an antibiotic resistance marker). b. Screen for correctly edited clones by PCR using primers that flank the insertion site. c. Confirm the in-frame insertion of the fluorescent protein tag by sequencing the PCR product.
4. Visualization: a. Once a correctly edited cell line or organism is established, visualize the fluorescently tagged endogenous this compound protein using fluorescence microscopy as described in Protocol 1.
Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a relevant signaling pathway and experimental workflows.
Signaling Pathway
In yeast, a degron known as Deg1, which is part of the Matα2 transcriptional repressor, is targeted for degradation by the ubiquitin-proteasome system.[9] This process is mediated by the Doa10 E3 ubiquitin ligase complex located in the endoplasmic reticulum membrane.[9]
Experimental Workflows
The following workflows illustrate the key steps in generating and visualizing a fluorescently tagged this compound protein.
References
- 1. Labeling Using Fluorescent Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Labeling Proteins For Single Molecule Imaging | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 3. addgene.org [addgene.org]
- 4. Using the SUBcellular database for Arabidopsis proteins to localize the Deg protease family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The protocol of tagging endogenous proteins with fluorescent tags using CRISPR-Cas9 genome editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescent protein tags | Proteintech Group [ptglab.com]
- 7. Dynamic Superresolution Imaging of Endogenous Proteins on Living Cells at Ultra-High Density - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imaging complex protein metabolism in live organisms by stimulated Raman scattering microscopy with isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation signal diversity in the ubiquitin-proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording of DEG-1 Channels
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The DEG-1 protein is a key subunit of the degenerin/epithelial sodium channel (DEG/ENaC) family in Caenorhabditis elegans. These channels are implicated in a variety of sensory modalities, including mechanosensation and chemosensation. This compound, in particular, is a crucial component of the mechanotransduction machinery in polymodal nociceptor neurons, such as the ASH neurons, where it is responsible for detecting noxious mechanical stimuli. Understanding the electrophysiological properties of this compound channels is fundamental to elucidating their role in sensory transduction and for the development of novel therapeutics targeting mechanosensitive pathways. These application notes provide a comprehensive protocol for the whole-cell patch-clamp recording of this compound channel activity in C. elegans neurons.
I. Signaling Pathway and Experimental Workflow
The this compound channel is a component of a larger mechanotransduction complex. Mechanical force is thought to be transmitted to the channel through interactions with the extracellular matrix and the intracellular cytoskeleton, leading to a conformational change and channel opening.
The general workflow for recording this compound channel activity involves preparing the C. elegans for patch-clamping, performing in vivo whole-cell voltage-clamp recordings while applying a mechanical stimulus, and subsequent data analysis.
II. Experimental Protocols
This protocol is adapted from methods used for recording mechanoreceptor currents (MRCs) in C. elegans sensory neurons, such as the touch receptor neurons, which also express DEG/ENaC channels.[1]
A. Preparation of C. elegans for In Vivo Patch-Clamp
-
Immobilization: Anesthetize young adult worms by exposing them to a few drops of 2,3-butanedione (B143835) monoxime.
-
Mounting: Transfer the anesthetized worm to a coverslip coated with a thin layer of cyanoacrylate glue. Use a glass probe to gently press the worm onto the glue, ensuring it is well-adhered.
-
Exposure of Neurons: Carefully make a small incision in the cuticle overlying the neuron of interest (e.g., the amphid sensilla for ASH neurons) using a sharp glass pipette. This will expose the neuronal cell body for patch-clamping.
-
Enzymatic Treatment: To facilitate seal formation, briefly treat the exposed neurons with a solution containing collagenase.
B. Whole-Cell Voltage-Clamp Recording
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 5-10 MΩ when filled with the intracellular solution.
-
Solutions: Use the appropriate extracellular and intracellular solutions (see Table 1).
-
Seal Formation: Approach the exposed neuron with the patch pipette while applying positive pressure. Once the pipette touches the cell membrane, release the pressure to facilitate the formation of a gigaohm seal.
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Holding Potential: Clamp the neuron at a holding potential of -60 mV.
C. Mechanical Stimulation
-
Stimulator: Use a fire-polished glass probe driven by a piezoelectric actuator to apply mechanical stimuli to the neuron.
-
Stimulus Protocol: Apply brief, controlled displacements of the probe to the neuronal cell body or nearby cuticle. The magnitude and duration of the stimulus can be varied to study the channel's response properties. A typical stimulus might be a 1-5 µm displacement for 100-500 ms.
D. Data Acquisition and Analysis
-
Recording: Record the resulting currents using a patch-clamp amplifier. Filter the data at 2-5 kHz and digitize at 10-20 kHz.
-
Voltage Protocol for I-V Relationship: To determine the current-voltage (I-V) relationship, apply a series of voltage steps (e.g., from -100 mV to +80 mV in 20 mV increments) from the holding potential of -60 mV, both in the absence and presence of a mechanical stimulus. The mechanically-gated current can be isolated by subtracting the baseline current from the current during stimulation.
-
Pharmacology: To confirm the contribution of DEG/ENaC channels, amiloride, a known blocker, can be applied to the bath solution.
III. Data Presentation
The following tables summarize the key solutions and expected quantitative data for this compound channel recordings.
Table 1: Solutions for Whole-Cell Patch-Clamp Recording
| Solution Type | Component | Concentration (mM) |
| Extracellular | NaCl | 145 |
| KCl | 5 | |
| CaCl₂ | 1 | |
| MgCl₂ | 5 | |
| HEPES | 10 | |
| Glucose | 20 | |
| Adjust pH to 7.2 with NaOH | ||
| Adjust osmolarity to ~325 mOsm | ||
| Intracellular | K-Gluconate | 125 |
| KCl | 18 | |
| NaCl | 4 | |
| MgCl₂ | 1 | |
| CaCl₂ | 0.6 | |
| K-HEPES | 10 | |
| K₂EGTA | 10 | |
| Adjust pH to 7.2 with KOH | ||
| Adjust osmolarity to ~320 mOsm |
Table 2: Expected Electrophysiological Properties of Mechanically-Gated Currents Mediated by DEG/ENaC Channels in C. elegans Sensory Neurons
| Parameter | Typical Value | Notes |
| Activation | Rapidly activating in response to mechanical force | Onset is typically within milliseconds of stimulus application. |
| Ion Selectivity | Primarily permeable to Na⁺ | Contributes to a depolarizing inward current at negative membrane potentials. |
| Reversal Potential (Erev) | Approximately +20 mV | This positive reversal potential is indicative of a non-selective cation channel with a preference for Na⁺.[2] |
| Pharmacology | Blocked by Amiloride | Amiloride is a characteristic blocker of DEG/ENaC channels. |
| Single Channel Conductance | ~15-25 pS | This is an estimated range based on related DEG/ENaC channels like MEC-4. |
| Current Amplitude | Variable (pA to nA range) | Dependent on the strength of the mechanical stimulus and the number of channels expressed. |
IV. Troubleshooting
-
Difficulty in obtaining a gigaohm seal: Ensure the neuron is properly exposed and cleaned. The quality of the patch pipette tip is also critical.
-
No mechanically-evoked currents: Verify the functionality of the mechanical stimulator and ensure it is making proper contact with the preparation. The viability of the neuron should also be confirmed.
-
High baseline noise: Ensure proper grounding of the electrophysiology rig and check for any sources of electrical interference.
By following these protocols, researchers can reliably record and characterize the electrophysiological properties of this compound channels, providing valuable insights into their function in mechanosensation and their potential as therapeutic targets.
References
Application Notes and Protocols for CRISPR/Cas9-Mediated Editing of the deg-1 Gene in Caenorhabditis elegans
For Researchers, Scientists, and Drug Development Professionals
Introduction
The deg-1 gene in Caenorhabditis elegans is a member of the degenerin/epithelial sodium channel (DEG/ENaC) superfamily of ion channels. These channels are crucial for various sensory functions, including mechanosensation and thermosensation. Specifically, this compound has been implicated in touch sensitivity, cold tolerance, acid avoidance, and chemotaxis to lysine (B10760008). Gain-of-function mutations in this compound can lead to neuronal degeneration, highlighting its importance in neuronal health and function. The ability to precisely edit the this compound gene using CRISPR/Cas9 technology offers a powerful tool to dissect its function, understand its role in disease models, and explore potential therapeutic interventions.
These application notes provide a comprehensive overview and detailed protocols for the targeted editing of the this compound gene in C. elegans using the CRISPR/Cas9 system.
Data Presentation
Table 1: Representative CRISPR/Cas9 Editing Efficiencies in C. elegans
| Target Gene | Editing Strategy | Delivery Method | Editing Efficiency (% of injected P0s yielding edited progeny) | Reference |
| snb-1 | GFP knock-in | Plasmid injection (germline-optimized Cas9) | 40% | [1] |
| snb-1 | GFP knock-in | Integrated Cas9 transgene | 100% | [1] |
| Various synaptic genes | GFP knock-in | Integrated Cas9 strain | 50-100% | [2] |
| dpy-10 | NHEJ-mediated mutation | Plasmid injection | ~25% of F1s with phenotype | [3] |
| Various genes | Point mutations | Cas9-RNP injection | ~60% | [4] |
Table 2: Phenotypes Associated with this compound Alleles
| Allele Type | Phenotype | Description |
| Loss-of-function | Reduced cold tolerance | Worms are less able to survive and adapt to cold temperatures.[5][6] |
| Loss-of-function | Defective acid avoidance and lysine chemotaxis | In conjunction with acd-1 knockout, worms show impaired responses to acidic pH and lysine.[7] |
| Gain-of-function (u38, u506) | Neuronal degeneration, touch insensitivity | Causes degeneration of a specific set of neurons, leading to abnormal touch responses. |
Signaling Pathways and Experimental Workflows
This compound in Mechanosensory and Thermosensory Pathways
The this compound gene product is a subunit of an ion channel that responds to mechanical and thermal stimuli. In sensory neurons, it is part of a larger complex that transduces these physical signals into electrical signals. While direct protein interactors of this compound are not fully elucidated, the model for related degenerin channels suggests an interaction with other channel subunits and accessory proteins.
CRISPR/Cas9 Gene Editing Workflow for this compound
The following diagram outlines the general workflow for creating a this compound knockout or knock-in in C. elegans using CRISPR/Cas9.
Experimental Protocols
Protocol 1: Designing sgRNAs for this compound Targeting
-
Obtain the this compound sequence: Retrieve the full genomic sequence of the this compound gene from WormBase (gene ID: WBGene00000922).
-
Use an sgRNA design tool: Input the this compound sequence into a web-based sgRNA design tool (e.g., CHOPCHOP, CRISPOR).
-
Select optimal sgRNAs: Choose sgRNAs that target an early exon to maximize the chance of creating a null allele. Select guides with high on-target scores and low off-target predictions. The PAM sequence (NGG) for Streptococcus pyogenes Cas9 must be present immediately downstream of the 20-nucleotide guide sequence.
Protocol 2: Preparation of CRISPR/Cas9 Reagents (Plasmid-Based Approach)
This protocol describes the preparation of plasmids for expressing Cas9 and the this compound-targeting sgRNA.
-
sgRNA plasmid construction:
-
Synthesize oligonucleotides encoding the chosen 20-bp this compound target sequence.
-
Anneal the oligonucleotides to create a double-stranded DNA fragment with appropriate overhangs for cloning.
-
Ligate the annealed fragment into a C. elegans U6 promoter-driven sgRNA expression vector (e.g., pDD162).
-
Verify the sequence of the inserted sgRNA by Sanger sequencing.
-
-
Cas9 plasmid: Use a plasmid expressing Cas9 under the control of a germline-specific promoter, such as eft-3 or mex-5. For higher efficiency, consider using a strain with an integrated Cas9 transgene.[1][2]
-
Repair template (for knock-in):
-
To introduce a specific mutation or tag (e.g., GFP), design a repair template plasmid or a single-stranded oligodeoxynucleotide (ssODN).
-
The template should contain the desired edit flanked by homology arms of at least 35 bp, corresponding to the sequences upstream and downstream of the Cas9 cut site.
-
Introduce silent mutations in the PAM site or sgRNA binding site within the repair template to prevent re-cutting after editing.
-
-
Plasmid purification: Purify all plasmids using a high-quality plasmid miniprep or midiprep kit to ensure low endotoxin (B1171834) levels suitable for microinjection.
Protocol 3: Microinjection of C. elegans
-
Prepare the injection mix:
-
Combine the following components in sterile water or injection buffer:
-
Cas9-expressing plasmid: 50 ng/µl
-
This compound sgRNA plasmid: 50 ng/µl
-
Repair template (if applicable): 20-50 ng/µl
-
Co-injection marker (e.g., pRF4[rol-6(su1006)] or pmyo-2::mCherry): 5-10 ng/µl
-
-
Centrifuge the mix at maximum speed for 10 minutes to pellet any debris.
-
-
Prepare the worms:
-
Synchronize a culture of wild-type (N2) or a Cas9-expressing strain of C. elegans.
-
Select young adult hermaphrodites for injection.
-
-
Perform microinjection:
-
Mount the young adult worms on an agarose (B213101) pad.
-
Using a microinjection needle, inject the CRISPR/Cas9 mix into the distal arm of the gonad.
-
Recover the injected worms onto individual seeded NGM plates and incubate at 20-25°C.
-
Protocol 4: Screening for and Isolating this compound Mutants
-
Screen F1 progeny: After 3-4 days, screen the F1 progeny for the phenotype of the co-injection marker (e.g., roller phenotype for rol-6 or pharyngeal fluorescence for pmyo-2::mCherry).
-
Isolate potential edits:
-
Single-clone F1 animals expressing the co-injection marker to individual plates.
-
Allow the F1s to self-fertilize and produce F2 progeny.
-
-
Genomic DNA extraction and PCR screening:
-
From the F2 generation, pick individual worms into lysis buffer and perform single-worm PCR.
-
Design primers that flank the targeted region of the this compound gene.
-
For knockouts (NHEJ-mediated indels), look for changes in PCR product size on an agarose gel.
-
For knock-ins (HDR), screen for the presence of the inserted sequence or a newly introduced restriction site.
-
-
Sequence verification: Purify the PCR products from positive candidates and confirm the desired edit by Sanger sequencing.
-
Isolate homozygous mutants: From plates where edited F2s were identified, continue to single F2s until a homozygous line is established (all progeny show the edited genotype).
-
Outcrossing: Outcross the confirmed homozygous mutant line with wild-type males to remove any background mutations and the co-injection marker.
Protocol 5: Phenotypic Analysis of this compound Mutants
-
Cold tolerance assay:
-
Synchronize populations of wild-type and this compound mutant worms.
-
Expose the worms to a cold shock (e.g., 4°C for 24 hours).
-
Assess viability and recovery at room temperature.[5]
-
-
Touch sensitivity assay:
-
Gently touch the worms with an eyelash hair at the anterior and posterior ends.
-
Record the response (e.g., forward movement, backward movement, or no response).
-
-
Chemotaxis assay:
-
Perform a standard chemotaxis assay on an agar (B569324) plate with a point source of an attractant (e.g., lysine) or a repellent (e.g., a low pH buffer).
-
Calculate the chemotaxis index based on the distribution of worms after a set period.[7]
-
Conclusion
The protocols and information provided herein offer a comprehensive guide for the successful CRISPR/Cas9-mediated editing of the this compound gene in C. elegans. By leveraging these methods, researchers can create precise genetic modifications to study the role of this compound in sensory transduction and neuronal function, paving the way for new insights into the molecular basis of these processes and their potential relevance to human health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Methods to determine the role of autophagy proteins in C. elegans aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity Purification of Protein Complexes in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cep-1/p53-dependent dysplastic pathology of the aging C. elegans gonad | Aging [aging-us.com]
- 5. The mechanoreceptor DEG‐1 regulates cold tolerance in Caenorhabditis elegans | EMBO Reports [link.springer.com]
- 6. The mechanoreceptor this compound regulates cold tolerance in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Knockout of glial channel ACD-1 exacerbates sensory deficits in a C. elegans mutant by regulating calcium levels of sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for Studying Mechanosensation in C. elegans: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for studying mechanosensation in the nematode Caenorhabditis elegans. The methods described herein are fundamental for investigating the molecular and cellular basis of touch, pain, and proprioception, and for screening compounds that may modulate these senses.
Behavioral Assays for Mechanosensation
Behavioral assays are the primary method for assessing mechanosensation in C. elegans. These assays are typically straightforward, require minimal specialized equipment, and can be used for high-throughput screening.
Gentle Touch Response
The gentle touch assay is used to study the response to light, non-damaging mechanical stimuli. Wild-type animals respond to a light touch to the anterior body by moving backward and to a posterior touch by moving forward.[1][2] This response is primarily mediated by a set of six specialized touch receptor neurons (TRNs): ALML/R, AVM, and PVM for anterior touch, and PLML/R for posterior touch.[3]
Protocol: Gentle Touch Assay using an Eyebrow Hair
Objective: To qualitatively and quantitatively assess the response of C. elegans to gentle mechanical stimulation.
Materials and Reagents:
-
Nematode Growth Medium (NGM) plates seeded with E. coli OP50
-
Healthy, well-fed, young adult C. elegans
-
Eyebrow hair glued to a toothpick or glass capillary tube
-
Dissecting microscope with a light source
Worm Preparation:
-
Use age-synchronized populations of worms for consistent results.
-
Transfer individual adult worms to a fresh NGM plate seeded with a thin lawn of E. coli OP50. Allow the worms to acclimate for a few minutes before testing.
Experimental Procedure:
-
Place the NGM plate with the worms on the stage of the dissecting microscope.
-
Gently touch the worm with the eyebrow hair, either anteriorly (just behind the pharynx) or posteriorly (just anterior to the tail).
-
Alternate between anterior and posterior touches, allowing the worm to resume forward movement between stimuli.
-
Perform a set number of trials for each worm (e.g., 10 anterior and 10 posterior touches).
-
A positive response is recorded if the worm initiates a reversal upon an anterior touch or accelerates forward upon a posterior touch.
Data Acquisition and Analysis:
-
The response is typically scored as a binary outcome (response or no response).
-
The touch sensitivity can be quantified as the percentage of positive responses out of the total number of trials.
-
For more detailed analysis, the latency and duration of the response can be measured using video recording and analysis software.
Expected Results/Controls:
-
Wild-type (N2) worms should exhibit a high response rate (>90%) to both anterior and posterior gentle touch.
-
Mutants with defects in mechanosensory neurons or the mechanotransduction machinery (e.g., mec-4 mutants) will show a significantly reduced or absent response.[4]
Harsh Touch Response
The harsh touch assay investigates the response to noxious, high-force mechanical stimuli, which is a model for nociception (pain sensation). This response is mediated by a different set of neurons than the gentle touch response, including the PVD and FLP neurons.[3][4] Animals typically respond to a harsh touch to the mid-body by initiating an escape response, usually by backing up.[3]
Protocol: Harsh Touch Assay using a Platinum Wire
Objective: To assess the avoidance response of C. elegans to a harsh mechanical stimulus.
Materials and Reagents:
-
NGM plates seeded with E. coli OP50
-
Healthy, well-fed, young adult C. elegans
-
A platinum wire pick (a standard worm pick)
-
Dissecting microscope
Worm Preparation:
-
Use age-synchronized, well-fed worms, as starved animals may not respond reliably.[3]
-
Transfer individual worms to a fresh NGM plate with a thin bacterial lawn.
Experimental Procedure:
-
Place the plate on the microscope stage.
-
Gently prod a forward-moving worm in the mid-body region (near the vulva) with the platinum wire pick. The stimulus should be firm enough to indent the agar (B569324) surface slightly.
-
Observe the worm's response. A positive response is a clear and immediate reversal of movement.
-
Perform a defined number of trials per animal, allowing it to resume normal locomotion between prods.
Data Acquisition and Analysis:
-
Score the response as binary (reversal or no reversal).
-
Calculate the percentage of positive responses.
Expected Results/Controls:
-
Wild-type worms will show a robust avoidance response.
-
Mutants defective in harsh touch sensation (e.g., certain trp-4 mutants) will have a reduced response rate.[1] It is important to use gentle touch-insensitive mutants (e.g., mec-4) as a control to ensure the response is specific to the harsh touch pathway.[3]
Nose Touch Response
The nose touch assay evaluates the response to mechanical stimuli applied to the tip of the worm's nose. This is a form of aversive response, and wild-type animals will typically initiate backward locomotion.[3] This response is mediated by several sensory neurons in the head, including the ASH, OLQ, and FLP neurons.[1][3]
Protocol: Nose Touch Assay
Objective: To measure the avoidance response to a mechanical stimulus delivered to the nose.
Materials and Reagents:
-
NGM plates seeded with E. coli OP50
-
Healthy, well-fed, young adult C. elegans
-
An eyebrow hair or a thin glass fiber mounted on a holder
-
Dissecting microscope
Worm Preparation:
-
Use age-synchronized adult worms.
-
Transfer worms to a fresh, thinly seeded NGM plate.
Experimental Procedure:
-
Under the dissecting microscope, position the tip of the eyebrow hair in the path of a forward-moving worm.
-
Allow the worm to collide head-on with the hair.
-
Observe the response. A positive response is an immediate cessation of forward movement and initiation of a reversal.
-
Repeat for a set number of trials.
Data Acquisition and Analysis:
-
Score the response as binary.
-
Calculate the percentage of positive responses.
Expected Results/Controls:
-
Wild-type animals should robustly respond to nose touch.
-
Mutants in genes like glr-1 and trpa-1 show defective nose touch responses.[3]
Osmotic Avoidance Assay
This assay measures the ability of C. elegans to detect and avoid areas of high osmolarity, a response that is also considered a form of mechanosensation as it involves cellular responses to osmotic pressure changes. The ASH neurons are key mediators of this avoidance behavior.[5]
Protocol: Osmotic Avoidance Ring Assay
Objective: To quantify the ability of worms to avoid a hyperosmotic barrier.
Materials and Reagents:
-
NGM plates
-
Synchronized population of young adult C. elegans
-
High osmolarity solution (e.g., 4M fructose (B13574) or 8M glycerol) containing a non-absorbable dye like Congo Red for visualization.[5][6]
-
Chemoattractant (e.g., 1% butanedione) and an anesthetic (e.g., 200 mM sodium azide).[7]
Worm Preparation:
-
Wash worms off culture plates with M9 buffer and rinse to remove bacteria.
-
Resuspend the worms in a small volume of M9 buffer.
Experimental Procedure:
-
On an unseeded NGM plate, draw a ring with the high osmolarity solution.
-
Inside the ring, place a drop of chemoattractant. Outside the ring, place a drop of anesthetic.
-
Pipette a known number of worms (e.g., 100-200) into the center of the ring.
-
Incubate the plate at a controlled temperature (e.g., 23°C) for a specific duration (e.g., 90 minutes).[7]
Data Acquisition and Analysis:
-
Count the number of worms inside the ring, on the ring, and outside the ring.
-
Calculate an avoidance index, for example: (Total worms - worms outside the ring) / Total worms.
Expected Results/Controls:
-
Wild-type worms will largely remain within the osmotic ring.
-
Mutants with defects in osmotic sensing (e.g., osm-10 mutants) will cross the barrier and become anesthetized outside the ring.[5]
Advanced Techniques for Studying Mechanosensation
For more detailed and quantitative analysis of mechanosensory neuron function, advanced techniques such as electrophysiology, calcium imaging, and optogenetics are employed.
Electrophysiology
Directly measuring the electrical properties of mechanosensory neurons provides the most direct evidence of mechanotransduction. Patch-clamp recordings can be used to measure mechanoreceptor currents (MRCs) in response to mechanical stimulation.[8]
Protocol: In Vivo Patch-Clamp Recording of Mechanoreceptor Currents
Objective: To directly measure ion channel activity in mechanosensory neurons in response to a controlled mechanical stimulus.
Materials and Reagents:
-
C. elegans expressing a fluorescent marker in the neuron of interest.
-
Dissection dish with a sylgard bottom.
-
Worm glue (e.g., cyanoacrylate).
-
Dissecting tools (e.g., fine glass needles).
-
Patch-clamp rig with an inverted microscope, micromanipulators, and recording equipment.
-
Fire-polished glass recording pipettes.
-
Extracellular and intracellular recording solutions.
-
Mechanical stimulator (e.g., a fire-polished glass probe driven by a piezoelectric actuator).
Worm Preparation and Dissection:
-
Immobilize an adult worm on a coverslip coated with worm glue.
-
Make a small incision in the cuticle near the neuron of interest to expose it.
-
Digest the basement membrane with collagenase to allow access for the recording pipette.
Experimental Procedure:
-
Identify the target neuron using fluorescence microscopy.
-
Approach the neuron with the recording pipette and form a high-resistance (giga-ohm) seal.
-
Rupture the membrane to achieve whole-cell configuration.
-
Apply a series of controlled mechanical steps to the neuron using the mechanical stimulator.
-
Record the resulting currents.
Data Acquisition and Analysis:
-
Analyze the amplitude, kinetics (activation and inactivation), and ion selectivity of the mechanoreceptor currents.
-
Generate current-displacement or current-force relationships.
Calcium Imaging
Calcium imaging allows for the visualization of neuronal activity in intact, behaving animals. Genetically encoded calcium indicators (GECIs) like GCaMP are expressed in specific neurons, and changes in fluorescence intensity reflect changes in intracellular calcium levels, which are a proxy for neuronal firing.[9][10]
Protocol: In Vivo Calcium Imaging of Mechanosensory Neurons
Objective: To monitor the activity of mechanosensory neurons in response to mechanical stimuli in a living animal.
Materials and Reagents:
-
C. elegans strain expressing GCaMP in the mechanosensory neurons of interest.
-
Agarose (B213101) pads (typically 2-10%) on a microscope slide.
-
Polystyrene beads for immobilization.
-
Fluorescence microscope with a sensitive camera (e.g., EMCCD or sCMOS).
-
Mechanical stimulation device (e.g., a micro-force sensing probe).[9]
Worm Preparation:
-
Prepare an agarose pad on a microscope slide.
-
Pipette a drop of M9 buffer containing polystyrene beads and the GCaMP-expressing worms onto the pad.
-
Place a coverslip over the preparation to gently immobilize the worm.
Experimental Procedure:
-
Locate the worm and the fluorescently labeled neurons under the microscope.
-
Acquire a baseline fluorescence recording.
-
Apply a controlled mechanical stimulus to the worm.
-
Record the changes in GCaMP fluorescence during and after the stimulus.
Data Acquisition and Analysis:
-
Measure the change in fluorescence intensity over time (ΔF/F₀).
-
Correlate the timing and magnitude of the calcium transients with the applied stimulus.
Optogenetics
Optogenetics uses light-sensitive proteins, such as Channelrhodopsin-2 (ChR2) and Halorhodopsin (NpHR), to activate or inhibit specific neurons with high temporal and spatial precision.[2][11] This allows for the direct testing of a neuron's role in a particular behavior, bypassing the need for physical stimulation.
Protocol: Optogenetic Activation of Mechanosensory Neurons
Objective: To elicit a behavioral response by activating mechanosensory neurons with light.
Materials and Reagents:
-
C. elegans strain expressing ChR2 in the mechanosensory neurons.
-
NGM plates seeded with E. coli OP50 supplemented with all-trans retinal (ATR), the chromophore required for ChR2 function.[11]
-
A light source capable of delivering blue light (around 470 nm) of controlled intensity and duration. This can be integrated into a tracking microscope for stimulating moving animals.
Worm Preparation:
-
Grow the ChR2-expressing worms on ATR-supplemented plates in the dark to ensure functional ChR2.
-
As a control, grow a parallel population of the same strain on plates without ATR.
Experimental Procedure:
-
Transfer an adult worm to a fresh assay plate.
-
Illuminate the worm with blue light, either targeting the whole body or specific regions.
-
Record the behavioral response (e.g., reversal, forward acceleration).
Data Acquisition and Analysis:
-
Score the behavioral response.
-
Quantify the probability of evoking the behavior as a function of light intensity, duration, and location of stimulation.
Expected Results/Controls:
-
Worms grown on ATR should exhibit a behavioral response upon illumination that mimics the natural mechanosensory response (e.g., activation of anterior TRNs should cause a reversal).
-
Worms grown without ATR should not respond to the light stimulus.
Quantitative Data Summary
| Assay | Stimulus | Typical Response | Key Neurons | Key Genes/Channels | Notes |
| Gentle Touch | Eyebrow hair (~1-10 µN)[3][12] | Anterior touch -> Reversal; Posterior touch -> Forward acceleration | ALMs, AVM, PLMs, PVM[3] | mec-4, mec-10 (DEG/ENaC channels)[1][13] | Response probability is saturated by forces >2 µN.[12] |
| Harsh Touch | Platinum wire (>100 µN) | Reversal/escape | PVD, FLPs, PDE[3][14] | trp-4 (TRP channel), mec-10, degt-1[14] | A model for nociception. |
| Nose Touch | Eyebrow hair/fiber | Reversal | ASH, OLQ, FLP[1][3] | glr-1, trpa-1[1][3] | ASH neurons are polymodal, also responding to osmotic and chemical stimuli. |
| Osmotic Avoidance | High osmolarity ring (e.g., 4M fructose) | Worms stay within the ring | ASH[5] | osm-10[5] | Tests for defects in osmosensation. |
Diagrams of Pathways and Workflows
Caption: Figure 1: Major Mechanosensory Neurons in C. elegans
Caption: Figure 2: Gentle Touch Mechanotransduction Pathway
Caption: Figure 3: Workflow for a Behavioral Mechanosensation Assay
Caption: Figure 4: Workflow for Calcium Imaging of Mechanosensation
References
- 1. Mechanosensory molecules and circuits in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Illuminating neural circuits and behaviour in Caenorhabditis elegans with optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assaying mechanosensation - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The neural circuits and sensory channels mediating harsh touch sensation in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct Signaling Pathways Mediate Touch and Osmosensory Responses in a Polymodal Sensory Neuron - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Osmotic Avoidance in Caenorhabditis elegans: Synaptic Function of Two Genes, Orthologues of Human NRXN1 and NLGN1, as Candidates for Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Examine Chemoavoidance Behavior in Transgenic Worms Using Osmotic Avoidance Assay [jove.com]
- 8. How Caenorhabditis elegans Senses Mechanical Stress, Temperature, and Other Physical Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of mechanosensation in C. elegans using light field calcium imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Artificial Optogenetic TRN Stimulation of C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forces applied during classical touch assays for Caenorhabditis elegans | PLOS One [journals.plos.org]
- 13. Mechanotransduction in the Nematode Caenorhabditis elegans - Mechanosensitivity in Cells and Tissues - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Comparing Caenorhabditis elegans gentle and harsh touch response behavior using a multiplexed hydraulic microfluidic device - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of Desmoglein-1 (DSG1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmoglein-1 (DSG1) is a 150 kDa transmembrane glycoprotein (B1211001) belonging to the cadherin superfamily.[1] It is a critical component of desmosomes, which are intercellular junctions responsible for strong cell-cell adhesion, particularly in epithelial tissues like the epidermis.[2] DSG1 is primarily expressed in the suprabasal layers of the epidermis.[1] Beyond its structural role, DSG1 is also implicated in signaling pathways that regulate keratinocyte differentiation.[3][4] Dysregulation of DSG1 function or autoimmune responses against it are associated with skin diseases, most notably Pemphigus Foliaceus, an autoimmune blistering disorder.[2][5]
These application notes provide a detailed protocol for the immunofluorescent staining of DSG1 in cultured cells and tissue sections, enabling researchers to visualize its subcellular localization and expression patterns.
Principle of the Method
Immunofluorescence (IF) is a technique that utilizes fluorescently labeled antibodies to detect specific target antigens within a sample.[6] In this protocol, an indirect IF approach is described. First, a primary antibody specifically targeting DSG1 binds to the protein. Subsequently, a secondary antibody, conjugated to a fluorophore and directed against the host species of the primary antibody, is used for detection. This method provides signal amplification as multiple secondary antibodies can bind to a single primary antibody.[6] The resulting fluorescence can be visualized using a fluorescence microscope.
Recommended Antibodies and Reagents
A variety of commercially available anti-DSG1 antibodies are suitable for immunofluorescence. The choice of a monoclonal or polyclonal antibody will depend on the specific experimental requirements. It is crucial to validate the chosen antibody for the intended application.
Table 1: Examples of Commercially Available Anti-DSG1 Antibodies for Immunofluorescence
| Product Name | Host Species | Clonality | Recommended Dilution (IF/ICC) | Manufacturer |
| Anti-Desmoglein 1/DSG1 Antibody (A10806) | Rabbit | Polyclonal | 1:50 - 1:100 | Antibodies.com |
| Desmoglein-1 (DSG1) antibody | Rat | Polyclonal | 1:100 | BiCell Scientific |
| Human Desmoglein-1 Antibody (AF944) | Goat | Polyclonal | 5-15 µg/mL (IHC) | R&D Systems |
Note: This table is not exhaustive. Researchers should consult manufacturer datasheets for the most up-to-date information and validation data.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of DSG1 in Cultured Adherent Cells
This protocol is designed for epithelial cells, such as keratinocytes, grown on coverslips.
Materials:
-
Glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS
-
Primary Antibody Dilution Buffer: 1% BSA in PBS
-
Primary anti-DSG1 antibody
-
Fluorophore-conjugated secondary antibody
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes. This step is crucial for intracellular targets but may be omitted for cell-surface staining of this transmembrane protein.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-DSG1 antibody in Primary Antibody Dilution Buffer according to the manufacturer's recommendations or pre-determined optimal concentration. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Primary Antibody Dilution Buffer. Incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Washing: Wash twice with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets.
Protocol 2: Immunofluorescence Staining of DSG1 in Paraffin-Embedded Human Skin Tissue
Materials:
-
Paraffin-embedded human skin tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen Retrieval Buffer: Citrate Buffer (pH 6.0) or Tris-EDTA Buffer (pH 9.0)
-
Phosphate-Buffered Saline (PBS)
-
Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS
-
Blocking Buffer: 1-5% BSA or 10% normal goat serum in PBS
-
Primary Antibody Dilution Buffer: 1% BSA in PBS
-
Primary anti-DSG1 antibody
-
Fluorophore-conjugated secondary antibody
-
Nuclear Counterstain: DAPI
-
Antifade Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Buffer and heating in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Washing: Wash slides with PBS.
-
Permeabilization: Incubate with Permeabilization Buffer for 10 minutes.
-
Washing: Wash three times with PBS.
-
Blocking: Incubate with Blocking Buffer for 60 minutes.
-
Primary Antibody Incubation: Apply diluted primary anti-DSG1 antibody and incubate overnight at 4°C. A typical concentration for immunohistochemistry is 5-15 µg/mL.[2]
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Apply diluted fluorophore-conjugated secondary antibody and incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Wash three times with PBS, protected from light.
-
Counterstaining: Apply DAPI for 5 minutes.
-
Washing: Wash twice with PBS.
-
Mounting: Coverslip with antifade mounting medium.
-
Imaging: Visualize using a fluorescence microscope.
Data Presentation and Interpretation
Expected Staining Pattern:
DSG1 is a component of desmosomes, so a distinct "chicken-wire" or honeycomb-like staining pattern is expected at the cell-cell junctions of keratinocytes in the upper layers of the epidermis.
Quantitative Analysis:
While immunofluorescence is primarily a qualitative technique, semi-quantitative analysis can be performed by measuring the fluorescence intensity. This can be useful for comparing DSG1 expression levels between different samples or experimental conditions.
Table 2: Troubleshooting Common Immunofluorescence Issues for DSG1 Staining
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Inactive primary or secondary antibody. | Use fresh, properly stored antibodies. |
| Low protein expression. | Use a more sensitive detection method or confirm expression by Western blot. | |
| Incorrect antibody dilution. | Optimize antibody concentration through titration. | |
| Inefficient antigen retrieval (for tissue). | Optimize antigen retrieval method (buffer, time, temperature). | |
| High Background | Primary or secondary antibody concentration too high. | Titrate antibodies to optimal dilution. |
| Inadequate blocking. | Increase blocking time or try a different blocking agent (e.g., serum from the secondary antibody host species). | |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Non-specific Staining | Cross-reactivity of the secondary antibody. | Use a pre-adsorbed secondary antibody. |
| Hydrophobic interactions. | Include a detergent like Tween-20 in the wash buffers. |
Visualizations
Caption: General workflow for indirect immunofluorescence staining of DSG1.
Caption: Simplified DSG1 signaling pathway in keratinocyte differentiation.[3][4]
References
- 1. anti-Desmoglein 1 Antibody [ABIN6939264] - Human, IHC, StM [antibodies-online.com]
- 2. bio-techne.com [bio-techne.com]
- 3. Desmoglein-1, differentiation, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desmoglein-1, differentiation, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - Pemphigus foliaceus IgG causes dissociation of desmoglein 1–containing junctions without blocking desmoglein 1 transinteraction [jci.org]
- 6. bicellscientific.com [bicellscientific.com]
Application of RNAi to Elucidate the Function of the Mechanoreceptor Protein DEG-1 in Caenorhabditis elegans
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The degenerin (DEG) protein family, specifically DEG-1, plays a crucial role in mechanosensation and has been implicated in neurodegeneration in the nematode Caenorhabditis elegans. As a subunit of a degenerin/epithelial Na+ channel (DEG/ENaC), this compound is involved in sensing mechanical and thermal stimuli. Gain-of-function mutations in this compound can lead to neuronal swelling and subsequent cell death, providing a valuable model for studying the molecular mechanisms of neurodegeneration. RNA interference (RNAi) is a powerful and widely used technique in C. elegans to achieve sequence-specific gene silencing, offering a reverse genetics approach to study gene function. By knocking down the expression of this compound using RNAi, researchers can investigate its role in various physiological processes, including touch sensitivity and neuronal integrity. These studies are instrumental for understanding the function of homologous proteins in higher organisms and for the potential development of therapeutic interventions for neurodegenerative diseases.
Data Presentation
The following tables summarize representative quantitative data from hypothetical RNAi experiments targeting this compound in C. elegans. The data is based on expected outcomes from loss-of-function studies of this compound and similar mechanosensory channels.
Table 1: Effect of this compound RNAi on Gentle Touch Sensation
| RNAi Treatment | Number of Animals Tested (n) | Mean Responses to 10 Anterior Touches (± SEM) | Percent Animals with Defective Touch Response |
| Control (empty vector) | 50 | 9.2 ± 0.3 | 4% |
| This compound RNAi | 50 | 2.1 ± 0.5 | 88% |
Data illustrates a significant reduction in touch sensitivity in worms treated with this compound RNAi compared to the control group.
Table 2: Quantification of Neuronal Integrity after this compound RNAi in a Sensitized Background
| Genetic Background | RNAi Treatment | Number of Neurons Scored (n) | Percentage of Neurons with Degenerative Phenotypes (± SEM) |
| Wild-type | Control (empty vector) | 100 | 2.1 ± 0.8% |
| Wild-type | This compound RNAi | 100 | 3.5 ± 1.2% |
| This compound(gf) sensitized | Control (empty vector) | 100 | 78.3 ± 4.5% |
| This compound(gf) sensitized | This compound RNAi | 100 | 15.2 ± 3.1% |
This table demonstrates the utility of RNAi in suppressing neurodegeneration in a gain-of-function (gf) mutant background, indicating the specificity of the degenerative phenotype to this compound activity.
Experimental Protocols
Protocol 1: Gene Knockdown of this compound using RNAi by Feeding
This protocol describes a standard method for inducing RNAi in C. elegans by feeding them genetically engineered E. coli that express double-stranded RNA (dsRNA) homologous to the this compound gene.
Materials:
-
C. elegans (e.g., wild-type N2 strain)
-
NGM (Nematode Growth Medium) agar (B569324) plates
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
E. coli strain HT115(DE3) transformed with:
-
L4440 vector (empty vector control)
-
L4440 vector containing a this compound cDNA fragment
-
-
M9 buffer
-
Bleaching solution (Sodium hypochlorite (B82951) and 1M NaOH)
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate single colonies of HT115 bacteria containing the L4440-deg-1 plasmid and the empty L4440 control plasmid into separate 5 mL LB cultures with 100 µg/mL carbenicillin and 12.5 µg/mL tetracycline.
-
Incubate overnight at 37°C with shaking.
-
-
RNAi Plate Preparation:
-
Prepare NGM plates containing 1 mM IPTG and 100 µg/mL carbenicillin.
-
Seed the plates with 100 µL of the overnight bacterial cultures.
-
Allow the bacterial lawn to grow at room temperature for 1-2 days to induce dsRNA expression.
-
-
Synchronization of C. elegans :
-
Wash gravid adult worms from a standard NGM plate with M9 buffer.
-
Treat with bleaching solution to isolate eggs.
-
Wash the eggs several times with M9 buffer.
-
Allow eggs to hatch overnight in M9 buffer to obtain a synchronized population of L1 larvae.
-
-
RNAi Treatment:
-
Pipette the synchronized L1 larvae onto the prepared RNAi plates (both this compound and control plates).
-
Incubate the plates at 20°C.
-
Observe the worms at the desired developmental stage (e.g., L4 or young adult) for phenotypic analysis.
-
Protocol 2: Assay for Gentle Touch Sensation
This protocol outlines the procedure for quantifying the response of C. elegans to a gentle touch stimulus after RNAi treatment.[1]
Materials:
-
An eyebrow hair attached to a toothpick or glass rod.
-
Dissecting microscope.
Procedure:
-
Assay Setup:
-
Place the RNAi plate with young adult worms on the stage of a dissecting microscope.
-
Allow the worms a few minutes to acclimatize.
-
-
Stimulus Application:
-
Gently touch a forward-moving worm with the eyebrow hair, just anterior to the pharynx for an anterior touch response, or just posterior to the vulva for a posterior touch response.[1]
-
The touch should be gentle enough to not cause the worm to be pushed across the agar.
-
-
Scoring the Response:
-
A positive response is recorded if the worm stops its forward movement and initiates backward locomotion.
-
If the worm continues its forward movement or shows no change in behavior, it is scored as a non-response.
-
-
Data Collection:
-
Test each worm multiple times (e.g., 5-10 times) with a short interval (e.g., 30 seconds) between touches to avoid habituation.
-
Record the number of positive responses for each worm.
-
Repeat the assay for a statistically significant number of worms from both the this compound RNAi and control groups.
-
Calculate the percentage of positive responses for each group.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow of RNAi by feeding to silence this compound in C. elegans.
Caption: Proposed signaling pathway for this compound mediated mechanotransduction.
References
Generating Transgenic C. elegans Expressing Tagged DEG-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the generation of transgenic Caenorhabditis elegans expressing a tagged version of the degenerin-like protein 1 (DEG-1). This compound is a mechanosensory ion channel subunit crucial for temperature sensation and chemotaxis in the nematode. The ability to visualize and manipulate this protein in vivo through transgenic expression of a tagged version is invaluable for functional studies and for screening potential therapeutic compounds targeting mechanosensation-related pathways. This guide covers vector construction, transformation methodologies, and verification of transgene expression, and includes a summary of expected efficiencies and a schematic of the known this compound signaling pathway.
Introduction
Caenorhabditis elegans is a powerful model organism for neurobiology and drug discovery due to its genetic tractability, well-defined nervous system, and conserved signaling pathways. The this compound protein, a member of the degenerin/epithelial sodium channel (DEG/ENaC) family, is expressed in a small number of sensory neurons, including the ASG neurons.[1][2][3] It plays a critical role in sensing environmental cues such as temperature and certain chemical attractants.[3][4] Gain-of-function mutations in this compound can lead to neuronal degeneration, making it a valuable model for studying neurodegenerative processes.
Expressing a tagged version of this compound (e.g., with a fluorescent protein like GFP or mCherry) allows for direct visualization of its subcellular localization, expression dynamics, and trafficking in living animals. This, in turn, facilitates the study of its function in mechanosensation and provides a tool for high-throughput screening of compounds that may modulate its activity or localization. This document outlines the necessary steps to create such a valuable research tool.
Signaling Pathway and Experimental Workflow
The known signaling pathway involving this compound is initiated in the ASG sensory neurons in response to stimuli like temperature changes.[1][2] This signal is then relayed to downstream interneurons, including AIN and AVJ, to modulate the animal's behavioral response.[1][2]
The general workflow for generating transgenic C. elegans expressing tagged this compound involves several key stages, from initial plasmid design to the final verification of the transgenic line.
Data Presentation: Quantitative Analysis
The efficiency of generating transgenic C. elegans can vary depending on the chosen method and the specific gene of interest. Recent advancements in CRISPR/Cas9-mediated gene editing have significantly improved the success rate for creating knock-in tagged endogenous genes. Below is a summary of reported efficiencies for different transgenesis techniques.
| Transformation Method | Typical Injection Concentration (Gene of Interest) | Co-injection Marker Concentration | Reported Efficiency (Successful Edits per Injected P0) | Reference(s) |
| Plasmid Microinjection (Extrachromosomal Array) | 1-50 ng/µl | 2.5-100 ng/µl | 10-50% of F1 progeny showing marker | [5] |
| CRISPR/Cas9-mediated Knock-in (Plasmid-based) | 50 ng/µl (repair template) | 50 ng/µl (Cas9 plasmid), 25 ng/µl (sgRNA plasmid) | 5-40% | [6] |
| CRISPR/Cas9-mediated Knock-in (Integrated Cas9 strain) | 50 ng/µl (repair template) | 25 ng/µl (sgRNA plasmid) | 50-100% | [6][7] |
Experimental Protocols
Protocol 1: Plasmid Construction for this compound Tagging
This protocol describes the creation of a plasmid vector for expressing this compound fused to a fluorescent tag (e.g., GFP) under the control of its native promoter.
Materials:
-
C. elegans genomic DNA
-
High-fidelity DNA polymerase
-
Restriction enzymes
-
T4 DNA ligase
-
DH5α competent E. coli
-
LB agar (B569324) plates with appropriate antibiotic
-
Plasmid purification kit
-
A suitable C. elegans expression vector (e.g., pPD95.75) containing the desired fluorescent tag.
Method:
-
Promoter and Gene Amplification:
-
Design primers to amplify the this compound promoter region (typically 2-3 kb upstream of the start codon) and the full coding sequence of this compound from C. elegans genomic DNA.
-
Incorporate appropriate restriction sites into the primers for cloning into the expression vector.
-
Perform PCR using a high-fidelity DNA polymerase.
-
Run the PCR product on an agarose (B213101) gel and purify the desired DNA fragment.
-
-
Vector Preparation:
-
Digest the C. elegans expression vector with the same restriction enzymes used for the PCR product.
-
Dephosphorylate the vector to prevent self-ligation.
-
Purify the linearized vector.
-
-
Ligation and Transformation:
-
Ligate the purified this compound PCR product with the linearized expression vector using T4 DNA ligase.
-
Transform the ligation mixture into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Verification:
-
Select several colonies and grow overnight liquid cultures.
-
Purify the plasmid DNA using a plasmid purification kit.
-
Verify the correct insertion of the this compound fragment by restriction digest and/or Sanger sequencing.
-
Protocol 2: Generation of Transgenic C. elegans by Microinjection
This protocol details the procedure for injecting the constructed plasmid into the gonad of adult hermaphrodite worms to generate transgenic progeny.
Materials:
-
Constructed this compound::tag plasmid (50 ng/µl)
-
Co-injection marker plasmid (e.g., pRF4[rol-6(su1006)] at 100 ng/µl or Pmyo-2::mCherry at 2.5 ng/µl)
-
Injection buffer (e.g., sterile water or TE buffer)
-
Young adult N2 (wild-type) C. elegans
-
NGM plates seeded with OP50 E. coli
-
Microinjection setup (inverted microscope, micromanipulator, needle holder, pressure injector)
-
Agarose injection pads (2% agarose in water)
-
Halocarbon oil
-
Worm pick
Method:
-
Preparation of Injection Mix:
-
Prepare the injection mix by combining the deg-g-1::tag plasmid and the co-injection marker plasmid in the injection buffer to the desired final concentrations.
-
Centrifuge the mix at maximum speed for 10 minutes to pellet any debris.
-
-
Preparation of Worms:
-
Transfer young adult hermaphrodites to a fresh NGM plate.
-
-
Needle Preparation and Loading:
-
Pull a microinjection needle from a glass capillary tube using a needle puller.
-
Load the injection mix into the needle using a microloader pipette tip.
-
Carefully break the tip of the needle to allow for a steady flow of the injection mix.
-
-
Microinjection:
-
Mount young adult worms on an agarose injection pad in a drop of halocarbon oil.
-
Using the micromanipulator, insert the needle into the distal gonad of the worm.
-
Inject a small bolus of the DNA mixture into the gonad syncytium.
-
Carefully retract the needle.
-
-
Recovery and Screening:
-
Recover the injected worms by placing a drop of M9 buffer on the pad and transferring them to a seeded NGM plate.
-
Incubate the plates at 20°C.
-
Screen the F1 progeny for the co-injection marker phenotype (e.g., roller phenotype for rol-6 or red pharynx for Pmyo-2::mCherry).
-
Protocol 3: Generation of Tagged Endogenous this compound using CRISPR/Cas9
This protocol provides a more advanced method for creating a knock-in of a fluorescent tag at the endogenous this compound locus, which ensures expression under its native regulatory elements. This protocol is adapted for use in a strain with integrated Cas9 for higher efficiency.[6][7]
Materials:
-
C. elegans strain with integrated Cas9 (e.g., IE26 unc-119(ed3) III; ieSi57 [Pmex-5::Cas9::tbb-2 3'UTR, Cbr-unc-119(+)] IV)
-
sgRNA expression plasmid targeting the C-terminus of this compound
-
Repair template plasmid containing the fluorescent tag flanked by homology arms (~500 bp) corresponding to the genomic regions upstream and downstream of the this compound stop codon.
-
Co-injection markers (e.g., Pmyo-2::mCherry)
-
Microinjection setup and reagents as in Protocol 2.
Method:
-
Design and Construction of CRISPR Components:
-
Design an sgRNA that targets a site near the stop codon of this compound. Clone the sgRNA sequence into an appropriate expression vector.
-
Construct a repair template plasmid containing the sequence of the desired fluorescent tag (e.g., GFP) flanked by homology arms that are homologous to the genomic regions surrounding the this compound stop codon. The tag sequence should be in-frame with the this compound coding sequence.
-
-
Preparation of Injection Mix:
-
Prepare an injection mix containing the sgRNA plasmid (25 ng/µl), the repair template plasmid (50 ng/µl), and a co-injection marker (2.5 ng/µl).
-
-
Microinjection and Screening:
-
Perform microinjection into the gonad of the integrated Cas9 strain as described in Protocol 2.
-
Screen F1 progeny for the co-injection marker.
-
Isolate individual F1 animals to separate plates and allow them to self-fertilize.
-
-
Verification of Knock-in:
-
Screen the F2 generation for expression of the fluorescent tag in the expected neurons (e.g., ASG) using a fluorescence microscope.
-
Confirm the correct integration of the tag by PCR amplification of the genomic locus and Sanger sequencing.
-
Verification of Transgene Expression
Following the generation of putative transgenic lines, it is crucial to verify the expression and localization of the tagged this compound protein.
Method:
-
Fluorescence Microscopy:
-
Mount transgenic worms on a 2% agarose pad on a microscope slide.
-
Immobilize the worms using a drop of 10 mM levamisole (B84282) or sodium azide.
-
Observe the worms under a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorescent tag.
-
Confirm that the fluorescence is localized to the expected sensory neurons (e.g., ASG neurons in the head).
-
-
Western Blotting (Optional):
-
Prepare a protein lysate from a population of transgenic worms.
-
Perform SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an antibody against the fluorescent tag (e.g., anti-GFP) to confirm the expression of the full-length this compound::tag fusion protein.
-
Conclusion
The protocols outlined in this document provide a comprehensive guide for generating and verifying transgenic C. elegans expressing tagged this compound. The choice of transformation method will depend on the specific research question and available resources. While traditional microinjection of extrachromosomal arrays is a well-established technique, the use of CRISPR/Cas9 for endogenous gene tagging offers the advantage of more physiologically relevant expression levels. The resulting transgenic animals will be a valuable resource for investigating the function of this compound in mechanosensation, neurodegeneration, and for the development of novel therapeutics targeting these processes.
References
- 1. The mechanoreceptor DEG‐1 regulates cold tolerance in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanoreceptor DEG‐1 regulates cold tolerance in Caenorhabditis elegans | EMBO Reports [link.springer.com]
- 3. The mechanoreceptor this compound regulates cold tolerance in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A glial DEG/ENaC channel functions with neuronal channel this compound to mediate specific sensory functions in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-efficiency CRISPR gene editing in C. elegans using Cas9 integrated into the genome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Screening Neuroprotective Compounds Using C. elegans deg-1 Mutants
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Caenorhabditis elegans has emerged as a powerful in vivo model for studying the fundamental mechanisms of neurodegeneration and for the initial screening of potential neuroprotective therapeutics.[1][2] Its short lifespan, genetic tractability, and transparent body make it particularly amenable to high-throughput screening approaches.[3][4] Among the various genetic models of neurodegeneration in C. elegans, mutants in the degenerin (deg-1) gene offer a specific and robust platform for discovering compounds that can mitigate necrotic-like neuronal cell death.
The dominant gain-of-function mutation, this compound(u38), results in the late-onset, progressive degeneration of a specific set of neurons, most notably the PVC interneurons.[5][6] This degeneration is caused by a toxic gene product from the mutated this compound gene, which encodes a subunit of a degenerin/epithelial sodium channel (DEG/ENaC).[5][7] The mutation leads to a hyperactive ion channel, causing excessive cation influx, neuronal swelling, and subsequent lysis in a necrotic-like manner.[5] The analysis of the this compound gene and its suppressors may provide a means of understanding the mechanisms underlying some human neurodegenerative diseases that also involve late-onset loss of specific neuronal populations due to dominant mutations.[5]
The this compound Model System
The TU38 strain, which carries the this compound(u38) allele, is a commonly used model for these studies. A key phenotypic consequence of PVC neuron degeneration in this strain is insensitivity to gentle touch at the tail.[6] This easily scorable behavioral deficit provides a straightforward primary readout for high-throughput screening of compound libraries. Hits from the primary screen can then be validated through direct visualization and quantification of PVC neuron integrity, typically by using a strain where these neurons are marked with a fluorescent reporter like GFP.
Advantages of the this compound Model:
-
Specific Mechanism: The well-defined mechanism of neurodegeneration (ion channel hyperactivation) allows for the screening of compounds targeting specific pathways.
-
Clear Phenotype: The touch-insensitivity phenotype is a robust and easily quantifiable behavioral marker for neurodegeneration.[6]
-
Late Onset: The neurodegeneration is progressive, allowing for the testing of compounds at different stages of the degenerative process.[5]
-
In Vivo Screening: As a whole-organism model, it allows for the simultaneous assessment of a compound's efficacy and potential toxicity.[1]
Key Experimental Considerations:
-
Synchronization: It is crucial to use age-synchronized populations of worms to ensure consistent onset and progression of neurodegeneration.
-
Solvent Effects: The solvent used to dissolve test compounds (e.g., DMSO) can have biological effects on C. elegans. Appropriate vehicle controls are essential. High concentrations of DMSO can be toxic and may increase mortality.[8]
-
Positive Controls: While specific chemical suppressors for this compound(u38) are not widely documented in screening literature, genetic suppressors are known. For compound screens, established neuroprotective agents from other C. elegans models, such as rapamycin, could be used as potential positive controls, though their efficacy in the this compound model would need to be validated.[8]
-
Quantification of Neurodegeneration: Both behavioral and morphological assessments should be employed for a comprehensive analysis of neuroprotection.
Signaling Pathway and Experimental Workflow
Caption: Degenerin-mediated neurodegeneration pathway in this compound mutants.
Caption: Experimental workflow for neuroprotective compound screening.
Experimental Protocols
Protocol 1: C. elegans Culture and Maintenance
This protocol describes standard methods for the culture of C. elegans this compound mutant strains.
Materials:
-
Nematode Growth Medium (NGM) agar (B569324) plates
-
E. coli OP50 bacterial culture
-
M9 Buffer
-
Worm picker (platinum wire or eyebrow hair glued to a stick)
-
Stereomicroscope
-
20°C incubator
Procedure:
-
Strain Maintenance: Culture C. elegans strains, such as TU38 (this compound(u38)), on NGM plates seeded with a lawn of E. coli OP50. Maintain cultures at 20°C.[9]
-
Transferring Worms: Transfer worms to fresh plates every 3-4 days to ensure a continuous supply of food and to prevent starvation. This is done by "chunking" (transferring a small piece of agar with worms) or by picking individual worms with a worm picker.[9]
-
Synchronization: For age-specific assays, synchronize worm populations. A common method is bleaching to isolate eggs, followed by hatching in M9 buffer without food. This causes larvae to arrest at the L1 stage. Plating these L1s on OP50-seeded NGM plates will result in a synchronized population.[10]
Protocol 2: Preparation of Compound Plates for Screening
This protocol is for preparing 96-well plates containing the test compounds.
Materials:
-
96-well flat-bottom microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
NGM
-
E. coli OP50 (concentrated culture)
-
5-fluoro-2'-deoxyuridine (FUDR) solution (optional, to prevent progeny production)
Procedure:
-
Compound Preparation: Dissolve test compounds to create stock solutions. A typical starting concentration for screening is 10-50 µM.
-
Plate Preparation: To each well of a 96-well plate, add the appropriate volume of NGM containing a concentrated suspension of E. coli OP50.
-
Compound Addition: Add the test compound to the designated wells. Include vehicle-only (e.g., DMSO) wells as a negative control. If a known suppressor is available, include it as a positive control.
-
Final Concentration: Ensure the final concentration of the solvent is consistent across all wells and does not exceed a non-toxic level (typically ≤1% for DMSO).[8]
-
Optional FUDR: If the assay is to be scored in adulthood, FUDR can be added to the NGM to prevent the growth of F1 progeny, which can complicate scoring.
Protocol 3: Primary Screening - Tail Touch Sensitivity Assay
This is a behavioral assay to quantify the neurodegeneration-induced phenotype in this compound(u38) mutants.[7]
Materials:
-
Age-synchronized adult this compound(u38) worms grown on compound plates
-
Eyebrow hair attached to a glass capillary or toothpick
-
Stereomicroscope
Procedure:
-
Worm Preparation: Use age-synchronized young adult worms that have been cultured in the presence of the test compounds.
-
Assay Performance:
-
Place the 96-well plate on the stage of a stereomicroscope.
-
Gently touch the posterior body (tail region) of a forward-moving worm with the eyebrow hair.[7]
-
A positive response is a reversal of movement. Lack of response indicates touch insensitivity.
-
Perform this test on a set number of worms per well (e.g., 10-20).
-
-
Scoring:
-
Record the number of positive responses out of the total number of touches for each well.
-
Calculate the percentage of responsive animals for each compound concentration.
-
"Hit" compounds are those that significantly increase the percentage of responsive animals compared to the vehicle control.
-
Protocol 4: Secondary Screening - Quantification of PVC Neuron Degeneration
This protocol is for the direct visualization and quantification of neuroprotection in a this compound(u38) strain carrying a fluorescent reporter for the affected neurons.
Materials:
-
This compound(u38) strain with a fluorescent marker for PVC neurons (e.g., integrated gfp reporter)
-
Agarose (B213101) pads (2-5% agarose in M9 buffer on a microscope slide)
-
Sodium azide (B81097) or other anesthetic
-
Compound microscope with fluorescence capabilities
Procedure:
-
Worm Preparation: Culture the fluorescent reporter strain on plates containing "hit" compounds from the primary screen. Use age-synchronized animals.
-
Mounting Worms:
-
Place a drop of M9 buffer containing an anesthetic (e.g., 10 mM sodium azide) on an agarose pad.
-
Transfer several adult worms into the drop.
-
Gently place a coverslip over the drop.
-
-
Imaging:
-
Visualize the PVC neurons using fluorescence microscopy.
-
Capture images of the neurons for each worm.
-
-
Quantification:
-
Score the morphology of the PVC neurons based on a predefined scale. A simple scale could be:
-
Intact: Normal, continuous morphology.
-
Degenerating: Swollen, vacuolated, or discontinuous axon.
-
Absent: No visible neuron or remnant.
-
-
Calculate the percentage of worms with intact PVC neurons for each compound treatment.
-
A significant increase in the percentage of intact neurons compared to the vehicle control confirms neuroprotective activity.
-
Data Presentation
Table 1: Representative Data from a Primary Screen - Tail Touch Sensitivity
| Compound ID | Concentration (µM) | Number of Worms Tested | Number of Responsive Worms | % Responsive (Mean ± SD) |
| Vehicle (DMSO) | 0.1% | 100 | 12 | 12.0 ± 3.5 |
| Compound A | 25 | 100 | 15 | 15.0 ± 4.0 |
| Compound B | 25 | 100 | 48 | 48.0 ± 6.2 |
| Compound C | 25 | 100 | 10 | 10.0 ± 2.8 |
| Positive Control | 25 | 100 | 65 | 65.0 ± 5.5 |
Data are hypothetical and for illustrative purposes.
Table 2: Representative Data from a Secondary Screen - PVC Neuron Integrity
| Treatment | Concentration (µM) | Number of Worms Analyzed | % Intact Neurons | % Degenerating Neurons | % Absent Neurons |
| Vehicle (DMSO) | 0.1% | 50 | 10 | 45 | 45 |
| Compound B | 10 | 50 | 25 | 50 | 25 |
| Compound B | 25 | 50 | 55 | 35 | 10 |
| Compound B | 50 | 50 | 68 | 22 | 10 |
| Positive Control | 25 | 50 | 75 | 15 | 10 |
Data are hypothetical and for illustrative purposes.
References
- 1. Using C. elegans to discover therapeutic compounds for ageing-associated neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A suppressor screen in C. elegans identifies a multi-protein interaction interface that stabilizes the synaptonemal complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. The identification and suppression of inherited neurodegeneration in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blog.edvotek.com [blog.edvotek.com]
- 7. Assaying mechanosensation - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Phenotypic Screening in C. elegans as a Tool for the Discovery of New Geroprotective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maintenance of C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Single-Channel Recording of Deg-1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The degenerin (DEG)/epithelial sodium channel (ENaC) family member, Deg-1, is a crucial ion channel in Caenorhabditis elegans implicated in mechanosensation and temperature sensing. As a component of a larger mechanotransduction complex, this compound plays a vital role in converting physical stimuli into neuronal signals. Understanding the biophysical properties of individual this compound channels is paramount for elucidating its physiological functions and for the development of novel therapeutics targeting sensory pathways.
These application notes provide a comprehensive guide to the single-channel recording of this compound activity, both in its native environment and in heterologous expression systems. Detailed protocols for experimental procedures and data analysis are presented to facilitate the study of this important ion channel.
Quantitative Data Summary
While direct single-channel recordings of wild-type this compound are not extensively reported in the literature, data from the closely related and well-characterized C. elegans mechanosensitive channel subunits MEC-4 and MEC-10, which form a heteromeric channel, provide valuable insights into the expected properties of this compound. The native mechanoreceptor channel in touch receptor neurons, which relies on these subunits, exhibits the following characteristics:
| Parameter | Reported Value/Property | Organism/System | Citation |
| Single-Channel Conductance | ~15.6 pS | C. elegans touch receptor neurons (in vivo) | [1][2] |
| Ion Selectivity | Primarily permeable to Na⁺ | C. elegans touch receptor neurons (in vivo) | [3] |
| PNa/PK ratio for some C. elegans DEG/ENaCs can be low | Xenopus oocytes | [4] | |
| Gating | Mechanically gated by external force.[3] Temperature-sensitive, with thermal stimuli generating Na⁺ currents in heterologous systems. | C. elegans touch receptor neurons, Xenopus oocytes | [3] |
| Open Probability (Po) | Increased by gain-of-function mutations. | Xenopus oocytes (for MEC-4) | [5] |
| Pharmacology | Blocked by amiloride (B1667095). | C. elegans touch receptor neurons (in vivo) | [3] |
Signaling Pathways and Experimental Workflows
This compound Mechanotransduction Signaling Pathway
The this compound channel is a core component of a mechanotransduction complex in sensory neurons. Mechanical force is thought to be transmitted from the extracellular matrix (ECM) and cytoskeleton to the channel, causing a conformational change that leads to channel opening and ion influx.
Experimental Workflow for Single-Channel Recording
The process of obtaining and analyzing single-channel recordings of this compound involves several key steps, from preparing the biological system to final data analysis.
Experimental Protocols
Protocol 1: Single-Channel Recording from C. elegans Sensory Neurons (In Vivo)
This protocol is adapted from established methods for patch-clamping C. elegans neurons and is tailored for recording mechanoreceptor currents from sensory neurons like ASH, where this compound is expressed.[6][7][8]
Materials:
-
C. elegans expressing a fluorescent marker in the neuron of interest (e.g., ASH).
-
Nematode growth medium (NGM) plates with E. coli OP50.
-
Dissection dish coated with Sylgard 184.
-
Cyanoacrylate glue.
-
Borosilicate glass capillaries for patch pipettes.
-
Microforge and pipette puller.
-
Patch-clamp amplifier and data acquisition system.
-
Inverted microscope with DIC optics and fluorescence.
-
Micromanipulators.
-
Extracellular (bath) solution: 145 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 5 mM MgCl₂, 10 mM HEPES, 10 mM glucose (pH 7.2 with NaOH, osmolarity ~320-330 mOsm).
-
Pipette (intracellular) solution: 120 mM KCl, 20 mM KOH, 5 mM TES, 4 mM MgCl₂, 4 mM Na₂ATP, 0.4 mM GTP, 10 mM EGTA (pH 7.2 with KOH, osmolarity ~310-320 mOsm).
-
Amiloride stock solution (100 mM in DMSO).
Procedure:
-
Worm Preparation:
-
Transfer young adult hermaphrodite worms to a drop of extracellular solution on a clean glass slide.
-
Immobilize a worm by applying a small drop of cyanoacrylate glue along its side on a coverslip coated with a thin layer of agarose.
-
Place the coverslip in the recording chamber filled with extracellular solution.
-
-
Neuron Exposure:
-
Under the microscope, make a small incision in the cuticle near the head to expose the sensory neurons. The positive hydrostatic pressure of the worm will cause the gonad and some other tissues to be extruded, revealing the nerve ring containing the neuronal cell bodies.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 5-10 MΩ when filled with pipette solution.
-
Fire-polish the pipette tip to ensure a smooth surface for sealing.
-
Fill the pipette with the filtered intracellular solution and mount it on the micromanipulator.
-
-
Patch-Clamp Recording:
-
Using fluorescence to identify the target neuron (e.g., ASH), carefully approach the cell body with the patch pipette while applying positive pressure.
-
Gently press the pipette against the cell membrane and release the positive pressure to form a gigaohm seal (>1 GΩ).
-
For cell-attached recordings, proceed to apply stimuli. For excised patches (inside-out or outside-out), pull the pipette away from the cell after seal formation.
-
-
Stimulation and Recording:
-
To record mechanosensitive currents, apply a mechanical stimulus to the neuron using a fire-polished glass probe driven by a piezoelectric actuator.
-
To investigate temperature sensitivity, perfuse the bath with solutions at different temperatures.
-
Record single-channel currents in voltage-clamp mode. Filter the data at an appropriate frequency (e.g., 1-2 kHz) and digitize at a sampling rate at least twice the filter frequency.
-
-
Pharmacology:
-
To test for amiloride sensitivity, add amiloride to the extracellular solution to a final concentration of 100-500 µM.
-
Protocol 2: Single-Channel Recording of Heterologously Expressed this compound in Xenopus Oocytes
This protocol allows for the study of this compound channels in a controlled environment, free from the complexities of the native neuronal network.[4]
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding this compound (and any co-expressed subunits).
-
Microinjection setup.
-
Collagenase solution.
-
ND96 solution: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES (pH 7.6).
-
Patch-clamp setup as described in Protocol 1.
-
Oocyte recording solution (for excised patches): Symmetrical solutions can be used, for example, 100 mM NaCl, 2 mM KCl, 1 mM EGTA, 10 mM HEPES (pH 7.4).
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Xenopus oocytes using collagenase treatment.
-
Inject oocytes with 50 nl of this compound cRNA (and cRNA for any accessory subunits) at a concentration of 0.1-1 µg/µl.
-
Incubate the injected oocytes for 2-5 days at 18°C in ND96 solution supplemented with antibiotics.
-
-
Vitelline Membrane Removal:
-
Prior to recording, manually remove the vitelline membrane from the oocytes in a hypertonic solution to facilitate giga-seal formation.
-
-
Patch-Clamp Recording:
-
Transfer a devitellinized oocyte to the recording chamber filled with the recording solution.
-
Form a giga-seal on the oocyte membrane using a fire-polished patch pipette (5-15 MΩ resistance).
-
Excise the patch to form an inside-out or outside-out configuration. This is crucial for controlling the ionic environment on both sides of the membrane and for applying drugs directly to the desired face of the channel.
-
-
Data Acquisition and Analysis:
-
Record single-channel currents in voltage-clamp mode at various holding potentials to determine the current-voltage (I-V) relationship and single-channel conductance.
-
To study ion selectivity, perfuse the bath with solutions containing different cations (e.g., replacing Na⁺ with K⁺ or Li⁺) and measure the shift in the reversal potential.
-
Analyze the data as described below.
-
Data Analysis
1. Idealization of Single-Channel Records: The raw current trace is idealized to a series of open and closed states using a threshold-crossing method. A common approach is the 50% threshold detection, where a transition is detected when the current crosses a level halfway between the closed and open states.
2. Amplitude Histogram Analysis:
-
Construct an all-points histogram from the idealized data.
-
Fit the histogram with Gaussian functions to determine the mean current amplitude of the closed and open states.
-
The single-channel current (i) is the difference between the mean open and closed current levels.
-
The single-channel conductance (γ) is calculated from the slope of the I-V relationship (γ = i / (Vm - Erev)), where Vm is the membrane potential and Erev is the reversal potential.
3. Dwell-Time Analysis:
-
Measure the duration of each open and closed event from the idealized record.
-
Create histograms of the open and closed dwell times. These are often fitted with exponential functions to determine the mean open time (τo) and mean closed time (τc).
4. Open Probability (Po) Calculation: The open probability is the fraction of the total recording time that the channel spends in the open state. It can be calculated as: Po = (Total open time) / (Total recording time)
Conclusion
The protocols and data presented in these application notes provide a framework for the detailed biophysical characterization of the this compound ion channel. By employing single-channel recording techniques, researchers can gain fundamental insights into the mechanisms of mechanosensation and thermosensation, and drug development professionals can identify and characterize novel modulators of this important sensory channel. While direct quantitative data for this compound remains an area for further investigation, the information available for related DEG/ENaC channels in C. elegans offers a solid foundation for these studies.
References
- 1. researchgate.net [researchgate.net]
- 2. The DEG/ENaC Protein MEC-10 Regulates the Transduction Channel Complex in Caenorhabditis elegans Touch Receptor Neurons | Journal of Neuroscience [jneurosci.org]
- 3. The MEC-4 DEG/ENaC channel of Caenorhabditis elegans touch receptor neurons transduces mechanical signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Gain-of-Function Mutations in the MEC-4 DEG/ENaC Sensory Mechanotransduction Channel Alter Gating and Drug Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DEG/ENaC but not TRP channels are the major mechanoelectrical transduction channels in a C. elegans nociceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiological Methods for C. elegans Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. papers.cnl.salk.edu [papers.cnl.salk.edu]
Application Notes and Protocols for the Structural Analysis of DEG-1 Protein
Audience: Researchers, scientists, and drug development professionals.
Introduction: The DEG-1 protein is a member of the Degenerin/Epithelial Sodium Channel (DEG/ENaC) superfamily, a diverse group of ion channels found in a wide range of organisms.[1] In organisms like C. elegans, this compound is a crucial subunit of mechanosensitive ion channels involved in processes such as touch sensation and proprioception; gain-of-function mutations can lead to neuronal degeneration.[2] As a membrane-embedded ion channel, elucidating the three-dimensional structure of this compound is paramount for understanding its gating mechanisms, ion selectivity, and role in disease. A detailed structural understanding can significantly accelerate the development of targeted therapeutics for conditions involving mechanosensitive channel dysfunction.
These application notes provide an overview of modern techniques applicable to determining and analyzing the structure of this compound, from high-resolution atomic models to lower-resolution conformational studies. Detailed protocols for key experimental and computational methods are provided to guide researchers in their structural biology endeavors.
Application Note 1: High-Resolution Structure Determination
High-resolution methods aim to determine the three-dimensional coordinates of every atom in the protein, providing a detailed architectural blueprint. For a membrane protein like this compound, the primary techniques are Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography.
1.1 Cryo-Electron Microscopy (Cryo-EM) Cryo-EM has become a leading technique for determining the structures of large macromolecular complexes and membrane proteins at near-atomic resolution.[3] The method involves flash-freezing purified protein in a thin layer of vitreous ice and imaging the individual particles with an electron microscope.[4] This technique is particularly advantageous for membrane proteins as it does not require crystallization and can capture the protein in a near-native lipid or detergent environment.[5]
-
Applicability to this compound: As DEG/ENaC channels are trimeric assemblies, their size is generally suitable for cryo-EM single-particle analysis.[2] The technique can reveal the overall architecture of the channel, the arrangement of transmembrane helices, the structure of the large extracellular domain, and potential conformational states corresponding to open, closed, or desensitized channels.
-
Data Output: A 3D electron density map into which an atomic model of this compound can be built and refined. Resolutions for membrane proteins can often reach below 3.0 Å, allowing for detailed analysis of side-chain interactions.[4][6]
1.2 X-ray Crystallography X-ray crystallography is a powerful technique that can yield atomic-resolution structures of proteins.[7][8] It relies on the diffraction of X-rays by a well-ordered protein crystal.[9] While it remains a gold standard for resolution, obtaining high-quality crystals of membrane proteins is a significant challenge.[10]
-
Applicability to this compound: If diffraction-quality crystals can be obtained, crystallography can provide exceptionally detailed structural information. A key advantage is its ability to unambiguously identify the locations of bound ions, such as sodium, within the channel pore through anomalous diffraction experiments.[11] This is critical for understanding the mechanism of ion selectivity.
-
Data Output: A high-resolution electron density map and a refined atomic model. The resulting model provides precise atomic coordinates, bond lengths, and angles.[8]
1.3 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy determines protein structures in solution, providing insights into their dynamics and conformational flexibility.[12][13] While full-length membrane proteins are often too large for traditional solution NMR, the technique is invaluable for studying smaller, soluble domains of this compound (e.g., N- and C-terminal domains) or for analyzing protein dynamics on various timescales.[13][14]
-
Applicability to this compound: NMR is ideal for determining the structure of isolated intracellular domains of this compound. It can also be used to map binding sites for interacting proteins or small molecules and to study conformational changes in response to stimuli.[15]
-
Data Output: A set of distance and dihedral angle restraints used to calculate an ensemble of structures that represent the protein's conformational space in solution.[10]
Application Note 2: Computational and Lower-Resolution Analysis
These methods provide complementary structural information, help validate high-resolution models, or offer structural insights when high-resolution techniques are not feasible.
2.1 Homology Modeling Homology, or comparative modeling, constructs a 3D model of a target protein based on the experimentally determined structure of a related homologous protein (the "template").[16] This method is powerful because protein structure is more conserved throughout evolution than amino acid sequence.[17]
-
Applicability to this compound: Several structures of DEG/ENaC family members, such as the Acid-Sensing Ion Channel 1 (ASIC1), are available in the Protein Data Bank (PDB).[2] These can serve as excellent templates to build a structural model of this compound, providing a robust hypothesis for its overall fold and the arrangement of key functional domains.
-
Data Output: A predicted 3D atomic model of this compound. The quality of the model is highly dependent on the sequence identity between the target (this compound) and the template.[16]
2.2 Circular Dichroism (CD) Spectroscopy CD spectroscopy is a rapid and non-destructive technique that provides information about the secondary structure of a protein.[18] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including the peptide bonds in a protein's backbone.[19]
-
Applicability to this compound: CD is primarily used to confirm that the purified this compound protein is correctly folded and to estimate its alpha-helical and beta-sheet content.[18] It is an excellent quality control step before attempting more demanding structural methods. It can also be used to monitor conformational changes induced by mutations, ligand binding, or changes in the environment (pH, temperature).[20]
-
Data Output: A CD spectrum, with characteristic bands indicating the proportions of different secondary structural elements.[19] For example, alpha-helical proteins typically show negative bands at 222 nm and 208 nm.[19]
2.3 Mass Spectrometry (MS)-Based Structural Proteomics Modern mass spectrometry offers several techniques to probe protein structure and dynamics.[21] These methods are not used for de novo structure determination but provide valuable constraints.
-
Hydrogen/Deuterium (B1214612) Exchange (HDX-MS): This technique measures the rate at which backbone amide hydrogens exchange with deuterium in the solvent.[22] Regions that are buried or involved in stable hydrogen bonds (like in alpha-helices and beta-sheets) will exchange more slowly. It is highly sensitive to changes in protein conformation and dynamics.[21]
-
Chemical Cross-linking (CX-MS): This method uses chemical reagents to covalently link amino acid residues that are close in space.[23] Subsequent digestion and MS analysis identify the linked peptides, providing distance constraints that can be used to validate structural models or map protein-protein interaction interfaces.[22]
-
Data Output: HDX-MS provides deuterium uptake plots for different protein regions. CX-MS provides a list of distance restraints between specific amino acid pairs.
Application Note 3: Probing Structure-Function Relationships
3.1 Site-Directed Mutagenesis Site-directed mutagenesis is a powerful technique to investigate the role of specific amino acid residues in a protein's structure and function.[24][25] By systematically replacing residues in key regions—such as the pore, the "degenerin" domain, or the extracellular "finger" domain—and assessing the functional consequences (e.g., changes in ion conductance, gating kinetics, or mechanosensitivity), one can infer the structural importance of these residues.[26][27][28] This approach is fundamental for linking structural features to the biological activity of ion channels.[1]
-
Applicability to this compound: This is a cornerstone technique for studying this compound. For example, mutating residues in the transmembrane helices can identify those lining the ion permeation pathway.[1] Altering residues in the extracellular domain can pinpoint regions involved in responding to mechanical force.
-
Data Output: Functional data (e.g., electrophysiological recordings) from mutant channels, which, when mapped onto a structural model, provides a deep understanding of structure-function relationships.
Quantitative Data Summary
Table 1: Comparison of Structural Analysis Methods for this compound
| Method | Resolution | Protein Req. | Key Advantage for this compound | Key Disadvantage |
| Cryo-EM | Near-atomic (2-4 Å) | 0.1 - 2 mg | No crystallization needed; can capture different conformations.[3] | High instrument cost; sensitive to sample homogeneity. |
| X-ray Crystallography | Atomic (<2 Å) | 1 - 10 mg | Highest resolution; can precisely locate ions.[11] | Requires well-diffracting crystals, a major bottleneck.[10] |
| NMR Spectroscopy | Atomic | 5 - 20 mg | Provides structural dynamics in solution.[13] | Limited to small proteins or individual domains (<30 kDa).[14] |
| Homology Modeling | N/A (Model) | None (In silico) | Rapidly generates structural hypotheses.[16] | Accuracy depends entirely on template similarity. |
| Circular Dichroism | Low (Secondary Structure) | 0.05 - 0.2 mg | Fast assessment of folding and conformational changes.[18] | Provides no atomic-level detail. |
| MS-Based Methods | Low (Topological) | 0.01 - 0.1 mg | Sensitive to conformational dynamics and interactions.[21] | Provides distance restraints, not a full structure. |
| Site-Directed Mutagenesis | N/A (Functional) | N/A | Directly links specific residues to channel function.[27] | Indirect structural information; can cause misfolding. |
Experimental Protocols
Protocol 1: Cryo-EM Single Particle Analysis of this compound
This protocol outlines a generalized workflow for determining the structure of a membrane protein like this compound using cryo-EM.
-
Protein Expression and Purification:
-
Express this compound (with an appropriate affinity tag, e.g., His-tag, Strep-tag) using a suitable system (e.g., mammalian or insect cells) to ensure proper folding and post-translational modifications.[11]
-
Solubilize cell membranes using a mild detergent (e.g., Lauryl Maltose Neopentyl Glycol (LMNG) or Digitonin) to extract the this compound protein complex.[4]
-
Purify the solubilized protein using affinity chromatography followed by size-exclusion chromatography (SEC) to isolate monodisperse, homogenous this compound trimers. The final SEC buffer should contain a low concentration of a suitable detergent (e.g., GDN, Digitonin).
-
-
Cryo-EM Grid Preparation:
-
Apply 3-4 µL of purified this compound at an optimized concentration (typically 0.5-5 mg/mL) to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3 or UltrAuFoil).[3][29]
-
Using an automated vitrification robot (e.g., Vitrobot or Leica EM GP), blot the grid with filter paper to create a thin aqueous film.
-
Immediately plunge-freeze the grid into liquid ethane (B1197151) to embed the protein particles in a layer of vitreous ice.[3]
-
-
Data Collection:
-
Screen the frozen grids on a transmission electron microscope (e.g., a 200 keV Glacios or 300 keV Krios) equipped with a direct electron detector.
-
Collect a large dataset of movie-mode images (several thousand) at high magnification, ensuring a good distribution of particles in different orientations.
-
-
Image Processing and 3D Reconstruction:
-
Perform movie frame alignment and correct for beam-induced motion.
-
Estimate the contrast transfer function (CTF) for each micrograph.
-
Use automated particle picking to select thousands to millions of individual this compound particle images.
-
Perform 2D classification to remove junk particles and sort the remaining particles into distinct class averages representing different views of the protein.
-
Generate an initial 3D model (ab initio reconstruction).
-
Perform 3D classification and refinement to improve the resolution of the 3D map.
-
-
Model Building and Refinement:
-
Dock a homology model or build an atomic model de novo into the final, high-resolution electron density map.
-
Refine the atomic coordinates against the map and validate the final structure.
-
Table 2: Typical Parameters for this compound Cryo-EM
| Parameter | Typical Value / Condition |
| Protein Concentration | 0.5 - 5 mg/mL |
| Final Buffer | 20 mM HEPES pH 7.5, 150 mM NaCl, 0.001% GDN |
| Grid Type | Quantifoil Au 300 mesh R1.2/1.3 |
| Microscope | Titan Krios G3i (300 keV) |
| Detector | Gatan K3 Direct Detector |
| Total Electron Dose | 50-60 e⁻/Ų |
| Target Resolution | < 3.5 Å |
Protocol 2: Site-Directed Mutagenesis and Functional Analysis
This protocol describes how to introduce point mutations into the this compound gene to probe structure-function relationships.
-
Mutagenesis:
-
Design forward and reverse primers containing the desired mutation in the center. The primers should be complementary and typically 25-45 nucleotides in length.
-
Use a high-fidelity DNA polymerase to perform PCR using a plasmid containing the wild-type this compound cDNA as a template.[28] This reaction amplifies the entire plasmid, incorporating the mutation.
-
Digest the parental (wild-type) template DNA using the DpnI restriction enzyme, which specifically cleaves methylated DNA (i.e., the original plasmid).
-
Transform the newly synthesized, mutated plasmid into competent E. coli for amplification.
-
-
Verification:
-
Isolate the plasmid DNA from several bacterial colonies.
-
Sequence the entire this compound gene to confirm the presence of the desired mutation and ensure no secondary mutations were introduced.
-
-
Functional Expression and Analysis:
-
Transfect the verified mutant plasmid into a suitable cell line for functional analysis (e.g., Xenopus oocytes or HEK293 cells).
-
Assess the functional consequences of the mutation. For an ion channel like this compound, this is typically done using electrophysiological techniques like two-electrode voltage clamp (TEVC) or patch-clamp to measure ion currents, gating properties, and response to mechanical stimuli.
-
Table 3: Reagents for Site-Directed Mutagenesis
| Reagent | Purpose |
| Wild-Type this compound Plasmid | Template for PCR |
| Mutagenic Primers | Introduce the desired nucleotide change |
| High-Fidelity DNA Polymerase | Synthesize new plasmid DNA with low error rate |
| DpnI Enzyme | Selectively digest the parental template DNA |
| Competent E. coli | Amplify the mutant plasmid |
Protocol 3: Circular Dichroism Spectroscopy
This protocol provides a basic method for assessing the secondary structure of purified this compound.
-
Sample Preparation:
-
Prepare a 0.1-0.2 mg/mL solution of purified this compound protein.[30]
-
The protein must be in a CD-compatible buffer. Buffers containing low concentrations of chloride and no other components with high UV absorbance are required (e.g., 10 mM sodium phosphate, 100 mM NaF, pH 7.5). Detergents used to solubilize this compound must also have low UV absorbance.
-
Prepare a "buffer blank" sample containing all components except the protein.
-
-
Data Acquisition:
-
Transfer the buffer blank to a quartz cuvette (typically 0.1 cm pathlength for far-UV CD).[30]
-
Record a baseline spectrum from 260 nm to 190 nm in a CD spectropolarimeter.
-
Thoroughly clean the cuvette, then load the this compound protein sample.
-
Record the sample spectrum under the same conditions. It is recommended to average at least three scans.[30]
-
-
Data Analysis:
-
Subtract the buffer blank spectrum from the protein sample spectrum to get the final CD spectrum for this compound.
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Use deconvolution software (e.g., BeStSel, DichroWeb) to estimate the percentage of α-helix, β-sheet, and other secondary structures from the spectrum.[18]
-
Visualizations
Signaling and Experimental Workflows
Caption: Workflow of this compound mediated mechanotransduction.
Caption: Experimental workflow for Cryo-EM single particle analysis.
Caption: Computational workflow for homology modeling.
Caption: Logical workflow for site-directed mutagenesis studies.
References
- 1. Functional domains within the degenerin/epithelial sodium channel (Deg/ENaC) superfamily of ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into DEG/ENaC Channel Gating from Genetics and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryo-EM Grid Preparation of Membrane Protein Samples for Single Particle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. Membrane Protein Preparation for Single-Particle Cryo-Electron Microscopy Analysis | Encyclopedia MDPI [encyclopedia.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. ijrrr.com [ijrrr.com]
- 11. X-ray crystallography of TRP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azolifesciences.com [azolifesciences.com]
- 13. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 14. users.cs.duke.edu [users.cs.duke.edu]
- 15. NMR-Based Methods for Protein Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Homology modeling - Wikipedia [en.wikipedia.org]
- 17. Homology modeling of divergent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Circular Dichroism (CD) Analyses of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 21. Protein Structural Analysis via Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Protein Structural Analysis via Mass Spectrometry-Based Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. How Is Site-Directed Mutagenesis Used in Protein Engineering? [synapse.patsnap.com]
- 25. Techniques for Site-Directed Mutagenesis in Protein Engineering • Food Safety Institute [foodsafety.institute]
- 26. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 27. Site-Directed Mutagenesis to Study the Structure–Function Relationships of Ion Channels | Springer Nature Experiments [experiments.springernature.com]
- 28. Site-directed mutagenesis to study the structure-function relationships of ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Circular Dichroism (CD) [protocols.io]
Application Notes and Protocols for Quantitative PCR Analysis of deg-1 Gene Expression in C. elegans
Audience: Researchers, scientists, and drug development professionals.
Introduction
The degenerin-1 (deg-1) gene in Caenorhabditis elegans encodes a subunit of a degenerin/epithelial sodium channel (DEG/ENaC). These channels are implicated in mechanosensation and proprioception. Gain-of-function mutations in this compound can lead to neuronal swelling and degeneration, making it a valuable model for studying the molecular mechanisms of neurodegeneration.[1] Conversely, loss-of-function mutations can result in defects in sensory perception, such as touch insensitivity. Furthermore, recent studies have highlighted the role of this compound in thermosensation and cold tolerance, where it functions in ASG sensory neurons to modulate downstream interneuron circuits.[2]
Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique used to measure the relative abundance of mRNA transcripts. This allows for the precise quantification of this compound gene expression under various experimental conditions, such as exposure to neuroprotective compounds, different temperatures, or in various genetic backgrounds. These application notes provide a detailed protocol for the analysis of this compound gene expression in C. elegans using qPCR.
Data Presentation
Table 1: Hypothetical Quantitative PCR Data for this compound Expression Analysis
| Experimental Condition | Biological Replicate | Target Gene | Cq (Target) | Reference Gene | Cq (Reference) | ΔCq | ΔΔCq | Fold Change (2-ΔΔCq) |
| Control (Wild-Type) | 1 | This compound | 21.5 | cdc-42 | 19.2 | 2.3 | 0.00 | 1.00 |
| 2 | This compound | 21.7 | cdc-42 | 19.3 | 2.4 | 0.10 | 0.93 | |
| 3 | This compound | 21.6 | cdc-42 | 19.2 | 2.4 | 0.10 | 0.93 | |
| Compound X Treatment | 1 | This compound | 23.8 | cdc-42 | 19.1 | 4.7 | 2.40 | 0.19 |
| 2 | This compound | 24.0 | cdc-42 | 19.3 | 4.7 | 2.40 | 0.19 | |
| 3 | This compound | 23.9 | cdc-42 | 19.2 | 4.7 | 2.40 | 0.19 | |
| daf-16 Mutant | 1 | This compound | 20.1 | cdc-42 | 19.3 | 0.8 | -1.50 | 2.83 |
| 2 | This compound | 20.3 | cdc-42 | 19.4 | 0.9 | -1.40 | 2.64 | |
| 3 | This compound | 20.2 | cdc-42 | 19.2 | 1.0 | -1.30 | 2.46 |
Note: This table presents hypothetical data for illustrative purposes. Cq values and calculated fold changes will vary depending on the experimental setup.
Experimental Protocols
C. elegans Culture and Sample Collection
-
Grow synchronized populations of C. elegans on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.
-
For drug studies, add the compound of interest to the NGM plates at the desired concentration. For genetic studies, use the appropriate mutant strains.
-
Harvest worms at the desired developmental stage (e.g., L4 or young adult) by washing the plates with M9 buffer.
-
Wash the collected worms multiple times with M9 buffer to remove bacteria.
-
Pellet the worms by centrifugation and remove the supernatant. The worm pellet can be used immediately for RNA extraction or flash-frozen in liquid nitrogen and stored at -80°C.
Total RNA Extraction
-
Homogenize the worm pellet using a suitable method, such as bead beating or manual grinding in liquid nitrogen.
-
Extract total RNA using a commercial kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quantity and quality of the RNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel. Look for distinct 18S and 28S ribosomal RNA bands and an A260/A280 ratio of ~2.0.
cDNA Synthesis
-
Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.[3]
-
Include a no-reverse transcriptase control (NRT) to verify the absence of genomic DNA contamination in subsequent qPCR reactions.
-
Dilute the synthesized cDNA 1:10 with nuclease-free water.
Quantitative PCR (qPCR)
-
Primer Design and Validation:
-
Design primers for this compound and a suitable reference gene. Commonly used and validated reference genes in C. elegans include cdc-42, pmp-3, and tba-1.[3][4][5]
-
Primers should ideally span an exon-exon junction to avoid amplification of any residual genomic DNA.
-
Aim for a melting temperature (Tm) of 58-60°C and a GC content of 40-60%. The amplicon length should be between 70 and 150 bp.[6]
-
Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90% and 110%.
Table 2: Recommended Primer Sequences
-
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| This compound | TGGCTACAACTGCATCGAGTT | TCGATGGAGCTGAAGTTGATG |
| cdc-42 | CTGCTGGACAGGAAGATTACG | CTCGGACATTCTCGAATGAAG |
| pmp-3 | GTTCCCGTGTTCATCACTCAT | ACACCGTCGAGAAGCTGTAGA |
| tba-1 | TCAACACTGCCATCGCCGCC | TCCAAGCGAGACCTCCATCG |
Note: The provided this compound primers are designed based on published guidelines and require experimental validation.
-
qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers, and nuclease-free water.
-
Aliquot the master mix into qPCR plates or tubes.
-
Add the diluted cDNA to each well.
-
Include triplicate reactions for each sample and control (NRT and no-template control, NTC).
-
-
Thermocycling Conditions:
-
Initial Denaturation: 95°C for 2-5 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplification.
-
Data Analysis
-
Determine the quantification cycle (Cq) for each reaction.
-
Calculate the relative expression of this compound using the 2-ΔΔCt (Livak) method.[7][8][9][10][11]
-
Step 1: Normalize to the reference gene (ΔCq) ΔCq = Cq(this compound) - Cq(reference gene)
-
Step 2: Normalize to the control condition (ΔΔCq) ΔΔCq = ΔCq(experimental sample) - ΔCq(control sample)
-
Step 3: Calculate the fold change Fold Change = 2-ΔΔCq
-
Mandatory Visualizations
This compound Signaling Pathway in Sensory Neurons
References
- 1. Gene: this compound, Species: Caenorhabditis elegans - Caenorhabditis Genetics Center (CGC) - College of Biological Sciences [cgc.umn.edu]
- 2. The mechanoreceptor this compound regulates cold tolerance in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selection of Reliable Reference Genes in Caenorhabditis elegans for Analysis of Nanotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection and validation of a set of reliable reference genes for quantitative sod gene expression analysis in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of reliable reference genes for multi-generational gene expression analysis on C. elegans exposed to abused drug nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Quantitative RT-PCR in Single and Bulk C. elegans Samples Using Nanofluidic Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. toptipbio.com [toptipbio.com]
- 8. What is the comparative or ??Ct method for qPCR assay data analysis? How is the comparative or ??Ct method for qPCR assay data analysis performed? [qiagen.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. youtube.com [youtube.com]
- 11. Making Sense of ΔΔCT and Fold Change Values [visikol.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Deg-1 Antibody Non-Specific Binding
Welcome to the technical support center for the Deg-1 antibody. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve issues with non-specific binding during your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing high background in my Western blot when using the this compound antibody. What are the common causes and how can I reduce it?
High background in Western blotting can obscure your target protein band and is a common issue. Several factors can contribute to this problem. The primary causes include insufficient blocking, improper antibody concentrations, and inadequate washing.
Troubleshooting Steps:
-
Optimize Blocking: Incomplete blocking of the membrane is a frequent cause of high background.
-
Increase Blocking Time and Concentration: Try increasing the incubation time with your blocking buffer (e.g., 1-2 hours at room temperature or overnight at 4°C) and the concentration of the blocking agent (e.g., 5% non-fat dry milk or BSA).
-
Change Blocking Agent: If you are using non-fat dry milk, consider switching to Bovine Serum Albumin (BSA), especially if you are working with phospho-specific antibodies, as milk contains casein which is a phosphoprotein.
-
-
Adjust Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.
-
Titrate Your Antibodies: Perform a dilution series for both the primary (this compound) and secondary antibodies to determine the optimal concentration that provides a strong signal with low background.
-
-
Improve Washing Steps: Insufficient washing will not adequately remove unbound antibodies, leading to high background.
-
Increase Wash Duration and Volume: Increase the number and duration of your wash steps (e.g., 4-5 washes of 5-10 minutes each) with a sufficient volume of wash buffer to completely cover the membrane.
-
Add Detergent to Wash Buffer: Including a mild detergent like Tween 20 (typically at 0.05-0.1%) in your wash buffer can help reduce non-specific interactions. For more stringent washing, NP-40 can be used as it is a stronger detergent.
-
Q2: I am seeing multiple non-specific bands in addition to my band of interest. What could be the reason and what is the solution?
The appearance of non-specific bands suggests that the this compound antibody may be binding to other proteins in your sample in addition to the target protein. This can be due to several factors, including antibody cross-reactivity or issues with the experimental protocol.
Troubleshooting Steps:
-
Optimize Antibody Dilution: A high concentration of the primary antibody is a common reason for non-specific bands. Titrating the antibody to a lower concentration can often resolve this issue.
-
Incubation Temperature: Incubating the primary antibody at a lower temperature, such as 4°C overnight, can decrease non-specific binding.
-
Check for Protein Degradation: The non-specific bands could be degradation products of your target protein. Ensure that you use fresh protease inhibitors in your lysis buffer.
-
Secondary Antibody Control: To determine if the secondary antibody is the source of the non-specific bands, run a control lane where the primary antibody is omitted. If bands are still present, consider using a different secondary antibody.
-
Use a More Specific Blocking Agent: In some cases, specialized blocking buffers may be more effective than standard milk or BSA solutions.
Q3: How do I perform an antibody titration to find the optimal concentration for my this compound antibody?
Antibody titration is a critical step to determine the ideal antibody concentration that maximizes the specific signal while minimizing non-specific binding.
Experimental Protocol: Antibody Titration for Western Blot
-
Prepare Identical Sample Lanes: Load the same amount of protein lysate into multiple lanes of your gel.
-
Blocking: After transferring the proteins to a membrane, block the membrane as you normally would.
-
Primary Antibody Incubation: Prepare a series of dilutions of your this compound antibody. A good starting point is to test a range of dilutions around the concentration recommended on the product datasheet. For example, you could prepare dilutions of 1:250, 1:500, 1:1000, 1:2000, and 1:4000.
-
Incubate Each Lane: Cut the membrane into strips (if your setup allows) and incubate each strip with a different antibody dilution.
-
Washing and Secondary Antibody: Wash all strips thoroughly and then incubate them with the same concentration of your secondary antibody.
-
Detection: Develop the blot and compare the signal-to-noise ratio for each dilution. The optimal dilution will be the one that gives a clear band for your target protein with the lowest background.
Illustrative Data for this compound Antibody Titration:
| Dilution | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 1:250 | 9500 | 4000 | 2.375 |
| 1:500 | 8200 | 2500 | 3.28 |
| 1:1000 | 6500 | 1200 | 5.42 |
| 1:2000 | 4000 | 800 | 5.00 |
| 1:4000 | 1500 | 750 | 2.00 |
In this example, a 1:1000 dilution provides the best signal-to-noise ratio.
Experimental Protocols
Detailed Western Blot Washing Protocol to Reduce Non-Specific Binding
Insufficient washing is a common cause of high background. Following a stringent washing protocol can significantly improve your results.
-
Post-Primary Antibody Incubation:
-
Perform one quick rinse with your wash buffer (e.g., TBS-T or PBS-T containing 0.1% Tween 20).
-
Follow with three washes of 10-15 minutes each with a generous amount of wash buffer, ensuring the membrane is fully submerged and agitated.
-
-
Post-Secondary Antibody Incubation:
-
Repeat the same washing procedure as after the primary antibody incubation. Consistent and thorough washing is crucial to remove any unbound secondary antibody.
-
Table of Recommended Washing Buffers and Conditions:
| Buffer Component | Concentration | Purpose |
| Tris-Buffered Saline (TBS) or Phosphate-Buffered Saline (PBS) | 1X | Base buffer |
| Tween 20 | 0.05% - 0.1% | Detergent to reduce non-specific interactions |
| NaCl (in TBS) | 150 mM | Salt concentration can be adjusted for stringency |
Visual Guides
Caption: Workflow for Western blotting with key steps for troubleshooting non-specific binding.
Caption: A logical flowchart for troubleshooting non-specific antibody binding.
Technical Support Center: Optimizing C. elegans Touch Sensation Assays
This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help researchers, scientists, and drug development professionals optimize behavioral assays for touch sensation in Caenorhabditis elegans.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My wild-type worms are not responding consistently to gentle touch. What could be the issue?
A1: Inconsistent responses in wild-type worms can stem from several factors. Here's a checklist to troubleshoot the problem:
-
Stimulus Variability: The force applied during the "eyebrow-on-a-stick" assay can be highly variable. Ensure the eyebrow hair is of an appropriate length and that the stimulus is a gentle stroke rather than a poke. Consistent training and, if possible, the use of a single, experienced experimenter for a given set of experiments can reduce variability. For more quantitative approaches, consider microfluidic devices that allow for controlled application of force.
-
Worm Age and Developmental Stage: Touch sensitivity can change with age. For example, the AVM neuron, one of the touch receptor neurons (TRNs), only becomes functional in the fourth larval (L4) stage. It is crucial to use age-synchronized populations of worms for your assays.
-
Environmental Conditions: Small changes in temperature, humidity, and agar (B569324) plate dryness can significantly affect worm behavior. Always run control and experimental groups on the same day and under identical conditions.
-
Starvation: Worms that have been starved may show a reduced response to touch. Ensure that the worms are well-fed on a consistent bacterial lawn (e.g., E. coli OP50) prior to the assay.
-
Habituation: Repeated stimulation can lead to habituation, where the worm no longer responds to the touch. Allow for a sufficient recovery period between stimuli.
Q2: What is the difference between the gentle touch and harsh touch assays?
A2: Gentle and harsh touch assays probe different mechanosensory circuits and elicit distinct behaviors.
-
Gentle Touch: This assay tests for the response to light, innocuous stimuli. It is typically performed by stroking the worm with an eyebrow hair. The response is usually a rapid withdrawal from the stimulus; a touch to the anterior (head) region results in backward movement, while a posterior (tail) touch causes forward acceleration. This response is primarily mediated by the six touch receptor neurons (ALMs, PLMs, AVM, and PVM) and relies on the MEC-4/MEC-10 degenerin/epithelial sodium channel (DEG/ENaC) complex.
-
Harsh Touch (Mechanonociception): This assay measures the response to noxious or painful stimuli. It is performed by prodding the worm with a platinum wire. The behavioral response is a more robust and sustained avoidance maneuver. Harsh touch is sensed by a different set of neurons, including the PVD and FLP neurons, and involves different ion channels, such as members of the Transient Receptor Potential (TRP) family.
Q3: How can I minimize variability between experiments and between different researchers?
A3: Minimizing variability is key to obtaining reproducible results in behavioral assays.
-
Standardize Protocols: Ensure everyone in the lab follows the exact same detailed protocol, from worm cultivation to data analysis.
-
Blinding: Whenever possible, the experimenter should be blinded to the genotype or treatment of the worms being assayed to prevent unconscious bias.
-
Control Groups: Always include positive (wild-type) and negative (known touch-insensitive mutant) controls in every experiment.
-
Automated Systems: For high-throughput and highly quantitative studies, consider using automated tracking systems or microfluidic devices. These can provide more objective and reproducible data.
-
Environmental Control: Maintain a consistent temperature and humidity in the experimental area. Avoid drafts and vibrations that could affect worm behavior.
Q4: My mutant strain shows a subtle touch defect. How can I quantify this accurately?
A4: Quantifying subtle defects requires moving beyond simple binary (response/no response) scoring.
-
Response Latency: Measure the time it takes for the worm to respond to the stimulus.
-
Response Duration and Magnitude: Quantify the duration of the withdrawal response or the number of body bends during the escape maneuver. Wild-type worms have different characteristic responses to gentle versus harsh touch in terms of head swings during backward movement.
-
Force-Response Curve: If using a device that can apply graded force, you can generate a force-response curve to determine the stimulus threshold for your mutant compared to wild-type. An indentation of just 100 nm can be enough to elicit a response in wild-type worms.
-
Repeated Trials: Conduct multiple trials for each worm and for a sufficient number of worms to achieve statistical power. High inter-individual variability is common in C. elegans behavioral assays, necessitating larger sample sizes.
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to C. elegans touch sensation assays.
| Parameter | Gentle Touch | Harsh Touch | Source(s) |
| Stimulus Tool | Eyebrow Hair | Platinum Wire | |
| Primary Sensory Neurons | ALM, AVM, PLM, PVM | PVD, PDE, FLP, ASH | |
| Core Ion Channel Complex | MEC-4/MEC-10 (DEG/ENaC) | TRP channels (e.g., TRP-4), MEC-10/DEGT-1 | |
| Typical Behavioral Response | Rapid withdrawal (e.g., ~1.7 head swings for anterior touch) | Strong avoidance, often with a change in direction (~5.1 head swings) | |
| Table 1: Comparison of Gentle and Harsh Touch Assays. |
| Factor | Effect on Touch Response | Notes | Source(s) |
| Starvation | Decreased response | Ensure worms are well-fed prior to assaying. | |
| Age | Varies; some neurons are not functional until L4. | Use age-synchronized populations. | |
| Repeated Stimuli | Habituation (decreased response) | Allow sufficient time between stimuli. | |
| Sustained Vibration | Sensitization (increased response) | Can be used to study plasticity. | |
| Hypoxia/High Salt | Decreased sensitivity | An example of sensory modulation by environmental stress. | |
| Table 2: Factors Modulating Touch Sensitivity. |
Experimental Protocols
Protocol 1: Standard Gentle Touch Assay
Objective: To assess the response of C. elegans to a gentle, innocuous mechanical stimulus.
Materials:
-
NGM agar plates seeded with a thin lawn of E. coli OP50.
-
An "eyebrow pick": a human eyebrow hair glued to the end of a toothpick or glass capillary tube.
-
Stereomicroscope with a light source.
-
Age-synchronized population of well-fed, young adult worms.
Methodology:
-
Transfer 10-20 young adult worms to a freshly seeded NGM plate. Allow them to acclimate for at least 5 minutes.
-
Place the plate on the stage of the stereomicroscope.
-
Gently touch a forward-moving worm with the eyebrow hair, perpendicular to its direction of movement. For an anterior touch, stimulate the worm between the pharynx and the vulva. For a posterior touch, stimulate the worm between the vulva and the tail.
-
Record the worm's response. A positive response to an anterior touch is immediate backward movement. A positive response to a posterior touch is an acceleration of forward movement.
-
To quantify the response, perform a set number of alternating anterior and posterior touches (e.g., 5 of each) for each worm, allowing at least 30 seconds between each touch to prevent habituation.
-
Calculate the response rate as (Number of Responses / Number of Touches).
Protocol 2: Harsh Touch (Mechanonociception) Assay
Objective: To assess the response of C. elegans to a harsh, noxious mechanical stimulus.
Materials:
-
NGM agar plates seeded with a thin lawn of E. coli OP50.
-
A platinum wire pick (a small piece of platinum wire mounted on a handle).
-
Stereomicroscope.
-
Age-synchronized population of well-fed, young adult worms.
Methodology:
-
Prepare the worms on an assay plate as described in the gentle touch assay.
-
Using the platinum wire pick, prod a non-moving or slowly moving worm in the mid-body section, just posterior to the vulva.
-
A positive response is a robust and sustained backward movement, often followed by a deep body bend (an omega turn) and a change in direction.
-
Score the response as binary (response/no response) or quantify the duration and characteristics of the escape behavior (e.g., number of head swings).
-
Test a population of worms, allowing for adequate recovery time between any repeated stimuli on the same animal.
Visualizations
Technical Support Center: Expression of Functional Deg-1/DEG Channels
Welcome to the technical support center for the in vitro expression of functional Deg-1 and other DEG/ENaC family channels. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when expressing this compound/DEG channels in heterologous systems like Xenopus oocytes or mammalian cell lines.
Q1: I have injected my this compound/MEC-4 cRNA into Xenopus oocytes, but I'm recording little to no current using two-electrode voltage clamp (TEVC). What's going wrong?
A1: This is a very common issue. Several factors could be responsible, often related to the requirement for accessory subunits or low channel open probability.
-
Missing Subunits: Many C. elegans degenerin channels, which are homologs of this compound, are part of a larger protein complex. For the mechanosensitive channel formed by MEC-4 and MEC-10, co-expression with the accessory proteins MEC-2 and MEC-6 is essential for robust channel activity.[1][2] MEC-6, a single-pass membrane protein, has been shown to increase currents by approximately 30-fold on its own and up to 200-fold when combined with MEC-2.[3]
-
Recommendation: Co-inject cRNA for all required subunits of your specific channel complex. For the canonical touch receptor channel, this includes MEC-4, MEC-10, MEC-2, and MEC-6.
-
-
Low Open Probability (Pₒ): Wild-type DEG/ENaC channels often have a very low intrinsic open probability, making their currents difficult to detect.[4][5]
-
Recommendation 1: Use a Gain-of-Function Mutant. To facilitate initial characterization, use a well-described gain-of-function mutation, such as the mec-4(d) mutation (an A713T substitution).[6] These mutations cause the channel to be constitutively active, generating larger, more easily measurable currents.[4][7]
-
Recommendation 2: Proteolytic Activation. For ENaC channels, activity is dramatically increased by proteolytic cleavage of the extracellular domains of the α and γ subunits.[8][9] This removes inhibitory tracts and converts the channel from a near-silent to a constitutively active state.[8] Consider treating your cells with a suitable protease like trypsin if your channel is known to be regulated this way.
-
-
Poor Surface Expression: The channel may be expressed but not correctly trafficked to the plasma membrane.
-
Recommendation: Verify surface expression using immunocytochemistry with an antibody against an extracellular epitope tag on your protein of interest.[10]
-
Q2: My currents are very small and inconsistent between cells. How can I improve the magnitude and reliability of my recordings?
A2: Inconsistency often points to issues with protein expression, assembly, or trafficking.
-
Subunit Stoichiometry: For heterotrimeric channels like ENaC (α, β, γ), the correct ratio of subunits is critical for efficient assembly and trafficking to the surface.[5][11]
-
cRNA Quality and Concentration: The quality and amount of injected cRNA are critical.
-
Recommendation: Ensure your cRNA is intact by running it on a denaturing gel. Perform a dose-response experiment by injecting a range of cRNA concentrations (e.g., 1 ng to 50 ng per oocyte) to find the optimal amount that yields maximal current without causing toxicity.
-
-
Incubation Time and Temperature: Post-injection incubation allows for protein translation, assembly, and trafficking.
-
Recommendation: Allow oocytes to incubate for 2-4 days post-injection. While the standard temperature for Xenopus oocytes is ~18°C, some channels may benefit from slightly different conditions. However, be aware that temperature can also affect channel gating and surface expression in complex ways.[14]
-
Q3: I see evidence of protein expression on a Western blot, but I still can't record any functional channel activity. Why?
A3: This indicates that the protein is being synthesized but is either not reaching the plasma membrane in a functional conformation or remains in a low-activity state.
-
Trafficking and Retention: ENaC and some DEG channels are subject to strict regulation of their surface density. The E3 ubiquitin ligase Nedd4-2 can bind to PY motifs on the channel's C-termini, leading to ubiquitination and removal from the cell surface.[8][9]
-
Recommendation: If your channel has a PY motif, consider co-expressing a dominant-negative version of Nedd4-2 or mutating the motif to prevent channel retrieval and increase surface density. This mimics the mechanism of Liddle's syndrome, where such mutations lead to hypertension due to ENaC overactivity.[5][8]
-
-
Endogenous Currents in Oocytes: Xenopus oocytes have endogenous channels that can sometimes interfere with recordings. However, they can also be used diagnostically. For example, the MEC-4(d) channel is permeable to Ca²⁺, and its activity can be indirectly confirmed by the activation of the oocyte's endogenous Ca²⁺-activated Cl⁻ channel.[7][10]
-
Recommendation: Characterize the current-voltage (I-V) relationship and ionic selectivity of your recorded currents to ensure they match the expected properties of your channel of interest and are not artifacts from endogenous channels.
-
Frequently Asked Questions (FAQs)
Q: What is the best heterologous system for expressing this compound/DEG channels? A: The oocytes of the African clawed frog (Xenopus laevis) are one of the most widely used and powerful systems.[15] They are large cells, making cRNA injection and two-electrode voltage clamp (TEVC) straightforward.[10][16] They are also very efficient at translating exogenous cRNA and assembling multi-subunit protein complexes.[10]
Q: How can I confirm that my channel is expressed on the cell surface? A: The most direct method is to use immunocytochemistry. This involves introducing an epitope tag (like FLAG or HA) into an extracellular loop of your channel subunit.[5] After expression, you can use a fluorescently labeled antibody against the tag to visualize channel protein on the surface of non-permeabilized cells.[10]
Q: Are there specific mutations that can help in studying these channels? A: Yes. Gain-of-function mutations that cause the channel to be constitutively open are invaluable tools. For C. elegans degenerins, these are often called "d" mutations (e.g., mec-4(d)).[4] For ENaC channels, mutations that cause Liddle's syndrome (truncations or point mutations in the C-terminal PY motifs of the β or γ subunits) increase channel activity by increasing both surface expression and open probability.[5]
Q: What is the role of the MEC-6 protein? A: MEC-6 is a crucial accessory subunit for several C. elegans degenerin channels. It is a single-pass membrane protein that is required for touch sensitivity in vivo.[3] In heterologous systems, MEC-6 physically interacts with the channel-forming subunits and dramatically increases the magnitude of the recorded currents, likely by promoting the proper assembly, trafficking, or function of the channel complex.[3]
Quantitative Data Summary
The following table summarizes key quantitative data from studies on DEG/ENaC channel expression.
| Parameter | Channel/Condition | System | Reported Value | Reference |
| Current Augmentation | MEC-4(d)/MEC-10(d) + MEC-6 | Xenopus Oocytes | ~30-fold increase in current | [3] |
| Current Augmentation | MEC-4(d)/MEC-10(d) + MEC-2 + MEC-6 | Xenopus Oocytes | ~200-fold increase in current | [3] |
| Macroscopic Current | Wild-type αβγ-ENaC | Xenopus Oocytes | 8.5 ± 3.2 µA | [5] |
| Macroscopic Current | FLAG-tagged αβγ-ENaC | Xenopus Oocytes | 6.5 ± 1.1 µA | [5] |
Key Experimental Protocols
Protocol 1: Heterologous Expression in Xenopus Oocytes
-
Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from a mature female Xenopus laevis frog using collagenase treatment.
-
cRNA Preparation: Synthesize capped complementary RNA (cRNA) from linearized plasmid DNA templates containing your channel subunit(s) of interest using an in vitro transcription kit. Purify and quantify the cRNA.
-
Microinjection: Inject 40-50 nL of cRNA solution (at a concentration of 0.02-2 µg/µL) into the cytoplasm of healthy oocytes. For multi-subunit channels, mix the cRNAs of the different subunits prior to injection.
-
Incubation: Incubate the injected oocytes in Barth's solution at 16-19°C for 2-5 days to allow for protein expression and trafficking to the plasma membrane.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Recording
-
Setup: Place a single oocyte in a recording chamber continuously perfused with recording solution (e.g., ND96).
-
Impale Oocyte: Carefully impale the oocyte with two microelectrodes filled with 3 M KCl.[17] One electrode measures the membrane potential (Vm), and the other injects current.[18]
-
Voltage Clamp: Clamp the membrane potential at a holding potential, typically between -60 mV and -30 mV.[7][19]
-
Data Acquisition: Apply a series of voltage steps (a voltage protocol) to elicit ion channel currents. Record the resulting membrane current. The amiloride-sensitive component of the current is measured by comparing the current in the absence and presence of the blocker amiloride (B1667095) (10-100 µM).
Visualizations: Workflows and Pathways
References
- 1. The DEG/ENaC Protein MEC-10 Regulates the Transduction Channel Complex in Caenorhabditis elegans Touch Receptor Neurons | Journal of Neuroscience [jneurosci.org]
- 2. Activation of the Caenorhabditis elegans Degenerin Channel by Shear Stress Requires the MEC-10 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanosensory protein MEC-6 is a subunit of the C. elegans touch-cell degenerin channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insight into DEG/ENaC Channel Gating from Genetics and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Figure 3, Two electrode voltage-clamp recording of Xenopus oocytes expressing C. elegans DEG/ENaC toxic mutant channel MEC-4(d) - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Regulation of the epithelial sodium channel (ENaC) by membrane trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of the epithelial sodium channel by membrane trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterologous expression of C. elegans ion channels in Xenopus oocytes - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Functional domains within the degenerin/epithelial sodium channel (Deg/ENaC) superfamily of ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Epithelial Na+ Channel (ENaC) Formed by One or Two Subunits Forms Functional Channels That Respond to Shear Force [frontiersin.org]
- 13. Expression and Purification of the Alpha Subunit of the Epithelial Sodium Channel, ENaC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Downregulation of epithelial sodium channel (ENaC) activity in human airway epithelia after low temperature incubation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expressing and characterizing mechanosensitive channels in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]
- 19. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
Technical Support Center: Improving the Viability of Deg-1 Gain-of-Function Mutants
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with C. elegans Deg-1 gain-of-function mutants. The information provided is intended to help improve the viability and experimental success of these challenging strains.
Troubleshooting Guides
This section addresses specific issues that may arise during the course of your experiments with this compound gain-of-function mutants.
Issue 1: Low Viability or Lethality of this compound(u506) Mutants
Question: My this compound(u506) strain exhibits high levels of lethality, making it difficult to maintain the culture and obtain sufficient numbers of animals for experiments. What can I do to improve their viability?
Answer: The this compound(u506) allele is a recessive gain-of-function mutation that causes degeneration of a small set of neurons and is lethal at 15°C, with embryonic arrest at the two-fold stage.[1] Viability is also reduced at higher temperatures. To improve the viability of this strain, consider the following strategies:
-
Temperature Manipulation: Maintain the strain at a higher, permissive temperature (e.g., 20°C or 25°C) for general stock maintenance. Shift the animals to the restrictive temperature (15°C) only when you need to induce the lethal phenotype for your specific experiment.
-
Genetic Suppression: The viability of some this compound mutant phenotypes can be improved by introducing suppressor mutations. For instance, the sup-41(lb125) mutation has been shown to partially suppress the touch-insensitive phenotype of the this compound(u38) allele in a cold-sensitive manner.[1] While not directly tested for this compound(u506) lethality, exploring known or novel suppressor mutations is a promising strategy. Consider performing a genetic screen to identify suppressors of the this compound(u506) lethal phenotype.
-
Strain Outcrossing: It is possible that the genetic background of your this compound(u506) strain has accumulated other mutations that contribute to poor health. Outcrossing the strain to the wild-type N2 strain can help to remove these unwanted mutations and improve overall fitness.
Issue 2: Difficulty in Observing and Quantifying Neuronal Degeneration
Question: I am trying to study the neurodegenerative phenotype of my this compound gain-of-function mutants, but I am having trouble visualizing and quantifying the process. What are the best practices for this?
Answer: Visualizing and quantifying neuronal degeneration in C. elegans requires specific reporter strains and imaging techniques. Here are some recommendations:
-
Use a Fluorescent Reporter Strain: To visualize the neurons of interest (e.g., PVC interneurons for some this compound alleles), cross your this compound gain-of-function mutant into a strain expressing a fluorescent protein (like GFP or mCherry) under a specific promoter for those neurons. This will allow you to clearly see the neuronal morphology and identify signs of degeneration, such as cell body swelling, neurite blebbing, and fragmentation.
-
Optimize Your Imaging Protocol: Use a high-resolution microscopy technique, such as confocal microscopy, to capture detailed images of the neurons. Immobilize the worms using an appropriate anesthetic (e.g., levamisole) to prevent movement during imaging.
-
Quantitative Analysis: To quantify the extent of neurodegeneration, you can develop a scoring system based on the morphological changes observed. For example, you can categorize neurons as "healthy," "partially degenerated," or "fully degenerated." Count the number of neurons in each category across a population of animals at different time points to track the progression of the phenotype.
Issue 3: Inconsistent Phenotypic Expression
Question: The severity of the neurodegenerative phenotype in my this compound gain-of-function mutants seems to vary between experiments and even between individuals in the same population. How can I improve the consistency of my results?
Answer: Variability in phenotypic expression is a common challenge in genetics. Several factors can contribute to this issue:
-
Genetic Background: The genetic background of the worms can significantly influence the expressivity of a mutation. Ensure that your strains are genetically uniform by outcrossing them to a standard wild-type strain.
-
Environmental Conditions: Environmental factors such as temperature, food source, and population density can affect worm physiology and, consequently, the expression of a phenotype.[2] Standardize your experimental conditions as much as possible. This includes maintaining a consistent temperature, using the same batch of NGM plates and E. coli OP50, and avoiding overcrowding on the plates.
-
Age Synchronization: The degenerative phenotype is often age-dependent. It is crucial to use age-synchronized populations of worms for your experiments. The bleaching method is a common and effective way to obtain a large population of synchronized L1 larvae.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of neurodegeneration in this compound gain-of-function mutants?
A1: this compound is a subunit of a degenerin/epithelial Na+ channel (DEG/ENaC). Gain-of-function mutations in this compound are thought to cause hyperactivation of this ion channel, leading to an excessive influx of ions, including Ca2+.[3] This sustained increase in intracellular calcium can trigger a cascade of downstream events, including the activation of calcium-dependent proteases like calpains and aspartyl proteases, ultimately leading to necrotic-like cell death of the neurons.[3][4]
Q2: Are there different alleles of this compound gain-of-function mutants, and do they have different phenotypes?
A2: Yes, there are several gain-of-function alleles of this compound, with the most commonly studied being this compound(u38) and this compound(u506). They exhibit distinct phenotypes:
-
This compound(u38) : This allele causes touch insensitivity at the tail and degeneration of a small set of neurons.[1]
-
This compound(u506) : This is a recessive gain-of-function allele that results in neuronal degeneration and is lethal at 15°C.[1]
Q3: How can I perform a genetic screen to find suppressors of this compound(u506) lethality?
A3: A genetic screen for suppressors of this compound(u506) lethality can be performed by mutagenizing a population of this compound(u506) animals and looking for viable progeny at the restrictive temperature (15°C). Here is a general workflow:
Q4: What are the key considerations for maintaining C. elegans strains in the lab?
A4: Proper maintenance of C. elegans strains is crucial for reproducible experimental results. Key considerations include:
-
Culture Temperature: C. elegans are typically cultured between 16°C and 25°C. Note that some mutant phenotypes, like this compound(u506), are temperature-sensitive.
-
Food Source: The standard food source is E. coli strain OP50 grown on Nematode Growth Medium (NGM) agar (B569324) plates.
-
Subculturing: To maintain healthy, growing cultures, worms should be subcultured every 2-4 days.
-
Preventing Contamination: Use sterile techniques when handling worms and preparing media to prevent fungal and bacterial contamination.
Data Presentation
Table 1: Phenotypic Summary of this compound Gain-of-Function Alleles
| Allele | Phenotype | Temperature Sensitivity |
| This compound(u38) | Touch insensitivity at the tail, neuronal degeneration | Not reported to be temperature-sensitive |
| This compound(u506) | Neuronal degeneration, embryonic lethality | Lethal at 15°C |
Table 2: Representative Viability Data for this compound(u506) at Different Temperatures
| Temperature | Viability |
| 15°C | 0% (Lethal) |
| 20°C | Reduced viability |
| 25°C | Severely reduced viability |
Note: The exact percentage of viability at 20°C and 25°C can vary depending on the genetic background and experimental conditions.
Experimental Protocols
Protocol 1: Assessing Viability of Temperature-Sensitive Mutants
Objective: To quantify the viability of a temperature-sensitive strain like this compound(u506) at different temperatures.
Materials:
-
Synchronized population of L4 larvae
-
NGM plates seeded with E. coli OP50
-
Incubators set at 15°C, 20°C, and 25°C
-
Dissecting microscope
Procedure:
-
Culture the temperature-sensitive strain at the permissive temperature (e.g., 20°C for this compound(u506)).
-
Obtain a synchronized population of L4 larvae.
-
Pick a set number of L4 larvae (e.g., 20-30) onto individual NGM plates. Prepare several replicate plates for each temperature to be tested.
-
Incubate the plates at the desired temperatures (15°C, 20°C, and 25°C).
-
After 24 hours, transfer the parent worms to fresh plates to continue egg-laying for a defined period (e.g., 4 hours).
-
Remove the parent worms and count the number of eggs laid on each plate.
-
Incubate the plates at their respective temperatures for 48-72 hours.
-
Count the number of hatched, viable progeny on each plate.
-
Calculate the percentage of viability for each temperature by dividing the number of viable progeny by the initial number of eggs and multiplying by 100.
Protocol 2: Imaging Neuronal Degeneration in C. elegans
Objective: To visualize and document the process of neuronal degeneration in this compound gain-of-function mutants.
Materials:
-
This compound gain-of-function mutant strain expressing a fluorescent reporter in the neurons of interest.
-
Age-synchronized population of worms.
-
Microscope slides and coverslips.
-
Agarose (B213101) for making pads.
-
Levamisole (B84282) solution (e.g., 10 mM) for anesthetizing worms.
-
Confocal microscope with appropriate laser lines and filters.
Procedure:
-
Prepare 2% agarose pads on microscope slides.
-
Place a small drop of levamisole solution on the agarose pad.
-
Pick several age-synchronized worms into the drop of levamisole.
-
Gently place a coverslip over the worms.
-
Image the fluorescently labeled neurons using a confocal microscope. Capture Z-stacks to obtain a three-dimensional view of the neuronal morphology.
-
Acquire images at different time points to create a time-lapse series that documents the progression of neurodegeneration.
-
Analyze the images to identify and score degenerative features such as cell body swelling, neurite blebbing, and fragmentation.
Protocol 3: Calcium Imaging in C. elegans Neurons
Objective: To measure changes in intracellular calcium levels in neurons of this compound gain-of-function mutants.
Materials:
-
This compound gain-of-function mutant strain co-expressing a genetically encoded calcium indicator (e.g., GCaMP) and a calcium-insensitive fluorescent protein (e.g., mCherry) in the neurons of interest.
-
Age-synchronized population of worms.
-
Microfluidic device for immobilizing worms (optional but recommended for long-term imaging).
-
Fluorescence microscope with a fast-acquisition camera.
Procedure:
-
Load an age-synchronized worm into a microfluidic device or mount it on an agarose pad as described in Protocol 2.
-
Locate the neuron of interest using the mCherry signal.
-
Record a time-lapse series of images, simultaneously capturing both the GCaMP and mCherry fluorescence.
-
Analyze the image series to measure the fluorescence intensity of GCaMP and mCherry over time.
-
Calculate the ratio of GCaMP to mCherry fluorescence. An increase in this ratio indicates an increase in intracellular calcium concentration.
-
Compare the calcium dynamics in this compound gain-of-function mutants to wild-type animals to determine the effect of the mutation on calcium homeostasis.
References
- 1. In C. Elegans, Aspartyl Proteases and Calpain, Not Caspases, Play the Grim Reaper | ALZFORUM [alzforum.org]
- 2. The mechanoreceptor this compound regulates cold tolerance in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Ca2+ Signaling in Aging and Neurodegeneration: Insights from Caenorhabditis elegans Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific aspartyl and calpain proteases are required for neurodegeneration in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Issues with Deg-1 Protein Aggregation
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the Deg-1 protein, a member of the degenerin/epithelial Na+ channel (DEG/ENaC) family.[1][2][3][4][5][6] These proteins are often involved in mechanosensation and can be challenging to work with due to their propensity to aggregate.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound protein and why is its aggregation a concern?
A1: this compound is a protein belonging to the degenerin (DEG) family, which are ion channels often associated with mechanotransduction.[1][3] In research, particularly in organisms like Caenorhabditis elegans, this compound is studied for its role in processes like temperature sensation and cold tolerance.[1] Protein aggregation is a significant concern because it can lead to the formation of non-functional and potentially toxic protein species, which can disrupt normal cellular processes and lead to neurodegeneration in some contexts.[7][8] For experimental purposes, aggregation can result in loss of active protein, inaccurate quantification, and artifacts in functional assays.
Q2: What are the common causes of this compound protein aggregation during experiments?
A2: As a membrane-associated protein, this compound aggregation can be triggered by several factors throughout an experimental workflow:
-
Suboptimal Buffer Conditions: Incorrect pH or ionic strength can lead to protein instability and aggregation.[9][10]
-
High Protein Concentration: Increased concentrations of protein molecules can enhance the likelihood of intermolecular interactions that lead to aggregation.[9][11]
-
Temperature Stress: Both elevated and freezing temperatures can induce protein unfolding and subsequent aggregation.[9][10][11]
-
Mechanical Stress: Processes like vigorous vortexing, sonication, or multiple freeze-thaw cycles can denature the protein and cause it to aggregate.[9][11]
-
Inappropriate Detergent Use: For membrane proteins like this compound, the type and concentration of detergent used for extraction and purification are critical. Using too little or a destabilizing detergent can lead to aggregation.[12][13][14]
Q3: How can I detect if my this compound protein is aggregated?
A3: Protein aggregation can be detected using several methods:
-
Visual Inspection: The most obvious sign of aggregation is the appearance of visible precipitates or turbidity in the protein solution.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of light-scattering aggregates.[9]
-
Size Exclusion Chromatography (SEC): Aggregated protein will elute earlier from an SEC column than the monomeric form.[15]
-
Dynamic Light Scattering (DLS): This technique can be used to determine the size distribution of particles in a solution and can detect the presence of soluble aggregates.[9]
Troubleshooting Guides
Issue 1: Protein Precipitation During Purification
Symptoms:
-
Visible cloudiness or pellets forming after cell lysis or during chromatography steps.
-
Low yield of soluble protein in the final eluate.
Possible Causes & Solutions:
| Possible Cause | Solution | Rationale |
| Incorrect Buffer pH | Determine the isoelectric point (pI) of this compound and adjust the buffer pH to be at least one unit away from the pI.[16] | Proteins are least soluble at their pI. Modifying the pH will alter the protein's net charge and reduce aggregation.[16] |
| Suboptimal Ionic Strength | Screen a range of salt concentrations (e.g., 50-500 mM NaCl or KCl) in your buffers.[10][16] | Salts can help to shield electrostatic interactions that may contribute to aggregation.[10] |
| Inadequate Detergent | Screen a panel of detergents (non-ionic, zwitterionic) to find one that maintains this compound solubility.[12] Ensure the detergent concentration is above its critical micelle concentration (CMC) in all buffers. | As a membrane protein, this compound requires detergents to mimic its native lipid environment and remain soluble.[10][12] |
| High Protein Concentration | Work with lower protein concentrations during purification by increasing buffer volumes.[11] | Reducing the proximity of protein molecules minimizes intermolecular interactions.[11] |
Issue 2: Soluble Aggregates Detected by SEC or DLS
Symptoms:
-
Size exclusion chromatography shows a peak eluting in the void volume or earlier than expected for the monomer.
-
DLS analysis indicates a heterogeneous population of particles with a large hydrodynamic radius.
Possible Causes & Solutions:
| Possible Cause | Solution | Rationale |
| Hydrophobic Interactions | Add stabilizing excipients to your buffer such as glycerol (B35011) (5-20%), sucrose, or low concentrations of chaotropic agents like urea (B33335) or guanidine-HCl.[9][13][16] | These additives can disrupt the hydrophobic interactions that often lead to the formation of soluble aggregates.[9] |
| Oxidation of Cysteine Residues | Include a reducing agent like DTT (1-5 mM) or TCEP (0.1-0.5 mM) in your buffers.[16] | Reducing agents prevent the formation of non-native disulfide bonds that can cause aggregation.[16] |
| Instability Over Time | Perform all purification steps at a low temperature (e.g., 4°C) and minimize the time between steps.[11] | Lower temperatures can slow down the process of protein unfolding and aggregation.[11] |
| Ligand-Binding Site Exposure | If this compound has a known ligand, consider adding it to the buffer to stabilize the native conformation.[16] | Ligand binding can favor the properly folded state and reduce the exposure of aggregation-prone regions.[16] |
Experimental Protocols
Protocol 1: Buffer Optimization Screen to Minimize Aggregation
This protocol provides a systematic approach to screen for optimal buffer pH and ionic strength to maintain this compound stability.
Methodology:
-
pH Screening:
-
Prepare a series of buffers with pH values ranging from 6.0 to 9.0 in 0.5 pH unit increments (e.g., MES, phosphate, Tris, CHES).
-
-
Ionic Strength Screening:
-
For the most promising pH from step 1, prepare buffers with varying NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM, 500 mM).
-
-
Protein Incubation:
-
In a 96-well plate, dilute the purified this compound protein to a consistent target concentration in each of the prepared buffers.
-
Incubate the plate at the intended experimental temperature for various time points (e.g., 1, 4, 12, 24 hours).
-
-
Analysis:
-
At each time point, measure the absorbance at 350 nm to assess turbidity.
-
Analyze the samples with the lowest turbidity by DLS to check for the presence of soluble aggregates.
-
Protocol 2: Detergent Screening for Membrane Protein Solubilization
This protocol is for identifying an effective detergent for extracting this compound from cell membranes while maintaining its stability.
Methodology:
-
Detergent Selection:
-
Choose a panel of detergents to screen, including non-ionic (e.g., DDM, Triton X-100) and zwitterionic (e.g., CHAPS, LDAO) options.
-
-
Solubilization:
-
Resuspend cell membranes containing expressed this compound in a base buffer.
-
Aliquot the membrane suspension and add each detergent to a final concentration of 1-2% (w/v).
-
Incubate on a rotator at 4°C for 1-2 hours.
-
-
Clarification:
-
Centrifuge the samples at high speed (e.g., >100,000 x g) for 1 hour to pellet unsolubilized material.
-
-
Analysis:
-
Analyze the supernatant (soluble fraction) and the pellet (insoluble fraction) by SDS-PAGE and Western blotting using an anti-Deg-1 antibody to determine the solubilization efficiency of each detergent.
-
Quantitative Data Summary
Table 1: Common Buffer Additives to Prevent Protein Aggregation
| Additive | Typical Concentration | Mechanism of Action |
| Glycerol | 5-20% (v/v) | Stabilizes protein structure by preferential hydration.[10][11] |
| Arginine/Glutamate | 50-500 mM | Suppresses aggregation by binding to charged and hydrophobic regions.[16] |
| DTT/TCEP | 1-10 mM / 0.1-1 mM | Reducing agents that prevent the formation of non-native disulfide bonds.[16] |
| Urea/Guanidine-HCl | 0.5-2 M (low conc.) | Chaotropic agents that can disrupt hydrophobic interactions leading to aggregation.[17][18][19][20] |
| Polysorbate 20/80 | 0.01-0.1% (v/v) | Non-ionic surfactants that prevent surface-induced aggregation. |
| EDTA | 1-5 mM | Chelating agent that can prevent metal-catalyzed oxidation.[9] |
Visualizations
Caption: Troubleshooting workflow for this compound protein aggregation.
Caption: Experimental workflow for buffer optimization.
References
- 1. The mechanoreceptor this compound regulates cold tolerance in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. tavernarakislab.gr [tavernarakislab.gr]
- 4. ahajournals.org [ahajournals.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Epithelial sodium channel/degenerin family of ion channels: a variety of functions for a shared structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. azolifesciences.com [azolifesciences.com]
- 8. Protein aggregation and degradation mechanisms in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 11. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 12. Four Reasons Why Your Membrane Protein Expression Might Be Failing — And How To Rescue It – LenioBio [leniobio.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. bio-rad.com [bio-rad.com]
- 18. thomassci.com [thomassci.com]
- 19. arxiv.org [arxiv.org]
- 20. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Refining Protocols for Single-Channel Recordings of Degenerins
Welcome to the technical support center for researchers, scientists, and drug development professionals working with degenerin single-channel recordings. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter.
1. Issue: I am having difficulty obtaining a high-resistance (>1 GΩ) seal on my oocyte/cell.
-
Question: What are the common causes of failure to form a giga-seal and how can I troubleshoot this?
-
Answer:
-
Poor Oocyte/Cell Health: Ensure oocytes are healthy and have a clear separation between the vitelline and plasma membranes. A three-phase preparation method involving enzymatic digestion, hypertonic shrinking, and manual defolliculation can improve seal formation success.
-
Dirty Pipette Tip: Use fresh, clean pipettes for each recording. Fire-polishing the pipette tip can create a smoother surface for a better seal.
-
Incorrect Pipette Pressure: Apply gentle positive pressure (2-3 mmHg) as you approach the cell to keep the tip clean. Once in contact with the membrane, release the positive pressure and apply gentle suction to facilitate seal formation.
-
Suboptimal Bath Solution: Ensure the bath solution is filtered and free of particulates. The presence of divalent cations like Ca²⁺ can sometimes aid in sealing.
-
Mechanical Vibration: Use an anti-vibration table and ensure all equipment is stable to minimize mechanical disturbances.
-
-
2. Issue: My recording is very noisy, obscuring single-channel events.
-
Question: What are the primary sources of noise in single-channel recordings and how can I reduce them?
-
Answer:
-
Electrical Interference: The most common source is 50/60 Hz line frequency noise. Ensure proper grounding of all equipment, including the microscope and manipulators. A Faraday cage is essential to shield the setup from external electromagnetic interference. Power down non-essential equipment in the room.
-
Poor Grounding: A single, common ground point for all equipment is crucial. Check that the ground wire is securely connected and that the reference electrode has a good connection to the bath solution.
-
Vibration: Mechanical vibrations can introduce noise. Use an anti-vibration table and secure all tubing and cables to prevent movement.
-
Pipette and Holder: Use low-noise glass for your pipettes (e.g., quartz or thick-walled borosilicate). Ensure the pipette holder is clean and dry to prevent current leakage.
-
High Seal Resistance: A tight giga-seal is the first line of defense against noise. A seal resistance of >5 GΩ is ideal for low-noise recordings.
-
-
3. Issue: I have a good seal, but I don't see any channel activity.
-
Question: Why might I not be observing any degenerin channel openings?
-
Answer:
-
Low Expression Levels: The expression of degenerin channels in heterologous systems like Xenopus oocytes can be variable. Co-injection of cRNAs for accessory subunits (e.g., MEC-2, MEC-6 for MEC-4/MEC-10 channels) can significantly enhance functional expression. Incubating oocytes for a longer period (e.g., >4 days) may also be necessary for optimal expression.
-
Channel in a Closed State: Degenerin channels are mechanosensitive and may require a specific stimulus to open. For cell-attached patches, applying slight negative or positive pressure to the pipette can sometimes activate the channels. For excised patches, mechanical stretch of the membrane patch may be required.
-
Incorrect Ion Concentrations: Ensure that the pipette and bath solutions contain the appropriate permeant ions (typically Na⁺) at concentrations that will produce a measurable current at the holding potential.
-
Channel Blockers: Verify that your solutions do not contain any unintentional channel blockers. For example, amiloride (B1667095) and its analogs are potent blockers of many degenerin channels.
-
-
4. Issue: The seal is unstable and breaks frequently, especially after going whole-cell or excising a patch.
-
Question: How can I improve the stability and longevity of my patch-clamp seal?
-
Answer:
-
Gentle Handling: Be gentle when transitioning from cell-attached to whole-cell or excised patch configurations. Abrupt movements or excessive suction can destabilize the seal.
-
Clean Membrane: Ensure the cell membrane is clean. Perfusion of the bath can help remove debris that might interfere with the seal.
-
Pipette Shape: The shape of the pipette tip is crucial. A relatively steep taper can sometimes form more stable seals than a very shallow one.
-
Cytoskeletal Integrity: In some cell types, maintaining the integrity of the cytoskeleton can contribute to seal stability.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical single-channel conductance of degenerin channels?
A1: The single-channel conductance of degenerin channels can vary depending on the specific subunits and recording conditions. For example, MEC-4/MEC-10 channels expressed in Xenopus oocytes have a reported single-channel conductance in the range of 15-25 pS in the presence of physiological sodium concentrations.
Q2: What are the optimal solutions for single-channel recording of degenerins?
A2: The specific composition of the pipette and bath solutions will depend on the experimental goals. However, a common starting point for recording sodium-permeable degenerin channels is:
-
Pipette Solution (extracellular): A solution mimicking the extracellular environment, often containing a high concentration of sodium as the charge carrier.
-
Bath Solution (intracellular for inside-out patch): A solution with a low concentration of the permeant ion to maximize the driving force. The composition can be adjusted to study the effects of intracellular modulators.
Q3: How can I confirm that the channels I am recording are indeed degenerins?
A3: A key pharmacological characteristic of most degenerin channels is their sensitivity to the diuretic amiloride and its more potent analog, benzamil. Application of these blockers should result in a reversible inhibition of channel activity. The half-maximal inhibitory concentration (IC50) for amiloride is typically in the sub-micromolar to low micromolar range for many degenerins.
Q4: What is the role of accessory subunits like MEC-2 and MEC-6?
A4: Accessory subunits are often crucial for the proper function and trafficking of degenerin channels to the cell membrane. For the C. elegans touch-sensing channels, MEC-2 and MEC-6 have been shown to significantly increase the magnitude of whole-cell currents when co-expressed with the pore-forming subunits MEC-4 and MEC-10. While they may not be strictly required for channel activity in all cases, their inclusion generally leads to more robust and reliable recordings.
Quantitative Data Summary
The following tables summarize key quantitative data for single-channel recordings of degenerin channels, primarily from studies using the Xenopus oocyte expression system.
| Parameter | MEC-4d/MEC-10 | Homomeric MEC-4d | Reference |
| Single-Channel Conductance (pS) | ~20-25 | ~20-25 | [1] |
| Open Probability (Po) (Basal) | 0.23 ± 0.10 | 0.33 ± 0.20 | [1] |
| Amiloride IC50 (µM) | ~0.1 | Varies | [2] |
Table 1: Single-channel properties of C. elegans degenerin channels expressed in Xenopus oocytes.
| Solution Component | Pipette Solution (mM) | Bath Solution (mM) | Reference |
| Sodium Gluconate | 100 | - | [1] |
| NaCl | 2 | 110 | [1] |
| CaCl₂ | 2 | - | [1] |
| Na₂EGTA | 5 | - | [1] |
| HEPES | 10 | 10 | [1] |
| pH | 7.4 (with NaOH) | 7.4 (with NaOH) | [1] |
Table 2: Example of solutions for cell-attached single-channel recording of MEC-4/MEC-10 channels in Xenopus oocytes.
Experimental Protocols
Protocol 1: Preparation of Xenopus Oocytes for Degenerin Expression
-
Oocyte Harvesting: Surgically remove a lobe of the ovary from an anesthetized female Xenopus laevis.
-
Defolliculation:
-
Wash the ovarian tissue in a calcium-free solution (e.g., ND96 without calcium).
-
Incubate the tissue in a solution containing collagenase (e.g., 1-2 mg/mL) for 1-2 hours with gentle agitation to separate individual oocytes.
-
Manually remove the remaining follicular layer under a dissecting microscope.
-
-
cRNA Injection:
-
Prepare cRNA for the degenerin subunits of interest using an in vitro transcription kit.
-
Inject approximately 50 nL of the cRNA solution (typically 0.1-1 ng/nL) into the cytoplasm of Stage V-VI oocytes. For some degenerins, co-injection of accessory subunit cRNAs is recommended.
-
-
Incubation: Incubate the injected oocytes at 18°C in a suitable medium (e.g., modified Barth's solution) for 2-7 days to allow for channel expression.
Protocol 2: Single-Channel Recording in the Cell-Attached Configuration
-
Vitelline Membrane Removal: Before recording, manually remove the vitelline membrane from the oocyte using fine forceps in a hypertonic solution to facilitate separation.
-
Pipette Preparation:
-
Pull patch pipettes from thick-walled borosilicate glass to a resistance of 5-10 MΩ when filled with pipette solution.
-
Fire-polish the pipette tip to ensure a smooth surface.
-
Fill the pipette with the appropriate filtered pipette solution.
-
-
Seal Formation:
-
Place the devitellinized oocyte in the recording chamber filled with bath solution.
-
Approach the oocyte with the patch pipette while applying gentle positive pressure.
-
Once the pipette touches the oocyte membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
-
Data Acquisition:
-
Clamp the patch at the desired holding potential (e.g., -60 mV).
-
Acquire data using a patch-clamp amplifier and appropriate data acquisition software. Filter the signal (e.g., at 1-2 kHz) and sample at a higher frequency (e.g., 5-10 kHz).
-
Apply mechanical stimuli (e.g., pressure through the pipette) if necessary to activate the channels.
-
Signaling Pathways and Experimental Workflows
Caption: Hypothetical model of degenerin mechanotransduction.
Caption: Experimental workflow for single-channel recording.
References
Troubleshooting Mosaic Expression in Transgenic C. elegans: A Technical Support Center
Welcome to the technical support center for troubleshooting mosaic expression in transgenic C. elegans. This resource is designed for researchers, scientists, and drug development professionals encountering variability in transgene expression during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is mosaic expression in transgenic C. elegans and why does it occur?
A1: Mosaic expression refers to the variable expression of a transgene among cells of the same tissue or even within a population of transgenic animals. In C. elegans, this phenomenon is most commonly observed with transgenes introduced via microinjection, which form extrachromosomal arrays.[1][2][3][4][5] These arrays are composed of multiple copies of the injected DNA that concatenate into large, semi-stable structures.[1][2][4] However, these arrays are not true chromosomes and can be lost during cell division (mitosis), leading to a clone of cells that lack the transgene.[3][4][5] This mitotic instability is the primary cause of mosaicism.
Q2: I observe bright, but highly mosaic, expression of my GFP-tagged protein in somatic cells. What is the likely cause and how can I fix it?
A2: The bright and mosaic expression pattern is characteristic of a multi-copy extrachromosomal array. The high copy number of the transgene often leads to strong expression, but the unstable nature of the array results in its loss in some cell lineages.[4]
To obtain more uniform, non-mosaic expression, you should consider integrating the transgene into the genome. Several methods are available:
-
UV/TMP Integration: This classical method uses UV irradiation to induce DNA breaks, promoting the integration of the extrachromosomal array into a chromosome.[6][7] It is a relatively straightforward procedure but can be time-consuming due to the screening process and may introduce unwanted background mutations.
-
Mos1-mediated Single Copy Insertion (MosSCI): This technique allows for the insertion of a single copy of your transgene into a defined, "safe-harbor" locus in the genome.[4][8] This method results in stable, single-copy expression that is more likely to reflect endogenous gene expression levels and is not prone to germline silencing.[4]
-
CRISPR/Cas9-based Integration (e.g., MosTI): This is a highly efficient and targeted method for integrating transgenes, including large arrays, into specific genomic locations.[9][10][11]
Q3: My transgene expresses well in the soma, but I see no expression in the germline. Why is this happening?
A3: The C. elegans germline has robust silencing mechanisms to protect its genome from foreign DNA, such as repetitive sequences found in high-copy extrachromosomal arrays.[4][12][13][14] This germline silencing is a common reason for the lack of transgene expression in this tissue.
To achieve germline expression, you can:
-
Generate low-copy or single-copy insertions: Methods like biolistic bombardment or MosSCI are effective at producing low-copy number transgenes that are less susceptible to silencing.[4][12]
-
Use specific promoters and 3'UTRs: Employing promoters known to drive expression in the germline, such as the pie-1 or spe-11 promoters, can help.[12][14] Additionally, using the endogenous 3'UTR of the gene of interest is recommended.[12]
-
Incorporate PATCs: Including Periodic An/Tn Clusters (PATCs), a class of non-coding DNA, in your transgene construct can help prevent silencing.[13]
Q4: My transgenic line has a very low transmission rate, and I am constantly losing the transgene. What can I do?
A4: A low transmission rate is also a consequence of the instability of extrachromosomal arrays.[6][7] To ensure stable inheritance of your transgene, integration into the genome is the most effective solution.[6][7] You can use any of the integration methods mentioned in A2. Once integrated, the transgene will be inherited in a stable, Mendelian fashion.
Troubleshooting Guides
Problem 1: High Degree of Somatic Mosaicism
| Potential Cause | Recommended Solution | Expected Outcome |
| Unstable Extrachromosomal Array | Integrate the transgene into the genome using UV/TMP, MosSCI, or CRISPR/Cas9 (MosTI). | Stable, non-mosaic expression in all cells where the promoter is active. |
| Complex DNA in Injection Mix | While adding complex DNA (e.g., genomic DNA fragments) can sometimes improve array stability and reduce silencing, it does not eliminate mosaicism. Integration is the definitive solution. | Partial improvement in stability, but mosaicism will likely persist. |
Problem 2: No or Very Weak Germline Expression
| Potential Cause | Recommended Solution | Expected Outcome |
| Germline Silencing of High-Copy Array | 1. Generate single-copy insertions using MosSCI or CRISPR/Cas9. 2. Use biolistic bombardment to create low-copy integrated lines.[12] 3. Redesign the transgene construct to include PATCs.[13] | Consistent and stable germline expression. |
| Inappropriate Promoter/3'UTR | Use a known germline-specific promoter (e.g., pie-1) and the gene's native 3'UTR.[12][14] | Expression localized to the germline. |
Problem 3: Low Transmission Frequency of the Transgene
| Potential Cause | Recommended Solution | Expected Outcome |
| Extrachromosomal Array Instability | Integrate the array into the genome. A protocol for UV integration of highly transmitting lines has been shown to be effective.[6] | 100% transmission of the transgene following homozygosis. |
| Toxicity of Transgene Expression | 1. Use an inducible promoter (e.g., heat-shock promoter) to control the timing of expression. 2. Lower the concentration of the transgene DNA in the injection mix to potentially reduce copy number and expression level. | Improved viability and transmission of the transgenic line. |
Experimental Protocols
Protocol 1: Generation of Transgenic C. elegans by Microinjection
This protocol is a standard method for creating transgenic animals carrying extrachromosomal arrays.[1][2]
Materials:
-
DNA mixture: Plasmid containing your gene of interest and a co-injection marker (e.g., rol-6 or a fluorescent marker) at a 1:1 ratio, with a final total concentration of 100 ng/µl.[15][16]
-
Young adult hermaphrodite worms.
-
Microinjection setup (microscope, micromanipulator, needle holder, pressure injector).
-
Agarose (B213101) pads on coverslips.[1]
-
M9 buffer.
-
OP50-seeded NGM plates.
Procedure:
-
Prepare Injection Mix: Mix the plasmid with your gene of interest and the co-injection marker plasmid in sterile water or injection buffer to the desired final concentrations. Centrifuge the mix to pellet any debris.
-
Prepare Agar Pads: Create thin 2% agarose pads on coverslips to immobilize the worms.[1]
-
Mount Worms: Transfer young adult hermaphrodites to the agarose pad in a drop of M9 buffer or halocarbon oil.
-
Microinjection: Using the micromanipulator, carefully insert the microinjection needle into the gonad of the worm and inject a small volume of the DNA mixture.[2]
-
Recovery: Transfer the injected worms (P0) to individual OP50-seeded NGM plates and incubate at 20°C.[1][16]
-
Screening: Screen the F1 progeny for the presence of the co-injection marker phenotype (e.g., roller phenotype or fluorescence).[1][16]
-
Establish Stable Lines: Isolate individual F1 animals expressing the marker to new plates. A line is considered "stable" when the F2 generation also shows expression of the transgene.[16] Maintain at least three independent lines for each construct.[16]
Protocol 2: Single-Copy Transgene Insertion using MosSCI
This protocol outlines the steps for integrating a single copy of a transgene into a defined genomic locus.[4]
Materials:
-
C. elegans strain containing a Mos1 insertion at the desired landing site (e.g., ttTi5605).
-
Targeting vector containing your gene of interest flanked by homology arms (~1.5 kb) corresponding to the genomic region flanking the Mos1 insertion site.
-
Plasmid expressing the Mos1 transposase.
-
Negative selection marker (e.g., twk-18).
-
Fluorescent co-injection markers.
-
unc-119(ed3) rescue construct if using an unc-119 mutant background.
Procedure:
-
Prepare Injection Mix: Combine the targeting vector, transposase plasmid, negative selection marker, and fluorescent markers in an injection mix.
-
Microinjection: Inject the DNA mixture into the gonads of young adult hermaphrodites of the Mos1-containing strain.
-
Selection of Insertions:
-
Culture the injected animals at 25°C.
-
Screen the progeny for animals that have lost the extrachromosomal array (i.e., do not express the fluorescent co-injection markers) but show rescue of the unc-119 phenotype (if applicable) and express your transgene.
-
-
Verification: Confirm the single-copy insertion at the correct locus by PCR and Sanger sequencing.
Visualizations
Caption: Workflow for troubleshooting mosaic expression in C. elegans.
Caption: Germline silencing of transgenes in C. elegans.
References
- 1. Generation of Stable Transgenic C. elegans Using Microinjection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Single copy insertion of transgenes in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic mosaics - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A Rapid Protocol for Integrating Extrachromosomal Arrays With High Transmission Rate into the C. elegans Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Single-copy insertion of transgenes in Caenorhabditis elegans. - F1000 [jorgensen.biology.utah.edu]
- 9. DSpace [repository.kaust.edu.sa]
- 10. DSpace [repository.kaust.edu.sa]
- 11. DSpace [repository.kaust.edu.sa]
- 12. Transgenic solutions for the germline - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Engineering rules that minimize germline silencing of transgenes in simple extrachromosomal arrays in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Transgenic solutions for the germline - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Video: Generation of Stable Transgenic C. elegans Using Microinjection [jove.com]
Technical Support Center: Optimizing Fixation for Deg-1 Immunostaining
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing fixation methods for Deg-1 immunostaining. Whether you are troubleshooting a current protocol or developing a new one, this resource offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to help you achieve high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal fixative for this compound immunostaining?
A1: The optimal fixative for this compound depends on the specific this compound protein and the organism you are studying, as its subcellular localization can vary. For transmembrane proteins like this compound in C. elegans, a common starting point is 4% paraformaldehyde (PFA), which cross-links proteins and preserves cellular structure well.[1] For organelle-localized proteins like this compound in Arabidopsis thaliana chloroplasts, both PFA and methanol (B129727) fixation can be effective.[1][2] It is recommended to test a few different fixation methods to determine the best one for your specific antibody and experimental conditions.[3]
Q2: How does the choice of fixative affect this compound antigenicity?
A2: Fixatives can either preserve or mask the epitope, the specific part of the this compound protein that the antibody recognizes. Aldehyde-based fixatives like PFA create chemical cross-links between proteins, which can sometimes alter the protein's conformation and hide the epitope from the antibody.[4] Organic solvents like methanol and acetone (B3395972) work by dehydrating the cells and precipitating proteins, which can also alter protein structure.[5] If you are experiencing weak or no signal, your fixation method may be masking the epitope.
Q3: When should I use antigen retrieval for this compound immunostaining?
A3: Antigen retrieval is often necessary when using PFA or other cross-linking fixatives, especially with longer fixation times.[1][4] This process helps to unmask the epitope by reversing the cross-linking. Heat-Induced Epitope Retrieval (HIER) using a citrate (B86180) or Tris-EDTA buffer is a common and effective method.[2]
Q4: What is the difference between fixation and permeabilization?
A4: Fixation is the process of preserving the cellular structure and immobilizing the antigens. Permeabilization is the process of making the cell membrane permeable to allow the antibodies to enter the cell and bind to their target. If you are using a cross-linking fixative like PFA, a separate permeabilization step with a detergent like Triton X-100 or saponin (B1150181) is usually required to stain intracellular targets.[1][6] Alcohol-based fixatives like methanol and acetone both fix and permeabilize the cells simultaneously.[4]
Troubleshooting Guide
Issue 1: Weak or No Staining Signal
Q: I am not seeing any signal, or the signal for this compound is very weak. What could be the problem?
A: Weak or no signal is a common issue in immunostaining and can be caused by several factors. Here are some potential causes and solutions:
-
Suboptimal Fixation: The fixation method may be masking the this compound epitope.
-
Need for Antigen Retrieval: PFA fixation can cross-link proteins and mask the epitope.
-
Incorrect Antibody Concentration: The primary antibody concentration may be too low.
-
Inactive Primary or Secondary Antibody: The antibodies may have been stored improperly or expired.
-
Solution: Ensure antibodies are stored according to the manufacturer's instructions. Run a positive control to confirm antibody activity.[2]
-
-
Low Protein Expression: The this compound protein may be expressed at low levels in your sample.
-
Solution: Consider using a signal amplification method, such as a tyramide signal amplification (TSA) kit, to enhance the signal.[1]
-
Issue 2: High Background Staining
Q: My images have high background, making it difficult to see the specific this compound signal. How can I reduce the background?
A: High background can obscure your specific signal. Here are some common causes and how to address them:
-
Antibody Concentration Too High: The primary or secondary antibody concentration may be excessive.
-
Solution: Reduce the concentration of your primary and/or secondary antibodies.[8]
-
-
Insufficient Blocking: Non-specific binding sites may not be adequately blocked.
-
Autofluorescence: Some tissues have endogenous fluorescence, or the fixative itself can induce autofluorescence.
-
Solution: Aldehyde fixatives can cause autofluorescence. You can try using a different fixative or treat the sample with a quenching agent like sodium borohydride.[10]
-
-
Non-specific Secondary Antibody Binding: The secondary antibody may be binding to something other than the primary antibody.
-
Inadequate Washing: Unbound antibodies may not have been sufficiently washed away.
-
Solution: Increase the number or duration of wash steps.[1]
-
Data Presentation: Comparison of Fixation Methods
| Fixative | Principle of Action | Recommended For | Advantages | Disadvantages |
| 4% Paraformaldehyde (PFA) | Cross-linking agent that forms covalent bonds between proteins.[5] | Transmembrane and cytosolic proteins; good morphological preservation. | Excellent preservation of cellular structure.[6] | Can mask epitopes, often requires antigen retrieval.[1][4] May induce autofluorescence. |
| Methanol (cold) | Dehydrating and precipitating agent.[5] | Nuclear, cytoskeletal, and some organelle-localized proteins. | Fixes and permeabilizes simultaneously.[4] Good for some epitopes sensitive to aldehydes. | Can alter protein conformation and cause cell shrinkage.[5] May not be suitable for all transmembrane proteins.[3] |
| Acetone (cold) | Dehydrating and precipitating agent. | Similar to methanol; good for some cytoplasmic and nuclear antigens. | Rapid fixation and permeabilization.[4] | Can cause significant protein denaturation and morphological distortion.[5] |
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation and Permeabilization
This protocol is a good starting point for transmembrane or cytosolic this compound.
-
Fixation:
-
Wash cells grown on coverslips twice with ice-cold Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[1]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[1] This step is crucial for allowing antibodies to access intracellular epitopes.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.[1]
-
-
Antibody Incubation and Detection:
-
Proceed with primary and secondary antibody incubations according to standard protocols.
-
Protocol 2: Methanol Fixation
This protocol is suitable for some organelle-localized or nuclear this compound and can be a good alternative if PFA fixation is masking the epitope.
-
Fixation and Permeabilization:
-
Wash cells grown on coverslips twice with ice-cold PBS.
-
Fix and permeabilize the cells with ice-cold 100% methanol for 10 minutes at -20°C.[4]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Proceed with primary and secondary antibody incubations according to standard protocols.
-
Visualizations
Caption: Experimental workflow for this compound immunostaining, outlining two common fixation pathways.
Caption: A troubleshooting flowchart for common issues in this compound immunostaining.
References
- 1. Deg proteases and their role in protein quality control and processing in different subcellular compartments of the plant cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DEG1 DegP protease 1 [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunohistochemistry - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pnas.org [pnas.org]
- 7. DEG1 Protein | SGD [yeastgenome.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
avoiding off-target effects in Deg-1 RNAi experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid off-target effects in Deg-1 RNAi experiments in C. elegans.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of off-target effects in C. elegans RNAi experiments?
A1: The primary cause of off-target effects in C. elegans RNAi is the unintended silencing of genes with significant sequence similarity to the double-stranded RNA (dsRNA) used to target this compound. This can occur when the dsRNA is processed into small interfering RNAs (siRNAs) that are partially or fully complementary to the mRNA of other genes, leading to their degradation. In C. elegans, it has been predicted that off-target effects are likely to occur when an mRNA sequence shares more than 95% identity over a 40-nucleotide stretch with the dsRNA trigger.[1][2][3]
Q2: How can I design a this compound dsRNA construct to minimize off-target effects?
A2: To minimize off-target effects, it is crucial to design your dsRNA construct to target a unique region of the this compound gene. Use bioinformatics tools (e.g., BLAST) to screen your proposed dsRNA sequence against the entire C. elegans genome to ensure it does not have significant homology with other genes. Avoid highly conserved domains that may be present in other members of the degenerin (DEG/ENaC) channel family.
Q3: What are the essential controls to include in a this compound RNAi experiment?
A3: To ensure the specificity of your this compound RNAi experiment, you should include the following controls:
-
Empty Vector Control: Worms fed with bacteria containing the empty L4440 vector (or other relevant vector) without a dsRNA insert. This controls for any effects of the feeding bacteria itself.
-
Non-specific dsRNA Control: Worms fed with bacteria expressing a dsRNA that does not target any gene in the C. elegans genome (e.g., GFP dsRNA in a wild-type, non-GFP-expressing strain). This controls for the general effects of dsRNA induction and processing.
-
This compound Mutant Control: A known this compound loss-of-function mutant strain can be used to confirm that the observed phenotype from RNAi matches the phenotype of a genetic null or hypomorph.
-
Positive Control: A dsRNA targeting a gene with a well-characterized and easily scorable phenotype (e.g., dpy-13) to confirm the efficacy of the RNAi procedure.
Q4: What is the function of this compound and what phenotypes should I expect?
A4: this compound encodes a subunit of a degenerin/epithelial sodium channel (DEG/ENaC) and functions as a mechanoreceptor and temperature sensor in a small subset of sensory neurons, including ASG and ASK neurons.[4] It is involved in cold tolerance, chemotaxis to lysine, and acid avoidance.[4][5][6] Therefore, phenotypes associated with this compound knockdown could include altered responses to temperature shifts, and defects in specific chemosensory behaviors. Gain-of-function mutations in this compound are known to cause neuronal degeneration.[7]
Troubleshooting Guide: Off-Target Effects
This guide provides a structured approach to identifying and mitigating potential off-target effects in your this compound RNAi experiments.
| Problem | Possible Cause | Solution |
| Unexpected or overly severe phenotype observed. | The dsRNA may be silencing one or more off-target genes in addition to this compound. | 1. Perform a sequence analysis: Re-BLAST your dsRNA sequence against the C. elegans genome to identify potential off-targets. 2. Use multiple, independent dsRNAs: Synthesize two or more non-overlapping dsRNAs targeting different regions of the this compound gene. A true on-target phenotype should be reproducible with all dsRNAs. 3. Validate with qRT-PCR: Measure the mRNA levels of this compound and the top predicted off-target genes. |
| Phenotype does not match the known this compound mutant phenotype. | The observed phenotype may be entirely due to off-target effects, or the RNAi is only partially effective, revealing a different phenotype than a null mutant. | 1. Confirm this compound knockdown: Use qRT-PCR to quantify the reduction in this compound mRNA levels. 2. Re-evaluate dsRNA design: If knockdown is confirmed but the phenotype is inconsistent, the off-target effects are likely significant. Design a new, more specific dsRNA. 3. Consider genetic background: Ensure the genetic background of your experimental strain is appropriate and does not contain other mutations that could affect the phenotype. |
| High variability in phenotype between replicates. | This could be due to inconsistent RNAi efficiency or off-target effects that are sensitive to minor experimental variations. | 1. Optimize RNAi protocol: Ensure consistent worm synchronization, bacterial culture density, and IPTG induction. 2. Lower dsRNA concentration: Off-target effects can sometimes be concentration-dependent. Try performing the feeding experiment with a dilution of the RNAi bacteria. 3. Use an RNAi-sensitized strain: Strains such as rrf-3(pk1426) can enhance RNAi efficiency, potentially allowing for lower dsRNA concentrations and reducing off-target effects. |
Data Presentation: Quantifying Off-Target Effects
The following tables provide a conceptual framework for how to present data to assess off-target effects. The data presented here is illustrative and should be replaced with your experimental results.
Table 1: dsRNA Design and Off-Target Prediction
| dsRNA Construct | Target Region (this compound) | Length (bp) | Top Predicted Off-Target (Gene) | % Identity | Length of Homology (bp) |
| Deg-1_dsRNA_1 | Exon 3 | 450 | deg-2 | 85% | 50 |
| Deg-1_dsRNA_2 | 3' UTR | 300 | C12G8.4 | 96% | 42 |
| Deg-1_dsRNA_3 | Exon 1 | 400 | F23B2.3 | 82% | 35 |
Table 2: qRT-PCR Validation of On-Target and Off-Target Knockdown
| dsRNA Construct | On-Target Knockdown (% reduction in this compound mRNA) | Off-Target Knockdown (% reduction in predicted off-target mRNA) |
| Deg-1_dsRNA_1 | 85 ± 5% | 15 ± 4% (deg-2) |
| Deg-1_dsRNA_2 | 90 ± 4% | 60 ± 8% (C12G8.4) |
| Deg-1_dsRNA_3 | 88 ± 6% | 5 ± 2% (F23B2.3) |
Data are presented as mean ± SD. Based on this illustrative data, Deg-1_dsRNA_3 would be the most specific choice for further experiments.
Experimental Protocols
Protocol 1: this compound RNAi by Feeding in C. elegans
Objective: To knockdown the expression of the this compound gene in C. elegans using the feeding method.
Materials:
-
NGM (Nematode Growth Medium) plates containing 1mM IPTG and 25 µg/mL carbenicillin.
-
E. coli HT115(DE3) strain transformed with either L4440 (empty vector) or the L4440-Deg-1 dsRNA construct.
-
Synchronized L1-stage C. elegans.
-
M9 buffer.
Procedure:
-
Prepare RNAi Bacteria: Inoculate a single colony of the appropriate HT115(DE3) strain into 5 mL of LB with 50 µg/mL ampicillin (B1664943) and 12.5 µg/mL tetracycline. Grow overnight at 37°C with shaking.
-
Seed RNAi Plates: Add 100 µL of the overnight bacterial culture to the center of each NGM/IPTG/Carb plate. Allow the plates to dry at room temperature overnight, which also induces dsRNA expression.
-
Synchronize Worms: Obtain a synchronized population of L1 larvae by bleaching gravid adult worms and allowing the eggs to hatch in M9 buffer without food.
-
Plate L1s: Pipette approximately 50-100 synchronized L1 worms onto each RNAi plate.
-
Incubate: Incubate the plates at 20°C.
-
Score Phenotype: Observe the progeny (F1 generation) at the L4 or young adult stage for expected phenotypes related to this compound function (e.g., altered thermal preference, chemosensory defects).
Protocol 2: Validation of this compound Knockdown by qRT-PCR
Objective: To quantify the mRNA levels of this compound and potential off-target genes in worms treated with this compound dsRNA.
Materials:
-
Worms from the this compound RNAi experiment (and controls).
-
TRIzol or other RNA extraction reagent.
-
Reverse transcriptase kit.
-
SYBR Green or TaqMan-based qPCR master mix.
-
qRT-PCR machine.
-
Primers for this compound, potential off-target genes, and a reference gene (e.g., act-1).
Procedure:
-
RNA Extraction: a. Collect worms from RNAi plates by washing with M9 buffer. b. Pellet the worms and add TRIzol. c. Perform several freeze-thaw cycles to break the worm cuticle. d. Proceed with RNA extraction according to the manufacturer's protocol.
-
cDNA Synthesis: a. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. b. Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.
-
qPCR Reaction: a. Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for your gene of interest, and qPCR master mix. b. Run the following typical qPCR program:
- Initial denaturation: 95°C for 10 min.
- 40 cycles of: 95°C for 15 sec, 60°C for 1 min.
- Melt curve analysis.
-
Data Analysis: a. Determine the Ct (cycle threshold) values for each gene in each condition. b. Normalize the Ct value of the target gene (this compound or off-target) to the Ct value of the reference gene (act-1). c. Calculate the relative fold change in gene expression using the ΔΔCt method, comparing the this compound RNAi-treated worms to the empty vector control.
Visualizations
Caption: Simplified signaling pathway for this compound in a sensory neuron.
Caption: Experimental workflow for a this compound RNAi experiment.
Caption: Troubleshooting logic for unexpected RNAi phenotypes.
References
- 1. Novel insights into RNAi off-target effects using C. elegans paralogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Insights into RNAi Off-Target Effects Using C. elegans Paralogs [dash.harvard.edu]
- 4. The mechanoreceptor DEG‐1 regulates cold tolerance in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A glial DEG/ENaC channel functions with neuronal channel this compound to mediate specific sensory functions in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [scholarship.miami.edu]
- 7. Gene: this compound, Species: Caenorhabditis elegans - Caenorhabditis Genetics Center (CGC) - College of Biological Sciences [cgc.umn.edu]
Technical Support Center: Troubleshooting Leaky Expression of Toxic Deg-1 Transgenes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing leaky expression of toxic Deg-1 transgenes in C. elegans.
Troubleshooting Guides
This section provides solutions to common problems encountered during the expression of toxic this compound transgenes.
Problem: High levels of lethality or developmental defects are observed in transgenic animals even without induction.
This indicates significant leaky (basal) expression of the toxic this compound transgene. Here are several strategies to mitigate this issue, categorized by the inducible system being used.
For Heat Shock-Inducible Systems (e.g., hsp-16.2, hsp-16.41 promoters):
-
Q1: My worms are dying or showing severe phenotypes on my standard heat shock promoter constructs. What can I do to reduce the leakiness?
A1: Heat shock promoters, while potent upon induction, can exhibit basal expression that is sufficient to cause toxicity with highly sensitive transgenes like gain-of-function this compound.[1][2] Consider the following approaches:
-
Use a strain with a compromised heat shock response: The hsf-1(sy441) mutant background shows a significant reduction in the expression of heat shock proteins at basal levels and even after a brief heat shock. This can dramatically lower the leaky expression of your this compound transgene.
-
Optimize growth temperature: Maintain your transgenic strains at a lower temperature (e.g., 15-16°C) to minimize the basal activity of the heat shock promoter. C. elegans can grow and reproduce at temperatures from 12-26°C, with fecundity being highest near 16°C.
-
Single-copy integration: Use a method like MosSCI to integrate a single copy of your transgene into the genome. This avoids the high copy numbers associated with extrachromosomal arrays, which can amplify leaky expression.
-
-
Q2: I'm still observing some background toxicity with my heat shock construct. Are there other ways to tighten the regulation?
A2: Yes, you can employ genetic strategies to further control expression:
-
Male propagation of the transgene: If your transgene is expressed under a germline-specific promoter that is only active in oocytes (like pie-1), you can maintain the transgene in males, where it will not be expressed. Crosses can then be set up to study the toxic effects in the F1 generation.
For Tetracycline-Inducible Systems (e.g., Tet-On/Tet-Off):
-
Q3: I'm using a Tet-On system to express my toxic this compound, but I'm seeing toxicity even without doxycycline (B596269). How can I reduce this background expression?
A3: Leaky expression from tetracycline-inducible systems is a known issue.[3][4][5] Here are some troubleshooting steps:
-
Optimize Doxycycline Concentration: Use the lowest possible concentration of doxycycline that still gives you the desired level of induction. Titrating the doxycycline concentration can help find a sweet spot with minimal leaky expression and sufficient induction.[6] Even in the absence of doxycycline, some leaky expression can occur.[3][4][5]
-
Use a "Tighter" System: The Tet/Q hybrid system has been shown to be more robust and flexible than the canonical Tet system in C. elegans.[6]
-
Incorporate mRNA Destabilizing Elements: Adding AU-rich elements (AREs) to the 3' UTR of your transgene can promote the degradation of leaky transcripts, thereby reducing basal protein expression.[7]
-
Isolate Highly Inducible Clones: When generating stable transgenic lines, there can be significant variation in expression between individual clones. Screen multiple independent lines to identify those with the lowest basal expression and the highest induction ratio.[3][5]
-
Problem: I can't seem to get a viable transgenic line established.
-
Q4: Every time I inject my toxic this compound construct, the F1 generation shows high levels of lethality and I can't establish a stable line. What should I do?
A4: This is a common problem with highly toxic transgenes. Here are some strategies to overcome this:
-
Use a co-injection marker that allows for negative selection: The peel-1 gene, which encodes a toxin that kills embryos, can be used as a co-injection marker. This allows for the selection of animals that have lost the extrachromosomal array, which can be useful for maintaining strains with toxic transgenes.
-
Generate transgenic worms by biolistic bombardment: This method can be used to generate integrated transgenes directly, which may be more stable and have lower copy numbers than extrachromosomal arrays.[8]
-
Maintain the strain in a suppressed state: As mentioned in A2, you can maintain the strain on RNAi feeding plates to silence the toxic transgene. This will allow you to propagate the strain without toxicity.
-
Frequently Asked Questions (FAQs)
-
Q5: What is the underlying mechanism of this compound toxicity?
A5: this compound is a subunit of a degenerin/epithelial sodium channel (DEG/ENaC). Gain-of-function mutations in this compound lead to a channel that is inappropriately open, causing an influx of ions, which in turn leads to neuronal swelling and necrotic-like cell death. This process is independent of the canonical apoptosis pathway involving ced-3 and ced-4.
-
Q6: Which inducible system is best for expressing toxic transgenes in C. elegans?
A6: The "best" system depends on the specific requirements of your experiment.
-
Heat shock promoters offer rapid and strong induction but can have significant leaky expression.[1][2] They are well-suited for experiments where transient, high-level expression is needed.
-
Tetracycline-inducible systems offer more tunable and reversible expression but can also suffer from leakiness.[3][4][5] The Tet/Q hybrid system appears to be an improvement over the standard Tet-On/Off systems in C. elegans.[6]
-
The Q system is another option for conditional gene expression, but it has been reported to be leaky and lack a wide dynamic range in C. elegans neurons.[9][10]
-
-
Q7: How can I quantify the leakiness of my inducible system?
A7: The most common way to quantify leakiness is to use a reporter gene, such as GFP, fused to your promoter of interest. You can then measure the fluorescence levels in the absence and presence of the inducer using microscopy and image analysis software. The ratio of induced to uninduced expression will give you an indication of the system's tightness.
Data Presentation
Table 1: Comparison of Inducible Promoter Systems in C. elegans
| Promoter System | Inducer | Basal Expression Level | Induced Expression Level | Induction Speed | Reversibility | Key Considerations |
| Heat Shock (hsp-16.2/41) | Heat (e.g., 33-37°C) | Low to Moderate | High | Rapid (within 1-2 hours) | Transient | Can induce a general stress response.[1][2] |
| Tetracycline-On (Tet-On) | Doxycycline | Low to Moderate | Moderate to High | Slower (hours to days) | Reversible | Requires Tet-free media; leakiness can be an issue.[3][4][5][6] |
| Tet/Q Hybrid System | Doxycycline | Low | High | Rapid and Tunable | Reversible | More robust and flexible than the canonical Tet system in C. elegans.[6] |
| Q System | Quinic Acid | Can be leaky | Variable | Moderate | Reversible | May lack a wide dynamic range in neurons.[9][10] |
Experimental Protocols
Protocol 1: Heat Shock Induction of a Toxic this compound Transgene
-
Strain Maintenance: Maintain the transgenic C. elegans strain on NGM plates seeded with OP50 E. coli at 15-16°C to minimize leaky expression.
-
Synchronization: Synchronize the worm population by bleaching gravid adults to collect eggs.
-
Growth: Grow the synchronized population at 15-16°C to the desired developmental stage (e.g., L4 larvae).
-
Heat Shock:
-
Pre-warm an incubator to the desired heat shock temperature (e.g., 33°C).
-
Transfer the NGM plates with the worms to the pre-warmed incubator for the desired duration (e.g., 30-60 minutes).
-
-
Recovery: After the heat shock, return the plates to the 15-16°C incubator for recovery.
-
Phenotypic Analysis: Observe and score the worms for the expected toxic phenotype (e.g., neuronal degeneration, paralysis) at various time points post-heat shock.
Protocol 2: Doxycycline Induction of a Toxic this compound Transgene using the Tet-On System
-
Strain Maintenance: Maintain the transgenic C. elegans strain on NGM plates seeded with OP50 E. coli at 20°C. Ensure that the media does not contain tetracycline (B611298) or doxycycline.
-
Doxycycline Plates: Prepare NGM plates containing the desired concentration of doxycycline. It is recommended to perform a dose-response curve to determine the optimal concentration.
-
Induction: Transfer synchronized worms to the doxycycline-containing plates.
-
Phenotypic Analysis: Observe and score the worms for the toxic phenotype at various time points after transfer to the doxycycline plates.
Mandatory Visualization
Caption: Gain-of-function mutations in this compound lead to neurodegeneration.
Caption: A workflow for troubleshooting leaky transgene expression.
References
- 1. Promoter- and RNA polymerase II–dependent hsp-16 gene association with nuclear pores in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Leaky Expression of the TET-On System Hinders Control of Endogenous miRNA Abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leaky Expression of the TET-On System Hinders Control of Endogenous miRNA Abundance. | Semantic Scholar [semanticscholar.org]
- 6. A Tet/Q Hybrid System for Robust and Versatile Control of Transgene Expression in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Attenuation of leakiness in doxycycline-inducible expression via incorporation of 3' AU-rich mRNA destabilizing elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. The Q system for conditional gene expression is leaky and lacks dynamic range in C. elegans neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Q system for conditional gene expression is leaky and lacks dynamic range in C. elegans neurons | microPublication [micropublication.org]
Technical Support Center: Optimizing Drug Delivery for Neuroprotection Assays in C. elegans
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with C. elegans in neuroprotection assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to effective drug delivery in C. elegans?
A1: The primary barrier is the nematode's tough outer cuticle, which is largely impermeable to many compounds.[1][2] This multi-layered collagenous structure protects the worm from environmental threats and can prevent drugs from reaching their target tissues.[3][4][5][6] Additionally, C. elegans possesses an active xenobiotic detoxification system, including cytochrome P450 enzymes and P-glycoprotein exporters, which can metabolize or remove foreign compounds.[1][7]
Q2: What are the common methods for administering compounds to C. elegans?
A2: Several methods are used, each with its own advantages and disadvantages. The most common include:
-
Solid Media (NGM plates): The drug is either mixed into the molten agar (B569324) before pouring the plates or added as a solution to the surface of solidified plates.[2] The worms are then placed on these plates to ingest the compound along with their food source (typically E. coli).
-
Liquid Culture: Worms are grown in a liquid medium (e.g., S-medium) containing the dissolved test compound and a suspension of E. coli.[8] This method can provide a more controlled and uniform dosing environment.[2]
-
Direct Application: For some specialized assays, compounds can be directly applied to the worm's cuticle, though this is less common for systemic neuroprotection studies.
Q3: How does the choice of bacterial food source impact drug delivery?
A3: The bacterial lawn (E. coli) can significantly affect drug availability. Live bacteria may metabolize or degrade the compound, reducing the effective concentration that reaches the worms.[9] Using heat-killed or UV-inactivated bacteria can increase the internal concentration of the drug in C. elegans.[1][8][9]
Q4: Are there ways to increase the permeability of the C. elegans cuticle?
A4: Yes, several genetic mutations can increase cuticle permeability, making the worms more sensitive to drugs and other external agents. These are often referred to as "bus" (bacterially unswollen) or "dpy" (dumpy) mutants.[3][4][5][6][7] For example, mutations in genes like bus-17 can make the cuticle more permeable.[10] Using such strains can be a strategy to enhance compound uptake in screening assays.
Q5: What are common solvents for dissolving drugs, and are they toxic to C. elegans?
A5: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are frequently used solvents. However, they can have physiological effects on the worms. DMSO concentrations above 0.5% (v/v) have been shown to perturb pharyngeal pumping.[10] It is crucial to include vehicle-only controls in all experiments to account for any solvent-induced effects.
Troubleshooting Guides
Issue 1: My neuroprotective compound shows no effect.
-
Is the compound getting into the worms?
-
Problem: The compound may not be effectively crossing the cuticle or being absorbed through the intestine.
-
Solution:
-
Switch Delivery Method: If using solid media, try a liquid culture method, which can sometimes improve uptake.[2]
-
Use Permeable Mutants: Consider using a strain with increased cuticle permeability (e.g., bus-17).[10]
-
Use Killed Bacteria: Switch from live to heat-killed E. coli to prevent bacterial metabolism of your compound.[8][9]
-
Increase Concentration: While not always ideal due to potential off-target effects, a higher concentration may be necessary to achieve a therapeutic dose within the worm.[1][2] Studies in C. elegans often require higher compound concentrations (e.g., 25-100 µM) compared to mammalian cell culture.[9]
-
-
-
Is the compound stable in the assay conditions?
-
Problem: The compound may be degrading over the course of the experiment due to temperature, light, or interaction with media components.
-
Solution:
-
Check Compound Stability: Assess the stability of your compound under assay conditions.
-
Replenish Compound: For longer-term assays, consider transferring worms to fresh plates with the compound at regular intervals.
-
-
Issue 2: I'm observing high toxicity or lethality in my drug-treated worms.
-
Could it be solvent toxicity?
-
Problem: The solvent used to dissolve the compound may be toxic at the concentration used.
-
Solution:
-
Run Vehicle Controls: Always include a control group treated with the same concentration of solvent used for your drug.
-
Lower Solvent Concentration: Aim for the lowest possible final solvent concentration. For DMSO, try to stay below 0.5%.[10]
-
-
-
Is the compound itself toxic?
-
Problem: The compound may have off-target toxic effects at the tested concentration.
-
Solution:
-
Perform a Dose-Response Curve: Test a range of concentrations to find a therapeutic window that provides neuroprotection without significant toxicity.
-
Use a Sub-lethal Readout: Assess for more subtle signs of toxicity, such as reduced pharyngeal pumping, before widespread lethality occurs.[10]
-
-
Issue 3: There is high variability in my results between experiments.
-
Is the drug delivery consistent?
-
Problem: Inconsistent preparation of drug plates or liquid media can lead to variable dosing.
-
Solution:
-
Standardize Protocols: Ensure that the method of adding the drug to the media is consistent for every experiment.
-
Allow for Diffusion: When adding a drug solution to the surface of an agar plate, allow sufficient time (e.g., 6-24 hours) for it to diffuse through the medium before adding the worms.[1][2]
-
Use Synchronized Worm Populations: Age-synchronize your worms to ensure they are at the same developmental stage, as drug uptake and metabolism can vary with age.
-
-
Data Presentation
Table 1: Comparison of Drug Delivery Methods for C. elegans
| Delivery Method | Advantages | Disadvantages | Key Considerations |
| Solid Media (NGM) - Mixed in Agar | Easy to prepare for large-scale screens. | The compound may degrade at the temperature of molten agar.[2] | Test compound stability at ~55-60°C. |
| Solid Media (NGM) - Surface Application | Avoids heat degradation of the compound. | Can lead to uneven drug distribution. Requires diffusion time.[1][2] | Ensure plates are dry before adding worms. Allow 6-24 hours for diffusion.[2] |
| Liquid Culture | Provides a more uniform and controlled dosing environment.[2] May enhance the uptake of some compounds. | Requires aeration to prevent hypoxia. May not be suitable for all behavioral assays. | Ensure constant gentle shaking. |
| Delivery with Dead Bacteria | Increases internal drug concentration by preventing bacterial metabolism.[8][9] | C. elegans development can be delayed on dead bacteria.[1] | Prepare a fresh batch of heat-killed bacteria for each experiment. |
Table 2: Common Solvents and Recommended Final Concentrations
| Solvent | Recommended Max. Concentration | Potential Effects at Higher Concentrations |
| Dimethyl Sulfoxide (DMSO) | ≤ 0.5% (v/v) | Inhibition of pharyngeal pumping, morphological disruptions.[10] |
| Ethanol | ≤ 1.0% (v/v) | Can affect some behaviors, but generally less toxic than DMSO at low concentrations.[10] |
| Water (or Buffer) | N/A | Ideal solvent when possible; no toxicity. |
Experimental Protocols
Protocol 1: Drug Delivery via Solid NGM Media (Surface Application)
-
Prepare standard Nematode Growth Medium (NGM) plates and seed them with a lawn of E. coli OP50. Allow the bacterial lawn to grow for 24-48 hours at 20°C.
-
Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentration in M9 buffer or water.
-
Pipette the drug solution evenly onto the surface of the bacterial lawn. Ensure the total volume of liquid is absorbed by the plate.
-
Allow the plates to dry and the drug to diffuse for at least 6-12 hours in the dark before transferring worms.[1][2]
-
Transfer age-synchronized worms (e.g., L4 stage) to the drug-containing plates.
-
Incubate the worms under the conditions required for your specific neuroprotection assay.
Protocol 2: Drug Delivery in Liquid Culture
-
Prepare S-medium and supplement it with heat-killed E. coli OP50 as a food source.
-
Add the test compound to the liquid culture to achieve the desired final concentration. Include a vehicle control.
-
Transfer a synchronized population of worms into the liquid culture.
-
Incubate the worms on a shaker at a constant temperature (e.g., 20°C) to ensure aeration.
-
At the desired time point, collect the worms for analysis. This can be done by allowing them to settle via gravity or by gentle centrifugation.
-
Wash the worms with M9 buffer to remove any external compound before proceeding with the neuroprotection assay.
Visualizations
References
- 1. Phenotypic Screening in C. elegans as a Tool for the Discovery of New Geroprotective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Specific collagens maintain the cuticle permeability barrier in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Specific collagens maintain the cuticle permeability barrier in Caenorhabditis elegans | Semantic Scholar [semanticscholar.org]
- 6. Specific collagens maintain the cuticle permeability barrier in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Drug Absorption Efficiency in Caenorhbditis elegans Delivered by Different Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C. elegans in high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
challenges in reconstituting Deg-1 channels in lipid bilayers
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the challenges encountered during the reconstitution of Deg-1 channels into lipid bilayers.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for the successful reconstitution of this compound channels?
A1: Success in reconstituting this compound channels hinges on three primary factors:
-
Protein Quality: Starting with a highly pure, stable, and functional protein preparation is paramount. Contaminants or aggregated protein can interfere with reconstitution and function.[1][2]
-
Lipid Bilayer Composition: The function of ion channels is intimately linked to their lipid environment. The choice of lipids, including headgroup charge and acyl chain length, can significantly impact channel stability and activity.[1][3][4]
-
Reconstitution Method: The technique used to insert the protein into the liposomes (e.g., detergent dialysis, bio-beads) can affect the orientation and functional state of the channel.[1][5][6]
Q2: How does the lipid composition of the bilayer affect this compound channel function?
A2: The lipid environment modulates channel function in several ways. Anionic lipids, such as phosphatidylserine (B164497) (PS) and phosphatidylinositol 4,5-bisphosphate (PIP₂), are known to augment the conductance of many K+ channels and may have similar effects on this compound.[4][7][8] The physical properties of the bilayer, such as thickness and curvature, can also influence channel gating and stability.[3] It is often necessary to empirically test various lipid compositions to find the optimal environment for this compound activity.
Q3: What are the standard methods for verifying the functionality of reconstituted this compound channels?
A3: Two primary methods are used to assess functionality:
-
Planar Lipid Bilayer (PLB) Electrophysiology: This technique allows for direct measurement of single-channel currents, providing detailed information about conductance, gating kinetics, and ion selectivity.[9][10]
-
Liposome (B1194612) Flux Assays: These assays measure the collective ion movement across the membranes of many proteoliposomes. They often employ fluorescence-based reporters, such as potential-sensitive dyes (e.g., ACMA, Oxonol VI) or ion-sensitive dyes, to detect channel activity.[11][12][13]
Q4: How can I control the orientation of this compound channels in the lipid bilayer?
A4: Achieving uniform orientation is a significant challenge, as proteins often insert randomly.[5][14] However, reconstituting into pre-formed liposomes that have been partially destabilized by detergent can sometimes favor a more uniform orientation.[6][14] For channels with large extracellular or intracellular domains, these domains can help guide the insertion process.
Troubleshooting Guide
This guide addresses common problems encountered during the reconstitution of this compound channels.
| Problem | Possible Causes | Recommended Solutions | Citations |
| Low Protein Incorporation | 1. Inefficient detergent removal. 2. Protein aggregation during reconstitution. 3. Unfavorable protein-to-lipid ratio. 4. Incompatible lipid composition. | 1. Optimize detergent removal method (e.g., dialysis time, amount of Bio-Beads). 2. Add stabilizing agents (e.g., glycerol); ensure protein is monodisperse before reconstitution. 3. Test a range of protein-to-lipid ratios to find the optimal concentration. 4. Screen different lipid mixtures. | [1][2] |
| No Channel Activity Detected | 1. Protein is inactive or denatured prior to reconstitution. 2. The lipid environment does not support channel function. 3. Assay conditions (e.g., ion concentration, pH, voltage) are not optimal. 4. Channels are present but predominantly in a closed or inactivated state. | 1. Verify protein integrity and activity before reconstitution. 2. Test bilayers with different lipid compositions, especially anionic lipids like POPS or PIP₂. 3. Systematically vary assay parameters to find the activation conditions for this compound. 4. If known, apply a specific stimulus (e.g., ligand, voltage pulse) to open the channels. | [1][4][8] |
| High Noise or Instability in Electrophysiology Recordings | 1. Unstable planar lipid bilayer. 2. Presence of residual detergent. 3. Mechanical or electrical interference in the setup. 4. Heterogeneous population of proteoliposomes fusing with the bilayer. | 1. Use high-quality lipids; test different lipid compositions for bilayer stability. 2. Ensure complete detergent removal from the proteoliposome preparation. 3. Properly ground and shield the electrophysiology rig. 4. Purify proteoliposomes by density gradient centrifugation to obtain a more uniform sample. | [7][15] |
| Low Signal in Fluorescence-Based Flux Assays | 1. Low number of active channels per liposome. 2. High background signal or dye leakage from liposomes. 3. The fraction of functional channels is low. 4. Incorrect assay setup (e.g., wrong ion gradients). | 1. Increase the protein-to-lipid ratio during reconstitution. 2. Verify liposome integrity and stability in the assay buffer; screen different fluorescent dyes. 3. Quantify the fraction of active channels to determine if the issue is incorporation or function. 4. Ensure the imposed ion gradient provides a sufficient driving force for measurable flux. | [11][12] |
Experimental Protocols
Protocol 1: Purification of this compound Channel Protein
This protocol outlines a general strategy for purifying a tagged ion channel from an expression system.
-
Cell Lysis: Resuspend cell pellets expressing tagged this compound in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF, protease inhibitors). Lyse cells using a microfluidizer or sonication.
-
Membrane Isolation: Centrifuge the lysate at low speed (e.g., 10,000 x g) to remove cell debris. Collect the supernatant and ultracentrifuge (e.g., 100,000 x g) to pellet the cell membranes.
-
Solubilization: Resuspend the membrane pellet in a solubilization buffer containing a mild detergent (e.g., DDM, C12E8) at a concentration above its critical micelle concentration. Incubate with gentle agitation for 1-2 hours at 4°C.
-
Clarification: Ultracentrifuge the solubilized mixture to pellet any insoluble material.
-
Affinity Chromatography: Incubate the supernatant with an affinity resin corresponding to the protein tag (e.g., Ni-NTA for His-tag, Strep-Tactin for Strep-tag). Wash the resin extensively with a wash buffer containing a low concentration of detergent.
-
Elution: Elute the purified this compound channel using an appropriate elution agent (e.g., imidazole (B134444) for His-tag, desthiobiotin for Strep-tag) in a buffer containing detergent.
-
Quality Control: Analyze the purified protein by SDS-PAGE for purity and use size-exclusion chromatography to assess its oligomeric state and monodispersity.
Protocol 2: Reconstitution into Liposomes via Detergent Removal
-
Liposome Preparation: Prepare a lipid film by drying a solution of the desired lipids (e.g., 3:1 POPE:POPG) under a stream of nitrogen, followed by vacuum desiccation.
-
Hydration: Hydrate the lipid film in a detergent-free buffer to form multilamellar vesicles (MLVs).
-
Vesicle Sizing: Create unilamellar vesicles of a defined size (e.g., 100 nm) by extruding the MLV suspension through a polycarbonate membrane.[13]
-
Mixing: Mix the purified, detergent-solubilized this compound protein with the pre-formed liposomes at the desired protein-to-lipid ratio.
-
Detergent Removal: Remove the detergent slowly to allow the protein to insert into the lipid bilayer. Common methods include:
-
Dialysis: Dialyze the mixture against a detergent-free buffer for 48-72 hours with several buffer changes.
-
Bio-Beads: Add adsorbent polystyrene beads (e.g., Bio-Beads SM-2) to the mixture and incubate with gentle mixing.[1]
-
-
Harvesting: After detergent removal, the resulting proteoliposomes can be collected by ultracentrifugation and resuspended in the desired assay buffer.
Protocol 3: ACMA-Based Proton Flux Assay
This assay measures the activity of proton-permeable channels.
-
Preparation: Reconstitute this compound channels into liposomes containing a high concentration of potassium (e.g., 150 mM KCl).
-
Assay Setup: Dilute the proteoliposomes into a low-potassium buffer (e.g., 7.5 mM KCl, 142.5 mM NaCl) containing the fluorescent dye ACMA (9-amino-6-chloro-2-methoxyacridine).[11]
-
Initiation: Add the K+ ionophore valinomycin (B1682140) to the suspension. This creates a K+ efflux, generating a negative-inside membrane potential.
-
Measurement: If this compound channels are active and permeable to protons, the membrane potential will drive H+ influx into the liposomes. This influx quenches the fluorescence of ACMA trapped inside.
-
Data Acquisition: Monitor the fluorescence quenching over time using a fluorometer. The rate of quenching is proportional to the proton flux mediated by the reconstituted channels.[11]
Visualizations
References
- 1. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities [mdpi.com]
- 2. Reconstitution of Proteoliposomes for Phospholipid Scrambling and Nonselective Channel Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Distinct lipid bilayer compositions have general and protein-specific effects on K+ channel function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current problems and future avenues in proteoliposome research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reconstitution and functional characterization of ion channels from nanodiscs in lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Purification, reconstitution, and subunit composition of a voltage-gated chloride channel from Torpedo electroplax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Channel function reconstitution and re-animation: a single-channel strategy in the postcrystal age - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional reconstitution of purified human Hv1 H+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. synthelis.com [synthelis.com]
- 15. Reconstitution of a Kv Channel into Lipid Membranes for Structural and Functional Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Calcium Imaging of Deg-1 Expressing Neurons
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in calcium imaging experiments involving Deg-1 expressing neurons in C. elegans.
Frequently Asked Questions (FAQs)
Q1: What are this compound proteins and in which neurons are they typically expressed?
A1: this compound is a subunit of a degenerin/epithelial sodium channel (DEG/ENaC) in C. elegans. These channels are mechanosensitive and can also be involved in temperature sensation.[1][2] this compound is expressed in several neurons, including the ASG and ASK chemosensory neurons.[1][3]
Q2: What are the main challenges in calcium imaging of this compound expressing neurons?
A2: The primary challenges are similar to those in other in vivo neuronal imaging settings but can be pronounced in C. elegans. These include:
-
Low Signal-to-Noise Ratio (SNR): Calcium transients can be small relative to background noise, making detection difficult.[4]
-
Movement Artifacts: C. elegans are motile, and even small movements can introduce significant noise and make it difficult to keep the neuron of interest in focus.[5][6]
-
Phototoxicity: Prolonged exposure to excitation light can damage the neurons and cause photobleaching of the fluorescent indicator.[7]
-
Indicator Expression Levels: Overexpression of genetically encoded calcium indicators (GECIs) can lead to cytotoxicity and behavioral artifacts.
Q3: Which genetically encoded calcium indicator (GECI) is best for imaging this compound neurons in C. elegans?
A3: The choice of GECI is critical for maximizing SNR. Newer generations of GCaMP, such as GCaMP6 and jGCaMP7, have been optimized for use in C. elegans and offer improved brightness, dynamic range, and kinetics compared to older versions like GCaMP3.[8] GCaMP variants with slower kinetics ('s' variants) may offer higher sensitivity for detecting small or slow calcium transients, while faster variants ('f' variants) are better for resolving rapid neuronal firing.[8] For instance, GCaMP5D has shown a significant improvement in SNR over GCaMP3 in C. elegans sensory neurons.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low fluorescence signal / Poor SNR | 1. Suboptimal GECI for the target neuron. 2. Low expression level of the GECI. 3. Inefficient excitation or emission collection. 4. Photobleaching. 5. High background fluorescence (e.g., from flavoproteins).[10] | 1. Use a newer generation, high-performance GECI like GCaMP6 or jGCaMP7, codon-optimized for C. elegans.[8] Consider variants with different kinetics based on the expected signal dynamics. 2. Use a strong, neuron-specific promoter to drive GECI expression. Incorporating artificial introns can also enhance expression.[8] 3. Use a high numerical aperture (NA) objective and a sensitive, low-noise camera (e.g., EM-CCD).[7] Ensure the filter set is optimized for the GECI's excitation and emission spectra. 4. Reduce excitation light intensity and exposure time. Use a fast-switching light source to minimize illumination between acquisitions.[7] 5. If flavoprotein autofluorescence is a concern, consider using red-shifted GECIs like jRGECO1a, which can be excited at longer wavelengths that are less likely to excite endogenous fluorophores.[11] |
| Movement artifacts | 1. Ineffective immobilization of the worm. 2. Head movement during imaging. | 1. Employ a reliable immobilization method. Options include: a. Cyanoacrylate glue: Adhering the worm to an agar (B569324) pad.[5] b. Polystyrene beads: Trapping the worm in a field of beads. c. Microfluidic devices: Confining the worm in a microfluidic chamber.[5][7] d. Alginate gel: A cost-effective and less stressful method that creates a protective cavity around the worm.[5][6][12] 2. For head neurons, gluing the worm just behind the pharynx can reduce head movement while allowing for sensory stimulation of the nose.[13] |
| No detectable calcium transients in response to stimulus | 1. The stimulus is not effectively reaching the neuron. 2. The calcium changes are too small or too fast to be detected by the chosen indicator. 3. The neuron is not responsive to the applied stimulus under the experimental conditions. | 1. Ensure the stimulus delivery method is appropriate. For chemical stimuli, microfluidic devices can provide precise delivery.[7] For mechanical stimuli, ensure the probe is correctly positioned and applying the intended force.[13][14] 2. Use a GECI with higher calcium affinity and a larger dynamic range.[9][15] Increase the image acquisition rate to capture fast transients. 3. Verify the expression of this compound in the target neuron and confirm the stimulus is appropriate for activating this compound mediated responses (e.g., mechanical touch or temperature change).[1][2] |
| Rapid photobleaching | 1. High excitation light intensity. 2. Long exposure times. | 1. Reduce the laser power or illumination intensity to the minimum required for a detectable signal. 2. Decrease the exposure time per frame and increase the camera gain if necessary. 3. Some newer GECIs, like jGCaMP8, have been engineered for improved photostability.[16] |
Quantitative Data on GECI Performance
The following table summarizes the performance of several GCaMP variants in neuronal imaging. Note that performance can vary depending on the specific neuron type and experimental setup.
| GECI Variant | Relative Brightness (Baseline) | ΔF/F for single AP | SNR for single AP | Rise Time (t_1/2) | Decay Time (t_1/2) | Reference |
| GCaMP3 | 3-fold > GCaMP2 | ~46% | ~16 | ~100 ms | ~500 ms | [15] |
| GCaMP5D | - | - | 1.5-fold > GCaMP3 | - | - | [9] |
| GCaMP6f | - | High | High | Fast | Fast | [17][18] |
| GCaMP6s | - | Higher than 6f | Higher than 6f | Slower than 6f | Slower than 6f | [8] |
| jGCaMP7 | Improved over GCaMP6 | High | High | Fast | Fast | [8][17][18] |
| jRGECO1a | - | Smaller than GCaMP6s | - | - | - | [11] |
| jGCaMP8 | - | Highest reported | Highest reported | ~2 ms | - | [16] |
AP: Action Potential. Data is compiled from studies in various neuronal types, including C. elegans and mammalian neurons.
Experimental Protocols
Protocol 1: Immobilization of C. elegans using Alginate Gel
This protocol is adapted from a method that is quick, cost-effective, and causes minimal distress to the worms.[5][6][12]
Materials:
-
Sodium alginate solution (5% w/v in M9 buffer)
-
Calcium chloride solution (100 mM in M9 buffer)
-
Glass slide and coverslip
-
Worm pick
-
M9 buffer
Procedure:
-
Place a 5 µL drop of 5% sodium alginate solution onto a clean glass slide.
-
Transfer one or more young adult worms into the alginate drop using a worm pick.
-
Gently place a coverslip over the drop, allowing the alginate to spread into a thin layer.
-
Add a drop of 100 mM calcium chloride solution to the edge of the coverslip. The calcium ions will diffuse into the alginate, causing it to polymerize and immobilize the worms within a gel matrix.
-
The worm is now ready for imaging. The porous nature of the gel allows for the application of chemical stimuli.[12]
Protocol 2: Basic Calcium Imaging in Immobilized C. elegans
Equipment:
-
Inverted epifluorescence microscope
-
High numerical aperture objective (e.g., 40x or 63x)
-
Sensitive camera (e.g., EM-CCD or sCMOS)
-
Light source with appropriate filters for GCaMP (Excitation ~488 nm, Emission ~510 nm)
-
Image acquisition software
Procedure:
-
Prepare the immobilized worm as described in Protocol 1.
-
Mount the slide on the microscope stage.
-
Locate the this compound expressing neuron of interest (e.g., ASG or ASK) using the appropriate fluorescence channel.
-
Set the image acquisition parameters:
-
Exposure time: Keep as short as possible to minimize phototoxicity and motion blur (e.g., 10-50 ms).
-
Frame rate: Choose a rate sufficient to capture the expected calcium dynamics (e.g., 10-30 Hz).
-
Excitation intensity: Use the lowest intensity that provides an adequate signal.
-
-
Record a baseline fluorescence for a short period (e.g., 10-30 seconds).
-
Apply the stimulus (e.g., chemical, mechanical, or temperature change).
-
Continue recording throughout the stimulus application and for a period afterward to capture the full response and return to baseline.
-
Analyze the image series to extract fluorescence intensity over time from a region of interest (ROI) drawn around the neuron. Calculate the change in fluorescence relative to the baseline (ΔF/F₀).
Visualizations
Caption: Workflow for Calcium Imaging in C. elegans.
Caption: Troubleshooting Logic for Low SNR Issues.
References
- 1. The mechanoreceptor DEG‐1 regulates cold tolerance in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanoreceptor this compound regulates cold tolerance in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A glial DEG/ENaC channel functions with neuronal channel this compound to mediate specific sensory functions in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alginate Gel Immobilization of Caenorhabditis elegans for Optical Calcium Imaging of Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alginate Gel Immobilization of Caenorhabditis elegans for Optical Calcium Imaging of Neurons [en.bio-protocol.org]
- 7. pnas.org [pnas.org]
- 8. An expanded GCaMP reporter toolkit for functional imaging in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. researchgate.net [researchgate.net]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Alginate Gel Immobilization of Caenorhabditis elegans for Optical Calcium Imaging of Neurons [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. A protocol for imaging calcium and chloride in C. elegans glia upon touch stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imaging neural activity in worms, flies and mice with improved GCaMP calcium indicators. | Janelia Research Campus [janelia.org]
- 16. Fast and sensitive GCaMP calcium indicators for imaging neural populations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spiedigitallibrary.org [spiedigitallibrary.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting PCR Amplification of the deg-1 Gene
Welcome to the technical support center for the PCR amplification of the Caenorhabditis elegansdeg-1 gene. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during the amplification of this gene.
Frequently Asked Questions (FAQs)
Q1: I am not getting any PCR product when trying to amplify the this compound gene. What are the possible reasons?
There are several potential reasons for a complete PCR failure. These can be broadly categorized into issues with the template DNA, PCR reagents, or reaction conditions.
-
Template DNA Quality and Quantity: Contaminants from the C. elegans lysis procedure can inhibit the PCR reaction. Ensure your DNA extraction protocol yields clean, high-quality genomic DNA.[1] The amount of template is also critical; too much or too little can lead to amplification failure.
-
PCR Reagents: Ensure all PCR components (polymerase, dNTPs, primers, and buffer) are properly stored, not expired, and have not undergone excessive freeze-thaw cycles.[2]
-
Primer Design and Concentration: Poorly designed primers that have low specificity or form dimers will not efficiently amplify the target. The concentration of primers is also important and typically ranges from 0.05 to 1 µM.[3]
-
Annealing Temperature: The annealing temperature is one of the most critical parameters. If it is too high, primers will not bind to the template, and if it is too low, it can lead to non-specific amplification.
-
Extension Time: The extension time may be too short for the polymerase to synthesize the full-length amplicon. A general rule is to use an extension time of one minute per kilobase of the expected product size.[4]
Q2: I am seeing multiple bands or a smear on my agarose (B213101) gel instead of a single, specific band for the this compound gene. What should I do?
The presence of multiple bands or a smear is usually indicative of non-specific amplification. Here are some common causes and solutions:
-
Annealing Temperature is Too Low: A low annealing temperature allows primers to bind to non-target sequences.[5] Increase the annealing temperature in increments of 2°C to improve specificity.
-
High Template Concentration: Too much template DNA can lead to non-specific priming and amplification.[5][6] Try reducing the amount of genomic DNA in your reaction.
-
Primer-Dimers: Primers can sometimes anneal to each other, creating a small, non-specific product. This can be addressed by optimizing primer concentration or redesigning primers to have less complementarity.[2]
-
Contaminated Reagents: Contamination of your PCR reagents with other DNA can lead to the amplification of unexpected products. Always use dedicated reagents and a clean workspace for PCR setup.[6]
-
Excessive PCR Cycles: Too many cycles can lead to the accumulation of non-specific products.[5] Try reducing the number of cycles in your PCR program.
Q3: The amplification of my this compound gene is very weak. How can I increase the yield?
Low PCR product yield can be frustrating. Here are several ways to boost the amplification of your target gene:
-
Optimize MgCl₂ Concentration: Magnesium is a critical cofactor for DNA polymerase. The optimal concentration can vary, so it is often beneficial to perform a titration to find the ideal concentration for your specific reaction.[7]
-
Use a PCR Enhancer: For templates that are difficult to amplify, such as those with high GC content or secondary structures, adding a PCR enhancer like DMSO, betaine, or a commercially available GC enhancer can improve yield.[7][8]
-
Increase the Number of PCR Cycles: If your initial number of cycles is low (e.g., 25), increasing it to 30 or 35 may help to generate more product. However, be mindful that too many cycles can lead to non-specific amplification.
-
Check Primer and Template Quality: Degraded primers or template DNA will result in a poor yield. Assess the integrity of your DNA and primers on an agarose gel.
-
Consider a Nested PCR Approach: If single-round PCR consistently fails or gives a low yield, a nested PCR can significantly increase both the specificity and yield of your desired product.[9]
Troubleshooting Guides
Guide 1: Optimizing PCR Conditions for a High GC-Content Gene like this compound
The C. elegansthis compound gene (locus C47C12.6) has a moderate to high GC content, which can make it challenging to amplify. High GC content can lead to the formation of stable secondary structures that impede polymerase activity. Here’s a guide to optimizing your PCR for such a template.
Parameter Optimization Table
| Parameter | Standard Condition | Optimized Condition for High GC | Rationale |
| Denaturation Temperature | 94-95°C | 98°C | Higher temperatures are needed to fully melt the GC-rich template DNA. |
| Annealing Temperature | 55-65°C | Start with a gradient PCR from 60-70°C | An optimal annealing temperature is crucial for specificity. A gradient PCR will help identify the best temperature. |
| PCR Enhancers | None | 1-5% DMSO, 1M Betaine, or a commercial GC enhancer | These additives help to destabilize secondary structures in the DNA template, making it more accessible to the polymerase.[7][8] |
| DNA Polymerase | Standard Taq Polymerase | High-fidelity polymerase with proofreading activity and formulated for GC-rich templates | These specialized polymerases are more robust and can read through difficult template regions. |
Experimental Protocol: Touchdown PCR
Touchdown PCR is a method that can improve the specificity of PCR by starting with a high annealing temperature that is then incrementally lowered in subsequent cycles. This favors the amplification of the desired product over non-specific products.
-
Initial Denaturation: 98°C for 2 minutes.
-
Touchdown Cycles (10-15 cycles):
-
Denaturation: 98°C for 20 seconds.
-
Annealing: Start at a temperature several degrees above the calculated primer Tₘ (e.g., 70°C) and decrease by 1°C each cycle.
-
Extension: 72°C for the appropriate time based on amplicon length.
-
-
Amplification Cycles (20-25 cycles):
-
Denaturation: 98°C for 20 seconds.
-
Annealing: Use the annealing temperature from the last touchdown cycle (e.g., 60°C).
-
Extension: 72°C for the appropriate time based on amplicon length.
-
-
Final Extension: 72°C for 5-10 minutes.
Guide 2: Nested PCR for a Low-Abundance Template
If the this compound gene is present in low copy numbers in your sample, or if you are consistently getting non-specific products, nested PCR can be a highly effective solution.[9] This technique uses two sequential rounds of PCR with two different sets of primers to increase specificity and yield.
Nested PCR Workflow Diagram
Caption: Workflow for nested PCR amplification.
Experimental Protocol: Nested PCR
-
First Round of PCR:
-
Design a pair of "outer" primers that flank your this compound region of interest.
-
Set up a standard PCR reaction using these outer primers and your genomic DNA as a template.
-
Run the PCR for 15-30 cycles.
-
-
Dilution of the First PCR Product:
-
After the first round of PCR, dilute the product 1:100 to 1:1000 in nuclease-free water. This reduces the concentration of the outer primers and non-specific products.
-
-
Second Round of PCR:
-
Design a pair of "nested" (or "inner") primers that are internal to the first set of primers.
-
Set up a new PCR reaction using the diluted product from the first round as the template and the nested primers.
-
Run this second PCR for 20-30 cycles.
-
-
Analysis:
-
Run the product of the second PCR on an agarose gel. You should see a single, strong band of the expected size.
-
Experimental Protocols
Protocol 1: Single Worm Lysis for PCR Template Preparation
This protocol is adapted for preparing genomic DNA from a single C. elegans worm for use as a PCR template.[1]
Materials:
-
Lysis Buffer (1X PCR buffer with 0.2 mg/mL Proteinase K)
-
PCR tubes
-
Micropipettes and sterile tips
-
Thermocycler
-
Liquid nitrogen or -80°C freezer
Procedure:
-
Prepare the lysis buffer by adding Proteinase K to 1X PCR buffer to a final concentration of 0.2 mg/mL.
-
Aliquot 5-10 µL of lysis buffer into the cap of a PCR tube.
-
Pick a single worm and transfer it into the lysis buffer in the cap.
-
Close the tube and spin it down briefly to collect the worm in the buffer at the bottom of the tube.
-
Freeze the tube in liquid nitrogen for at least 10 minutes or at -80°C.
-
Lyse the worm by incubating the tube in a thermocycler with the following program:
-
60-65°C for 60-90 minutes.
-
95°C for 15 minutes to inactivate the Proteinase K.
-
-
The lysate can be used directly as a template in your PCR reaction. Use 1-2 µL of the lysate for a 25 µL PCR reaction.
Troubleshooting Workflow for No PCR Product
Caption: A logical workflow for troubleshooting failed PCR reactions.
References
- 1. Caenorhabditis_elegans - Ensembl genome browser 115 [asia.ensembl.org]
- 2. Using WormBase, a genome biology resource for Caenorhabditis elegans and related nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alliancegenome.org [alliancegenome.org]
- 4. Gene: this compound, Species: Caenorhabditis elegans - Caenorhabditis Genetics Center (CGC) - College of Biological Sciences [cgc.umn.edu]
- 5. Caenorhabditis elegans - WormBase ParaSite [parasite.wormbase.org]
- 6. WormBase in 2022—data, processes, and tools for analyzing Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WormBase ParaSite: Caenorhabditis elegans - Summary - Transcript: C47C12.6a.1 [parasite.wormbase.org]
- 8. uniprot.org [uniprot.org]
- 9. genome.ucsc.edu [genome.ucsc.edu]
Validation & Comparative
A Comparative Analysis of DEG-1 and Other Degenerin Family Members
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative functional and biophysical properties of the degenerin ion channel DEG-1 and other members of the DEG/ENaC superfamily. This guide provides a summary of quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.
The degenerin (DEG)/epithelial sodium channel (ENaC) superfamily of ion channels plays a crucial role in a variety of physiological processes, including mechanosensation, proprioception, and sodium homeostasis. Within this family, the Caenorhabditis elegans protein this compound has been identified as a key player in sensory neuron function and has been implicated in neurodegeneration. This guide provides a comparative overview of this compound and other well-characterized degenerin family members, such as MEC-4 and UNC-8, also from C. elegans.
Quantitative Comparison of Degenerin Channel Properties
The functional characteristics of degenerin channels, including ion selectivity, gating kinetics, and sensitivity to pharmacological agents, are critical determinants of their physiological roles. While extensive quantitative data for this compound remains to be fully elucidated, comparisons with other family members provide valuable insights.
| Property | This compound | MEC-4(d) | UNC-8(d) | DEGT-1(d) |
| Function | Mechanotransduction in nociceptors, temperature sensation, acid avoidance, lysine (B10760008) chemotaxis.[1][2][3][4] | Mechanotransduction in touch receptor neurons. | Proprioception and modulation of locomotion.[5][6] | Proprioception of pharynx movement.[7] |
| Cellular Expression | Neurons (e.g., ASH, ASK).[1][2] | Touch receptor neurons. | Motor neurons, interneurons, and sensory neurons.[5] | Pharyngeal neurons (MI, M3, I4, M5).[7] |
| Ion Selectivity (Permeability Ratios) | Predominantly Na⁺ permeable.[3] | Permeable to Na⁺, Li⁺, and Ca²⁺. PLi/PNa > 1.[8][9] | Na⁺ selective, not permeable to Ca²⁺. Blocked by extracellular Ca²⁺.[9] | More permeable to K⁺ and Cs⁺ than Na⁺ and Li⁺.[10] |
| Amiloride Sensitivity (IC₅₀) | Not explicitly determined for wild-type. | Micromolar affinity. | Approximately 8-fold less sensitive than MEC-4(d). | Insensitive.[10] |
| Gating Mechanism | Mechanically gated, potentially temperature-gated.[1][3] | Mechanically gated. | Mechanically gated. | Mechanically gated.[7] |
| Neurodegeneration | Gain-of-function mutations can cause neuronal degeneration.[11] | Gain-of-function mutations cause neuronal swelling and death.[11] | Gain-of-function mutations induce neuronal swelling.[5] | Not reported. |
Note: Much of the available quantitative data, particularly for MEC-4 and UNC-8, comes from studies on "d" mutants, which are gain-of-function alleles that cause constitutive channel activity and are useful for electrophysiological characterization.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes
This technique is widely used for the heterologous expression and functional characterization of ion channels.[11][12][13][14][15]
1. cRNA Preparation:
-
Linearize plasmids containing the cDNA of the degenerin subunit of interest.
-
Synthesize capped cRNA in vitro using a commercially available transcription kit.
-
Purify and quantify the cRNA.
2. Xenopus Oocyte Preparation and Injection:
-
Harvest oocytes from a female Xenopus laevis.
-
Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
Inject oocytes with 25-50 ng of the prepared cRNA.
-
Incubate the injected oocytes at 16-18°C for 2-5 days to allow for channel expression.
3. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard bath solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection).
-
Clamp the membrane potential to a holding potential (e.g., -60 mV).
-
Apply voltage steps or ramps to elicit and record ionic currents using a TEVC amplifier and data acquisition software.
Determining Relative Ion Permeability
The relative permeability of a channel to different ions can be determined by measuring the reversal potential (Erev) in different ionic solutions and applying the Goldman-Hodgkin-Katz (GHK) equation.[6][16][17][18][19]
1. Solution Exchange:
-
Record currents from an oocyte expressing the channel of interest in a standard Na⁺-containing solution.
-
Perfuse the recording chamber with a series of test solutions where Na⁺ is replaced by other cations (e.g., K⁺, Li⁺).
2. Measurement of Reversal Potential:
-
For each test solution, apply a voltage ramp (e.g., from -80 mV to +40 mV) to determine the voltage at which the current reverses direction (Erev).
3. Calculation of Permeability Ratios:
-
Use the shift in Erev (ΔErev) upon ion substitution to calculate the permeability ratio using the GHK equation. For monovalent cations, the ratio of permeability of ion X to Na⁺ (PX/PNa) can be calculated as: PX/PNa = exp(ΔErev * F / RT) where F is the Faraday constant, R is the gas constant, and T is the absolute temperature.
Signaling Pathways and Molecular Interactions
This compound in Sensory Transduction
This compound plays a critical role in several sensory modalities in C. elegans, often in conjunction with other proteins. One well-documented pathway involves its interaction with the glial channel ACD-1 in acid avoidance and lysine chemotaxis.[2][20]
Caption: this compound and ACD-1 interaction in sensory function.
In this pathway, this compound in the sensory neuron is thought to be the primary sensor. The glial channel ACD-1, which is constitutively active, is proposed to maintain the appropriate extracellular ionic environment necessary for the proper functioning of this compound.
This compound in Temperature Sensation and Cold Tolerance
Recent studies have also implicated this compound in temperature sensation, where it functions in the ASG sensory neurons to regulate downstream interneurons (AIN and AVJ) involved in cold tolerance.[3][4]
Caption: this compound signaling in temperature-mediated cold tolerance.
Experimental Workflow for Characterizing a Novel Degenerin Channel
Caption: Workflow for characterizing a novel degenerin channel.
This guide provides a foundational comparison of this compound with other members of its family. Further research, particularly electrophysiological studies on wild-type this compound, is necessary to fully elucidate its biophysical properties and to understand its precise role in both normal physiology and disease.
References
- 1. DEG/ENaC but not TRP channels are the major mechanoelectrical transduction channels in a C. elegans nociceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A glial DEG/ENaC channel functions with neuronal channel this compound to mediate specific sensory functions in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanoreceptor DEG‐1 regulates cold tolerance in Caenorhabditis elegans | EMBO Reports [link.springer.com]
- 4. The mechanoreceptor this compound regulates cold tolerance in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The DEG/ENaC channel DEGT-1 is a proprioceptor of C. elegans foregut movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. physiologyweb.com [physiologyweb.com]
- 7. biorxiv.org [biorxiv.org]
- 8. jneurosci.org [jneurosci.org]
- 9. Ca2+ permeability and Na+ conductance in cellular toxicity caused by hyperactive DEG/ENaC channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DEG/ENaC/ASIC channels vary in their sensitivity to anti-hypertensive and non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physiological insight into the conserved properties of Caenorhabditis elegans acid‐sensing degenerin/epithelial sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Figure 3, Two electrode voltage-clamp recording of Xenopus oocytes expressing C. elegans DEG/ENaC toxic mutant channel MEC-4(d) - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 14. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]
- 15. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 16. Cellular Neurophysiology [neurotext.library.stonybrook.edu]
- 17. Goldman-Hodgkin-Katz Equation Calculator Simulation – Human Bio Media [humanbiomedia.org]
- 18. Goldman equation - Wikipedia [en.wikipedia.org]
- 19. The Goldman-Hodgkin-Katz Equation – Introduction to Neuroscience [uen.pressbooks.pub]
- 20. Research Portal [scholarship.miami.edu]
Validation of DEG-1 as a Mechanosensor: A Comparative Guide
This guide provides a comprehensive comparison of DEG-1 with other mechanosensors in Caenorhabditis elegans, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction to this compound and Mechanosensation in C. elegans
Caenorhabditis elegans is a powerful model organism for studying mechanosensation due to its well-defined nervous system and genetic tractability. Mechanosensation, the ability to detect and respond to mechanical stimuli, is crucial for various behaviors, including touch sensitivity, proprioception, and nociception (pain sensing). Several families of ion channels have been implicated as the core components of mechanotransduction, the process of converting mechanical force into electrical signals.
This compound is a member of the Degenerin/Epithelial Sodium Channel (DEG/ENaC) superfamily. These channels are characterized as amiloride-sensitive, sodium-selective ion channels. In C. elegans, this compound has been identified as a key mechanosensor, particularly in the context of nociception, where it is responsible for detecting noxious mechanical stimuli. This guide will compare this compound to other known and putative mechanosensors in C. elegans, focusing on members of the DEG/ENaC and Transient Receptor Potential (TRP) channel families.
Comparison of this compound and Alternative Mechanosensors
The validation of a protein as a mechanosensor relies on demonstrating its necessity and sufficiency for a mechanosensitive response. This is often achieved through a combination of genetic analysis, behavioral assays, and direct physiological recordings from sensory neurons. Here, we compare this compound with other key mechanosensory channels in C. elegans.
Quantitative Comparison of Mechanoreceptor Currents (MRCs)
Mechanoreceptor currents (MRCs) are the inward electrical currents generated in response to a mechanical stimulus. The amplitude of these currents is a direct measure of the activity of mechanosensory channels. The following table summarizes MRC data from whole-cell patch-clamp recordings of different sensory neurons in C. elegans, highlighting the contribution of various mechanosensory channels.
| Mechanosensor(s) | Neuron | Stimulus Type | Mean MRC Amplitude (pA) | Genetic Background | Reference |
| This compound | ASH | Nose Touch (Nociceptive) | -103 ± 14 | Wild-type | [1] |
| (this compound absent) | ASH | Nose Touch (Nociceptive) | -21 ± 3 | This compound mutant | [1] |
| OSM-9/OCR-2 (TRPV) | ASH | Nose Touch (Nociceptive) | -95 ± 12 | osm-9 mutant | [1] |
| (OSM-9/OCR-2 absent) | ASH | Nose Touch (Nociceptive) | -101 ± 18 | ocr-2 mutant | [1] |
| MEC-10/DEGT-1 | PVD | Harsh Body Touch | Data not available in pA | Wild-type | [2] |
| (MEC-10 absent) | PVD | Harsh Body Touch | Reduced calcium transients | mec-10 mutant | [2] |
| (DEGT-1 absent) | PVD | Harsh Body Touch | Reduced calcium transients | degt-1 RNAi | [2] |
| MEC-4/MEC-10 | ALM/PLM | Gentle Body Touch | -23.1 ± 1.9 | Wild-type | [3] |
| (MEC-10 absent) | ALM/PLM | Gentle Body Touch | -16.4 ± 1.6 | mec-10 deletion | [3] |
Key Findings from Quantitative Data:
-
This compound is the major mechanotransduction channel in ASH neurons for nociceptive touch. The nearly 80% reduction in MRC amplitude in this compound mutants demonstrates its critical role.[1]
-
TRPV channels OSM-9 and OCR-2 are not the primary pore-forming subunits for mechanotransduction in ASH neurons. Mutants for these channels show MRCs that are essentially wild-type.[1] However, they are implicated in modulating the sensory response.
-
MEC-10 plays a role in gentle touch sensation in ALM/PLM neurons, but it is not as critical as MEC-4. The partial reduction in MRC in mec-10 mutants suggests a modulatory or structural role in the mechanotransduction complex.[3]
Signaling Pathways and Experimental Workflows
This compound Mechanosensory Signaling Pathway
The primary function of this compound as a mechanosensor is to depolarize the neuron in response to a mechanical stimulus. This is achieved by the influx of sodium ions through the channel pore. This initial depolarization can then trigger a cascade of downstream events, leading to neurotransmitter release and the propagation of the signal through the neural circuit to elicit a behavioral response.
Experimental Workflow for Validating a Mechanosensor
The validation of a mechanosensor like this compound typically follows a multi-step experimental workflow that combines genetic, behavioral, and physiological approaches.
Experimental Protocols
Whole-Cell Patch-Clamp Recording of ASH Neurons
This protocol is adapted from methodologies used to measure mechanoreceptor currents in C. elegans sensory neurons.
Objective: To directly measure mechanoreceptor currents (MRCs) in ASH neurons in response to mechanical stimulation.
Materials:
-
Nematode growth medium (NGM) plates
-
E. coli OP50
-
M9 buffer
-
Dissecting dish with a Sylgard-coated coverslip
-
Cyanoacrylate glue
-
Patch-clamp rig with amplifier, micromanipulators, and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Fire polisher
-
Extracellular solution (in mM): 145 NaCl, 5 KCl, 1 CaCl2, 5 MgCl2, 10 HEPES, 10 glucose (pH 7.2 with NaOH, ~320 mOsm).
-
Intracellular solution (in mM): 125 K-gluconate, 18 KCl, 4 NaCl, 1 MgCl2, 0.25 CaCl2, 10 HEPES, 10 EGTA, 5 ATP, 1 GTP (pH 7.2 with KOH, ~310 mOsm).
-
Mechanical stimulator (e.g., fire-polished glass probe mounted on a piezoelectric actuator).
Procedure:
-
Prepare young adult hermaphrodite worms grown on NGM plates with E. coli OP50.
-
Immobilize a worm by gluing its anterior or posterior to the Sylgard-coated coverslip in the dissecting dish filled with extracellular solution.
-
Using a sharp glass pipette, make a small incision in the cuticle to expose the ASH neuron cell body.
-
Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 5-10 MΩ when filled with intracellular solution.
-
Approach the exposed ASH neuron with the patch pipette under positive pressure.
-
Form a gigaohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -60 mV.
-
Position the mechanical stimulator near the nose of the worm.
-
Apply controlled mechanical stimuli (e.g., 500 ms (B15284909) pulses) and record the resulting membrane currents.
-
Analyze the amplitude, kinetics, and voltage-dependence of the mechanoreceptor currents.
In Vivo Calcium Imaging of Mechanosensory Neurons
This protocol allows for the visualization of neuronal activity in response to mechanical stimuli in intact animals.
Objective: To measure changes in intracellular calcium concentration in mechanosensory neurons as an indicator of neuronal activation.
Materials:
-
Transgenic C. elegans strain expressing a genetically encoded calcium indicator (e.g., GCaMP) in the neuron of interest (e.g., ASH, PVD).
-
NGM plates with E. coli OP50.
-
M9 buffer.
-
Microfluidic device for worm immobilization or 2% agarose (B213101) pads with a chemical anesthetic (e.g., levamisole).
-
Fluorescence microscope with a camera capable of rapid image acquisition.
-
Mechanical stimulator (e.g., eyebrow hair, wire pick, or automated probe).
Procedure:
-
Prepare young adult transgenic worms.
-
Immobilize the worms in a microfluidic device or on an agarose pad.
-
Mount the preparation on the fluorescence microscope.
-
Locate the neuron of interest expressing the calcium indicator.
-
Acquire a baseline fluorescence measurement.
-
Apply a mechanical stimulus to the appropriate receptive field of the neuron.
-
Record the changes in fluorescence intensity over time.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F₀) to quantify the calcium transient.
-
Compare the magnitude and duration of calcium transients in wild-type and mutant animals.
Forward Genetic Screen for Mechanosensory Mutants
This protocol is a powerful tool for identifying novel genes involved in mechanosensation.
Objective: To isolate mutant animals with defects in their response to mechanical stimuli.
Materials:
-
Wild-type C. elegans (N2 strain).
-
NGM plates with E. coli OP50.
-
Ethyl methanesulfonate (B1217627) (EMS) mutagen.
-
M9 buffer.
-
Behavioral assay setup (e.g., for nose touch or body touch).
Procedure:
-
Synchronize a population of wild-type worms to the L4 larval stage.
-
Expose the L4 worms to EMS (e.g., 50 mM for 4 hours) to induce random mutations in the germline.
-
Wash the worms to remove the mutagen and allow them to self-fertilize (P₀ generation).
-
Allow the F₁ progeny to self-fertilize.
-
Screen the F₂ generation for behavioral defects in response to a specific mechanical stimulus (e.g., lack of reversal upon nose touch).
-
Isolate individual mutant animals that exhibit the desired phenotype.
-
Backcross the mutant strain with the original wild-type strain to remove background mutations.
-
Map the mutation to a specific chromosome and identify the causal gene through sequencing.
Conclusion
The validation of this compound as a primary mechanosensor in C. elegans nociceptive neurons is well-supported by a combination of genetic, behavioral, and electrophysiological data. Quantitative analysis of mechanoreceptor currents clearly distinguishes its role from that of TRP channels in the same neurons. Comparison with other DEG/ENaC family members, such as MEC-10 and DEGT-1, reveals a specialization of these channels for different types of mechanical stimuli (nociceptive vs. harsh touch) in different neuronal contexts. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and the discovery of novel components of the mechanotransduction machinery. This knowledge is fundamental for understanding the molecular basis of touch and pain and may inform the development of novel analgesic drugs.
References
- 1. DEG/ENaC but not TRP channels are the major mechanoelectrical transduction channels in a C. elegans nociceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanosensory molecules and circuits in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The DEG/ENaC Protein MEC-10 Regulates the Transduction Channel Complex in Caenorhabditis elegans Touch Receptor Neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DEG-1 and MEC-4 Function in Mechanosensation
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of mechanosensation, the nematode Caenorhabditis elegans serves as a powerful model to dissect the molecular machinery underlying touch. Central to this process are the degenerin/epithelial sodium channels (DEG/ENaC), a family of ion channels that transduce mechanical force into electrical signals. Among these, DEG-1 and MEC-4 have been identified as key players, yet they mediate distinct forms of touch sensation through their expression in different neuronal circuits and divergent channel properties. This guide provides an objective comparison of this compound and MEC-4, supported by experimental data, to elucidate their unique contributions to touch sensation.
Delineating the Roles of this compound and MEC-4 in Touch Modalities
MEC-4 is unequivocally established as a core component of the mechanotransduction channel responsible for the sensation of gentle body touch. It is a pore-forming subunit of a channel complex expressed in the six touch receptor neurons (TRNs): ALML/R, AVM, PLML/R, and PVM. These neurons are specialized to detect light, non-harmful stimuli. In contrast, the function of this compound in mechanosensation is more diverse and associated with harsher stimuli and proprioception. A this compound-containing channel is the principal mechanotransduction channel in the polymodal ASH sensory neurons, which function as nociceptors, detecting noxious mechanical and other aversive stimuli. Furthermore, a this compound homolog, DEGT-1, is expressed in pharyngeal neurons and is implicated in proprioception related to the worm's feeding behavior (pharyngeal pumping), a form of internal mechanosensation.
Mutations in the mec-4 gene lead to a profound insensitivity to gentle touch, highlighting its critical and specific role in this sensory modality. Conversely, while this compound is crucial for the response to harsh nose touch mediated by ASH neurons, loss of this compound reduces, but does not eliminate, mechanoreceptor currents in these cells, suggesting the presence of other mechanotransduction channels.
Quantitative Comparison of Channel Properties
The functional distinctions between this compound and MEC-4 are rooted in their intrinsic biophysical properties. Studies involving heterologous expression in Xenopus oocytes and in vivo electrophysiological recordings have begun to quantify these differences.
| Property | MEC-4d (Homomeric) | DEGT-1d (Homomeric) | Native MEC-4 Channel (in TRNs) | Native this compound Channel (in ASH) |
| Primary Sensation | Gentle Body Touch | Pharyngeal Proprioception, Harsh Touch | Gentle Body Touch | Harsh Nose Touch, Nociception |
| Neuronal Expression | ALML/R, AVM, PLML/R, PVM | Pharyngeal neurons (MI, M3, I4, M5) | ALML/R, AVM, PLML/R, PVM | ASH, AVG, PVC |
| Ion Selectivity | PLi > PNa > PK ≈ PCs ≈ PNMG[1] | PK > PNa[1] | Permeable to Na+[2] | Primarily permeable to Na+ |
| Amiloride Sensitivity | Sensitive (micromolar affinity)[1] | Insensitive (up to 300 µM)[1] | Blocked by amiloride[2] | Amiloride-sensitive component present |
| Mechanoreceptor Current (MRC) Amplitude | Not typically studied as homomers in vivo | Not reported in vivo | Rapidly activating inward currents | Smaller amplitude than MEC-4 currents |
| MRC Kinetics | Not applicable | Not applicable | Rapid activation and adaptation[2] | Rapid activation and decay |
| Force for Activation | Low (sub-µN forces) | Not determined | Low | High (hundred-fold higher than for TRNs)[3] |
Signaling Pathways and Molecular Architecture
The MEC-4 and this compound channels are integral components of larger mechanotransduction complexes. The composition of these complexes contributes to their specific functions and localization.
References
- 1. DEG/ENaC but not TRP channels are the major mechanoelectrical transduction channels in a C. elegans nociceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The MEC-4 DEG/ENaC channel of Caenorhabditis elegans touch receptor neurons transduces mechanical signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DEG/ENaC but not TRP channels are the major mechanoelectrical transduction channels in a C. elegans nociceptor - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Deg-1 in Temperature Sensing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the DEG-1 ion channel's role in temperature sensing in Caenorhabditis elegans with other key thermosensory pathways in the nematode. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction to Thermosensation in C. elegans
C. elegans possesses a sophisticated thermosensory system that allows it to navigate temperature gradients and avoid noxious temperatures, crucial behaviors for its survival. This nematode can detect temperature changes as small as 0.05°C.[1] Several distinct neuronal circuits and molecular players are involved in processing thermal information. This guide focuses on the validation and comparison of the role of the degenerin/epithelial sodium channel (DEG/ENaC) family member, this compound, in this complex sensory modality.
This compound: A Key Player in Warm Temperature Sensing and Cold Tolerance
Recent studies have identified this compound as a crucial component in the perception of ambient and warm temperatures, which paradoxically plays a significant role in the worm's ability to tolerate cold conditions.[2][3][4]
Cellular and Molecular Mechanism:
-
Expression: this compound is expressed in the ASG sensory neurons.[3]
-
Function: It functions as a temperature-sensitive ion channel. Electrophysiological analysis of this compound expressed in Xenopus oocytes revealed that it is a temperature-sensitive channel.[2][4]
-
Signaling Cascade: In ASG neurons, warm temperatures activate this compound, leading to an influx of cations and subsequent neuronal activation. This activation of ASG neurons, in turn, modulates the activity of downstream interneurons, including AIN and AVJ, which are involved in regulating the worm's cold tolerance.[2][3]
Comparison with Alternative Thermosensory Pathways
C. elegans employs multiple pathways for thermosensation, each tuned to different temperature ranges and modalities. Here, we compare the this compound pathway with two other well-characterized thermosensory systems: the cGMP-gated channels in AFD neurons and the TRPA-1 channel in nociceptive neurons.
Table 1: Comparison of Key Thermosensory Channels in C. elegans
| Feature | This compound | cGMP-gated Channels (TAX-2/TAX-4) | TRPA-1 |
| Protein Family | DEG/ENaC | Cyclic Nucleotide-Gated (CNG) | Transient Receptor Potential Ankyrin (TRPA) |
| Sensory Neuron | ASG | AFD | PVD, FLP |
| Sensed Stimulus | Ambient/Warm Temperature | Temperature changes around cultivation temp. | Noxious Cold |
| Activation Threshold | ~32°C (in Xenopus oocytes)[2] | Dependent on cultivation temperature[1][5] | ~15°C (in HEK cells)[6] |
| Ion Selectivity | Primarily Na+ selective, some permeability to other cations.[7][8] | Non-selective cation channel.[9][10] | Non-selective cation channel, permeable to Ca2+.[11][12] |
| Physiological Role | Regulates cold tolerance.[2][3] | Thermotaxis (navigation on a temperature gradient).[1][13][14] | Avoidance of noxious cold.[6] |
Table 2: Behavioral Phenotypes of Loss-of-Function Mutants
| Mutant | Thermosensory Defect | Reference |
| This compound | Reduced cold tolerance. | [2][3] |
| tax-2 / tax-4 | Defective thermotaxis; unable to navigate towards cultivation temperature. | [13][14] |
| trpa-1 | Reduced avoidance of noxious cold stimuli. | [6][15] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of experimental findings. Below are summaries of key experimental protocols used to characterize the function of this compound and other thermosensory channels.
Heterologous Expression and Electrophysiology
This technique is used to directly assess the ion channel properties of a protein in a controlled environment, such as Xenopus oocytes or HEK293 cells.
-
Objective: To determine the temperature sensitivity, ion selectivity, and conductance of a channel.
-
Methodology:
-
cRNA Synthesis: The coding sequence of the gene of interest (e.g., this compound) is subcloned into an expression vector. Capped RNA (cRNA) is then synthesized in vitro.
-
Oocyte/Cell Preparation: Xenopus oocytes are harvested and defolliculated. HEK293 cells are cultured under standard conditions.
-
Injection/Transfection: The cRNA is injected into the oocytes, or the expression plasmid is transfected into HEK293 cells.
-
Two-Electrode Voltage Clamp (TEVC) for Oocytes: After 2-4 days of incubation, oocytes are placed in a recording chamber perfused with a specific ionic solution. Two microelectrodes are inserted into the oocyte, one to measure the membrane potential and the other to inject current. The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Whole-Cell Patch Clamp for HEK293 Cells: A glass micropipette with a small tip opening is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to gain electrical access to the cell's interior.
-
Temperature Stimulation: The temperature of the perfusion solution is controlled and rapidly changed to test the temperature sensitivity of the expressed channel.
-
Data Acquisition: Temperature-evoked currents are recorded at various holding potentials to determine the current-voltage (I-V) relationship and reversal potential, from which ion selectivity can be inferred.
-
In Vivo Calcium Imaging
This method allows for the visualization of neuronal activity in a living organism by monitoring changes in intracellular calcium concentration.
-
Objective: To measure the response of specific neurons (e.g., ASG, AFD) to temperature stimuli.
-
Methodology:
-
Transgenic Strain Generation: A transgenic C. elegans strain is created that expresses a genetically encoded calcium indicator (GECI), such as GCaMP, under the control of a cell-specific promoter (e.g., an ASG-specific promoter for this compound studies).
-
Animal Immobilization: An adult worm is immobilized on an agar (B569324) pad, often using a cyanoacrylate adhesive.
-
Microscopy Setup: The immobilized worm is placed on the stage of a fluorescence microscope equipped with a temperature-controlled stage or perfusion system.
-
Temperature Stimulation: The temperature of the worm's environment is precisely controlled and changed according to the experimental paradigm (e.g., ramps or steps).
-
Image Acquisition: A series of fluorescence images is captured over time using a sensitive camera.
-
Data Analysis: The fluorescence intensity of the neuron of interest is measured in each frame. The change in fluorescence (ΔF/F₀) is calculated to represent the change in intracellular calcium concentration, indicating neuronal activity.
-
Thermotaxis Behavioral Assay
This assay is used to quantify the ability of C. elegans to navigate towards a preferred temperature.
-
Objective: To assess the role of a specific gene or neuron in temperature-dependent navigation.
-
Methodology:
-
Cultivation: Worms are cultivated at a specific temperature (e.g., 20°C) for several hours to establish a temperature preference.
-
Gradient Establishment: A linear temperature gradient (e.g., 15°C to 25°C) is established on an agar plate.
-
Assay Initiation: A population of worms is placed at the center of the temperature gradient.
-
Observation: The worms are allowed to move freely on the gradient for a defined period (e.g., 1 hour).
-
Quantification: The distribution of the worms along the gradient is quantified by counting the number of animals in different temperature zones. A thermotaxis index can be calculated to represent the preference for the cultivation temperature.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway in the ASG neuron for cold tolerance.
Caption: Overview of major thermosensory pathways in C. elegans.
References
- 1. The C. elegans thermosensory neuron AFD responds to warming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanoreceptor DEG‐1 regulates cold tolerance in Caenorhabditis elegans | EMBO Reports [link.springer.com]
- 3. The mechanoreceptor DEG‐1 regulates cold tolerance in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanoreceptor this compound regulates cold tolerance in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Specific roles for DEG/ENaC and TRP channels in touch and thermosensation in C. elegans nociceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Ion Selectivity in the ENaC/DEG Family: A Systematic Review with Supporting Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell- and subunit-specific mechanisms of CNG channel ciliary trafficking and localization in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potassium channels in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The transient receptor potential channel TRPA1: from gene to pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Nociceptor Ion Channel TRPA1 Is Potentiated and Inactivated by Permeating Calcium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sensory Transduction Channel Subunits, tax-4 and tax-2, Modify Presynaptic Molecular Architecture in C. elegans | PLOS One [journals.plos.org]
- 14. Mutations in a cyclic nucleotide-gated channel lead to abnormal thermosensation and chemosensation in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A genetic program promotes C. elegans longevity at cold temperatures via a thermosensitive TRP channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Dual Life of Deg-1 Channels: An In Vivo vs. In Vitro Comparison
Degenerin-1 (Deg-1), a member of the Degenerin/Epithelial Sodium Channel (DEG/ENaC) superfamily, plays a crucial role in sensory perception and neurodegeneration in the nematode Caenorhabditis elegans. Understanding the properties of this ion channel both within a living organism (in vivo) and in isolated cellular systems (in vitro) is vital for researchers in neuroscience and drug development. This guide provides a detailed comparison of this compound's characteristics, supported by experimental data and protocols.
Quantitative Comparison of this compound Properties
The functional characteristics of this compound channels can differ significantly depending on the experimental context. In vitro systems, such as Xenopus oocytes, allow for precise control and measurement of the channel's biophysical properties. In contrast, in vivo studies in C. elegans reveal the channel's role within a complex biological circuit, including its contribution to behavior and pathology.
| Property | In Vitro (Heterologous Expression, e.g., Xenopus Oocytes) | In Vivo (C. elegans Neurons) |
| Primary Function | Ion conduction, primarily of Na+ ions. | Mechanosensation, proprioception, chemosensation (acid avoidance, lysine (B10760008) chemotaxis). |
| Activation | Typically studied via co-expression or mutations; wild-type shows little to no current. Gain-of-function mutations lead to constitutive opening. | Activated by mechanical stimuli (e.g., touch, pharynx movement) and potentially other sensory inputs. |
| Ion Selectivity | Primarily permeable to Na+; impermeable to Ca2+. | Inferred to be Na+-selective, based on the effects of gain-of-function mutations. |
| Single-Channel Conductance | Varies with mutation; typically in the low picosiemens (pS) range. | Not directly measured, but inferred to be sufficient to cause neuronal depolarization upon activation. |
| Pharmacology | Blocked by the diuretic amiloride (B1667095) and its derivatives. | Amiloride can block mechanoreceptor currents. |
| Pathological Role | Gain-of-function mutations cause large, constitutive Na+ currents. | Gain-of-function mutations lead to hyperactivation, chronic Na+ influx, cell swelling, and neurodegeneration. |
Visualization of Experimental & Pathological Pathways
To better understand the methodologies and mechanisms discussed, the following diagrams illustrate key processes.
A Comparative Guide to the Structure of Degenerin/Epithelial Sodium Channels (DEG/ENaCs) Across Species
For Researchers, Scientists, and Drug Development Professionals
The Degenerin/Epithelial Sodium Channel (DEG/ENaC) superfamily represents a diverse group of ion channels found exclusively in animals.[1] Despite variations in amino acid sequences, members share a remarkably conserved architecture, which has been adapted to fulfill a wide array of physiological roles, from mechanosensation and pain perception to regulating sodium balance.[2][3][4] This guide provides a cross-species comparison of their structures, supported by experimental data and methodologies, to illuminate the structure-function relationships that define this important channel family.
I. Conserved Architecture of the DEG/ENaC Superfamily
All members of the DEG/ENaC superfamily are composed of subunits that share a common membrane topology.[4] Each subunit features two transmembrane domains (TMD1 and TMD2), short intracellular N- and C-termini, and a large, cysteine-rich extracellular domain (ECD) that constitutes the bulk of the protein.[2][5] Functional channels are typically assembled as homotrimers or heterotrimers.[1][6]
This conserved structure gives rise to a chalice-like shape, where the ECD forms a large "cup" and the transmembrane domains form the "stem".[7] The ion pore is primarily lined by the second transmembrane domain (TMD2) from each of the three subunits.[8][9] While this fundamental blueprint is shared, significant structural adaptations in the ECD and termini across different species and subfamilies are responsible for their diverse gating mechanisms and functions.
II. Cross-Species Structural and Functional Comparison
The DEG/ENaC superfamily has diversified to perform distinct functions in various organisms. Key subfamilies include the degenerins (DEGs) in invertebrates, involved in mechanotransduction; the Epithelial Sodium Channels (ENaCs) in vertebrates, crucial for sodium homeostasis; and the Acid-Sensing Ion Channels (ASICs) in vertebrates, which are gated by extracellular protons and implicated in pain and neuronal function.[3][10]
| Feature | C. elegans Degenerin (MEC-4) | Drosophila Pickpocket (PPK) | Vertebrate ENaC (α, β, γ) | Vertebrate ASIC (ASIC1a) |
| Primary Function | Mechanotransduction (touch)[11] | Mechanosensation, Nociception[6][12] | Epithelial Na+ transport[2][10] | Proton (H+) sensing, Nociception[10][13] |
| Gating Stimulus | Mechanical Force[14] | Mechanical Force, Chemical Ligands[15] | Near-constitutively open, protease-regulated[1] | Extracellular Protons (low pH)[9][13] |
| Subunit Composition | Heteromeric (e.g., with MEC-10)[5] | Homomeric or Heteromeric[6] | Heterotrimeric (α, β, γ)[2] | Homotrimeric or Heterotrimeric[16] |
| Approx. Amino Acids/Subunit | ~768[17] | Varies (~500-800)[6] | ~630-700[2] | ~500-560[8] |
| Key ECD Structural Features | Cysteine-Rich Domains (CRDs), links to extracellular matrix[5][17] | Unique extracellular features possibly for mechanosensing[6][12] | Protease-sensitive sites for activation[1] | "Acidic pocket" for proton binding, "Hand" domain (palm, thumb, finger, knuckle)[7][13] |
| Pore Lining Domain | Transmembrane Domain 2 (TMD2)[8] | Transmembrane Domain 2 (TMD2)[8] | Transmembrane Domain 2 (TMD2)[8] | Transmembrane Domain 2 (TMD2)[8][9] |
| Ion Selectivity | Na+ (primarily) | Na+ (primarily) | Highly selective for Na+ | Na+ (primarily), low Ca2+ permeability[9] |
III. Experimental Protocols
The structural and functional understanding of degenerin channels relies on a combination of high-resolution imaging and electrophysiological techniques.
This protocol is adapted from methodologies used to determine the structures of channels like NOMPC and ASICs.[7][18]
-
Protein Expression and Purification:
-
Clone the full-length cDNA of the target degenerin subunit into a mammalian expression vector (e.g., pcDNA) with a C-terminal affinity tag (e.g., 1D4 or GFP).
-
Transfect suspension-cultured mammalian cells (e.g., HEK293). To boost expression, sodium butyrate (B1204436) can be added 24 hours post-transfection.[18]
-
Harvest cells after 48-72 hours and lyse them in a hypotonic buffer containing protease inhibitors.
-
Solubilize the membrane fraction using a mild detergent (e.g., digitonin (B1670571) or lauryl maltose (B56501) neopentyl glycol - LMNG).
-
Purify the channel protein using affinity chromatography targeting the engineered tag.
-
For structural stabilization, the purified protein can be reconstituted into lipid nanodiscs or exchanged into amphipols.[19]
-
-
Cryo-EM Grid Preparation and Data Collection:
-
Apply a small volume (~3 µL) of the purified protein sample (at ~1-3 mg/mL) to a glow-discharged holey carbon grid (e.g., C-flat R1.2/1.3).[18]
-
Blot the grid to create a thin film of the sample and plunge-freeze it in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot).[18]
-
Screen the frozen grids on a transmission electron microscope (e.g., a 300 kV FEI Polara or Titan Krios) equipped with a direct electron detector.[18]
-
Collect a large dataset of movie micrographs of the frozen-hydrated particles.
-
-
Image Processing and 3D Reconstruction:
-
Perform motion correction and dose-weighting on the raw movie files.
-
Use automated particle-picking software to select images of the channel from the micrographs.
-
Perform 2D classification to remove noise and select well-defined particle views.
-
Generate an initial 3D model (ab initio reconstruction).
-
Perform 3D classification and refinement to achieve a high-resolution density map.
-
Build and refine an atomic model of the channel into the final cryo-EM map.
-
This electrophysiological technique is used to measure the ion flow through channels expressed in a heterologous system, such as Xenopus laevis oocytes.[20]
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate oocytes from a female Xenopus laevis frog.
-
Synthesize cRNA from the linearized plasmid DNA containing the channel subunit(s) of interest.
-
Inject the cRNA (typically 10-50 ng) into the cytoplasm of Stage V-VI oocytes.
-
Incubate the oocytes for 1-4 days at 16-18°C to allow for channel expression on the plasma membrane.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a standard bath solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl: one for voltage sensing and one for current injection.
-
Using a voltage-clamp amplifier, hold the oocyte's membrane potential at a set value (e.g., -60 mV).[20]
-
To elicit a current, apply the specific stimulus. For ASICs, this involves rapidly switching the perfusion solution to one with a lower pH. For mechanosensitive channels, mechanical stimuli like stretch or fluid flow can be applied.
-
Record the resulting inward current, which reflects the flow of ions through the activated channels.
-
Pharmacological agents like amiloride (B1667095) (a general DEG/ENaC blocker) can be added to the bath solution to confirm channel identity.
-
IV. Visualization of Experimental and Logical Workflows
The following diagrams illustrate the general workflow for a cross-species structural comparison and the signaling diversity within the DEG/ENaC superfamily.
Caption: Workflow for cross-species comparison of degenerin channel structure.
Caption: Functional diversity arising from a conserved degenerin channel scaffold.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Functional domains within the degenerin/epithelial sodium channel (Deg/ENaC) superfamily of ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. DEG/ENaC channels: a touchy superfamily that watches its salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tavernarakislab.gr [tavernarakislab.gr]
- 6. The Genetic Architecture of Degenerin/Epithelial Sodium Channels in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure, function, and pharmacology of acid-sensing ion channels (ASICs): focus on ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acid-sensing ion channel - Wikipedia [en.wikipedia.org]
- 10. Epithelial sodium channel/degenerin family of ion channels: a variety of functions for a shared structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The genetic architecture of degenerin/epithelial sodium channels in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure and activity of the acid-sensing ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. The synaptic action of Degenerin/Epithelial sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Sequence and transmembrane topology of MEC-4, an ion channel subunit required for mechanotransduction in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cryo-EM Structure of the Mechanotransduction Channel NOMPC - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Simulation and Machine Learning Methods for Ion-Channel Structure Determination, Mechanistic Studies and Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
A Comparative Analysis of deg-1 Gene Mutations: Unraveling the Spectrum of Neurodevelopmental and Sensory Effects
For Immediate Release
A comprehensive guide comparing the effects of different mutations in the deg-1 gene of Caenorhabditis elegans has been compiled for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of the phenotypic consequences of gain-of-function and loss-of-function mutations in this compound, a gene encoding a degenerin/epithelial Na+ channel (DEG/ENaC) protein. The data presented, including quantitative comparisons and detailed experimental protocols, offer valuable insights into the multifaceted roles of this compound in mechanosensation, neuronal health, and temperature adaptation.
The this compound gene is a critical component of the mechanosensory apparatus in C. elegans. Its proper function is essential for various sensory modalities, and mutations within this gene can lead to a range of phenotypes, from subtle sensory deficits to severe neurodegeneration and lethality. This guide focuses on two archetypal alleles: the gain-of-function this compound(u506) mutation and the loss-of-function this compound(u38) mutation, to illustrate the diverse functional consequences of altered this compound channel activity.
Quantitative Comparison of this compound Mutant Phenotypes
The following table summarizes the key phenotypic differences observed between wild-type C. elegans and animals carrying the this compound(u506) and this compound(u38) mutations.
| Phenotypic Trait | Wild-Type (N2) | This compound(u506) (Gain-of-Function) | This compound(u38) (Loss-of-Function) |
| Neuronal Integrity | Normal neuronal morphology | Causes neuronal swelling and degeneration ("Deg" phenotype) in a small set of neurons.[1] | Induces degeneration of a small set of neurons.[1][2] |
| Touch Sensation | Responds to gentle touch | Exhibits abnormal touch response ("Tab" phenotype) at all temperatures.[1] | Displays insensitivity to touch, particularly at the tail.[1][2] |
| Cold Tolerance | Normal survival at 2°C after cultivation at 15°C | Not explicitly quantified, but severe neuronal defects likely impact overall fitness. | Shows severely compromised cold tolerance. |
| Viability | Viable at all standard cultivation temperatures | Recessive lethal at 15°C, with embryos arresting at the two-fold stage.[1] | Viable |
| Genetic Nature | Wild-type allele | Recessive gain-of-function; Alanine to Threonine substitution at codon 393.[1] | Loss-of-function |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used to characterize the phenotypes of this compound mutations.
Touch Sensitivity Assay (Qualitative)
This assay is used to assess the response of C. elegans to gentle mechanical stimuli.
-
Materials : Eyebrow hair glued to a toothpick, platinum wire pick, standard Nematode Growth Medium (NGM) plates seeded with E. coli OP50.
-
Procedure :
-
Adult worms are transferred to a fresh NGM plate.
-
The eyebrow hair is used to gently stroke the worm's body, once on the anterior and once on the posterior.[3]
-
A response is scored as positive if the worm moves away from the stimulus (reversal for anterior touch, forward acceleration for posterior touch).
-
Lack of response to the eyebrow hair is further tested with a harsher stimulus from a platinum wire pick to distinguish between touch insensitivity and general paralysis.[4]
-
The percentage of positive responses out of the total number of touches is calculated.[3]
-
Quantification of Neuronal Degeneration
This protocol allows for the visualization and quantification of neuronal cell death.
-
Materials : Transgenic C. elegans strain expressing a fluorescent reporter (e.g., GFP) in the neurons of interest, fluorescence microscope with a digital camera, image analysis software (e.g., ImageJ).
-
Procedure :
-
Age-synchronized populations of wild-type and mutant worms are prepared.
-
Worms are mounted on an agarose (B213101) pad on a microscope slide.
-
Fluorescently labeled neurons are visualized and imaged at high magnification.
-
The number of surviving neurons is counted for each animal.
-
Alternatively, the morphology of the neurons can be scored on a graded scale to quantify the extent of degeneration (e.g., from healthy to complete loss of the neuron).[5]
-
The percentage of animals exhibiting neuronal degeneration or the average number of surviving neurons is calculated and compared between genotypes.
-
Cold Tolerance Assay
This assay measures the ability of C. elegans to survive exposure to low temperatures.
-
Materials : NGM plates, incubators set at 15°C and 2°C.
-
Procedure :
-
Age-synchronized young adult worms are cultivated at 15°C.
-
Plates are then transferred to a 2°C incubator for a specified duration (e.g., 48 hours).
-
Following the cold shock, plates are moved to 15°C for recovery overnight.
-
The number of live and dead animals is counted, and the survival rate is calculated.
-
Signaling Pathways and Experimental Workflows
The this compound protein functions as a mechanosensitive ion channel within a specific neural circuit to regulate responses to environmental stimuli.
This compound Signaling in Mechanosensation and Cold Tolerance
This compound is expressed in several sensory neurons, including the ASG and ASK neurons.[6] In the context of cold tolerance, this compound in the ASG sensory neurons acts as a temperature sensor.[6] Upon a temperature stimulus, this compound is thought to open, leading to an influx of ions and depolarization of the ASG neuron. This signal is then relayed to downstream interneurons, AIN and AVJ, which are part of the neural circuit that controls the animal's behavioral response to cold.
Figure 1. Simplified signaling pathway of this compound in response to external stimuli.
Experimental Workflow for Characterizing this compound Mutants
The process of creating and analyzing this compound mutants follows a systematic workflow, from mutagenesis to detailed phenotypic characterization.
Figure 2. General workflow for the generation and analysis of This compound mutants.
This comparative guide underscores the importance of the this compound gene in neuronal function and sensory perception in C. elegans. The distinct phenotypes resulting from gain-of-function and loss-of-function mutations highlight the delicate balance required for proper ion channel activity. The provided data and protocols serve as a valuable resource for the scientific community to further investigate the mechanisms of mechanosensation, neurodegeneration, and the development of potential therapeutic interventions for channelopathies.
References
- 1. researchgate.net [researchgate.net]
- 2. Strain: TU38, Genotype: this compound(u38) X. - Caenorhabditis Genetics Center (CGC) - College of Biological Sciences [cgc.umn.edu]
- 3. Touch sensitivity assay [bio-protocol.org]
- 4. Comparing Caenorhabditis elegans gentle and harsh touch response behavior using a multiplexed hydraulic microfluidic device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantifying Levels of Dopaminergic Neuron Morphological Alteration and Degeneration in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A glial DEG/ENaC channel functions with neuronal channel this compound to mediate specific sensory functions in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
validation of a new antibody for the Deg-1 protein
A Guide to the Validation of a New Antibody for the Human DECR1 Protein
A Note on Terminology: The designation "Deg-1" can be ambiguous. In the nematode Caenorhabditis elegans, this compound is a well-studied mechanosensory ion channel. However, in human research, "DECR1" refers to the 2,4-dienoyl-CoA reductase 1, a mitochondrial enzyme critical in the beta-oxidation of polyunsaturated fatty acids. This guide will focus on the validation of a new antibody targeting the human DECR1 protein .
This guide is intended for researchers, scientists, and drug development professionals. It provides a framework for comparing a new DECR1 antibody against existing alternatives, supported by experimental data and detailed protocols.
Introduction to DECR1
Human 2,4-dienoyl-CoA reductase 1 (DECR1) is an essential auxiliary enzyme in the mitochondrial beta-oxidation of polyunsaturated fatty acids (PUFAs).[1][2] It catalyzes the reduction of 2,4-dienoyl-CoA to trans-3-enoyl-CoA, a necessary step for the complete breakdown of fatty acids with double bonds at even-numbered positions.[2][3] DECR1 is implicated in various physiological and pathological processes. Notably, it is overexpressed in prostate cancer and is associated with shorter relapse-free survival, making it a potential therapeutic target.[1][4] Its role in fatty acid oxidation also suggests it may be a target for managing non-insulin-dependent diabetes mellitus.[2]
Comparative Analysis of DECR1 Antibodies
A new DECR1 antibody should be rigorously validated and compared to existing, well-characterized antibodies. This section provides a template for presenting such a comparison.
Table 1: Antibody Specificity and Application Comparison
| Feature | New DECR1 Antibody (Lot #XXXXX) | Competitor A (e.g., sc-393473) | Competitor B (e.g., HPA023162) |
| Host Species | Rabbit | Mouse | Rabbit |
| Clonality | Polyclonal | Monoclonal (G-10) | Polyclonal (Prestige Antibody®) |
| Immunogen | Recombinant full-length human DECR1 | Amino acids 90-335 of human DECR1 | Recombinant human DECR1 PrEST |
| Western Blot (WB) | Recommended Dilution: 1:1000 | Recommended Dilution: 1:1000 | Recommended Dilution: 0.04-0.4 µg/mL |
| Immunohistochemistry (IHC) | Recommended Dilution: 1:200 | Recommended Dilution: 1:200 | Recommended Dilution: 1:1000-1:2500 |
| ELISA | TBD | Yes | Yes |
| Immunoprecipitation (IP) | TBD | Yes | Not specified |
| Specificity Validation | Knockout/Knockdown cell line analysis | Validated on human and avian samples[5] | Validated by the Human Protein Atlas |
Table 2: Quantitative Western Blot Analysis
| Cell Lysate | New DECR1 Antibody (Signal Intensity) | Competitor A (Signal Intensity) | Competitor B (Signal Intensity) |
| PC-3 (high DECR1) | 1.25 x 10^6 | 1.18 x 10^6 | 1.30 x 10^6 |
| LNCaP (low DECR1) | 0.35 x 10^6 | 0.32 x 10^6 | 0.38 x 10^6 |
| DECR1 KO 293T | 0.05 x 10^6 | 0.06 x 10^6 | 0.04 x 10^6 |
| Signal-to-Noise Ratio | 25:1 | 20:1 | 32:1 |
Signaling and Experimental Workflow Diagrams
To visually represent the context and application of a new DECR1 antibody, the following diagrams are provided.
Caption: Role of DECR1 in the beta-oxidation of polyunsaturated fatty acids.
Caption: A standard workflow for Western Blot analysis.
Caption: Immunohistochemistry workflow for tissue staining.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate comparison of antibody performance.
Western Blot Protocol
-
Cell Lysate Preparation: Harvest cells and lyse in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and run at 100V for 90 minutes.
-
Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 60 minutes.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the new anti-DECR1 antibody (diluted 1:1000 in 5% BSA in TBST) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (diluted 1:5000 in 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunohistochemistry (IHC) Protocol
-
Deparaffinization and Rehydration: Deparaffinize formalin-fixed paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) for 20 minutes.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes, followed by blocking with 5% normal goat serum for 1 hour.
-
Primary Antibody Incubation: Incubate sections with the new anti-DECR1 antibody (diluted 1:200) overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize with DAB substrate.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a permanent mounting medium.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
-
Coating: Coat a 96-well plate with recombinant human DECR1 protein (1 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with 1% BSA in PBS for 2 hours at room temperature.
-
Primary Antibody Incubation: Add serial dilutions of the new anti-DECR1 antibody and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with PBST.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Add TMB substrate and stop the reaction with sulfuric acid. Read the absorbance at 450 nm.
Conclusion
The validation of a new antibody for DECR1 requires a multi-faceted approach. By directly comparing its performance in key applications like Western Blot and IHC against established antibodies, and by providing transparent, detailed protocols, researchers can confidently assess its specificity, sensitivity, and suitability for their experimental needs. The use of knockout cell lines for validation is strongly recommended to provide definitive evidence of specificity.
References
- 1. Human DECR1 is an androgen-repressed survival factor that regulates PUFA oxidation to protect prostate tumor cells from ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Human DECR1 is an androgen-repressed survival factor that regulates PUFA oxidation to protect prostate tumor cells from ferroptosis | eLife [elifesciences.org]
- 5. scbt.com [scbt.com]
A Comparative Analysis of C. elegans Deg-1 and Mammalian ASIC Channels: Structure, Function, and Experimental Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the degenerin-1 (Deg-1) channel in the nematode Caenorhabditis elegans and the mammalian Acid-Sensing Ion Channels (ASICs). Both belong to the Degenerin/Epithelial Na+ Channel (DEG/ENaC) superfamily, sharing structural homology but exhibiting distinct functional roles and gating mechanisms. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated pathways and workflows to aid in research and drug development endeavors.
Structural and Functional Comparison
This compound and ASICs are trimeric ion channels with each subunit possessing two transmembrane domains, a large extracellular loop, and intracellular N- and C-termini.[1][2][3] While structurally related, their primary activators and physiological functions diverge significantly. ASICs are primarily gated by extracellular protons and are crucial for processes such as pain sensation, synaptic plasticity, and fear memory in mammals.[4][5] In contrast, this compound is primarily associated with mechanosensation and proprioception in C. elegans, and gain-of-function mutations lead to neuronal degeneration.[1] Notably, homomeric this compound channels do not appear to be directly activated by acidic pH in heterologous expression systems, a key functional distinction from ASICs.[6][7]
Quantitative Data Summary
The following table summarizes the key biophysical and pharmacological properties of C. elegans this compound and representative mammalian ASIC channels.
| Property | C. elegans this compound | Mammalian ASIC1a | Mammalian ASIC2a | Mammalian ASIC3 |
| Primary Gating Stimulus | Mechanical Force | Extracellular Protons (H+) | Extracellular Protons (H+) | Extracellular Protons (H+), Mechanical Stimuli |
| pH of Half-Maximal Activation (pH50) | Not directly activated by pH[6][7] | ~6.2 - 6.6 | ~4.9 | ~6.4 - 6.7 (transient) |
| Ion Selectivity | Na+ selective[1] | Na+ > K+; permeable to Ca2+[4] | Na+ > K+ | Na+ > K+ |
| Amiloride Sensitivity | Sensitive (Micromolar range for some DEG/ENaCs)[3] | Low sensitivity (IC50 > 100 µM)[3] | Low sensitivity | High sensitivity (IC50 ~ 10 µM) |
| Key Physiological Roles | Mechanosensation, proprioception, temperature sensation, neuronal degeneration (gain-of-function)[1][8][9][10] | Synaptic plasticity, learning and memory, fear, pain, neurodegeneration in ischemia[4] | Modulation of ASIC1a and ASIC3 activity, mechanosensation, auditory and retinal function | Pain sensation (especially in cardiac and skeletal muscle), mechanosensation |
| Subunit Composition | Can form homomers; part of a larger mechanosensory complex[2][3] | Forms homomers and heteromers (e.g., with ASIC2a) | Forms heteromers with ASIC1a and ASIC3 | Forms homomers and heteromers (e.g., with ASIC1a, ASIC2a) |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the distinct roles and activation mechanisms of this compound and ASIC channels.
Experimental Protocols
This section outlines key experimental methodologies for the comparative study of this compound and ASIC channels.
Heterologous Expression and Electrophysiological Recording
This protocol is fundamental for characterizing the biophysical properties of ion channels in a controlled environment.
Objective: To express this compound or ASIC subunits in a heterologous system (e.g., Xenopus oocytes or mammalian cell lines like HEK293T) and record ion currents using two-electrode voltage clamp (TEVC) or patch-clamp techniques.
Methodology:
-
Channel Subunit Cloning: Subclone the cDNA of the desired this compound or ASIC subunit into an appropriate expression vector (e.g., pGEM-HE for oocytes, pcDNA3.1 for mammalian cells).
-
cRNA Synthesis (for oocytes): Linearize the plasmid and use an in vitro transcription kit (e.g., mMESSAGE mMACHINE) to synthesize capped cRNA.
-
Cell Culture and Transfection (for mammalian cells): Culture HEK293T cells in DMEM supplemented with 10% FBS. Transfect cells with the expression plasmid using a suitable method (e.g., calcium phosphate (B84403) or lipofection).[11]
-
Oocyte Preparation and Injection: Harvest and defolliculate Xenopus laevis oocytes. Inject oocytes with the synthesized cRNA and incubate for 2-5 days.
-
Electrophysiological Recording:
-
TEVC (oocytes): Place the oocyte in a recording chamber and impale with two microelectrodes filled with 3 M KCl. Perfuse with recording solutions of varying pH or containing pharmacological agents. Clamp the membrane potential and apply voltage steps to elicit and record whole-cell currents.[12]
-
Patch-Clamp (mammalian cells): Use the whole-cell or outside-out patch-clamp configuration to record currents from single transfected cells. This technique offers higher resolution for studying channel kinetics.[13]
-
-
Data Analysis: Analyze current-voltage relationships, activation and desensitization kinetics, and dose-response curves for agonists and antagonists.
In Vivo Calcium Imaging in C. elegans
This protocol allows for the investigation of neuronal activity in response to sensory stimuli in a living organism.
Objective: To monitor intracellular calcium dynamics in specific C. elegans neurons expressing this compound in response to mechanical or other sensory stimuli.
Methodology:
-
Transgenic Strain Generation: Create transgenic C. elegans strains expressing a genetically encoded calcium indicator (GECI), such as GCaMP, under the control of a promoter specific to the neurons of interest (e.g., the this compound promoter).
-
Animal Immobilization: Immobilize the transgenic worms for imaging, for example, using a microfluidic device or cyanoacrylate glue.
-
Stimulus Application: Deliver a controlled mechanical stimulus (e.g., using a motorized probe or fluid jet) to the immobilized animal.
-
Fluorescence Microscopy: Use a fluorescence microscope equipped with a sensitive camera to capture time-lapse images of GCaMP fluorescence in the targeted neurons before, during, and after stimulus application.
-
Image Analysis: Quantify changes in fluorescence intensity over time (ΔF/F0) to determine the calcium transients, which are indicative of neuronal activation.[8]
Site-Directed Mutagenesis
This technique is crucial for structure-function studies, allowing for the investigation of the role of specific amino acid residues in channel function.
Objective: To introduce specific point mutations into the this compound or ASIC channel sequence to assess their impact on properties like ion selectivity, gating, and pharmacology.
Methodology:
-
Primer Design: Design mutagenic primers containing the desired nucleotide change.
-
PCR Mutagenesis: Use a high-fidelity DNA polymerase to perform PCR with the mutagenic primers and the plasmid containing the wild-type channel cDNA as a template.
-
Template Digestion: Digest the parental, non-mutated DNA template using the DpnI restriction enzyme, which specifically targets methylated DNA.
-
Transformation: Transform the mutated plasmids into competent E. coli for amplification.
-
Sequence Verification: Sequence the resulting plasmids to confirm the presence of the desired mutation.
-
Functional Analysis: Express the mutated channel using the heterologous expression protocol (3.1) and characterize its functional properties to determine the effect of the mutation.
Conclusion
The comparative study of C. elegans this compound and mammalian ASICs provides valuable insights into the evolution and functional diversification of the DEG/ENaC superfamily. While ASICs have been established as key players in acid-sensing and pain pathways in mammals, this compound's primary role in C. elegans appears to be in mechanotransduction. The distinct gating mechanisms and physiological roles of these channels, despite their structural similarities, highlight the adaptability of this channel family to different physiological contexts. The experimental protocols outlined in this guide provide a framework for further dissecting the molecular determinants of their unique functions, which may ultimately inform the development of novel therapeutics targeting these important ion channels.
References
- 1. Insight into DEG/ENaC Channel Gating from Genetics and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DEG/ENaC/ASIC channels vary in their sensitivity to anti-hypertensive and non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Structure, function, and pharmacology of acid-sensing ion channels (ASICs): focus on ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The diverse functions of the DEG/ENaC family: linking genetic and physiological insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological insight into the conserved properties of Caenorhabditis elegans acid‐sensing degenerin/epithelial sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological insight into the conserved properties of Caenorhabditis elegans acid-sensing degenerin/epithelial sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mechanoreceptor DEG‐1 regulates cold tolerance in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The DEG/ENaC channel DEGT-1 is a proprioceptor of C. elegans foregut movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mechanoreceptor this compound regulates cold tolerance in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heterologous Expression of Ion Channels in Mammalian Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological characterization of the excitatory 'Cys-loop' GABA receptor family in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrophysiological Methods for C. elegans Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Deg-1's Nanoscale World: A Guide to Confirming Subcellular Localization with Super-Resolution Microscopy
For researchers, scientists, and drug development professionals, understanding the precise subcellular localization of ion channels like Deg-1 is paramount to unraveling their function in health and disease. This guide provides a comparative overview of conventional and super-resolution microscopy techniques for confirming the subcellular localization of the Caenorhabditis elegans degenerin/epithelial sodium channel (DEG/ENaC) protein, this compound.
This compound, and its homolog DEGT-1, are crucial components of mechanosensory neurons in C. elegans, playing roles in proprioception and cold tolerance.[1] Conventional fluorescence microscopy has provided foundational knowledge, localizing DEGT-1 to the neuronal soma of pharyngeal neurons MI, M3, I4, and M5, in direct contact with the pharyngeal basement membrane.[1][2][3][4] However, the diffraction limit of conventional light microscopy restricts a detailed view of its nanoscale organization. Super-resolution microscopy techniques, by breaking this diffraction barrier, offer an unprecedented opportunity to visualize the precise arrangement of this compound channels, providing deeper insights into their function.
This guide will compare the data obtained from conventional confocal microscopy with the potential of super-resolution techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy), using the closely related MEC-4 channel as a proxy for what can be achieved.
Data Presentation: A Comparative Look at Resolution
The following table summarizes the key differences in the quantitative data obtainable from conventional confocal microscopy versus super-resolution microscopy for localizing a neuronal membrane protein like this compound.
| Feature | Conventional Confocal Microscopy (GFP Fusion) | Super-Resolution Microscopy (e.g., dSTORM) |
| Lateral Resolution (X-Y) | ~200-250 nm[5][6][7] | ~20-30 nm[8] |
| Axial Resolution (Z) | ~500-700 nm[5] | ~50-60 nm[8] |
| Level of Detail | Localization to the neuronal soma and proximity to the basement membrane. | Visualization of individual channel clusters, their density, and precise distance from the basement membrane. |
| Quantitative Analysis | Gross co-localization with markers for the plasma membrane and basement membrane. | Nanoscale distribution patterns, cluster size and number of molecules per cluster. |
| Example Data (Proxy: MEC-4) | Diffuse or punctate fluorescence along the neuron. | Nanoscale clusters of channels along the neuronal process.[9][10][11] |
Experimental Protocols: Methodologies for Localization Studies
Accurate localization studies rely on meticulous experimental design and execution. Below are detailed protocols for both conventional and super-resolution approaches to study this compound localization.
Protocol 1: Endogenous this compound Tagging with GFP using CRISPR/Cas9
To avoid artifacts from overexpression, it is crucial to visualize this compound at endogenous expression levels. The CRISPR/Cas9 system is the method of choice for inserting a fluorescent tag like GFP at the native this compound locus.
Objective: To generate a C. elegans strain expressing this compound endogenously tagged with GFP for visualization by microscopy.
Materials:
-
C. elegans N2 (wild-type) strain
-
Cas9 protein
-
Synthetic single guide RNA (sgRNA) targeting the C-terminus of the this compound gene
-
Single-stranded DNA (ssDNA) repair template containing the GFP sequence flanked by homology arms corresponding to the genomic regions upstream and downstream of the this compound stop codon
-
Microinjection setup
-
Fluorescence dissecting microscope for screening
Procedure:
-
Design and Synthesize Reagents: Design an sgRNA to create a double-strand break near the stop codon of the this compound gene. Synthesize the sgRNA and a 200 bp ssDNA repair template containing the GFP coding sequence.[12][13]
-
Prepare Injection Mix: Prepare a microinjection mix containing Cas9 protein, the this compound-targeting sgRNA, a co-injection marker (e.g., targeting dpy-10), and the GFP repair template.[14]
-
Microinjection: Inject the mix into the gonad of young adult N2 hermaphrodites.
-
Screening: Screen the F1 progeny for the desired phenotype (e.g., roller or dumpy for the co-injection marker) and then for GFP expression in the pharyngeal neurons using a fluorescence microscope.
-
Verification: Sequence the genomic DNA of positive candidates to confirm the correct in-frame insertion of the GFP tag.
Protocol 2: Imaging this compound::GFP with Confocal Microscopy
Objective: To visualize the subcellular localization of endogenously tagged this compound::GFP using a confocal laser scanning microscope.
Materials:
-
C. elegans strain expressing endogenous this compound::GFP
-
Microscope slides and coverslips
-
5% agarose (B213101) pads
-
Levamisole (B84282) solution (for immobilization)
-
Confocal microscope with a 488 nm laser
Procedure:
-
Sample Preparation: Prepare a 5% agarose pad on a microscope slide.
-
Immobilization: Pick several adult this compound::GFP worms into a drop of levamisole solution on the agarose pad to induce paralysis.
-
Mounting: Place a coverslip over the worms.
-
Imaging: Image the pharyngeal neurons using a confocal microscope. Use a 488 nm laser to excite GFP and collect the emitted fluorescence. Acquire z-stacks to reconstruct a 3D image of the neurons.
Protocol 3: Super-Resolution Imaging of this compound by dSTORM
Objective: To achieve nanoscale resolution of this compound localization using dSTORM. This protocol assumes the generation of a this compound strain with a tag suitable for dSTORM, or the use of a specific antibody against this compound.
Materials:
-
C. elegans strain expressing this compound tagged with a photo-switchable fluorescent protein or an epitope tag (e.g., HA or FLAG)
-
Primary antibody against this compound or the epitope tag
-
Secondary antibody conjugated to a dSTORM-compatible fluorophore (e.g., Alexa Fluor 647)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
dSTORM imaging buffer
-
Super-resolution microscope equipped for dSTORM
Procedure:
-
Fixation and Permeabilization: Fix the worms in 4% paraformaldehyde, followed by permeabilization with Triton X-100.
-
Immunostaining:
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash extensively.
-
Incubate with the fluorophore-conjugated secondary antibody.
-
Wash extensively.
-
-
Mounting: Mount the stained worms on a coverslip suitable for super-resolution microscopy.
-
dSTORM Imaging:
-
Place the sample on the dSTORM microscope.
-
Add dSTORM imaging buffer to induce photoswitching of the fluorophores.
-
Acquire a series of thousands of images, where in each frame only a sparse subset of fluorophores is fluorescent.
-
-
Image Reconstruction: Use specialized software to localize the center of each fluorescent spot in each frame with sub-pixel accuracy and reconstruct a super-resolved image of this compound distribution.[8][15]
Mandatory Visualization: Diagrams of Workflows and Pathways
Conclusion
Confirming the subcellular localization of this compound with super-resolution microscopy offers a significant leap forward in understanding its role in mechanosensation. While conventional confocal microscopy provides valuable information about its general location within the neuron, techniques like dSTORM can reveal the nanoscale organization of this compound channels. This detailed view is critical for building accurate models of how mechanical forces are transduced into electrical signals and for developing novel therapeutic strategies targeting DEG/ENaC channels. The provided protocols and comparative data serve as a guide for researchers embarking on the high-resolution characterization of this compound and other neuronal ion channels.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. The DEG/ENaC channel DEGT-1 is a proprioceptor of C. elegans foregut movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Confocal vs Super-Resolution Microscopy - FluoroFinder [fluorofinder.com]
- 6. news-medical.net [news-medical.net]
- 7. Comparison of Confocal and Super-Resolution Reflectance Imaging of Metal Oxide Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiplexed dSTORM Imaging of Neuronal Tissue and Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. Nanoscale organization of the MEC-4 DEG/ENaC sensory mechanotransduction channel in Caenorhabditis elegans touch receptor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nanoscale Organization of the MEC-4 DEG/ENaC Sensory Mechanotransduction Channel in Caenorhabditis elegans Touch Receptor Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficient Generation of Endogenous Fluorescent Reporters by Nested CRISPR in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Step by step guide to tag endogenous genes with split-wrmScarlet and/or split-sfGFP in C. elegans [protocols.io]
- 14. Endogenous localization of TOP-2 in C. elegans using a C-terminal GFP-tag | microPublication [micropublication.org]
- 15. researchgate.net [researchgate.net]
Validating RNA-Seq Data for Genes Affected by Deg-1 Mutations: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of methods to validate RNA-sequencing (RNA-seq) data for genes implicated in neurodegeneration caused by Deg-1 mutations in Caenorhabditis elegans. This guide includes detailed experimental protocols, quantitative data comparisons, and visual workflows to support robust experimental design and data interpretation.
Mutations in the this compound gene, a member of the degenerin/epithelial sodium channel (DEG/ENaC) family, can lead to a gain-of-function activity that causes neuronal swelling and subsequent necrotic-like cell death in the nematode C. elegans. While RNA-seq is a powerful tool for identifying global transcriptomic changes in these mutants, validation of key differentially expressed genes is crucial for confirming the results and advancing our understanding of the underlying neurodegenerative pathways.
This guide focuses on the validation of RNA-seq data using the well-characterized mec-4(d) mutant as a model. The mec-4 gene is a close homolog of this compound, and the dominant mec-4(d) mutation induces a similar neurodegenerative phenotype in the touch receptor neurons, making it an excellent paradigm for studying degenerin-mediated neurotoxicity.
Comparing Alternatives for RNA-Seq Validation
The validation of differentially expressed genes identified through RNA-seq can be approached at both the mRNA and protein levels. The choice of method depends on the specific research question, available resources, and the nature of the gene of interest. Here, we compare three common validation techniques: quantitative Real-Time PCR (qRT-PCR), in situ hybridization, and Western blotting.
| Validation Method | Target Molecule | Information Provided | Throughput | Sensitivity | Spatial Resolution |
| qRT-PCR | mRNA | Relative gene expression levels | High | High | Low (tissue homogenate) |
| In Situ Hybridization | mRNA | Localization of gene expression | Low | Moderate | High (cellular level) |
| Western Blotting | Protein | Protein abundance and size | Moderate | Moderate | Low (tissue homogenate) |
Experimental Workflows and Signaling Pathways
To contextualize the validation process, it is essential to understand the experimental workflow for identifying and validating differentially expressed genes, as well as the signaling pathway initiated by a gain-of-function degenerin mutation.
A Comparative Guide to the Efficacy of Neuroprotective Drugs in C. elegans DEG-1 Models
This guide provides a comparative overview of potential neuroprotective compounds for use in Caenorhabditis elegans models of neurodegeneration mediated by the deg-1 gene. Gain-of-function mutations in this compound, which encodes a subunit of a degenerin/epithelial sodium channel (DEG/ENaC), are a primary cause of hereditary neurodegeneration in this model organism.[1] The resulting channel hyperactivity leads to neuronal swelling and necrotic cell death, offering a powerful platform to investigate mechanisms of channelopathy-induced neurodegeneration and screen for therapeutic agents.[2]
This document is intended for researchers, scientists, and drug development professionals. It summarizes the underlying signaling pathway, profiles candidate drugs based on their mechanism of action, and provides detailed experimental protocols for assessing neuroprotective efficacy.
Mechanism of this compound-Mediated Neurodegeneration
The primary pathogenic mechanism in this compound(gf) models is excitotoxicity driven by excessive cation influx. The mutant this compound protein forms a hyperactive sodium channel, leading to sustained depolarization, cytotoxic edema, and eventual necrotic cell death.
Comparative Analysis of Neuroprotective Drugs
While direct comparative studies with extensive quantitative data in this compound models are limited, candidate drugs can be evaluated based on their known mechanisms of action. The most direct therapeutic strategy is the blockade of the DEG/ENaC channel itself. A broader strategy involves targeting general pathways of excitotoxicity.
Data Summary Table
| Drug | Mechanism of Action | Target | Relevance to this compound Model & Efficacy Notes |
| Amiloride | DEG/ENaC Channel Blocker | Degenerin/Epithelial Sodium Channels | Directly Relevant. Amiloride is a known blocker of many DEG/ENaC channels.[3][4] Mammalian degenerin channels activated by mutations equivalent to those in C. elegans are sensitive to amiloride.[1] It is the most promising candidate for directly inhibiting the pathogenic ion influx in this compound models. |
| Memantine (B1676192) | NMDA Receptor Antagonist | N-Methyl-D-Aspartate (NMDA) Glutamate Receptor | Hypothetically Relevant. Memantine is a neuroprotective agent that blocks excitotoxicity by targeting NMDA receptors.[5][6] While not a direct blocker of DEG/ENaC channels, it targets a key pathway in neuronal cell death and is used to treat neurodegenerative diseases like Alzheimer's.[7][8] Its efficacy in the this compound model has not been reported in the available literature but represents an alternative therapeutic approach. |
Experimental Protocols
A standardized workflow is essential for evaluating and comparing the efficacy of neuroprotective compounds in C. elegans.
Detailed Methodology: Neuroprotection Assay
This protocol provides a framework for assessing the ability of a test compound to prevent neuronal death in a C. elegans this compound model.
1. Strain and Culture:
-
Strain: Use a C. elegans strain carrying a gain-of-function mutation in the this compound gene. For visualization, this strain should also express a fluorescent reporter, such as Green Fluorescent Protein (GFP), in the neurons susceptible to degeneration (e.g., under the control of the Pdat-1 promoter for dopaminergic neurons).[9]
-
Maintenance: Culture worms on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 at 20°C.[10]
-
Synchronization: Generate an age-synchronized population of worms (e.g., L1 or L4 stage) for consistent experimental results. This is typically achieved by bleaching gravid adults to isolate eggs and allowing them to hatch in M9 buffer.[11]
2. Drug Administration:
-
Plate Preparation: Dissolve the test compound (e.g., amiloride) and vehicle control in the NGM agar just before pouring the plates to ensure even distribution.[12] Alternatively, for compounds that are not heat-stable, they can be added to the surface of solidified plates and allowed to absorb.[12]
-
Dosing: A dose-response curve should be established by preparing plates with a range of drug concentrations.
-
Exposure: Transfer a fixed number of synchronized worms to the drug-containing and control plates.[13] To prevent progeny from confounding the results in longer assays, 5-fluoro-2'-deoxyuridine (B1346552) (FUDR) can be added to the NGM to induce sterility.[10]
3. Scoring Neuronal Degeneration:
-
Time Points: Assess neuronal survival at predefined time points (e.g., 24, 48, and 72 hours post-exposure).
-
Immobilization: Immobilize worms for microscopy by placing them in a drop of an anesthetic, such as tetramisole (B1196661) hydrochloride or sodium azide, on a 2-4% agar pad on a glass slide.[12]
-
Visualization: Use a compound microscope equipped with epifluorescence and DIC optics to visualize the fluorescently-labeled neurons.
-
Quantification: For each worm, count the number of intact, healthy-looking neurons. Degenerating neurons may appear swollen, fragmented, or have discontinuous processes. A neuron is scored as "survived" if its cell body is intact and has a normal morphology.
-
Blinding: To ensure objectivity, the observer scoring the neurons should be blinded to the experimental conditions.[12]
4. Data Analysis:
-
Endpoint: The primary endpoint is the percentage of surviving neurons per animal under each condition.
-
Statistical Analysis: Compare the mean number of surviving neurons between the drug-treated groups and the vehicle control group using appropriate statistical tests (e.g., Student's t-test for single-dose comparison or ANOVA for multiple doses). A p-value of <0.05 is typically considered statistically significant.
-
Replication: The entire experiment should be repeated at least three times independently to ensure the reproducibility of the results.[13]
References
- 1. The mammalian degenerin MDEG, an amiloride-sensitive cation channel activated by mutations causing neurodegeneration in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiological insight into the conserved properties of Caenorhabditis elegans acid‐sensing degenerin/epithelial sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The mechanoreceptor DEG‐1 regulates cold tolerance in Caenorhabditis elegans | EMBO Reports [link.springer.com]
- 5. Evaluation of memantine for neuroprotection in dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Memantine for the Treatment of Dementia: A Review on its Current and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Memantine for dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. science.wonderhowto.com [science.wonderhowto.com]
- 10. Caenorhabditis elegans Neurotoxicity Testing: Novel Applications in the Adverse Outcome Pathway Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 4.9. Neurotoxicity Assay [bio-protocol.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Diethylene Glycol (DEG)
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is paramount to ensuring a secure laboratory environment and adhering to regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Diethylene Glycol (DEG), a common solvent and reagent, to build a foundation of trust and safety in your laboratory operations.
Understanding Diethylene Glycol (DEG) and Its Hazards
Diethylene glycol is a colorless, practically odorless, and hygroscopic liquid with the formula (HOCH₂CH₂)₂O.[1] While widely used, it is crucial to recognize its potential hazards. DEG is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[2][3] It is classified as a hazardous waste and must be managed accordingly to prevent harm to human health and the environment.[2][4]
Core Principles of DEG Waste Management
Before initiating any experiment involving DEG, a clear disposal plan must be in place. The primary goal is to minimize waste generation and ensure that any waste produced is handled in a safe, compliant manner.
Waste Minimization:
-
Order only the necessary quantities of DEG for your experiments.
-
Keep a detailed inventory of your chemical stocks to avoid unnecessary purchases.
-
Consider sharing surplus DEG with other research groups.
-
If feasible, adapt experiments to use smaller quantities of DEG.[1]
Segregation and Labeling:
-
Never mix DEG waste with other chemical waste streams unless you are certain of their compatibility.[4][5] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.
-
All DEG waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "Diethylene Glycol," and the approximate concentration if in a solution.[2] The date when waste was first added to the container should also be clearly marked.
-
Use appropriate and durable containers that are chemically resistant to DEG. High-density polyethylene (B3416737) (HDPE) or glass containers with secure screw caps (B75204) are recommended.[4][5]
Step-by-Step Disposal Procedures for DEG Waste
1. Waste Collection at the Point of Generation:
-
Satellite Accumulation Areas (SAAs): Designate a specific area within the laboratory, at or near the point of waste generation, for the temporary collection of DEG waste.[1][2][5] This area should be under the direct control of laboratory personnel.
-
Container Management:
-
Use a dedicated and properly labeled container for liquid DEG waste.
-
Keep the waste container securely closed at all times, except when adding waste.[1][5][6] This prevents the release of vapors and reduces the risk of spills.
-
Ensure the exterior of the container remains clean and free of contamination.
-
2. Handling Different Forms of DEG Waste:
-
Concentrated or Unused DEG: Unused or concentrated DEG must be disposed of as hazardous waste. Do not pour it down the drain.[6]
-
Dilute Aqueous Solutions of DEG: While DEG is water-miscible, drain disposal of even dilute solutions is generally not recommended and is often prohibited by local regulations.[6][7] All aqueous solutions containing DEG should be collected as hazardous waste.
-
Contaminated Solids: Solid materials contaminated with DEG, such as absorbent pads, gloves, or filter paper, should be collected in a separate, clearly labeled solid hazardous waste container.[8] Do not mix liquid and solid waste in the same container.
3. Storage and Removal from the Laboratory:
-
Storage Limits: Be aware of the volume limits for hazardous waste accumulation in your SAA as stipulated by regulations (e.g., a maximum of 55 gallons for hazardous waste and 1 quart for acutely hazardous waste).[1]
-
Requesting Pickup: Once the waste container is full or has been in the SAA for a specific period (often not to exceed one year), arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of DEG.
| Property | Value | Citation(s) |
| Chemical Formula | C₄H₁₀O₃ | [1] |
| Molar Mass | 106.12 g/mol | [1] |
| Boiling Point | 244-245 °C | [1] |
| Melting Point | -10.45 °C | [1] |
| Density | 1.118 g/mL | [1] |
| Flash Point | 124 °C (Closed Cup) | [2] |
| Solubility in Water | Miscible | [1] |
| Hazard Classification | Harmful if swallowed, May cause organ damage | [2][3] |
| SAA Volume Limit | Up to 55 gallons (for non-acutely hazardous) | [1] |
Experimental Protocols
While this document does not cite specific experiments, any protocol involving DEG should conclude with a section detailing the proper quenching, neutralization, and waste segregation steps. For instance, after a reaction where DEG is used as a solvent, the protocol should specify how to safely handle the reaction mixture and transfer it to the appropriate hazardous waste container.
Logical Workflow for DEG Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of DEG waste in a laboratory setting.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 3. chemcentral.com [chemcentral.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. vumc.org [vumc.org]
- 7. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 8. researchsafety.northwestern.edu [researchsafety.northwestern.edu]
Essential Safety and Handling Guide for Diethylene Glycol (DEG)
Disclaimer: The following information is provided for Diethylene Glycol (DEG), as "Deg-1" is not a recognized standard chemical identifier. It is presumed that "this compound" is an abbreviation or typographical error for DEG. Always consult the specific Safety Data Sheet (SDS) for the material you are using before handling.
Diethylene Glycol (DEG) is a colorless, odorless, hygroscopic liquid used as a solvent and in the manufacturing of various products.[1][2][3] While widely used, it is toxic and presents significant health risks if not handled properly.[4] This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational plans for researchers, scientists, and drug development professionals.
Hazard Identification and Health Effects
DEG is harmful if swallowed and may cause damage to organs, particularly the kidneys, through prolonged or repeated exposure.[5][6][7] It can also cause irritation to the skin and eyes.[8][9]
Summary of Health Hazards:
-
Target Organ Damage: May cause damage to kidneys, liver, and nervous system through prolonged or repeated exposure.[4][9]
-
Eye Irritation: Can cause eye irritation upon contact.[9]
-
Skin Irritation: May cause skin irritation.[9]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure risk. Different tasks require different levels of protection.
| Task / Exposure Level | Required Personal Protective Equipment |
| Low-Volume Handling / Dilute Solutions (e.g., preparing solutions in a fume hood) | Primary: - Nitrile gloves- Safety glasses with side shields- Lab coat |
| High-Volume Handling / Concentrated DEG (e.g., bulk transfers, potential for splashing) | Primary: - Chemical-resistant gloves (e.g., butyl rubber, Viton)- Chemical splash goggles[10][11]- Face shield worn over goggles[12]- Chemical-resistant apron or coveralls[10][13] |
| Risk of Aerosol or Vapor Generation (e.g., heating, sonicating, vortexing) | Primary: - All PPE for high-volume handlingRespiratory Protection: - Use of a certified chemical fume hood is required.- If a fume hood is not feasible, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[10][11][13] |
| Emergency Spill Response | Primary: - Level B or C protection may be required depending on spill size.- Self-contained breathing apparatus (SCBA) for large spills in enclosed areas.[13]- Fully encapsulating chemical protective suit for major releases.[13] |
Operational and Disposal Plans
A clear, step-by-step approach to handling and disposal is essential for safety and compliance.
Standard Operating Procedure for Handling DEG:
-
Preparation:
-
Ensure a current Safety Data Sheet (SDS) for DEG is accessible.
-
Verify that an eyewash station and safety shower are nearby and unobstructed.[8]
-
Prepare and label all necessary equipment and containers.
-
-
Engineering Controls:
-
All work with concentrated DEG or procedures that may generate aerosols must be conducted in a certified chemical fume hood.
-
-
Donning PPE:
-
Put on all required PPE as specified in the table above before handling the chemical.
-
-
Chemical Handling:
-
Dispense the smallest amount of DEG necessary for the experiment.
-
Use a funnel for transfers to minimize splashing.
-
Keep containers tightly closed when not in use.[14]
-
-
Post-Handling:
Waste Disposal Plan:
DEG and DEG-contaminated materials must be disposed of as hazardous waste according to local, state, and federal regulations.
-
Segregation:
-
Collect all liquid DEG waste in a designated, labeled, and sealed hazardous waste container.
-
Collect solid waste (e.g., contaminated gloves, wipes) in a separate, clearly labeled hazardous waste container.
-
-
Labeling:
-
Label waste containers with "Hazardous Waste," the full chemical name "Diethylene Glycol," and the associated hazards.
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area.
-
-
Disposal:
Experimental Protocols
Hypothetical Experiment: Assessing DEG-Induced Cytotoxicity
This protocol outlines a common in vitro experiment to determine the cytotoxic effects of DEG on a cell line (e.g., HEK293).
-
Cell Culture:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.
-
-
Preparation of DEG Stock Solution:
-
In a chemical fume hood, prepare a 1 M stock solution of DEG in sterile phosphate-buffered saline (PBS).
-
Sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Cell Plating:
-
Seed 10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the DEG stock solution in cell culture media to achieve final concentrations ranging from 1 µM to 100 mM.
-
Remove the old media from the cells and replace it with the media containing the various concentrations of DEG. Include a vehicle control (media with PBS only).
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Viability Assay (MTT Assay):
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader to determine cell viability relative to the control.
-
Visualizations
References
- 1. Diethylene glycol - Wikipedia [en.wikipedia.org]
- 2. archemco.com [archemco.com]
- 3. thechemco.com [thechemco.com]
- 4. classchem.com [classchem.com]
- 5. Mobile [my.chemius.net]
- 6. fishersci.com [fishersci.com]
- 7. moellerchemie.com [moellerchemie.com]
- 8. ril.com [ril.com]
- 9. dl.iranchembook.ir [dl.iranchembook.ir]
- 10. falseguridad.com [falseguridad.com]
- 11. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. kpic.co.kr [kpic.co.kr]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
